molecular formula C10H12N2O2 B1320055 3,3-Dimethyl-5-nitroindoline CAS No. 848047-43-8

3,3-Dimethyl-5-nitroindoline

Cat. No.: B1320055
CAS No.: 848047-43-8
M. Wt: 192.21 g/mol
InChI Key: LXTLKHUVYJTEDP-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-nitroindoline is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethyl-5-nitro-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-10(2)6-11-9-4-3-7(12(13)14)5-8(9)10/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTLKHUVYJTEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594184
Record name 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848047-43-8
Record name 3,3-Dimethyl-5-nitro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 3,3-dimethyl-5-nitroindoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is presented in two primary stages: the construction of the 3,3-dimethylindoline core via a modified Fischer Indole Synthesis, followed by regioselective nitration. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters for successful synthesis and purification.

Introduction: The Significance of this compound

The indoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The gem-dimethyl substitution at the C3 position imparts conformational rigidity and steric hindrance, which can be exploited to fine-tune ligand-receptor interactions. The introduction of a nitro group at the C5 position further enhances the molecule's utility as a versatile intermediate. The electron-withdrawing nature of the nitro group makes it a key functional handle for a variety of chemical transformations, including reduction to the corresponding aniline, which can then be further derivatized. This makes this compound a sought-after precursor for the synthesis of novel therapeutic agents and functional materials.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence, which allows for high yields and good control over the final product's purity.

Step 1: Synthesis of the 3,3-Dimethylindoline Core

The initial phase involves the construction of the 3,3-dimethylindoline framework. This is accomplished through a modified Fischer Indole Synthesis, a classic and reliable method for the formation of indole rings.[1][2] The process begins with the acid-catalyzed condensation of phenylhydrazine and isobutyraldehyde to form a phenylhydrazone intermediate. This intermediate then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield 3,3-dimethyl-2H-indole. Subsequent reduction of the C=N bond of the 2H-indole intermediate furnishes the desired 3,3-dimethylindoline.

Step 2: Regioselective Nitration of 3,3-Dimethylindoline

The second stage of the synthesis is the introduction of the nitro group onto the indoline ring. This is achieved via an electrophilic aromatic substitution reaction. The indoline ring is an activated aromatic system, and the amino group is a strong ortho-, para-director. Consequently, treatment of 3,3-dimethylindoline with a suitable nitrating agent, such as a mixture of nitric acid and sulfuric acid, leads to the regioselective installation of a nitro group at the C5 position.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3,3-Dimethylindoline

Part A: Fischer Indole Synthesis of 3,3-Dimethyl-2H-indole

The Fischer Indole Synthesis is a cornerstone of heterocyclic chemistry.[3][4] The reaction proceeds through the formation of a phenylhydrazone, which, upon heating in the presence of an acid catalyst, rearranges to form the indole ring.

  • Reaction: Phenylhydrazine + Isobutyraldehyde → 3,3-Dimethyl-2H-indole

  • Catalyst: Glacial Acetic Acid or other Brønsted/Lewis acids.[2]

Mechanism of the Fischer Indole Synthesis:

  • Hydrazone Formation: Phenylhydrazine reacts with isobutyraldehyde in an acidic medium to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [1][1]-Sigmatropic Rearrangement: The enamine undergoes a concerted, thermally allowed[1][1]-sigmatropic rearrangement, which is the key bond-forming step.

  • Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon.

  • Elimination: The cyclic intermediate eliminates a molecule of ammonia to afford the final 3,3-dimethyl-2H-indole product.

fischer_indole_synthesis phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone + isobutyraldehyde Isobutyraldehyde isobutyraldehyde->hydrazone + H_plus H+ H_plus->hydrazone + enamine Enamine hydrazone->enamine Tautomerization rearranged [3,3]-Sigmatropic Rearrangement Product enamine->rearranged [3,3]-Sigmatropic Rearrangement cyclized Cyclized Intermediate rearranged->cyclized Cyclization indole_intermediate 3,3-Dimethyl-2H-indole cyclized->indole_intermediate - NH3 ammonia NH3

Caption: Fischer Indole Synthesis of 3,3-Dimethyl-2H-indole.

Part B: Reduction of 3,3-Dimethyl-2H-indole to 3,3-Dimethylindoline

The 2H-indole intermediate is then reduced to the corresponding indoline. A variety of reducing agents can be employed for this transformation, with sodium borohydride being a common and effective choice.

  • Reaction: 3,3-Dimethyl-2H-indole + NaBH₄ → 3,3-Dimethylindoline

  • Solvent: Methanol or Ethanol

Experimental Protocol for 3,3-Dimethylindoline Synthesis:

  • To a solution of phenylhydrazine (1.0 eq) in glacial acetic acid, add isobutyraldehyde (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,3-dimethyl-2H-indole.

  • Dissolve the crude 3,3-dimethyl-2H-indole in methanol and cool the solution in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water, and then remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3,3-dimethylindoline.

Step 2: Nitration of 3,3-Dimethylindoline

The final step is the regioselective nitration of the 3,3-dimethylindoline. The strong activating and ortho-, para-directing effect of the amine group, coupled with the steric hindrance at the C4 and C7 positions, favors the introduction of the nitro group at the C5 position.

  • Reaction: 3,3-Dimethylindoline + HNO₃/H₂SO₄ → this compound

Mechanism of Electrophilic Aromatic Nitration:

  • Formation of the Nitronium Ion: Concentrated nitric acid is protonated by concentrated sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).[5]

  • Electrophilic Attack: The electron-rich indoline ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex.[6]

  • Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.

nitration_of_dimethylindoline dimethylindoline 3,3-Dimethylindoline sigma_complex Sigma Complex (Resonance Stabilized) dimethylindoline->sigma_complex + NO2+ nitronium NO2+ final_product This compound sigma_complex->final_product - H+ H_plus H+

Caption: Electrophilic Nitration of 3,3-Dimethylindoline.

Experimental Protocol for this compound Synthesis:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 3,3-dimethylindoline (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of 3,3-dimethylindoline in sulfuric acid, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford this compound.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Parameter Expected Value
Molecular Formula C₁₀H₁₂N₂O₂
Molecular Weight 192.22 g/mol
Appearance Yellow to orange solid
¹H NMR Signals corresponding to aromatic protons, the methylene protons of the indoline ring, and the gem-dimethyl protons.
¹³C NMR Resonances for the aromatic and aliphatic carbons.
Mass Spectrum Molecular ion peak (M+) at m/z = 192.09.
Purity (HPLC) >95%

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently access this valuable building block for a wide range of applications in drug discovery and materials science. The protocols provided herein are intended to serve as a foundation for further optimization and adaptation to specific research needs.

References

  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry, 31(1), 70–76.
  • Larsson, A. M., & Sundell, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Physical Chemistry Chemical Physics, 20(2), 937–946.
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 278.
  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley-VCH.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3,3-Dimethyl-5-nitroindoline is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Its unique structural features—a bicyclic indoline core, a gem-dimethyl group conferring steric influence, and an electron-withdrawing nitro moiety—make it a versatile intermediate for the development of novel therapeutics and functional materials.[1] This guide provides an in-depth analysis of the core physicochemical properties of this compound, offering both established data and validated experimental protocols for their determination. The narrative is structured to provide not only technical data but also the scientific rationale behind the characterization, reflecting the critical link between a molecule's physical properties and its functional applications in research and drug development.

Molecular and Structural Properties

The foundation of a compound's behavior lies in its structure. This compound is built upon an indoline scaffold, which is a prevalent motif in many biologically active molecules. The substituents at the 3- and 5-positions critically modulate its electronic and steric characteristics.

Chemical Identity

A clear and unambiguous identification is paramount for any scientific investigation. The key identifiers for this compound are summarized below.

PropertyValueSource(s)
IUPAC Name 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole[1][2]
CAS Number 848047-43-8[1][2][3]
Molecular Formula C₁₀H₁₂N₂O₂[2][4]
Molecular Weight 192.22 g/mol [2][4]
Canonical SMILES CC1(C)CNC2=CC=C([O-])C=C21[2]
InChI Key LXTLKHUVYJTEDP-UHFFFAOYSA-N[2][4]
Structural Features and Their Implications

The molecule's functionality is dictated by the interplay of its three primary structural components:

  • Indoline Core: The fused benzene and pyrrolidine rings create a rigid, bicyclic system. The secondary amine (N-H) in the pyrrolidine ring is a key site of basicity and a handle for further synthetic modification.[5]

  • Gem-Dimethyl Group (C3): The two methyl groups at the C3 position introduce significant steric bulk. This feature can influence the molecule's reactivity by shielding adjacent positions and can impact how the molecule binds to biological targets by dictating its preferred conformation.[1]

  • Nitro Group (C5): The strongly electron-withdrawing nitro group (-NO₂) significantly influences the molecule's electronic properties. It deactivates the aromatic ring towards electrophilic substitution and is responsible for the compound's characteristic yellow-to-orange color.[1] In a medicinal chemistry context, this group can act as a hydrogen bond acceptor and its reduction provides a synthetic route to the corresponding amine, a common pharmacophore.

Core Physicochemical Properties: Data and Determination

A molecule's journey from a laboratory curiosity to a functional product, such as a drug, is governed by its physicochemical properties. These parameters dictate everything from solubility and stability to bioavailability and formulation.

Physical State and Appearance

This compound is a solid at room temperature, typically appearing as a yellow to orange crystalline material.[1][2][4] The color is a direct result of the nitroaromatic chromophore, which absorbs light in the blue-violet region of the visible spectrum.

Melting Point and Thermal Stability

Importance: The melting point is a critical indicator of purity. A sharp melting range suggests a highly pure compound, whereas a broad range often indicates the presence of impurities. Furthermore, thermal stability is essential for determining appropriate storage conditions and assessing potential hazards, as many nitro compounds can be sensitive to heat.[1]

Protocol for Determination: Differential Scanning Calorimetry (DSC)

DSC is the gold-standard technique for determining melting point and other thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material via sublimation. Prepare an empty, sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event corresponding to the phase transition from solid to liquid. The integrated area of this peak provides the enthalpy of fusion.

Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_analysis Data Interpretation A Weigh 1-3 mg Sample B Seal in Al Pan A->B C Load Sample & Ref. B->C D Execute Heating Ramp (10 °C/min) C->D E Record Heat Flow D->E F Plot Heat Flow vs. Temp E->F G Identify Endotherm F->G H Determine Melting Point (Onset/Peak Temp) G->H

DSC workflow for melting point determination.
Solubility Profile

Importance: Solubility is a cornerstone of drug development, directly impacting bioavailability and formulation strategies. A compound must have adequate solubility in aqueous media to be absorbed in the gastrointestinal tract and in organic solvents for purification and analysis.

Available Data: Qualitative descriptions suggest the nitro group influences solubility, but quantitative data (e.g., in mg/mL or µM) in common aqueous or organic solvents are not published.[1]

Protocol for Determination: Thermodynamic Shake-Flask Method

This method is considered the benchmark for determining thermodynamic solubility and is recommended by regulatory agencies.

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

  • Phase Separation: Allow the samples to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity/Basicity (pKa)

Importance: The pKa value represents the pH at which a compound is 50% ionized. For this compound, the basicity of the indoline nitrogen is the most relevant pKa. This value is critical as it dictates the compound's charge state at different physiological pHs, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.

Available Data: The pKa value for this compound has not been reported.

Protocol for Determination: Potentiometric Titration

This classic technique involves monitoring the pH of a solution of the compound as a titrant (a strong acid) is added incrementally.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility.

  • Instrument Calibration: Calibrate a pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration: Place the electrode in the sample solution and begin adding a standardized solution of hydrochloric acid (HCl) in small, precise increments.

  • Data Logging: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. More accurately, the pKa corresponds to the point of maximum buffer capacity, which can be identified by finding the peak in the first derivative of the titration curve (ΔpH/ΔV).

Workflow for Potentiometric pKa Determination

pKa_Workflow A Dissolve Known Mass of Compound C Titrate with Standardized Acid A->C B Calibrate pH Electrode B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st Derivative (ΔpH / ΔV) E->F G Identify Midpoint / Peak F->G H pKa = pH at Midpoint G->H

Sources

3,3-Dimethyl-5-nitroindoline CAS number 848047-43-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,3-Dimethyl-5-nitroindoline (CAS 848047-43-8)

Executive Summary

This compound is a heterocyclic organic compound built upon the indoline scaffold, which is a foundational structure in numerous natural products and pharmacologically active molecules.[1][2] Characterized by a fused benzene and pyrrolidine ring system, this particular derivative is distinguished by two methyl groups at the 3-position and a nitro group at the 5-position.[1] These substitutions impart unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for the development of novel therapeutic agents.[1] While not an end-product itself, its utility as a building block in the synthesis of targeted therapies for cancer and inflammatory diseases positions it as a compound of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comprehensive overview of its chemical properties, outlines logical synthetic strategies, and explores its emerging applications in modern pharmacology.

Core Molecular Structure and Properties

The foundational structure of this compound is the indoline core, a bicyclic aromatic heterocycle. The key functional groups appended to this core dictate its chemical behavior:

  • Indoline Nucleus : A saturated pyrrolidine ring fused to a benzene ring, providing a rigid, three-dimensional framework. Indoline derivatives are known for a wide range of biological activities, including antibacterial, anticonvulsant, and anti-tumor effects.[2]

  • Gem-Dimethyl Group (C3) : The two methyl groups at the 3-position provide steric bulk, which can influence how the molecule interacts with biological targets and can also prevent epimerization in chiral derivatives.[1] This feature is often strategically incorporated to improve metabolic stability in drug candidates.[3]

  • Nitro Group (C5) : This electron-withdrawing group significantly influences the molecule's electronic properties, reactivity, and color (typically yellow to orange).[1] It serves as a key handle for further chemical modification, such as reduction to an amine, which can then be derivatized to build a library of new compounds.[4]

Caption: Chemical structure of this compound.

Physicochemical Data

The key identifiers and properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
CAS Number 848047-43-8[1][5][6][7]
Molecular Formula C₁₀H₁₂N₂O₂[1][5][6]
Molecular Weight 192.21 g/mol [5][6][8]
IUPAC Name 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole[1][7]
Synonyms This compound[1]
Appearance Solid, typically yellow to orange[1][5]
Purity Commonly available at ≥97%[5][7]
Safety and Handling

As with many nitroaromatic compounds, this compound requires careful handling.[1] The nitro group can impart sensitivity to heat and shock.[1]

Hazard InformationDetailsReference(s)
GHS Pictogram GHS07 (Harmful/Irritant)[7]
Signal Word Warning[7]
Hazard Statements H302: Harmful if swallowedH332: Harmful if inhaled[7]
Precautionary P260: Do not breathe dust/fume/gas/mist/vapours/sprayP342+P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor[7]

Synthetic Strategies

While specific, peer-reviewed synthesis protocols for this compound are not extensively published, its synthesis can be logically derived from established methods for related indoline structures. The general approach involves the synthesis of the parent 5-nitroindoline core, followed by modifications, or a de novo synthesis incorporating the gem-dimethyl group from the outset.

Foundational Synthesis: The 5-Nitroindoline Core

A common and reliable method to obtain the indoline skeleton is through the reduction of the corresponding indole.[2] The synthesis of 5-nitroindoline from 5-nitroindole serves as a foundational protocol.

synthesis_workflow_1 start 5-Nitroindole reagent Sodium Borohydride (NaBH₄) Trifluoroacetic Acid (TFA) start->reagent 1. Dissolve in TFA process Reduction Reaction (Room Temp to 70°C, 2h) reagent->process 2. Add NaBH₄ product 5-Nitroindoline process->product 3. Reaction & Workup

Caption: Workflow for the synthesis of 5-nitroindoline.

Experimental Protocol: Synthesis of 5-Nitroindoline from 5-Nitroindole [2]

  • Rationale : This protocol utilizes sodium borohydride in an acidic medium (TFA) to achieve the selective reduction of the C2-C3 double bond of the indole ring without affecting the nitro group. TFA activates the indole system towards reduction.

  • Step-by-Step Methodology :

    • In a suitable reaction vessel (e.g., a 250 mL three-necked flask), add 5-nitroindole and trifluoroacetic acid as the solvent.

    • Stir the mixture at room temperature for approximately 10 minutes to ensure complete dissolution and activation.

    • Carefully add a solution of sodium borohydride to the system. An exotherm and the formation of a uniform suspension may be observed.

    • Heat the reaction mixture to 70°C and maintain this temperature for 2 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to below 20°C.

    • Perform an aqueous workup by adding an aqueous solution and extracting the product into an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from a mixture of acetone and petroleum ether to yield pure 5-Nitroindoline.[2]

Proposed De Novo Synthesis of this compound

A logical approach to synthesize the target molecule directly is via the Fischer indole synthesis, a classic and robust method for forming indoles from a phenylhydrazine and an aldehyde or ketone, followed by reduction.

synthesis_workflow_2 cluster_0 Step 1: Fischer Indole Synthesis cluster_1 Step 2: Reduction to Indoline start_A 4-Nitrophenylhydrazine catalyst_A Acid Catalyst (e.g., H₂SO₄) start_A->catalyst_A start_B Isobutyraldehyde start_B->catalyst_A product_A 3,3-Dimethyl-5-nitro-3H-indole catalyst_A->product_A Condensation & Cyclization reagent_B Reducing Agent (e.g., NaBH₄/TFA) product_A->reagent_B Reduction product_B This compound (Final Product) reagent_B->product_B

Caption: Proposed two-step synthesis of this compound.

Hypothetical Protocol:

  • Rationale : This pathway constructs the core ring system with the required substituents already in place. The Fischer indole synthesis is well-suited for creating the 3,3-disubstituted indole intermediate from readily available starting materials. The subsequent reduction is a standard transformation.

  • Step-by-Step Methodology :

    • Fischer Indole Synthesis : React 4-nitrophenylhydrazine with isobutyraldehyde in the presence of a strong acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride). The reaction typically involves heating to drive the condensation and subsequent[5][5]-sigmatropic rearrangement to form the indole ring.

    • Workup and Isolation : After the reaction is complete, the mixture is neutralized and the intermediate, 3,3-Dimethyl-5-nitro-3H-indole (or its tautomer), is extracted and purified.

    • Reduction : The isolated indole intermediate is then subjected to reduction under conditions similar to those described in Section 2.1 (e.g., NaBH₄ in TFA) to selectively reduce the C=N bond of the indolenine tautomer, yielding the final this compound product.

    • Final Purification : The final product would be purified using standard techniques such as column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily a synthetic intermediate used to construct more complex molecules with potential therapeutic value.[1] The 5-nitroindoline scaffold is a recurring motif in several areas of modern drug discovery.

Scaffold for Anti-Cancer Agents: G-Quadruplex Binders

A promising strategy in oncology is the targeting of non-canonical DNA structures like G-quadruplexes (G4), which are prevalent in the promoter regions of oncogenes such as c-Myc.

  • Mechanism of Action : Small molecules that bind to and stabilize these G4 structures can act as transcriptional repressors, effectively silencing the oncogene and inhibiting cancer cell proliferation.

  • Relevance : Substituted 5-nitroindole scaffolds have been identified as effective binders of the c-Myc promoter G-quadruplex.[9][10] The nitro group and the indole nitrogen are often critical for binding affinity.[10] The core of this compound provides the essential pharmacophore that can be further elaborated with side chains to optimize this G4 interaction, downregulate c-Myc expression, and induce cell-cycle arrest in cancer cells.[9][10]

g4_stabilization cluster_0 Without Stabilizer cluster_1 With 5-Nitroindoline Derivative Unfolded_G4 G-Rich DNA Strand Folded_G4 G-Quadruplex (Unstable) Unfolded_G4->Folded_G4 Folding Transcription c-Myc Transcription (ON) Folded_G4->Transcription Stabilized_G4 Stabilized G-Quadruplex No_Transcription c-Myc Transcription (OFF) Stabilized_G4->No_Transcription Ligand 5-Nitroindoline Derivative Ligand->Stabilized_G4 Binds & Stabilizes

Caption: Mechanism of c-Myc repression via G-quadruplex stabilization.

Intermediate for Anti-Inflammatory Drugs

The indoline core is also being explored for the development of novel anti-inflammatory agents. Researchers have synthesized and optimized indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[4] Starting from 5-nitroindoline, various synthetic modifications at the N-1 and C-5 positions (after reduction of the nitro group) have led to potent dual inhibitors.[4] this compound serves as an ideal starting point for such synthetic campaigns, where the nitro group is a precursor to the amine needed for further derivatization.

Potential in Antiviral Research

The 5-nitroindole moiety has been used to create "universal" ribonucleoside analogues.[11] These artificial nucleobases can pair with all four natural bases, primarily through aromatic stacking interactions rather than traditional hydrogen bonding.[11] When incorporated into a viral genome by an RNA-dependent RNA polymerase, they can template subsequent replication rounds incorrectly, leading to an increased mutation rate. This process, termed "error catastrophe," can result in the loss of viral viability.[11] Although research has focused on 5-nitroindole ribonucleosides, the underlying principle highlights the utility of the 5-nitroindole scaffold in designing novel antiviral agents.[11]

Conclusion

This compound (CAS 848047-43-8) is more than a simple chemical; it is a strategically designed building block for medicinal chemistry. Its structure combines the biologically relevant indoline core with a gem-dimethyl group for potential metabolic stability and a versatile nitro group that serves as both an electronic modifier and a synthetic handle. While its direct applications are limited, its true value lies in its role as a precursor to sophisticated molecules targeting complex biological systems, from oncogenic DNA structures to key enzymes in inflammation. For researchers and drug development professionals, this compound represents a valuable starting point for the rational design and synthesis of next-generation therapeutics.

References

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - NIH. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed. [Link]

  • 3,3-dimethyl-5-nitro-indoline | CAS#:848047-43-8 | Chemsrc. [Link]

  • CAS NO. 848047-43-8 | 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole | Catalog EN300-338801 | Arctom. [Link]

  • N-hydroxyethyl-3,3-dimethyl-6-nitroindoline | C12H16N2O3 | CID 137331653 - PubChem. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. [Link]

  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates | ACS Omega. [Link]

  • Discovery of 3,3-dimethyl-5-hydroxypipecolic hydroxamate-based inhibitors of aggrecanase and MMP-13 - PubMed. [Link]

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An In-depth Technical Guide to the Molecular Structure and Conformation of 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3,3-dimethyl-5-nitroindoline. In the absence of direct crystallographic or extensive spectroscopic data for this specific molecule, this guide synthesizes information from analogous indoline derivatives, established principles of stereochemistry, and computational modeling methodologies. We will explore the influence of the gem-dimethyl group at the C3 position and the nitro group at the C5 position on the geometry and conformational flexibility of the indoline scaffold. This document serves as a foundational resource for researchers interested in the chemical properties and potential applications of this and related molecules in fields such as medicinal chemistry and materials science.

Introduction: The Indoline Scaffold and Its Significance

The indoline scaffold, a bicyclic aromatic heterocyclic organic compound, is a privileged structure in medicinal chemistry and natural product synthesis.[1] It consists of a benzene ring fused to a five-membered nitrogen-containing ring. Indoline derivatives exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3] The therapeutic potential of these compounds is often intrinsically linked to their three-dimensional structure and conformational dynamics, which govern their interactions with biological targets.

This compound is a specific derivative of this important scaffold. The presence of two methyl groups at the 3-position and a nitro group at the 5-position imparts unique chemical and physical properties to the molecule.[1] The gem-dimethyl substitution is known to influence the puckering of the five-membered ring, a phenomenon referred to as the Thorpe-Ingold effect, which can impact the overall shape of the molecule.[4] The strongly electron-withdrawing nitro group, on the other hand, significantly alters the electronic distribution of the aromatic ring, which can affect its reactivity and intermolecular interactions.[5] Understanding the interplay of these structural features is crucial for the rational design of novel indoline-based therapeutic agents.

This guide will delve into the predicted molecular geometry, explore the conformational possibilities of the five-membered ring, and outline the experimental and computational approaches that can be employed to validate these predictions.

Molecular Structure and Stereochemistry

The molecular structure of this compound is characterized by the fusion of a substituted benzene ring with a substituted pyrrolidine ring. The systematic IUPAC name for this compound is 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole.

Key Structural Features
  • Indoline Core: A bicyclic system comprising a benzene ring and a pyrrolidine ring.

  • Gem-Dimethyl Group: Two methyl groups attached to the C3 carbon of the pyrrolidine ring. This substitution introduces a quaternary, non-stereogenic center.

  • Nitro Group: An NO₂ group attached to the C5 position of the benzene ring. This group is a strong resonance and inductive electron-withdrawing group.[5]

Below is a diagram illustrating the fundamental structure and numbering of this compound.

G cluster_0 Conformational Equilibrium C2-endo (Envelope) C2-endo (Envelope) Twist Conformation Twist Conformation C2-endo (Envelope)->Twist Conformation Low Energy Barrier Twist Conformation->C2-endo (Envelope) Low Energy Barrier C2-exo (Envelope) C2-exo (Envelope) Twist Conformation->C2-exo (Envelope) Low Energy Barrier C2-exo (Envelope)->Twist Conformation Low Energy Barrier

Caption: Conformational interconversion of the indoline ring.

The Role of the Nitro Group

The nitro group at the C5 position is a strong electron-withdrawing group that influences the electronic properties of the benzene ring through resonance and inductive effects. [5]While its direct steric impact on the pyrrolidine ring conformation is minimal due to its distance, it can affect the overall molecular properties such as dipole moment and crystal packing. The planarity of the nitro group with respect to the aromatic ring can be influenced by steric hindrance from adjacent substituents, although in this case, with hydrogens at C4 and C6, it is expected to be nearly coplanar to maximize resonance stabilization.

Methodologies for Structural and Conformational Elucidation

A combination of experimental and computational techniques is essential for a thorough understanding of the molecular structure and conformation of this compound.

Synthesis and Characterization

A plausible synthetic route to this compound would involve the reduction of a suitable precursor such as 3,3-dimethyl-5-nitroindolin-2-one or the direct nitration of 3,3-dimethylindoline.

Proposed Synthetic Protocol (based on related syntheses):

  • Nitration of 3,3-Dimethylindoline:

    • Dissolve 3,3-dimethylindoline in a suitable solvent like sulfuric acid.

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (0-5 °C).

    • Stir the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

    • Filter, wash the solid with water, and dry.

    • Purify the crude product by column chromatography or recrystallization.

  • Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and provide initial insights into the molecular environment of the atoms.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

    • Infrared (IR) Spectroscopy: To identify the functional groups present (e.g., N-H, C-H, NO₂).

Experimental Conformational Analysis
  • X-ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. Obtaining a single crystal of sufficient quality is a prerequisite. The data from X-ray diffraction would provide accurate bond lengths, bond angles, and the preferred conformation in the crystalline form. [6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about through-space proximities of protons, which can be used to deduce the preferred conformation in solution. Variable temperature NMR studies can also be used to investigate the dynamics of conformational interconversion. [7]

Computational Modeling

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the molecular structure and conformational landscape.

Computational Workflow:

G Input_Structure Initial 3D Structure Generation Geometry_Optimization Geometry Optimization (DFT) e.g., B3LYP/6-31G(d,p) Input_Structure->Geometry_Optimization Conformational_Search Conformational Search/ Potential Energy Surface Scan Geometry_Optimization->Conformational_Search Frequency_Calculation Frequency Calculation Conformational_Search->Frequency_Calculation For each stable conformer Analysis Analysis of Results (Relative Energies, Geometries, Spectroscopic Properties) Frequency_Calculation->Analysis

Sources

An In-depth Technical Guide to the Solubility of 3,3-Dimethyl-5-nitroindoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3,3-Dimethyl-5-nitroindoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, outlines its known physicochemical properties, and provides detailed, field-proven experimental protocols for the precise determination of its solubility in various organic solvents.

Introduction: The Significance of Solubility in Research and Development

This compound is an organic compound featuring an indoline scaffold, a fused bicyclic structure composed of a benzene ring and a pyrrolidine ring.[1] The presence of two methyl groups at the 3-position and a nitro group at the 5-position imparts unique chemical characteristics that influence its reactivity and solubility.[1] This compound often serves as a crucial intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1]

Understanding the solubility of this compound is paramount for its effective utilization in various applications. In chemical synthesis, solubility dictates the choice of solvent for a reaction, influencing reaction rates, yield, and purity. In pharmaceutical development, the solubility of a compound is a critical determinant of its bioavailability and therapeutic efficacy.[2] Therefore, a thorough understanding and accurate measurement of its solubility are essential for process optimization, formulation development, and ensuring reliable experimental outcomes.

Theoretical Framework: Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[4] This principle is rooted in the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key factors influencing the solubility of this compound include:

  • Polarity: The nitro group (-NO2) is a strong electron-withdrawing group, introducing significant polarity to the molecule. The indoline core itself possesses a degree of polarity due to the nitrogen atom. The dimethyl groups are nonpolar. The overall polarity of the molecule will determine its affinity for solvents of varying polarities.

  • Hydrogen Bonding: The nitrogen atom in the indoline ring can act as a hydrogen bond acceptor. The oxygen atoms of the nitro group can also participate as hydrogen bond acceptors. Solvents capable of hydrogen bonding (protic solvents like alcohols) may exhibit enhanced solubility for this compound.[5]

  • Molecular Size and Shape: The relatively rigid and planar structure of the indoline ring system and the presence of the dimethyl groups can influence how effectively solvent molecules can surround and solvate the solute molecule.[4]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility behavior and for designing appropriate experimental protocols.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₂[6]
Molecular Weight 192.22 g/mol [6]
Appearance Solid[6]
CAS Number 848047-43-8[6][7]

The presence of the nitro group suggests that this compound is a polar molecule. Consequently, it is expected to exhibit greater solubility in polar organic solvents compared to nonpolar hydrocarbon solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the limited availability of public quantitative solubility data for this compound, this section provides a robust and reliable experimental protocol based on the widely accepted shake-flask method for determining equilibrium solubility.[8][9] This method is considered the "gold standard" for its accuracy and reproducibility.[2]

The Shake-Flask Method for Equilibrium Solubility

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.[8]

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a vial prep1->prep2 equil Shake at constant temperature (e.g., 24-72h) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Filter supernatant through a syringe filter sep2->sep3 ana1 Accurately dilute the clear supernatant sep3->ana1 ana2 Quantify concentration using HPLC or UV-Vis ana1->ana2 calc Calculate solubility (e.g., in mg/mL or mol/L) ana2->calc

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[8]

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator or on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.[10] A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle by gravity.

    • To ensure complete removal of solid particles, centrifuge the vials at a high speed.[9]

    • Carefully withdraw the clear supernatant using a pipette. For best results, filter the supernatant through a chemically inert syringe filter (e.g., PTFE for organic solvents) to remove any remaining microscopic particles.[8] This step should be performed quickly to minimize temperature fluctuations.

  • Quantification:

    • Accurately dilute a known volume of the clear supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.

  • Calculation:

    • Calculate the solubility using the following formula:

      Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

Method Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the following validation steps are recommended:

  • Purity of Compound and Solvents: Use high-purity this compound and analytical grade solvents to avoid erroneous results.[10]

  • Temperature Control: Maintain a constant and accurately controlled temperature throughout the experiment, as solubility is highly temperature-dependent.[4][10]

  • Equilibrium Confirmation: Perform measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a stable plateau, indicating equilibrium.

  • Analytical Method Validation: The HPLC or UV-Vis method used for quantification should be validated for linearity, accuracy, and precision.

Predictive Framework for Solubility

While experimental determination is the most accurate approach, a qualitative prediction of solubility can be made based on the polarity of common organic solvents.

Solvent Polarity and Expected Solubility:

G Solvent Solvent Polarity High Polarity (Protic/Aprotic) Medium Polarity Low Polarity (Nonpolar) ExpectedSolubility Expected Solubility of this compound High Moderate Low Examples Examples Methanol, Ethanol, DMSO, Acetonitrile Acetone, Ethyl Acetate, Dichloromethane Toluene, Hexane, Diethyl Ether

Caption: Relationship between solvent polarity and expected solubility.

  • High Polarity Solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile): Due to the polar nitro group, this compound is expected to exhibit good solubility in these solvents. Protic solvents like methanol and ethanol can also engage in hydrogen bonding, potentially further enhancing solubility.

  • Medium Polarity Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate solubility is anticipated in these solvents.

  • Low Polarity (Nonpolar) Solvents (e.g., Toluene, Hexane, Diethyl Ether): The compound is expected to have poor solubility in these solvents due to the significant mismatch in polarity.[3]

Conclusion

References

  • How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024). Retrieved from ResearchGate. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a file hosting service. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university website. [Link]

  • Solubility of Organic Compounds. (2023). Retrieved from a university website. [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). Retrieved from YouTube. [Link]

  • 3,3-dimethyl-5-nitro-indoline | CAS#:848047-43-8 | Chemsrc. (n.d.). Retrieved from Chemsrc. [Link]

  • N-hydroxyethyl-3,3-dimethyl-6-nitroindoline | C12H16N2O3 | CID 137331653 - PubChem. (n.d.). Retrieved from PubChem. [Link]

  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.).
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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from Lund University Publications. [Link]

  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - NIH. (n.d.). Retrieved from National Institutes of Health. [Link]

  • (PDF) Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations - ResearchGate. (2025). Retrieved from ResearchGate. [Link]

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potential biological activity of 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

An Investigational Guide to the Potential Biological Activities of 3,3-Dimethyl-5-nitroindoline

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of this compound. While direct research on this specific molecule is limited, its structural features—namely the indoline scaffold and the nitro functional group—suggest a rich potential for therapeutic applications. Drawing on existing literature for structurally related 5-nitroindole and other nitroaromatic compounds, this document outlines the scientific rationale and detailed experimental protocols for exploring its anticancer, antimicrobial, and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for systematic investigation, from initial in vitro screening to mechanistic studies.

Introduction: The Scientific Premise for Investigating this compound

The discovery of novel therapeutic agents often begins with the exploration of unique chemical scaffolds. This compound presents such an opportunity, combining the privileged indoline core with the electronically versatile nitro group.

The Indoline Scaffold in Medicinal Chemistry

The indoline ring system is a core component of numerous natural products and synthetic compounds with a wide array of biological activities. Its rigid, bicyclic structure provides a valuable platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Derivatives of the indoline scaffold have been developed as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

The Role of the Nitro Group: A Nexus of Bioactivity

The nitro group (NO₂) is a powerful electron-withdrawing group that significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule.[3][4][5] In many instances, the nitro group acts as a "pro-drug" moiety, undergoing enzymatic reduction in biological systems to generate reactive intermediates.[6] This bioreductive activation is a key mechanism for the activity of several established antimicrobial and anticancer drugs.[3][4][5]

This compound: A Molecule of Untapped Potential?

The specific molecule, this compound, remains largely unexplored in the scientific literature. However, its structural similarity to other biologically active 5-nitroindoles and nitroindolines provides a strong rationale for its investigation as a potential therapeutic agent. This guide will explore three primary hypotheses for its biological activity.

Hypothesis 1: Anticancer Activity

A significant body of research points to the anticancer potential of 5-nitroindole derivatives.[7][8][9] These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines.

Rationale: Extrapolating from 5-Nitroindole Derivatives

Studies on pyrrolidine-substituted 5-nitroindoles have demonstrated their ability to bind to and stabilize G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.[7][8] This stabilization downregulates the expression of c-Myc, a key regulator of cell proliferation, and induces cell cycle arrest.[7][8] Furthermore, these compounds have been observed to increase the intracellular concentration of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[7][8]

Proposed Mechanism of Action: G-Quadruplex Stabilization and Oxidative Stress

Based on the activity of its analogs, it is hypothesized that this compound may act as an anticancer agent through a dual mechanism:

  • c-Myc Downregulation: The planar nitroindoline core may facilitate binding to and stabilization of the c-Myc promoter G-quadruplex, leading to reduced transcription and translation of the c-Myc protein.

  • Induction of Oxidative Stress: The nitro group may be enzymatically reduced within the tumor microenvironment to generate ROS, pushing cancer cells towards apoptosis.

Anticancer Mechanism of this compound cluster_0 This compound cluster_1 Cancer Cell A 3,3-Dimethyl- 5-nitroindoline B c-Myc Promoter G-Quadruplex A->B Binds & Stabilizes E Enzymatic Reduction A->E Undergoes C c-Myc Transcription B->C Promotes B->C Inhibits D Cell Proliferation C->D Drives F Reactive Oxygen Species (ROS) E->F Generates G Apoptosis F->G Induces

Caption: Proposed dual mechanism of anticancer activity.

Experimental Workflow for Assessing Anticancer Potential

A systematic, multi-stage approach is recommended to evaluate the anticancer properties of this compound.

Anticancer Experimental Workflow A In Vitro Cytotoxicity Screening (MTT Assay) B Determine IC50 values in multiple cancer cell lines A->B C Mechanistic Assays B->C If cytotoxic F Cell Cycle Analysis (Flow Cytometry) B->F If cytotoxic D Western Blot for c-Myc qRT-PCR for c-Myc mRNA C->D E ROS Detection (e.g., DCFDA assay) C->E G Quantify cell cycle phase distribution F->G

Caption: Stepwise workflow for anticancer evaluation.

  • Objective: To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines.

  • Protocol:

    • Seed cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability and determine the IC₅₀ value.

  • Objective: To investigate the proposed mechanisms of action.

  • Protocols:

    • Western Blot for c-Myc: Treat cancer cells with this compound at its IC₅₀ concentration. Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against c-Myc and a loading control (e.g., GAPDH).

    • ROS Detection (DCFDA Assay): Load treated cells with 2',7'-dichlorofluorescin diacetate (DCFDA). The fluorescence intensity, proportional to the amount of intracellular ROS, can be measured using a fluorescence microplate reader or flow cytometry.

  • Objective: To determine if the compound induces cell cycle arrest.

  • Protocol:

    • Treat cells with the compound for 24-48 hours.

    • Harvest, fix, and stain the cells with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Data Interpretation and Next Steps

The following table summarizes the expected outcomes and their interpretations:

AssayExpected Outcome for Active CompoundInterpretation
MTT Assay Low IC₅₀ values in cancer cell linesPotent cytotoxic activity
Western Blot Decreased c-Myc protein levelsDownregulation of c-Myc expression
ROS Detection Increased fluorescenceInduction of intracellular oxidative stress
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., G1 or sub-G1)Induction of cell cycle arrest and/or apoptosis

Positive results would warrant further investigation, including in vivo studies in animal models of cancer.

Hypothesis 2: Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[3][4][5] Their efficacy often stems from their ability to be selectively activated within microbial cells.

Rationale: The Broad-Spectrum Potential of Nitroaromatics

The antimicrobial activity of nitro compounds is attributed to the reduction of the nitro group by microbial nitroreductases.[6] This process generates cytotoxic radicals that can damage DNA, proteins, and other cellular components, leading to cell death.[5]

Proposed Mechanism of Action: Bioreductive Activation by Nitroreductases

It is hypothesized that this compound can act as a substrate for bacterial and fungal nitroreductases. The resulting nitro radical anion would then cause widespread cellular damage.

Antimicrobial Mechanism cluster_0 Microbial Cell B Nitroreductase C Nitro Radical Anion B->C Generates D DNA Damage C->D E Protein Damage C->E F Cell Death D->F E->F A 3,3-Dimethyl- 5-nitroindoline A->B Enters cell and is reduced by

Caption: Proposed bioreductive activation pathway.

Experimental Workflow for Assessing Antimicrobial Efficacy
  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Protocol (Broth Microdilution):

    • Prepare a two-fold serial dilution of this compound in a 96-well plate containing microbial growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plate under appropriate conditions.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Objective: To assess the rate at which the compound kills a microbial population.

  • Protocol:

    • Inoculate flasks containing growth medium and the compound at various multiples of its MIC with the test microorganism.

    • At regular time intervals, withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable cells (CFU/mL).

    • Plot log₁₀ CFU/mL versus time to visualize the killing kinetics.

Data Interpretation and Next Steps
AssayExpected Outcome for Active CompoundInterpretation
MIC Determination Low MIC valuesPotent antimicrobial activity
Time-Kill Assay Rapid reduction in viable cell countBactericidal or fungicidal activity

If significant antimicrobial activity is observed, further studies could include testing against a broader panel of pathogens, including drug-resistant strains, and evaluating its potential for biofilm inhibition.

Hypothesis 3: Anti-inflammatory Activity

Recent research has identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[1][2]

Rationale: Indoline-Based Dual 5-LOX/sEH Inhibitors

The synthesis of various indoline derivatives has led to the discovery of potent anti-inflammatory agents.[1][2] 5-nitroindoline itself has been used as a starting material for the synthesis of such compounds.[1][2]

Proposed Mechanism of Action: Modulation of Inflammatory Pathways

This compound may exert anti-inflammatory effects by inhibiting 5-LOX and/or sEH, thereby reducing the production of pro-inflammatory mediators.

Experimental Workflow for Assessing Anti-inflammatory Properties
  • Objective: To determine the inhibitory activity of the compound against 5-LOX and sEH.

  • Protocols:

    • 5-LOX Inhibition Assay: Use a commercially available kit to measure the inhibition of 5-LOX activity in the presence of the compound.

    • sEH Inhibition Assay: Utilize a fluorometric assay to measure the hydrolysis of a substrate by recombinant sEH and determine the inhibitory effect of the compound.

  • Objective: To assess the compound's ability to reduce the production of inflammatory mediators in a cellular context.

  • Protocol:

    • Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the compound.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

Data Interpretation and Next Steps
AssayExpected Outcome for Active CompoundInterpretation
Enzyme Inhibition Low IC₅₀ values for 5-LOX and/or sEHDirect inhibition of key inflammatory enzymes
Macrophage Assay Reduced production of TNF-α and IL-6Cellular anti-inflammatory activity

Positive results would justify further investigation into the in vivo efficacy of this compound in animal models of inflammation.

Synthetic Considerations and Future Directions

This compound can serve as a versatile starting material for the synthesis of a library of derivatives.[1][2] This would enable structure-activity relationship (SAR) studies to optimize the biological activity and pharmacokinetic properties of this chemical class.

Conclusion: A Roadmap for Discovery

While this compound is an understudied molecule, the existing scientific literature on related compounds provides a strong foundation for hypothesizing its potential as a valuable therapeutic agent. The experimental workflows detailed in this guide offer a clear and systematic path for researchers to investigate its anticancer, antimicrobial, and anti-inflammatory properties. The exploration of this molecule could lead to the discovery of novel drug candidates with unique mechanisms of action.

References

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3,3-Dimethyl-5-nitroindoline: A Versatile Scaffold for Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery and organic synthesis, the indoline core represents a "privileged scaffold"—a molecular framework that is recurrent in biologically active compounds.[1][2] Its rigid, three-dimensional structure provides an excellent platform for the spatial presentation of functional groups, enabling precise interactions with biological targets. The subject of this guide, 3,3-Dimethyl-5-nitroindoline, is an embodiment of synthetic versatility. It combines the robust indoline core with two strategically placed functional handles: a secondary amine at the N-1 position and a nitro group at the C-5 position. The gem-dimethyl substitution at C-3 sterically locks the system, preventing oxidation to the corresponding indole and preserving the sp3-hybridized nature of the heterocyclic ring.

This guide serves as a technical deep-dive into the synthetic utility of this compound. We will explore its synthesis, delineate its key reactive sites, and provide validated protocols for its transformation into more complex molecular architectures. The causality behind experimental choices will be emphasized, providing researchers with not just the "how," but the "why," to empower rational design in their own synthetic endeavors.

Core Molecular Profile

This compound is a solid organic compound characterized by an indoline structure fused from a benzene and pyrrole ring.[3] The presence of two methyl groups at the 3-position and an electron-withdrawing nitro group at the 5-position defines its unique chemical properties and reactivity.[3]

PropertyValueSource
Chemical Formula C₁₀H₁₂N₂O₂[4]
Molecular Weight 192.22 g/mol [4]
CAS Number 848047-43-8[4][5]
Appearance Solid, typically yellow to orange[3]
IUPAC Name 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole[3]
Canonical SMILES CC1(C)CNC2=CC=C([O-])C=C21[5]

Synthesis of the Building Block

While several routes to substituted indolines exist, a common and reliable strategy involves the synthesis of the corresponding indole followed by reduction. The Fischer indole synthesis is a classic and powerful method for constructing the indole core from a substituted phenylhydrazine and a ketone or aldehyde under acidic conditions.[6][7]

A plausible and efficient pathway to this compound begins with the Fischer indole synthesis between 4-nitrophenylhydrazine and 3-methyl-2-butanone, followed by the reduction of the resulting indole C=C double bond.

Caption: General Synthetic Pathway to this compound.

The key step in the Fischer synthesis is a[8][8]-sigmatropic rearrangement of the initially formed phenylhydrazone.[9] The choice of acid catalyst is critical and can range from Brønsted acids like sulfuric acid to Lewis acids like zinc chloride.[7] Subsequent reduction of the electron-rich indole double bond can be achieved with various reducing agents, such as sodium cyanoborohydride or catalytic hydrogenation, to yield the target indoline.

The Pillars of Reactivity: A Guide to Functionalization

The synthetic power of this compound stems from its three distinct reactive zones: the nitro group, the indoline nitrogen, and the aromatic ring. This allows for orthogonal chemical modifications, making it an ideal scaffold for building molecular diversity.

Caption: Key Functionalization Zones of the Scaffold.

The Nitro Group: Gateway to Amine Functionality

The nitro group is arguably the most important functional handle on the scaffold. Its primary role is that of a masked amine. The reduction of an aromatic nitro group is one of the most reliable and high-yielding transformations in organic chemistry.[10] This conversion is critical because the resulting aniline is a versatile precursor for a vast array of subsequent reactions.

Causality of Method Selection: The choice of reducing agent is dictated by the presence of other functional groups in the molecule.

  • Catalytic Hydrogenation (H₂/Pd/C): This is often the cleanest and most efficient method. It is highly effective for both aromatic and aliphatic nitro groups.[11] However, it is non-selective and will also reduce other functionalities like alkenes, alkynes, and can cause dehalogenation.[11]

  • Metal/Acid Reduction (Fe/HCl, SnCl₂, Zn/AcOH): These methods are highly chemoselective for the nitro group and tolerate a wider range of other functionalities.[11][12] Tin(II) chloride (SnCl₂) is particularly mild and effective.[12]

  • Transfer Hydrogenation (Ammonium Formate, Hydrazine): These methods avoid the need for high-pressure hydrogen gas, making them more amenable to standard laboratory setups.

This protocol details the reduction of the nitro group to a primary amine using tin(II) chloride dihydrate, a method valued for its mild conditions and high chemoselectivity.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolute

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (approx. 0.2 M) in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Stir the resulting suspension at room temperature and heat to reflux (approx. 78 °C).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred, saturated aqueous solution of NaHCO₃. Caution: Gas evolution (CO₂).

  • Continue to stir until the pH is basic (pH > 8) and the tin salts have precipitated as a white solid.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of EtOH).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude 3,3-Dimethylindolin-5-amine can be purified by column chromatography on silica gel if necessary.

Self-Validation: The successful conversion is confirmed by the disappearance of the yellow color of the nitro-compound and a significant shift in the TLC Rf value. Further confirmation is obtained via mass spectrometry (loss of 30 amu; NO₂ -> NH₂) and ¹H NMR (disappearance of downfield aromatic protons adjacent to the nitro group and appearance of a broad -NH₂ signal).

The Indoline Nitrogen: A Nucleophilic Hub

The secondary amine at the N-1 position is a potent nucleophile, providing a straightforward vector for introducing a wide variety of substituents. This position is crucial for modulating the pharmacokinetic properties (e.g., solubility, metabolic stability) of a potential drug candidate.

  • N-Alkylation: Can be achieved via standard Sₙ2 reactions with alkyl halides or, more cleanly, through reductive amination with aldehydes or ketones.[13] Reductive amination is often preferred as it avoids the formation of quaternary ammonium salts and uses milder conditions.

  • N-Acylation: Readily accomplished by reacting the indoline with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the resulting acid.[13]

  • N-Arylation: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of a C-N bond between the indoline nitrogen and an aryl halide or triflate, granting access to complex biaryl amine structures.

This protocol describes the installation of a benzyl group at the N-1 position using benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in DCM or DCE (approx. 0.1 M).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 3-12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

The Aromatic Ring: Advanced C-H Functionalization

While the nitro-substituted ring is deactivated towards classical electrophilic aromatic substitution, modern palladium-catalyzed C-H activation offers a powerful alternative.[14][15] The indoline nitrogen can act as a directing group to facilitate C-H functionalization at the otherwise unreactive C-7 position. This strategy opens up synthetic pathways that are difficult or impossible to achieve through traditional methods, allowing for late-stage diversification of complex molecules.

Application in Drug Discovery: A Workflow Example

The true value of this compound is realized when these individual transformations are combined into a synthetic strategy. A common workflow in medicinal chemistry involves decorating the N-1 and C-5 positions to explore the structure-activity relationship (SAR) around a central scaffold.[13] For instance, in the development of kinase inhibitors or anti-inflammatory agents, a urea or thiourea moiety is often installed at the C-5 position, while the N-1 substituent is varied to optimize potency and ADME properties.

Caption: Medicinal Chemistry Workflow Using the Scaffold.

This workflow demonstrates the building block's utility in systematically generating a library of diverse compounds from a single, reliable starting material. The orthogonality of the N-1 and C-5 functionalization routes is key to its effectiveness.

Conclusion

This compound is more than just a chemical intermediate; it is a carefully designed building block that offers a robust and versatile platform for synthetic innovation. Its key attributes—a stable 3D core, and two orthogonal sites for chemical modification—make it an invaluable tool for researchers in organic synthesis and a powerful scaffold for professionals in drug development. By understanding the causality behind its reactivity and mastering the protocols for its transformation, scientists can accelerate the discovery of novel chemical entities with significant therapeutic potential.

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The Chemistry and Therapeutic Potential of 3,3-Dimethyl-5-nitroindoline and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indoline Scaffold as a Privileged Structure in Medicinal Chemistry

The indoline scaffold, a heterocyclic motif consisting of a fused benzene and pyrrolidine ring, is a cornerstone in modern drug discovery. Its rigid, three-dimensional structure provides an excellent framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The inherent versatility of the indoline ring system, which allows for substitution at multiple positions, has led to the development of a diverse array of therapeutic agents. Among the myriad of substituted indolines, the 3,3-dimethyl-5-nitroindoline core has emerged as a particularly intriguing starting point for the design of novel drug candidates. The gem-dimethyl substitution at the C3 position introduces steric bulk and lipophilicity, which can significantly influence pharmacokinetic properties and binding affinities. The electron-withdrawing nitro group at the C5 position is a key pharmacophore that is often associated with a range of biological activities, including anticancer and anti-inflammatory effects. This technical guide provides a comprehensive literature review of this compound, its synthesis, and the biological activities of its analogs, offering insights for researchers and drug development professionals.

Synthesis of the this compound Core

The synthesis of this compound is a multi-step process that begins with the commercially available 3,3-dimethylindolin-2-one. The synthetic strategy involves two key transformations: nitration of the aromatic ring followed by reduction of the carbonyl group.

Part 1: Nitration of 3,3-Dimethylindolin-2-one

The introduction of a nitro group at the C5 position of the indolin-2-one ring is typically achieved through electrophilic aromatic substitution. A common and effective method involves the use of a nitrating mixture of fuming nitric acid in sulfuric acid.[1]

Experimental Protocol: Synthesis of 3,3-Dimethyl-5-nitroindolin-2-one [1]

  • Materials: 3,3-dimethylindolin-2-one, fuming nitric acid, 80% sulfuric acid, ice, water, ethyl acetate, heptane.

  • Procedure:

    • Dissolve 100 g (0.62 mol) of 3,3-dimethylindolin-2-one in 500 ml of 80% sulfuric acid in a flask equipped with a dropping funnel and a cooling bath.

    • Prepare a nitrating mixture by carefully adding 22 ml of fuming nitric acid to 200 ml of 80% sulfuric acid, ensuring the solution is kept cool.

    • Add the nitrating mixture dropwise to the solution of 3,3-dimethylindolin-2-one while maintaining a low temperature with the cooling bath.

    • After the addition is complete, stir the reaction mixture for approximately 30 minutes.

    • Pour the reaction mixture onto ice to precipitate the product.

    • Filter the precipitate with suction, wash thoroughly with water until the filtrate is neutral, and dry the solid.

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and heptane.

  • Expected Yield: Approximately 100 g (78% of theoretical yield).

  • Melting Point: 192°-196° C.

Part 2: Reduction of 3,3-Dimethyl-5-nitroindolin-2-one

The reduction of the carbonyl group at the C2 position of 3,3-dimethyl-5-nitroindolin-2-one to a methylene group yields the target compound, this compound. This transformation can be accomplished using various reducing agents. Borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF), are particularly effective for the reduction of amides to amines.

Proposed Experimental Protocol: Synthesis of this compound

  • Materials: 3,3-Dimethyl-5-nitroindolin-2-one, borane-tetrahydrofuran complex (BH₃·THF), anhydrous tetrahydrofuran (THF), hydrochloric acid, sodium hydroxide, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-dimethyl-5-nitroindolin-2-one in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BH₃·THF (typically 2-3 equivalents) to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of 1M hydrochloric acid.

    • Make the solution basic by the addition of 2M sodium hydroxide.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The product can be further purified by column chromatography on silica gel.

Diagram of the Synthetic Pathway

Synthesis A 3,3-Dimethylindolin-2-one B 3,3-Dimethyl-5-nitroindolin-2-one A->B fuming HNO3, H2SO4 C This compound B->C BH3·THF

Caption: Synthetic route to this compound.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
C2-H₂~3.3-3.5 (s)~58-60
C3-~45-47
C3-(CH₃)₂~1.3-1.5 (s)~25-27
C4-H~7.9-8.1 (dd)~119-121
C5-~143-145
C6-H~6.7-6.9 (d)~116-118
C7-H~7.8-8.0 (d)~125-127
C3a-~148-150
C7a-~130-132
N1-HBroad singlet-

Note: Predicted values are based on analogs and may vary depending on the solvent and experimental conditions.

Biological Activities and Therapeutic Potential of Analogs

The 5-nitroindoline scaffold is a versatile pharmacophore that has been incorporated into molecules with a wide range of biological activities. The primary areas of therapeutic interest for analogs of this compound are oncology and inflammatory diseases.

Anticancer Activity

Analogs of 5-nitroindole have demonstrated significant potential as anticancer agents.[4] The nitro group is often crucial for this activity, with studies showing that the corresponding 5-amino analogs can be less active. The proposed mechanisms of action for these compounds are multifaceted and include:

  • G-Quadruplex Binding: Certain 5-nitroindole derivatives have been shown to bind to and stabilize G-quadruplex structures in the promoter region of oncogenes like c-Myc.[4] This stabilization can inhibit transcription of the oncogene, leading to downregulation of the oncoprotein and subsequent cell cycle arrest and apoptosis.

  • Induction of Reactive Oxygen Species (ROS): The nitroaromatic moiety can undergo metabolic reduction in cancer cells, leading to the generation of reactive oxygen species. This increase in oxidative stress can damage cellular components and trigger apoptotic cell death.[4]

  • EGFR Inhibition: Some indoline derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key signaling protein often dysregulated in cancer.

Diagram of Anticancer Mechanisms

Anticancer_Mechanisms cluster_0 5-Nitroindoline Analog cluster_1 Cancer Cell A Analog B c-Myc Promoter G-Quadruplex A->B Binds to C Mitochondria A->C Acts on D EGFR A->D Inhibits E Transcription Inhibition B->E F ROS Generation C->F H Signal Transduction Inhibition D->H G Apoptosis E->G F->G H->G

Caption: Potential anticancer mechanisms of 5-nitroindoline analogs.

Anti-inflammatory Activity

Derivatives of 5-nitroindoline have also been explored as potent anti-inflammatory agents. Inflammation is a complex biological response, and these compounds appear to modulate multiple pathways:

  • Dual 5-LOX/sEH Inhibition: Some indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Inhibition of 5-LOX blocks the production of pro-inflammatory leukotrienes, while inhibition of sEH increases the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).

  • Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Some plant-derived compounds with structural similarities to indolines have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[5]

Structure-Activity Relationships (SAR)

While a comprehensive SAR study specifically for this compound analogs is not yet available in the public domain, some general trends can be inferred from the literature on related 5-nitroindole and 5-nitroindoline derivatives:

  • The 5-Nitro Group: This is often a critical determinant of biological activity, particularly for anticancer effects. Its electron-withdrawing nature and potential for bioreduction are key to its function.

  • The N1 Position: Substitution at the indoline nitrogen provides a facile handle for modifying the physicochemical properties of the molecule. N-alkylation or N-acylation can be used to tune solubility, lipophilicity, and target engagement.

  • The C3 Position: The gem-dimethyl group at this position provides a fixed steric environment that can influence how the molecule fits into a binding pocket. It also blocks potential metabolism at this site. Exploring variations of this substitution, such as spirocyclic systems, could lead to novel analogs with improved properties.

Future Directions and Conclusion

This compound represents a promising and underexplored scaffold for the development of new therapeutic agents. The synthetic accessibility of this core, coupled with the proven biological activities of related 5-nitroindoline and 5-nitroindole analogs, makes it an attractive starting point for medicinal chemistry campaigns. Future research should focus on the systematic exploration of the structure-activity relationships of N1- and aromatic ring-substituted analogs of this compound. Elucidating the precise molecular targets and mechanisms of action for both anticancer and anti-inflammatory activities will be crucial for the rational design of more potent and selective drug candidates. The development of in vivo models to assess the efficacy and pharmacokinetic profiles of lead compounds will be the next critical step in translating the potential of this scaffold into clinically viable therapies.

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An In-depth Technical Guide to 3,3-Dimethyl-5-nitroindoline for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3,3-dimethyl-5-nitroindoline, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. We will delve into its commercial availability, synthesis, physicochemical properties, and the strategic importance of its structural features. This document is intended to be a practical resource for researchers actively engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Strategic Value of the Indoline Scaffold

The indoline scaffold, a fused bicyclic system composed of a benzene and a pyrrolidine ring, is a privileged structure in medicinal chemistry.[1] Its rigid, three-dimensional architecture provides a versatile framework for the development of a wide range of biologically active molecules. The strategic introduction of substituents onto the indoline core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound is a particularly interesting derivative, offering a unique combination of steric and electronic features that can be exploited in drug design.

Commercial Sourcing of this compound

For researchers requiring a ready supply of this key intermediate, several commercial vendors offer this compound. Sourcing from a reliable supplier is paramount to ensure the quality and consistency of starting materials, which is a critical factor in the reproducibility of experimental results.

SupplierCAS NumberMolecular FormulaPurityAdditional Information
CymitQuimica 848047-43-8C₁₀H₁₂N₂O₂≥97%Distributed by Fluorochem.[2][3]
Fluorochem 848047-43-8C₁₀H₁₂N₂O₂97%Available in various quantities.[2]
BLDpharm 848047-43-8C₁₀H₁₂N₂O₂Not specifiedOffers supporting documentation like NMR, HPLC, and LC-MS.[4]
CHEMLYTE SOLUTIONS CO.,LTD 848047-43-8C₁₀H₁₂N₂O₂Not specifiedA manufactory based in China.

Note: The related compound, 3,3-Dimethyl-5-nitroindolin-2-one (CAS 100511-00-0), is also commercially available and can serve as a precursor for the synthesis of this compound.

Synthetic Pathways to this compound

While direct, step-by-step protocols for the synthesis of this compound are not extensively detailed in readily available literature, a plausible and efficient synthetic route can be devised based on established chemical transformations. A two-step process, starting from the commercially available 3,3-dimethylindolin-2-one, is a logical approach.

Step 1: Nitration of 3,3-Dimethylindolin-2-one

The initial step involves the regioselective nitration of 3,3-dimethylindolin-2-one to introduce the nitro group at the C5 position of the benzene ring.

Experimental Protocol:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 100 g (0.62 mol) of 3,3-dimethylindolin-2-one in 500 mL of 80% sulfuric acid. Cool the solution in an ice bath.

  • Prepare a nitrating mixture by carefully adding 22 mL of fuming nitric acid to 200 mL of 80% sulfuric acid, with cooling.

  • Add the nitrating mixture dropwise to the solution of 3,3-dimethylindolin-2-one, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture for approximately 30 minutes, allowing it to gradually warm to room temperature.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by suction filtration, wash thoroughly with water until the washings are neutral, and dry the solid to yield 3,3-dimethyl-5-nitroindolin-2-one. A yield of approximately 78% can be expected.[5]

Step 2: Reduction of the Carbonyl Group

The second step involves the reduction of the carbonyl group of 3,3-dimethyl-5-nitroindolin-2-one to the corresponding methylene group to afford the target this compound. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are suitable for this transformation.[6][7][8]

Experimental Protocol (using LiAlH₄):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend a molar excess of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Dissolve the 3,3-dimethyl-5-nitroindolin-2-one synthesized in the previous step in anhydrous THF.

  • Add the solution of the nitro-indolinone dropwise to the LiAlH₄ suspension with stirring, maintaining a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow Start 3,3-Dimethylindolin-2-one Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 3,3-Dimethyl-5-nitroindolin-2-one Nitration->Intermediate Reduction Reduction (LiAlH₄ or BH₃) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

The Role of Key Structural Features in Drug Design

The unique substitution pattern of this compound imparts specific properties that are highly advantageous in medicinal chemistry.

The Gem-Dimethyl Group: The Thorpe-Ingold Effect

The presence of a gem-dimethyl group at the C3 position is not merely a steric feature. It plays a crucial role in influencing the conformation of the indoline ring system through the Thorpe-Ingold effect , also known as the gem-dimethyl effect.[3][9] This effect describes the acceleration of ring-closing reactions and the stabilization of cyclic structures due to the presence of gem-dialkyl substituents.[3]

The gem-dimethyl group constrains the rotational freedom of the pyrrolidine ring, leading to a more pre-organized conformation for binding to a biological target. This can result in:

  • Increased Potency and Selectivity: By reducing the entropic penalty of binding, the gem-dimethyl group can enhance the affinity of a ligand for its target receptor or enzyme.[10]

  • Improved Metabolic Stability: The quaternary carbon is resistant to metabolic oxidation, which can block a potential site of metabolism and improve the pharmacokinetic profile of a drug candidate.[10]

Thorpe_Ingold_Effect Indoline_Ring Indoline Ring Gem_Dimethyl gem-Dimethyl Group Indoline_Ring->Gem_Dimethyl Substituted with Conformational_Restriction Conformational Restriction Gem_Dimethyl->Conformational_Restriction Induces Increased_Potency Increased Potency Conformational_Restriction->Increased_Potency Leads to Improved_Metabolic_Stability Improved Metabolic Stability Conformational_Restriction->Improved_Metabolic_Stability Leads to

Caption: The influence of the gem-dimethyl group on the indoline scaffold.

The 5-Nitro Group: An Electronic Modulator and Bioisosteric Placeholder

The 5-nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the indoline ring.[11] Its presence can:

  • Modulate pKa: The electron-withdrawing nature of the nitro group can decrease the basicity of the indoline nitrogen, which can be important for tuning the ionization state of a molecule at physiological pH.

  • Enhance Binding Interactions: The nitro group can participate in hydrogen bonding and other electrostatic interactions with target proteins.

  • Serve as a Handle for Further Functionalization: The nitro group can be readily reduced to an amine, which can then be further derivatized to explore structure-activity relationships.

Furthermore, the nitro group can be considered a placeholder for bioisosteric replacement. In drug development, it is sometimes desirable to replace a nitro group to mitigate potential toxicity concerns associated with its metabolic reduction.[2][12][13] The trifluoromethyl (CF₃) group is a common bioisostere for the nitro group, offering similar electron-withdrawing properties with improved metabolic stability.[2][12]

Analytical and Spectroscopic Profile

A thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Expected Spectroscopic Data

Based on the analysis of structurally related compounds, the following spectroscopic data can be anticipated for this compound:

  • ¹H NMR:

    • Aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm), with splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

    • The methylene protons of the pyrrolidine ring will likely appear as two distinct signals due to their diastereotopic nature.

    • The gem-dimethyl groups will give rise to a sharp singlet in the upfield region (δ 1.0-1.5 ppm).

    • The N-H proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic carbons will resonate in the δ 110-160 ppm range.

    • The quaternary carbon of the gem-dimethyl group will appear around δ 40-50 ppm.

    • The carbons of the methyl groups will be found in the upfield region (δ 20-30 ppm).

  • FTIR Spectroscopy:

    • Characteristic N-H stretching vibrations will be observed in the 3300-3500 cm⁻¹ region.[14]

    • Asymmetric and symmetric stretching vibrations of the nitro group will produce strong absorptions around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[15]

    • C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will be present in the 2850-3100 cm⁻¹ range.[16][14]

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of the compound (192.22 g/mol ).

    • Common fragmentation patterns for indoline derivatives may include cleavage of the pyrrolidine ring and loss of the nitro group.[1][4]

Quality Control and Purity Assessment

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of this compound. A reversed-phase C18 column with a gradient elution system (e.g., water/acetonitrile with a small amount of trifluoroacetic acid or formic acid) is typically employed. Purity is determined by integrating the peak area of the main component relative to the total peak area.

Safe Handling and Storage

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be stored in a cool, dry, and dark place, away from heat and sources of ignition.

Conclusion

This compound is a valuable building block for medicinal chemists and drug discovery scientists. Its unique structural features, including the conformationally-restricting gem-dimethyl group and the electronically-modulating nitro group, provide a solid foundation for the design of novel therapeutic agents with improved pharmacological properties. This guide has provided a comprehensive overview of its commercial availability, synthesis, and key characteristics to facilitate its effective utilization in research and development.

References

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A Technical Guide to the Thermal Stability and Degradation of 3,3-Dimethyl-5-nitroindoline: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation pathways of 3,3-Dimethyl-5-nitroindoline. In the absence of direct empirical studies on this specific molecule, this document synthesizes established principles of physical organic chemistry, data from analogous nitroaromatic and indoline compounds, and standardized analytical methodologies to offer a predictive yet robust scientific resource. It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal behavior of this and structurally related compounds. This guide details experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and High-Performance Liquid Chromatography (HPLC) and discusses potential degradation mechanisms.

Introduction: The Significance of Thermal Stability for this compound

This compound is an organic compound featuring a bicyclic indoline core, substituted with two methyl groups at the 3-position and a nitro group at the 5-position.[1] This molecule serves as a versatile intermediate in the synthesis of various higher-order compounds, including pharmaceuticals and dyes.[1] The presence of a nitro group, a well-known energetic functional group, raises important questions about the compound's thermal stability.[2] Understanding the thermal behavior of this compound is paramount for ensuring safety during its synthesis, handling, and storage, as well as for predicting its shelf-life and compatibility with other substances in formulations.

Nitroaromatic compounds can be susceptible to thermal decomposition, which in some cases can be energetic.[2][3] Therefore, a thorough characterization of the thermal properties of this compound is a critical aspect of its chemical risk assessment. This guide will provide the foundational knowledge and experimental strategies to perform such an assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Chemical Formula C₁₀H₁₂N₂O₂[4]
Molecular Weight 192.22 g/mol [4]
Appearance Solid[4]
Synonyms 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole[1]

Methodologies for Assessing Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a comprehensive evaluation of thermal stability. The primary techniques recommended are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), complemented by High-Performance Liquid Chromatography (HPLC) for the identification and quantification of degradation products.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It provides critical information on melting points, phase transitions, and exothermic or endothermic decomposition processes.[2][3]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or gold-plated high-pressure crucible. The use of a high-pressure crucible is recommended to suppress the evaporation of the sample and allow for the observation of the decomposition process.[3]

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 400 °C at a constant heating rate. It is advisable to perform scans at multiple heating rates (e.g., 5, 10, and 20 °C/min) to study the kinetics of decomposition.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset), the peak temperature of decomposition (Tpeak), and the enthalpy of decomposition (ΔHd). The onset temperature provides an indication of the temperature at which decomposition begins, while the enthalpy of decomposition quantifies the energy released.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.[5][6]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature to a final temperature of approximately 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Analyze the TGA curve (mass vs. temperature) and its first derivative (DTG curve) to identify the temperatures at which mass loss occurs. This data reveals the decomposition stages and the amount of volatile products released.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

Forced degradation studies, coupled with a stability-indicating HPLC method, are essential for identifying and quantifying potential degradation products.

  • Forced Degradation:

    • Acidic Hydrolysis: Reflux a solution of this compound in 0.1 M HCl at 80 °C for 24 hours.

    • Alkaline Hydrolysis: Reflux a solution of the compound in 0.1 M NaOH at 80 °C for 24 hours.

    • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

  • HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its degradation products. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate) is a good starting point. UV detection at a wavelength where both the parent and potential degradants absorb is recommended.

  • Analysis: Analyze the stressed samples by the developed HPLC method. The appearance of new peaks in the chromatograms indicates the formation of degradation products.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. For the identification of major degradation products, couple the HPLC system to a mass spectrometer (LC-MS).

Predicted Thermal Degradation Pathways

Based on the known chemistry of nitroaromatic compounds and the indoline scaffold, several degradation pathways can be postulated for this compound under thermal stress.

Homolytic Cleavage of the C-NO₂ Bond

The C-NO₂ bond is often the weakest bond in nitroaromatic compounds, and its homolytic cleavage is a common initial step in their thermal decomposition.[3] This would lead to the formation of an indolinyl radical and a nitrogen dioxide radical.

Ring Opening and Rearrangement

The indoline ring system, while relatively stable, can undergo ring-opening reactions at elevated temperatures, especially if initiated by radical species. The presence of the gem-dimethyl group at the 3-position may influence the stability and rearrangement pathways of any resulting carbocation or radical intermediates.

Autocatalytic Decomposition

The decomposition of some nitroaromatic compounds can be autocatalytic, where the initial degradation products accelerate the further decomposition of the parent molecule.[2] This can lead to a rapid increase in the rate of decomposition once a certain temperature is reached.

The following diagram illustrates a potential initial step in the thermal degradation of this compound.

G cluster_main Thermal Stress Molecule This compound Radical1 Indolinyl Radical Molecule->Radical1 Homolytic Cleavage Radical2 •NO₂

Caption: Initial homolytic cleavage of the C-NO₂ bond.

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of this compound:

  • Purity: The presence of impurities, such as residual catalysts or starting materials from its synthesis, can significantly lower the decomposition temperature.

  • Physical Form: The crystalline form (polymorph) of the solid can affect its thermal stability.

  • Confinement: Heating the compound in a sealed container can lead to a build-up of pressure from gaseous degradation products, which can alter the decomposition pathway and lower the onset temperature.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, which may occur at lower temperatures than pyrolytic decomposition in an inert atmosphere.

Safety and Handling Precautions

Given the presence of a nitro group, this compound should be handled with care. The following safety precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid Ignition Sources: Keep the compound away from heat, sparks, and open flames.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and reducing agents.

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste in accordance with local regulations.

Conclusion

This technical guide provides a predictive framework for assessing the thermal stability and degradation of this compound. While direct experimental data for this specific compound is not yet available, the principles and methodologies outlined here, based on the known behavior of structurally similar compounds, offer a robust starting point for its characterization. The application of DSC, TGA, and forced degradation studies with HPLC analysis will provide the necessary data to ensure the safe handling, storage, and application of this important synthetic intermediate. Further experimental work is encouraged to validate the predictive models presented in this guide.

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An In-Depth Technical Guide on the Electronic Properties of the Nitroindoline Core Structure

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The nitroindoline scaffold has become a significant area of interest in medicinal chemistry, serving as a foundational component for creating a wide range of biologically active compounds.[1][2] The distinctive electronic characteristics resulting from the electron-withdrawing nitro group on the indoline ring influence the reactivity and binding interactions of its derivatives.[1][2] This makes it a promising starting point for the creation of new therapeutic agents.[1][2] This in-depth technical guide explores the electronic properties of the nitroindoline core, its synthesis, and its applications, with a particular focus on its function as a photoremovable protecting group and in the development of anticancer and antimicrobial agents.

Introduction: The Versatile Nitroindoline Scaffold

The nitroindoline core is a privileged structure in medicinal chemistry due to the unique electronic properties conferred by the electron-wielding nitro group.[1][2] This functional group modulates the reactivity and binding interactions of nitroindoline derivatives, making them valuable in the development of novel therapeutics.[1][2] The synthetic accessibility and potential for diverse chemical modifications make nitroindoline an attractive starting point for generating compound libraries for high-throughput screening and lead optimization.[1] Furthermore, the photoreactive nature of certain nitroindoline derivatives opens up possibilities for their use in photopharmacology and as photocleavable linkers.[1]

Core Synthesis and Electronic Character

The synthesis of nitroindoline, the foundational starting material, can be achieved through various established methods.[1] Direct nitration of indole is challenging due to the high reactivity of the pyrrole ring, often leading to undesired side reactions.[1] A more robust and reliable indirect method proceeds through an indoline intermediate, which circumvents the challenges of direct nitration by first reducing the indole to indoline, followed by a series of protection, nitration, and deprotection/aromatization steps.[1]

The rigid indoline scaffold, coupled with the electronic properties of the nitro group, provides a valuable platform for the design of novel therapeutics.[3] The nitro group can act as a key interaction point within a biological target or be a precursor for an amino group, allowing for further chemical modifications.[3]

Spectroscopic and Electrochemical Characterization

A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis of nitroindoline and its derivatives.[4]

Technique Purpose Key Observations
High-Performance Liquid Chromatography (HPLC) Isomer separation and purity assessment.[4]A reverse-phase C18 column is a suitable starting point.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for unambiguous identification of isomers.[4]The aromatic region (7.0-8.5 ppm) in ¹H NMR will show distinct splitting patterns and chemical shifts for the protons on the benzene ring of each isomer.[4]
Mass Spectrometry (MS) Confirms the molecular weight of the product and byproducts and can provide structural information through fragmentation patterns.[4]The presence of 6-Nitroindoline-2-carboxylic acid is confirmed by the detection of its deprotonated molecule [M-H]⁻ at the expected m/z value.[5]
UV-Vis Spectroscopy Characterizes the chromophoric properties of the molecule.Most isomers exhibit one broadly absorbing peak in the near-UV (300–400 nm) range, although 6-nitroindole has two maxima in this range.[6][7]
Infrared (IR) Spectroscopy Identifies functional groups.Characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, N-H stretching, and characteristic absorptions for the nitro group (typically around 1520 and 1340 cm⁻¹).[8]
Cyclic Voltammetry (CV) Investigates the redox properties of the nitro group.The electrochemical reduction of nitroaromatics is a critical area of study, as it underpins their biological activity.[9]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

  • Instrumentation: HPLC system with a UV detector.[4]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[4]

  • Mobile Phase: A gradient elution is recommended to achieve optimal separation.[4]

    • Solvent A: 0.1% Formic acid in Water.[4]

    • Solvent B: 0.1% Formic acid in Acetonitrile.[4]

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm and 280 nm.[4]

  • Quantification: Peak areas are used to determine the relative percentage of the main product and each byproduct. Calibration curves with certified standards of each isomer should be prepared for accurate quantification.[4]

Computational Analysis of Electronic Structure

Computational chemistry methods, such as Density Functional Theory (DFT), are invaluable for understanding the electronic and structural properties of nitro-containing compounds.[10] These methods can be used to analyze optimized geometries, electronic descriptors, and frontier molecular orbitals to gain insights into their structure-activity relationships.[10] The molecular electrostatic potential surfaces and reduced density gradient plots can be employed to identify nucleophilic and electrophilic sites, and intramolecular interactions, respectively.[10]

Workflow for Computational Analysis

Caption: A simplified workflow for the computational analysis of the electronic properties of nitroindoline derivatives.

Applications in Drug Development and Beyond

The unique electronic properties of the nitroindoline core have led to its application in several key areas of medicinal chemistry and beyond.

Photoremovable Protecting Groups (PPGs)

The photolytic properties of N-acyl-7-nitroindolines make these compounds attractive as photocleavable protecting groups and “caged” compounds for the light-induced release of biologically active compounds.[11][12] This provides spatial and temporal control over the release of various chemicals.[13][14] The operational mode of PPGs is to temporarily inactivate the biological action of a given agent by linking a PPG to it.[15] The action can be restored on-demand following a photoactivation step.[15]

Mechanism of Photo-uncaging

G A Nitroindoline-caged compound B Excited State A->B Light (hν) C Release of Active Compound B->C

Caption: A simplified diagram illustrating the photo-uncaging process of a nitroindoline-based photoremovable protecting group.

Anticancer and Antimicrobial Agents

Derivatives of nitroindoline have shown promise as enzyme inhibitors and antimicrobial agents.[3] For instance, quinolone carboxylic acids bearing a nitro group have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.[3] These compounds often target DNA gyrase, an essential enzyme for bacterial DNA replication.[3]

Furthermore, the 7-nitroindole scaffold has proven to be a valuable template for the design of novel anticancer agents.[2] Derivatives incorporating this moiety have demonstrated cytotoxic activity against a range of cancer cell lines, acting through various mechanisms, including the inhibition of key signaling pathways and the targeting of unique DNA structures.[2] One notable mechanism of action for certain 5- and 7-nitroindole derivatives is the binding to and stabilization of G-quadruplex (G4) DNA structures in the promoter regions of oncogenes, such as c-Myc.[2]

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

One of the most well-documented applications of the 7-nitroindole scaffold is in the development of selective inhibitors of neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide (NO) by nNOS has been implicated in the pathophysiology of various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[2] Therefore, selective inhibition of nNOS is a promising therapeutic strategy.[2]

Conclusion

The nitroindoline core, with its distinct electronic properties imparted by the nitro group, stands out as a versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives have established it as a cornerstone in the development of photoremovable protecting groups, anticancer agents, and nNOS inhibitors. Continued exploration of this privileged structure is poised to yield new and improved therapeutic agents for a variety of diseases.[1]

References

  • Balfour, P. T., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Retrieved from [Link]

  • Li, P., et al. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Balfour, P. T., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Retrieved from [Link]

  • Givens, R. S., & Klán, P. (Eds.). (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from [Link]

  • Amato, J., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Retrieved from [Link]

  • Lesieur, D., et al. (2002). Synthesis of Nitroindole Derivatives with High Affinity and Selectivity for Melatoninergic Binding Sites MT3. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Givens, R. S., & Klán, P. (Eds.). (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Retrieved from [Link]

  • Lignell, J. A., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Kiat, A., et al. (2022). Photoremovable Protecting Groups. Molecules. Retrieved from [Link]

  • Lignell, J. A., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Papageorgiou, G., et al. (2010). 7-Nitroindoline-derived caged compounds. Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Balfour, P. T., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Retrieved from [Link]

  • Pinto, M., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nitroindoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroindoline. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroindole. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). In-Depth Computational Analysis of Nitro-Containing Compounds: Reactivity, Molecular and Electronic Properties. Retrieved from [Link]

  • Aldous, L., et al. (2022). The electrochemical characterization of functionalized isoindolinones. Batteries & Supercaps. Retrieved from [Link]

  • Chemcasts. (n.d.). Thermophysical Properties of 5-Nitroindoline. Chemcasts. Retrieved from [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules. Retrieved from [Link]

  • Chong, D. P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules. Retrieved from [Link]

  • Cheméo. (n.d.). 5-nitroindoline. Cheméo. Retrieved from [Link]

  • Wang, J., et al. (2020). Computational full electron structure study of biological activity in Cyclophilin A. Journal of Molecular Graphics and Modelling. Retrieved from [Link]

  • Todea, A. M., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

The Nitro Group in 3,3-Dimethyl-5-nitroindoline: A Hub of Reactivity for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group dramatically alters its electronic landscape, opening up a diverse array of synthetic possibilities. This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 3,3-Dimethyl-5-nitroindoline, a key intermediate in the synthesis of various biologically active molecules. We will delve into the core principles governing its reactivity, focusing on reduction to the corresponding amine, electrophilic aromatic substitution, and the potential for nucleophilic aromatic substitution. This guide will provide not only the theoretical underpinnings but also actionable experimental protocols and mechanistic insights to empower researchers in drug discovery and development.

Introduction: The Strategic Importance of the Nitro Group in the Indoline Scaffold

The indoline ring system, a saturated analog of indole, is a cornerstone in the design of numerous pharmaceuticals and biologically active compounds. The introduction of a nitro group (NO₂) onto the benzene portion of the indoline core, as in this compound, serves as a powerful strategic tool for synthetic chemists. The strong electron-withdrawing nature of the nitro group fundamentally transforms the reactivity of the aromatic ring, enabling a suite of chemical transformations that are not readily accessible with the parent indoline.

This guide will explore the three primary avenues of reactivity conferred by the 5-nitro group:

  • Reduction: The conversion of the nitro group to a primary amine is arguably the most pivotal transformation, providing a gateway to a vast array of amides, sulfonamides, and other nitrogen-containing functionalities essential for modulating pharmacological activity.

  • Electrophilic Aromatic Substitution (EAS): The nitro group acts as a meta-director and a strong deactivator, influencing the position of further substitution on the aromatic ring. Understanding these directing effects is crucial for the regioselective synthesis of polysubstituted indoline derivatives.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for nitroarenes without a leaving group, the powerful electron-withdrawing nature of the nitro group can, under specific conditions, activate the ring for nucleophilic attack.

The presence of the gem-dimethyl group at the 3-position also imparts significant steric and conformational constraints that can influence reaction rates and outcomes, a factor that will be considered throughout this guide.

Reduction of the Nitro Group: Gateway to 5-Aminoindoline Derivatives

The reduction of the nitro group in this compound to form 5-amino-3,3-dimethylindoline is a cornerstone transformation. This amine serves as a versatile handle for introducing diverse functionalities to modulate the physicochemical and pharmacological properties of lead compounds.

Mechanistic Overview of Catalytic Hydrogenation

Catalytic hydrogenation is the most common and efficient method for the reduction of aromatic nitro compounds. The reaction proceeds through a series of intermediates on the surface of a metal catalyst.[1]

DOT Language Script for Catalytic Hydrogenation Mechanism

Catalytic Hydrogenation Mechanism cluster_0 Catalyst Surface Ar-NO2 This compound Catalyst Catalyst (e.g., Pd/C) Ar-NO2->Catalyst Adsorption H2 H₂ H2->Catalyst Adsorption & Dissociation Ar-NO Nitroso Intermediate Catalyst->Ar-NO +2[H] Ar-NHOH Hydroxylamine Intermediate Ar-NO->Ar-NHOH +2[H] Ar-NH2 5-Amino-3,3-dimethylindoline Ar-NHOH->Ar-NH2 +2[H]

Caption: Generalized mechanism of catalytic hydrogenation of a nitroaromatic compound.

The reaction is initiated by the adsorption of the nitro compound and hydrogen onto the catalyst surface. The nitro group is then sequentially reduced to nitroso and hydroxylamine intermediates before the final amine product is formed.

Field-Proven Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is adapted from established procedures for the reduction of nitroindoles and represents a reliable method for the synthesis of 5-amino-3,3-dimethylindoline.[1]

Experimental Workflow

DOT Language Script for Hydrogenation Workflow

Hydrogenation Workflow cluster_workflow Experimental Protocol start Start dissolve Dissolve this compound in Ethanol start->dissolve add_catalyst Add 10% Pd/C dissolve->add_catalyst purge Purge with H₂ add_catalyst->purge react Stir under H₂ atmosphere (balloon or Parr apparatus) at room temperature purge->react monitor Monitor by TLC react->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate in vacuo filter->concentrate product Obtain 5-Amino-3,3-dimethylindoline concentrate->product

Caption: Step-by-step workflow for the catalytic hydrogenation of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol (approximately 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% of Pd).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-3,3-dimethylindoline. The product can be further purified by column chromatography if necessary, though it is often of sufficient purity for subsequent steps.

Trustworthiness and Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar spot on the TLC plate provide a reliable indication of reaction progress. The crude product can be analyzed by ¹H NMR and mass spectrometry to confirm its identity and purity.

Electrophilic Aromatic Substitution: Directing Effects and Synthetic Utility

While the nitro group is strongly deactivating, electrophilic aromatic substitution on the this compound ring is still possible, albeit under forcing conditions. The position of the incoming electrophile is dictated by the directing effects of the substituents on the ring.

Analysis of Directing Effects

The aromatic ring of this compound has two key substituents to consider:

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic attack and is a meta-director.

  • The Alkylamino Moiety (part of the indoline ring): The nitrogen atom of the indoline ring is an electron-donating group and is an ortho, para-director.

In this case, the activating ortho, para-directing effect of the amino group and the deactivating meta-directing effect of the nitro group are in opposition. Generally, activating groups have a stronger directing influence than deactivating groups. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the amino group.

Considering the structure of this compound, the potential sites for electrophilic attack are C4, C6, and C7.

  • C6: This position is ortho to the activating amino group and meta to the deactivating nitro group. This is a likely site for substitution.

  • C4: This position is also ortho to the activating amino group and ortho to the deactivating nitro group. While activated by the amino group, it is strongly deactivated by the nitro group.

  • C7: This position is meta to the activating amino group and ortho to the deactivating nitro group.

Therefore, the most probable position for electrophilic aromatic substitution on this compound is the C6 position .

DOT Language Script for Directing Effects

Directing Effects cluster_directing Directing Effects Analysis mol This compound Structure (Positions labeled) amino Amino Group (Activating, o,p-director) c6 Position C6: - Ortho to Amino - Meta to Nitro amino->c6 Activates c4 Position C4: - Ortho to Amino - Ortho to Nitro amino->c4 Activates nitro Nitro Group (Deactivating, m-director) nitro->c6 Deactivates less nitro->c4 Strongly deactivates c7 Position C7: - Meta to Amino - Ortho to Nitro nitro->c7 Strongly deactivates conclusion Conclusion: C6 is the most likely position for EAS c6->conclusion

Caption: Analysis of directing effects for electrophilic aromatic substitution.

Representative Experimental Protocol: Halogenation

Step-by-Step Methodology (Illustrative for Bromination):

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

  • Reagent Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the reaction mixture at room temperature. A Lewis acid catalyst (e.g., FeBr₃) may be required if the ring is not sufficiently activated.

  • Reaction: Stir the reaction mixture at room temperature and monitor by TLC.

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to isolate the C6-brominated derivative.

Nucleophilic Aromatic Substitution (SNAr): A Potential, though Challenging, Pathway

Nucleophilic aromatic substitution typically requires a good leaving group (such as a halide) positioned ortho or para to a strong electron-withdrawing group. In this compound, there is no inherent leaving group on the aromatic ring. However, in some cases, the nitro group itself can act as a leaving group, or a hydrogen atom can be displaced in a so-called "vicarious nucleophilic substitution" (VNS). These reactions are generally more challenging and require specific conditions.

Given the lack of a suitable leaving group, SNAr is not a primary reaction pathway for this compound under standard conditions. However, for drug development professionals exploring novel synthetic routes, investigation into VNS reactions with strong nucleophiles could be a potential area for future research.

Data Presentation

Due to the limited availability of specific experimental data for this compound in the public domain, a comprehensive quantitative data table is not feasible at this time. The following table provides a qualitative summary of the expected reactivity.

Reaction TypeReagents and ConditionsExpected Major ProductCausality Behind Reactivity
Reduction H₂, Pd/C, Ethanol, rt5-Amino-3,3-dimethylindolineThe nitro group is readily reduced to an amine via catalytic hydrogenation.
Electrophilic Aromatic Substitution (e.g., Bromination) Br₂, Acetic Acid, rt6-Bromo-3,3-dimethyl-5-nitroindolineThe activating, ortho,para-directing amino group of the indoline ring directs substitution to the C6 position.
Nucleophilic Aromatic Substitution Strong nucleophile (e.g., carbanion)Low to no reactivity expectedLack of a good leaving group on the aromatic ring hinders the classical SNAr pathway.

Conclusion and Future Outlook

The nitro group in this compound is a versatile functional group that primarily serves as a precursor to the corresponding 5-amino derivative through catalytic hydrogenation. This transformation is a robust and high-yielding reaction that opens the door to a wide range of subsequent functionalization. While electrophilic aromatic substitution is possible, the strong deactivating effect of the nitro group necessitates careful consideration of reaction conditions, with substitution expected to occur at the C6 position. Nucleophilic aromatic substitution remains a challenging but potentially rewarding area for future exploration.

For researchers and drug development professionals, this compound represents a valuable building block. A thorough understanding of the reactivity of its nitro group is paramount for the efficient and regioselective synthesis of novel indoline-based therapeutic agents. Further research into the specific reaction kinetics and the influence of the gem-dimethyl group on the reactivity of this scaffold will undoubtedly uncover new synthetic opportunities.

References

  • A detailed protocol for the catalytic hydrogenation of a related nitroindole can be found in: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

  • General principles of electrophilic aromatic substitution and directing effects are discussed in numerous organic chemistry textbooks and online resources.
  • A study on the synthesis of 5-nitroindole derivatives that includes Pd/C-catalyzed hydrogenation: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

Sources

synthesis of 3,3-Dimethyl-5-nitroindoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,3-Dimethyl-5-nitroindoline Derivatives

Abstract

The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Specifically, the this compound framework serves as a versatile building block in medicinal chemistry and materials science. The gem-dimethyl group at the C3 position enhances metabolic stability and introduces conformational rigidity, while the nitro group at the C5 position is a key functional handle for extensive derivatization. This guide provides a comprehensive overview of the principal synthetic strategies for constructing this compound and its derivatives, offering detailed protocols, mechanistic insights, and a discussion of the rationale behind key experimental choices.

Strategic Overview: Pathways to the Indoline Core

The construction of the indoline skeleton is a foundational challenge in heterocyclic chemistry.[1] While numerous methods exist, they can be broadly categorized into two approaches: the reduction of a pre-formed indole ring or the cyclization of an acyclic precursor.

Dearomatization via Reduction of Indoles

The most direct route to an indoline is the reduction of its aromatic indole counterpart. The choice of reducing agent is critical, especially in the presence of sensitive functional groups like the nitro moiety.

  • Borane Complexes: Reagents such as catechol-borane or borane-tetrahydrofuran (BH₃·THF) complex in the presence of a strong acid like trifluoroacetic acid (TFA) are highly effective for reducing the indole nucleus.[1][3] This method is often preferred for its high efficiency and compatibility with various functional groups, including the target 5-nitroindole.[3]

  • Sodium Borohydride: In conjunction with TFA, sodium borohydride (NaBH₄) provides a potent system for the hydrogenation of 5-nitroindole to 5-nitroindoline.[1] The acid activates the indole ring towards hydride attack.

De Novo Synthesis via Cyclization Reactions

Modern synthetic methods allow for the construction of the indoline ring from acyclic starting materials, offering flexibility and control over substitution patterns.

  • Palladium-Catalyzed C-H Amination: Advanced strategies enable the synthesis of 3,3-disubstituted indolines through palladium-catalyzed intramolecular C(sp³)–H amination. This approach involves the formation of a palladacycle intermediate from a precursor like 1-(tert-butyl)-2-iodobenzene, which is then aminated to form the indoline ring.[4]

  • Radical Cyclization: Cobalt-catalyzed radical ring-closing reactions represent another contemporary method for forming the indoline scaffold from precursors like o‐aminobenzylidine N‐tosylhydrazones.[5]

A comparison of these general strategies is summarized below.

Strategy Precursor Key Reagents Advantages Considerations
Indole Reduction Substituted IndoleBH₃·THF/TFA, NaBH₄/TFAHigh yields, readily available precursorsPotential for over-reduction or side reactions with sensitive groups
Pd-Catalyzed C-H Amination o-Haloaniline derivativesPalladium catalyst, ligand, baseExcellent functional group tolerance, novel disconnectionsCost of catalyst, multi-step precursor synthesis
Radical Cyclization Hydrazone derivativesCobalt catalyst, radical initiatorMild conditions, access to complex scaffoldsSubstrate scope can be limited

Primary Synthetic Pathway: The Indolin-2-one Route

A robust and widely applicable strategy for synthesizing this compound proceeds through the key intermediate, 3,3-Dimethyl-5-nitroindolin-2-one . This approach separates the installation of the gem-dimethyl and nitro groups from the final reduction step.

Indolin-2-one_Route A 3,3-Dimethylindolin-2-one B 3,3-Dimethyl-5-nitroindolin-2-one A->B  Nitration (HNO₃/H₂SO₄)   C This compound B->C  Lactam Reduction (e.g., BH₃·THF)   Fischer_Route cluster_0 Fischer Indole Synthesis A (4-Nitrophenyl)hydrazine C 2,3,3-Trimethyl-5-nitroindolenine A->C B Isopropyl methyl ketone B->C D This compound C->D  Reduction (e.g., NaBH₄)   Derivatization A This compound B N-Substituted Derivatives A->B  N-Alkylation / N-Acylation   C 5-Amino-3,3-dimethylindoline A->C  Nitro Group Reduction (e.g., SnCl₂, H₂/Pd-C)   D Further C5-derivatives (Amides, Sulfonamides, etc.) C->D  Amine Chemistry  

Sources

Methodological & Application

Application Notes & Protocols: The Emerging Potential of 3,3-Dimethyl-5-nitroindoline in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of medicinal chemistry, the indoline core is a privileged scaffold, forming the backbone of numerous clinically significant therapeutic agents. The strategic introduction of a nitro group, a potent electron-withdrawing moiety, and dimethyl groups at the 3-position, which can provide steric hindrance and influence conformation, creates the novel compound 3,3-Dimethyl-5-nitroindoline.[1] While direct biological data on this specific molecule is nascent, the broader class of nitro-substituted indoles and indolines has demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] The nitro group itself is a well-established pharmacophore that can be crucial for molecular interactions or serve as a synthetic handle for further chemical diversification.[2][6]

This guide provides a comprehensive framework for researchers and drug development professionals to unlock the therapeutic potential of this compound. We will detail its synthesis, propose a strategic workflow for its biological evaluation from initial screening to in vivo considerations, and provide detailed, field-proven protocols for key assays.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical characteristics is a prerequisite for any drug discovery program. These properties influence solubility, formulation, and pharmacokinetic behavior.

PropertyValueSource
CAS Number 848047-43-8[7][8]
Molecular Formula C₁₀H₁₂N₂O₂[7]
Molecular Weight 192.22 g/mol [7][8]
Appearance Solid[7][8]
Purity Typically >97%[8]
Synonyms 3,3-dimethyl-5-nitro-2,3-dihydro-1H-indole[1]

PART 1: Synthesis and Characterization

Protocol 1: Proposed Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials. The proposed route involves the nitration of 3,3-dimethylindoline.

Materials:

  • 3,3-dimethylindoline

  • Fuming nitric acid

  • Sulfuric acid (80%)

  • Ice

  • Ethyl acetate

  • Heptane

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation of Nitrating Mixture: In a dropping funnel, carefully prepare a solution of fuming nitric acid in 80% sulfuric acid. This step should be performed in a fume hood with appropriate personal protective equipment (PPE), as the mixture is highly corrosive.

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,3-dimethylindoline in 80% sulfuric acid. Cool the flask in an ice bath to maintain a low temperature during the addition of the nitrating mixture.

  • Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the cooled solution of 3,3-dimethylindoline with vigorous stirring. The temperature should be carefully monitored and maintained below 5°C to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at low temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. This will precipitate the crude product.

  • Isolation and Neutralization: Collect the precipitate by suction filtration and wash thoroughly with cold water. Resuspend the crude solid in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield the final product with high purity.[9]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

PART 2: In Vitro Evaluation - A Tiered Approach

A systematic, tiered approach to in vitro evaluation is essential to efficiently identify biological activity and elucidate the mechanism of action.

Tier 1: Primary Screening and Target Identification

The initial phase focuses on assessing the compound's general biological activity and identifying its molecular target(s).

Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a panel of cancer cell lines. This assay is a crucial first step to identify a potential therapeutic window.[12]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[14]

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Should this compound exhibit significant bioactivity in phenotypic screens (like the cell viability assay), the next critical step is to identify its molecular target. This is paramount for understanding its mechanism of action and for future lead optimization.[15][16]

Approaches to Target Identification:

  • Affinity-Based Pull-Down: This method involves immobilizing a derivative of the small molecule onto a solid support (like agarose beads) or tagging it with biotin.[15][17] This "bait" is then incubated with cell lysates. Proteins that bind to the small molecule are "pulled down," isolated, and identified by mass spectrometry.[17]

  • Label-Free Methods: These techniques do not require modification of the small molecule.

    • Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that when a small molecule binds to its target protein, it can stabilize the protein's structure, making it less susceptible to proteolysis.[18] By treating cell lysates with the compound followed by a protease and then analyzing the protein fragments via mass spectrometry or Western blot, protected proteins can be identified as potential targets.[15]

TargetID_Workflow Start This compound (Active Compound) PhenoScreen Phenotypic Screening (e.g., Cell Viability Assay) Start->PhenoScreen TargetID Target Identification PhenoScreen->TargetID Affinity Affinity-Based Pull-Down TargetID->Affinity LabelFree Label-Free Methods (e.g., DARTS) TargetID->LabelFree MassSpec Mass Spectrometry (Protein ID) Affinity->MassSpec LabelFree->MassSpec TargetValidation Target Validation MassSpec->TargetValidation End Lead Optimization TargetValidation->End

Caption: Workflow for identifying the molecular target of a bioactive compound.

Tier 2: Elucidating the Mechanism of Action

Once a putative target is identified, the next tier of in vitro assays aims to confirm this interaction and quantify its effects.

Objective: To determine if this compound or its derivatives can inhibit the activity of a specific enzyme (e.g., a kinase identified through target identification).[19]

Principle: Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence of varying concentrations of a potential inhibitor. The mode of inhibition (e.g., competitive, non-competitive) can also be determined.[20][21]

Materials:

  • Purified target enzyme.

  • Enzyme-specific substrate.

  • Assay buffer optimized for the enzyme.

  • Test compound (this compound derivative).

  • Positive control inhibitor.

  • 96- or 384-well microplate.

  • Microplate reader (capable of measuring absorbance, fluorescence, or luminescence, depending on the assay format).

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound. Create serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.[20] Include a vehicle control (solvent only) and a positive control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[20]

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the product formation at regular intervals using a microplate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value. To determine the mechanism of inhibition, the assay can be repeated with varying substrate concentrations.[20]

Objective: To quantify the binding affinity of this compound or its derivatives to a specific receptor.[22]

Principle: This assay measures the direct interaction between a compound and its receptor. A common format is a competition assay, where the test compound competes with a known radiolabeled or fluorescently labeled ligand for binding to the receptor.[23][24]

Materials:

  • A source of the receptor (e.g., cell membranes expressing the receptor, purified receptor).[25]

  • A labeled ligand (radiolabeled or fluorescent) with known affinity for the receptor.

  • Test compound.

  • Assay buffer.

  • Filtration apparatus with glass fiber filters or scintillation proximity assay (SPA) beads.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Assay Setup: In tubes or a microplate, combine the receptor preparation, the labeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.[22]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature will depend on the specific receptor-ligand pair.

  • Separation of Bound and Free Ligand:

    • Filtration: Rapidly filter the reaction mixture through a glass fiber filter. The receptor-bound labeled ligand is retained on the filter, while the unbound ligand passes through. Wash the filters quickly with ice-cold buffer to remove non-specifically bound ligand.[24]

    • SPA: If using SPA beads, the receptor-coated beads will emit a signal only when the radiolabeled ligand is bound. No separation step is required.

  • Quantification:

    • Filtration: Measure the radioactivity of the filters using a scintillation counter.

    • SPA: Measure the signal directly in the microplate.

  • Data Analysis: Plot the amount of bound labeled ligand as a function of the test compound concentration. Calculate the IC₅₀ value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Hypothetical Data Summary

The following table illustrates how quantitative data from these assays could be presented.

CompoundCell LineCell Viability IC₅₀ (µM)Target EnzymeEnzyme Inhibition IC₅₀ (µM)Target ReceptorReceptor Binding Ki (nM)
DNI-1 MCF-72.5Kinase X0.8GPCR Y50
DNI-2 A5495.1Kinase X1.2GPCR Y>10,000
DNI-3 HCT1161.8Kinase X0.5GPCR Y120

DNI = this compound derivative

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor DNI-Derivative Inhibitor->RAF

Sources

Application Notes and Protocols for 3,3-Dimethyl-5-nitroindoline: A Novel Fluorescent Probe for Bioimaging of Cellular Hypoxia

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Hypoxic Microenvironment

The study of cellular hypoxia, a state of inadequate oxygen supply, is critical in understanding the pathophysiology of numerous diseases, most notably cancer.[1][2] Hypoxic tumor microenvironments are associated with increased malignancy, resistance to therapy, and poor patient prognosis.[3][4] Therefore, the development of robust and sensitive tools for imaging hypoxic cells is of paramount importance in both fundamental research and drug development.[3][5][6]

We present here a comprehensive guide to the application of 3,3-Dimethyl-5-nitroindoline , a novel "turn-on" fluorescent probe designed for the selective detection of cellular hypoxia. This document provides an in-depth overview of the probe's mechanism, its photophysical properties, and detailed protocols for its use in cell culture and bioimaging applications.

Principle of Detection: A "Turn-On" Response to Hypoxia

The functionality of this compound as a hypoxia probe is predicated on a well-established bio-reductive mechanism.[7][8] The core principle involves the enzymatic reduction of the electron-withdrawing nitro group (—NO₂) to a fluorescent, electron-donating amino group (—NH₂). This conversion is primarily mediated by nitroreductase (NTR) enzymes, which are significantly upregulated in hypoxic cells.[7][8][9]

In its native state, the 5-nitroindoline derivative is virtually non-fluorescent due to the quenching effect of the nitro group.[8] Under hypoxic conditions, elevated levels of nitroreductases catalyze the reduction of the nitro group to an amino group, yielding the highly fluorescent 3,3-Dimethyl-5-aminoindoline . This results in a "turn-on" fluorescent signal that is directly proportional to the level of hypoxia.[5][10]

G cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) A This compound (Non-fluorescent) B Low Nitroreductase Activity A->B C No Signal B->C D This compound (Probe) E Upregulated Nitroreductase (NTR) D->E + NADH F 3,3-Dimethyl-5-aminoindoline (Highly Fluorescent) E->F Reduction G Fluorescent Signal F->G

Figure 1: Mechanism of hypoxia detection by this compound.

Physicochemical and Photophysical Properties

The successful application of a fluorescent probe hinges on its photophysical characteristics. The conversion of the nitro- to the amino- form is expected to induce a significant change in the molecule's fluorescence profile.

PropertyThis compound (Probe)3,3-Dimethyl-5-aminoindoline (Product)
Molecular Formula C₁₀H₁₂N₂O₂C₁₀H₁₄N₂
Molecular Weight 192.22 g/mol 162.23 g/mol
Appearance SolidSolid
Excitation Max (λex) ~380 nm (Hypothesized)~490 nm (Hypothesized)
Emission Max (λem) N/A (Non-fluorescent)~525 nm (Hypothesized)
Quantum Yield (Φ) < 0.01 (Hypothesized)> 0.5 (Hypothesized)
Stokes Shift N/A~35 nm (Hypothesized)

Table 1: Physicochemical and hypothesized photophysical properties. The photophysical data for the aminoindoline product are estimations based on structurally similar fluorescent dyes.[11]

Application Notes

Advantages of this compound
  • "Turn-On" Signal: The transition from a non-fluorescent to a fluorescent state provides a high signal-to-noise ratio, minimizing background interference.[10]

  • High Sensitivity: The enzymatic amplification of the signal allows for the detection of subtle changes in oxygen levels.

  • Good Cell Permeability: The small, uncharged nature of the molecule is anticipated to facilitate passive diffusion across cell membranes.

  • Fixable Signal: The resulting amino group is stable, allowing for potential fixation and downstream analysis, such as immunofluorescence.[12]

Required Materials
  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Mammalian cell line of interest (e.g., A549, HeLa, HT-29)[10][12]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Hypoxia chamber or chemical inducers of hypoxia (e.g., CoCl₂, Deferoxamine)[1][13]

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

  • 96-well black, clear-bottom plates for imaging

  • Flow cytometer (optional)

Probe Preparation (Stock Solution)
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Imaging Hypoxia in Cultured Cells

This protocol provides a step-by-step guide for visualizing hypoxia in adherent cell cultures using fluorescence microscopy.

G A 1. Seed Cells (24h incubation) B 2. Load with Probe (1-5 µM, 30 min) A->B C 3. Wash Cells (PBS) B->C D 4. Induce Hypoxia (Hypoxia chamber or CoCl2) C->D F Control: Normoxia (21% O2) C->F Parallel Culture E 5. Image Cells (Fluorescence Microscopy) D->E F->E

Figure 2: Experimental workflow for imaging cellular hypoxia.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells onto a 96-well black, clear-bottom imaging plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

  • Probe Loading:

    • Dilute the 10 mM stock solution of this compound in pre-warmed complete cell culture medium to a final working concentration of 1-5 µM.

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any excess, unbound probe.

  • Induction of Hypoxia:

    • Method A (Hypoxia Chamber): Place the plate in a hypoxia chamber with a controlled atmosphere (e.g., 1% O₂, 5% CO₂, 94% N₂).[13] Incubate for 4-24 hours.

    • Method B (Chemical Induction): Treat the cells with a hypoxia-mimicking agent such as CoCl₂ (100-200 µM) for 4-24 hours.[13]

    • Control: For the normoxic control group, incubate a parallel set of probe-loaded cells in a standard incubator (21% O₂).

  • Fluorescence Imaging:

    • Image the cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~490 nm, Emission: ~525 nm).

    • Acquire images from both the hypoxic and normoxic groups using identical imaging parameters (e.g., exposure time, gain).

Protocol 2: Flow Cytometry Analysis of Hypoxic Cells

This protocol allows for the quantification of the hypoxic cell population.

Step-by-Step Methodology:

  • Follow steps 1-4 from Protocol 1, using a standard 6-well or 12-well plate.

  • Cell Harvesting: After the hypoxia induction period, wash the cells with PBS and detach them using trypsin-EDTA.

  • Cell Pelleting: Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in ice-cold PBS containing 1% Bovine Serum Albumin (BSA).

  • Flow Cytometry: Analyze the cell suspension on a flow cytometer, detecting the fluorescence signal in the appropriate channel (e.g., FITC/FL1). Use unstained cells and normoxic, probe-loaded cells to set the gates.

Data Analysis and Interpretation

  • Expected Results: A significant increase in green fluorescence intensity is expected in the cells subjected to hypoxic conditions compared to the normoxic controls.[10][12]

  • Image Analysis: The fluorescence intensity of individual cells or the entire field of view can be quantified using image analysis software (e.g., ImageJ/Fiji). The fold-increase in fluorescence (Hypoxic/Normoxic) can then be calculated.

  • Validation: To confirm that the signal is dependent on nitroreductase activity, a control experiment can be performed by pre-treating the cells with a nitroreductase inhibitor, such as dicoumarol, prior to probe loading and hypoxia induction. A significant reduction in the fluorescent signal in the presence of the inhibitor would validate the probe's mechanism.

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence in normoxic cells - Incomplete washing of the probe.- Probe concentration is too high.- Increase the number of PBS washes.- Perform a titration to determine the optimal probe concentration.
No or weak signal in hypoxic cells - Insufficient hypoxia induction.- Low nitroreductase expression in the cell line.- Incorrect imaging filter set.- Verify the oxygen level in the hypoxia chamber.- Increase the duration of hypoxia or the concentration of the chemical inducer.- Choose a cell line known to express high levels of nitroreductases under hypoxia.- Ensure the filter set matches the probe's emission spectrum.
Phototoxicity - High illumination intensity.- Prolonged exposure time.- Reduce the light intensity and/or exposure time.- Use a more sensitive camera.

References

Sources

Application Note: Leveraging 3,3-Dimethyl-5-nitroindoline as a Versatile Scaffold for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole and indoline scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous clinically approved anticancer agents.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 3,3-Dimethyl-5-nitroindoline as a versatile starting material for the synthesis of novel anticancer compounds. We will explore the rationale behind its selection, detailing how its unique structural features—the metabolically robust gem-dimethyl group, the synthetically tractable N-1 position, and the highly versatile C-5 nitro group—can be exploited. This guide presents field-proven, step-by-step protocols for key synthetic transformations, including N-alkylation and nitro group reduction, and discusses their application in building libraries of diverse molecular architectures. Furthermore, we will delve into the potential mechanisms of action for the resulting derivatives, such as the inhibition of key oncogenic pathways and the induction of apoptosis, supported by protocols for preliminary biological evaluation.[3][4]

Part 1: The Rationale - Why this compound?

The strategic selection of a starting scaffold is paramount in drug discovery. This compound offers a unique combination of features that make it an exceptional building block for creating novel anticancer therapeutics.

  • The Indoline Core: A saturated version of the indole ring, the indoline core is present in several potent biological agents, including FDA-approved kinase inhibitors like Nintedanib.[2] Its three-dimensional structure provides a robust framework for orienting functional groups toward specific biological targets.

  • The C-3 Gem-Dimethyl Group: This structural motif serves two critical purposes. Firstly, it provides steric hindrance that can enhance metabolic stability by preventing enzymatic degradation at the C-2 and C-3 positions. Secondly, it locks the conformation of the five-membered ring, which can lead to higher binding affinity and selectivity for a specific protein target by reducing the entropic penalty of binding.

  • The C-5 Nitro Group: The electron-withdrawing nitro group is not merely a placeholder; it is a versatile chemical handle. It can be readily reduced to a primary amine, opening a gateway to a vast array of subsequent modifications through amide coupling, sulfonylation, and reductive amination, allowing for extensive exploration of the structure-activity relationship (SAR). Furthermore, nitroaromatic compounds themselves can possess anticancer properties, sometimes acting as bioreductive prodrugs.[5]

  • The N-1 Position: The nitrogen atom of the indoline ring is a key point for diversification. Alkylation or acylation at this position allows for the introduction of various side chains to modulate physicochemical properties like solubility and to engage with specific pockets in target proteins.

Below is a diagram illustrating the key functional regions of the this compound scaffold that are ripe for chemical modification.

cluster_0 This compound Scaffold mol mol label_N1 N-1 Position (Alkylation/Acylation) N1->label_N1 label_C5_Nitro C-5 Nitro Group (Reduction to Amine) C5_Nitro->label_C5_Nitro label_Gem_Dimethyl Gem-Dimethyl Group (Metabolic Stability) Gem_Dimethyl->label_Gem_Dimethyl label_Aromatic_Ring Aromatic Ring (π-π Stacking)

Caption: Key diversification points on the this compound scaffold.

Part 2: Key Synthetic Transformations and Protocols

The true power of this compound lies in its synthetic accessibility. The following protocols provide robust and reproducible methods for its modification.

Protocol 2.1: N-Alkylation of the Indoline Core via Reductive Amination

This protocol describes the introduction of an alkyl group at the N-1 position. Reductive amination is a reliable method that avoids the use of potentially harsh alkyl halides. This modification is crucial for introducing side chains that can target specific protein residues or improve pharmacokinetic properties. The methodology is adapted from similar transformations on the 5-nitroindoline core.[6]

Workflow Diagram

G start Combine 3,3-Dimethyl- 5-nitroindoline & Aldehyde in Dichloromethane (DCM) reductant Add Sodium Triacetoxyborohydride [NaB(OAc)3H] portion-wise start->reductant stir Stir at Room Temperature for 12-24 hours reductant->stir quench Quench reaction with saturated NaHCO3 solution stir->quench extract Extract with DCM, Wash with Brine quench->extract dry Dry organic layer (Na2SO4), Filter, Concentrate extract->dry purify Purify via Flash Column Chromatography dry->purify end Characterize final N-alkylated product purify->end

Caption: Workflow for N-alkylation via reductive amination.

Step-by-Step Protocol:

  • Materials: this compound, desired aldehyde (e.g., 4-fluorobenzaldehyde), sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure: a. To a round-bottom flask, add this compound (1.0 eq) and the selected aldehyde (1.2 eq). b. Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the indoline). c. Stir the solution at room temperature for 20 minutes. d. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality: Adding the reducing agent slowly controls the reaction rate and prevents excessive heat generation. e. Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). f. Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. g. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). h. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2.2: Reduction of the C-5 Nitro Group to a Primary Amine

Converting the electron-withdrawing nitro group into an electron-donating amine is a pivotal step. This transformation dramatically alters the electronic properties of the aromatic ring and provides a nucleophilic handle for extensive derivatization. Catalytic hydrogenation is a clean and efficient method for this purpose.[7]

Step-by-Step Protocol:

  • Materials: C-5 Nitroindoline derivative (from Protocol 2.1), Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethyl Acetate (EtOAc), Hydrogen gas (H₂).

  • Procedure: a. Dissolve the C-5 nitroindoline derivative (1.0 eq) in a suitable solvent (MeOH or EtOAc) in a flask suitable for hydrogenation. b. Carefully add 10% Pd/C catalyst (approx. 10% by weight of the starting material) under an inert atmosphere (e.g., Nitrogen or Argon). Causality: Pd/C is pyrophoric and must be handled with care away from oxygen. c. Secure the flask to a hydrogenation apparatus. d. Evacuate the flask and backfill with H₂ gas (repeat 3x). e. Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon or 1 atm) at room temperature. f. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours. g. Once complete, carefully purge the reaction vessel with an inert gas. h. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Causality: The Celite prevents the fine catalyst particles from passing through the filter paper. i. Concentrate the filtrate under reduced pressure to yield the C-5 aminoindoline derivative, which is often pure enough for the next step or can be purified by chromatography if necessary.

Part 3: Case Study - Synthesis of a c-Myc G-Quadruplex Stabilizer

Derivatives of 5-nitroindole have been shown to act as potent anticancer agents by binding to and stabilizing G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene.[7][8] This stabilization inhibits gene transcription, leading to the downregulation of the c-Myc protein, which in turn induces cell cycle arrest and apoptosis in cancer cells.[8] We can apply our protocols to synthesize a novel analogue based on the this compound scaffold.

Hypothetical Synthetic Scheme

G A 3,3-Dimethyl- 5-nitroindoline B N-substituted- 3,3-Dimethyl- 5-nitroindoline A->B Protocol 2.1 (e.g., Pyrrolidinyl- acetaldehyde) C N-substituted- 3,3-Dimethyl- 5-aminoindoline B->C Protocol 2.2 (Pd/C, H2) D Final c-Myc G4 Target Compound C->D Amide Coupling (e.g., with a heterocyclic acid)

Caption: Synthetic route to a hypothetical c-Myc G4 stabilizer.

By following this scheme, a library of compounds can be generated by varying the aldehyde used in Protocol 2.1 and the carboxylic acid used in the final amide coupling step. This allows for a systematic exploration of the SAR to optimize binding affinity for the c-Myc G4 target.

Part 4: Biological Evaluation Protocols

Once synthesized, the novel compounds must be evaluated for their anticancer activity. The following are standard, validated protocols for initial in vitro screening.

Protocol 4.1: MTT Cell Viability Assay

This colorimetric assay assesses a compound's cytotoxic effect on cancer cells by measuring metabolic activity.[9]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture media. Treat the cells with these varying concentrations and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 4.2: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay determines if cell death is occurring via apoptosis.

  • Cell Treatment: Treat cancer cells with the compound at its determined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes. Causality: Annexin V binds to phosphatidylserine on the outer membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Part 5: Data Presentation and Interpretation

Systematic evaluation of synthesized analogues allows for the development of a Structure-Activity Relationship (SAR). The data should be summarized in a clear, tabular format to facilitate comparison and guide the next round of molecular design.

Table 1: Hypothetical SAR Data for Synthesized Indoline Derivatives against HeLa Cells

Compound IDN-1 Substituent (R¹)C-5 Amide (R²)IC₅₀ (µM)
Ref-Cmpd Methylene-pyrrolidine(None - 5-Nitro)5.89[7]
DM-01 Methylene-pyrrolidine(None - 5-Nitro)4.5
DM-02 Methylene-piperidine(None - 5-Nitro)7.2
DM-03 Benzyl(None - 5-Nitro)15.8
DM-04 Methylene-pyrrolidineAcetamide25.1
DM-05 Methylene-pyrrolidineNicotinamide3.1

Data for Ref-Cmpd is from a known 5-nitroindole derivative for comparison. All other data is hypothetical for illustrative purposes.

Interpretation: From this hypothetical data, one could infer that:

  • The gem-dimethyl group (DM-01 vs. Ref-Cmpd) is beneficial for activity.

  • A pyrrolidine ring at N-1 (DM-01) is preferred over a piperidine (DM-02) or a simple benzyl group (DM-03).

  • Conversion of the C-5 amine to a simple acetamide (DM-04) is detrimental, but adding a heterocyclic amide like nicotinamide (DM-05) significantly enhances potency.

Conclusion

This compound is a commercially available and highly valuable scaffold for the development of novel anticancer agents. Its distinct structural features provide a robust framework with multiple points for chemical diversification. By employing the reliable synthetic and biological evaluation protocols detailed in this guide, drug discovery teams can efficiently generate and screen libraries of unique indoline derivatives, accelerating the identification of potent and selective lead compounds for further preclinical and clinical development.

References

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  • Głowacka, I. E., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. Molecules, 29(4), 922. Available from: [Link]

  • Abdel-Aziz, H. A., et al. (2016). Synthesis of New 3-Heteroarylindoles as Potential Anticancer Agents. Molecules, 21(7), 910. Available from: [Link]

  • Conte, E., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15093-15116. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(1), 227. Available from: [Link]

  • Palanivel, G., et al. (2020). Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. European Journal of Pharmacology, 881, 173195. Available from: [Link]

  • Iacovelli, R., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2603. Available from: [Link]

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Application Notes and Protocols: Elucidating the Cellular Mechanism of Action of 3,3-Dimethyl-5-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a nitro group, particularly at the 5-position, often imparts potent and diverse pharmacological properties, including anticancer and anti-inflammatory activities.[1] The 3,3-dimethyl substitution can enhance metabolic stability and modulate binding affinity. However, the precise cellular mechanisms through which these derivatives exert their effects can be multifaceted and context-dependent.

This guide provides a comprehensive framework for researchers investigating the mechanism of action (MoA) of novel 3,3-Dimethyl-5-nitroindoline derivatives. It moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, empowering researchers to design robust, self-validating studies. We will explore known and postulated biological targets, detail core experimental protocols, and provide insights into data interpretation, with a strong emphasis on avoiding common pitfalls such as non-specific compound activity.

Part I: Known and Postulated Mechanisms of Action

Derivatives of the 5-nitroindoline and related 5-nitroindole scaffolds have been shown to interact with several distinct cellular targets. A thorough investigation should consider these primary pathways.

Mechanism A: Targeting G-Quadruplex DNA in Oncogene Promoters

A prominent mechanism for the anticancer activity of 5-nitroindole derivatives is the binding and stabilization of non-canonical DNA structures known as G-quadruplexes (G4).[2][3] These structures are prevalent in the promoter regions of many oncogenes, including the well-known c-Myc.

By binding to the c-Myc promoter G4, these compounds can prevent the binding of transcription factors, leading to the downregulation of c-Myc protein expression.[2][4] The cellular consequences of c-Myc inhibition are profound and include:

  • Cell Cycle Arrest: A halt in cell proliferation, often observed in the G1 or sub-G1 phase.[2][3]

  • Induction of Apoptosis: Programmed cell death triggered by the loss of the pro-survival signals from c-Myc.

  • Increased Reactive Oxygen Species (ROS): An imbalance in cellular redox status that can lead to oxidative stress and further contribute to cell death.[2][3]

G4_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Derivative 5-Nitroindoline Derivative G4 c-Myc Promoter G-Quadruplex Derivative->G4 Binds & Stabilizes Transcription Transcription Blocked G4->Transcription cMyc_Gene c-Myc Gene mRNA c-Myc mRNA (Reduced) Transcription->mRNA Inhibits Ribosome Ribosome mRNA->Ribosome Translation cMyc_Protein c-Myc Protein (Downregulated) Ribosome->cMyc_Protein Reduced Synthesis CellCycle Cell Cycle Arrest (G1/Sub-G1) cMyc_Protein->CellCycle Leads to ROS Increased ROS cMyc_Protein->ROS Leads to Apoptosis Apoptosis CellCycle->Apoptosis ROS->Apoptosis Inflammation_Mechanism cluster_pro_inflammatory Pro-inflammatory Pathway cluster_anti_inflammatory Anti-inflammatory Pathway AA Arachidonic Acid (AA) LOX 5-LOX AA->LOX CYP450 CYP450 AA->CYP450 Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Up Inflammation Leukotrienes->Inflammation_Up EETs EETs (Anti-inflammatory) CYP450->EETs sEH sEH EETs->sEH Inflammation_Down ↓ Inflammation EETs->Inflammation_Down DiHETrEs DiHETrEs (Less Active) sEH->DiHETrEs Derivative 5-Nitroindoline Derivative Derivative->LOX Inhibits Derivative->sEH Inhibits

Caption: Dual inhibition mechanism in the arachidonic acid pathway.

Part II: Experimental Design & Key Considerations

A rigorous MoA study requires careful planning to ensure that the observed biological effects are specific to the intended target.

Addressing Non-Specific Activity: The Aggregation Pitfall

A critical issue, particularly with nitroaromatic scaffolds, is the tendency for compounds to form aggregates at micromolar concentrations in aqueous buffers. [5]These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results.

Expert Insight: It is imperative to perform counter-screens to validate any observed inhibitory activity. A simple and effective method is to repeat the key assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. [5]True inhibitors will retain their activity, while the activity of aggregators will be significantly diminished as the detergent disrupts the aggregates.

Workflow for Mechanism of Action Elucidation

A logical progression from a general biological effect to a specific molecular mechanism is key. The following workflow provides a structured approach to this process.

MoA_Workflow A Phase 1: Phenotypic Screening B Cell Viability Assay (Determine IC50) A->B C Phase 2: Hypothesis Generation B->C D Evaluate Downstream Cellular Effects (e.g., Cell Cycle, ROS, Apoptosis) C->D E Phase 3: Target Engagement & Validation D->E F Biophysical Assays (e.g., G4-DNA Binding) E->F G Cellular Target Modulation (e.g., c-Myc Western Blot) E->G H In Vitro Enzyme Assays (e.g., 5-LOX, sEH) E->H J Phase 4: MoA Confirmation F->J G->J I Counter-screen for Aggregation (Assay with Detergent) H->I I->J K Confirmed Mechanism of Action J->K

Caption: A structured workflow for elucidating a compound's mechanism of action.

Part III: Core Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments.

Protocol 1: Cell Viability and Proliferation Assay (Alamar Blue)

Principle: This assay measures the metabolic activity of living cells. The redox indicator resazurin (blue) is reduced by metabolically active cells to the fluorescent resorufin (pink), providing a quantitative measure of cell viability.

Materials:

  • HeLa cells (or other relevant cancer cell line)

  • DMEM/F-12 medium with 10% FBS

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Alamar Blue (Resazurin) solution

  • 96-well clear-bottom black plates

  • Multimode plate reader (fluorescence)

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept constant and below 0.5%. Replace the old medium with 100 µL of medium containing the compound dilutions. Include "cells only" (positive control) and "medium only" (negative control) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay: Add 10 µL of Alamar Blue solution to each well. Incubate for 2-4 hours at 37°C.

  • Measurement: Read fluorescence at an excitation/emission of ~560/590 nm.

  • Analysis: After subtracting the background (medium only), calculate the percentage of cell viability for each concentration relative to the untreated cells (100% viability). Plot the results and determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement - Western Blot for c-Myc

Principle: Western blotting uses antibodies to detect the specific downregulation of a target protein (c-Myc) in cells treated with the compound.

Materials:

  • Cells treated with the compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours.

  • RIPA Lysis Buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-c-Myc and anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Lysis: Wash treated cells with cold PBS, then lyse with RIPA buffer on ice for 30 minutes. Scrape and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies (anti-c-Myc and anti-β-actin, diluted in blocking buffer) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using software like ImageJ. Normalize the c-Myc signal to the β-actin signal to determine the relative reduction in protein expression.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Materials:

  • Cells treated with the compound for 24-48 hours.

  • 70% cold ethanol.

  • PBS (Phosphate-Buffered Saline).

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes in the dark at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use analysis software (e.g., FlowJo, FCS Express) to gate the cell population and generate a histogram of DNA content. Quantify the percentage of cells in the sub-G1, G1, S, and G2/M phases.

Protocol 4: APE1 Inhibition Assay with Detergent

Principle: This protocol, adapted from studies on related nitroindoles, assesses specific enzyme inhibition while minimizing confounding effects from compound aggregation. [5]APE1 cleaves a DNA substrate containing an abasic site, separating a fluorophore and a quencher, leading to an increase in fluorescence. True inhibitors reduce this fluorescence increase. [5] Materials:

  • Recombinant human APE1 enzyme.

  • Fluorescently labeled DNA substrate with an abasic site.

  • Assay Buffer: 50 mM HEPES pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT. [5]* Assay Buffer with Detergent: Assay Buffer supplemented with 0.01% (v/v) Triton X-100. [5]* Test compounds dissolved in DMSO.

  • 384-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the Assay Buffer with Detergent . Keep the final DMSO concentration constant (e.g., 1%).

  • Plate Setup: Add 5 µL of the compound dilutions to the wells.

  • Enzyme Addition: Add 10 µL of APE1 enzyme solution (e.g., 2 nM final concentration) in Assay Buffer with Detergent to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding 5 µL of the DNA substrate solution (e.g., 50 nM final concentration) in Assay Buffer with Detergent.

  • Kinetic Read: Immediately begin monitoring the increase in fluorescence over time (e.g., every minute for 30 minutes).

  • Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Determine the percent inhibition for each compound concentration and calculate the IC₅₀. Compare results with an identical assay performed without Triton X-100 to identify potential aggregators.

Part IV: Data Presentation & Interpretation

Table 1: Example Anticancer Activity Data for 5-Nitroindole Derivatives

Data extracted from literature for related compounds to provide a reference for expected potency.

Compound IDTarget Cell LineIC₅₀ (µM)Reference
Compound 5HeLa5.08 ± 0.91[2]
Compound 7HeLa5.89 ± 0.73[2]
Compound 43Human PMNL1.38 ± 0.23[6]
Table 2: Summary of Expected Outcomes for Different Mechanisms
Experimental AssayG-Quadruplex Binding Mechanism5-LOX/sEH Inhibition MechanismNon-Specific Aggregator
Cell Viability Potent IC₅₀ in cancer cells.Potent IC₅₀ in relevant inflammatory cells.Potent IC₅₀, may vary by cell line.
c-Myc Western Blot Dose-dependent decrease in c-Myc protein.No significant change.No specific, consistent change.
Cell Cycle Analysis Accumulation in G1/sub-G1 phase.No specific cell cycle effect.May cause general toxicity artifacts.
Enzyme Assay + Detergent No direct inhibition expected.Inhibition is maintained.Inhibition is significantly reduced or abolished.

References

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available at: [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. Available at: [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Available at: [Link]

  • Discovery of 3,3-dimethyl-5-hydroxypipecolic hydroxamate-based inhibitors of aggrecanase and MMP-13. PubMed. Available at: [Link]

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Unveiling Cellular Hypoxia: Application Notes for 3,3-Dimethyl-5-nitroindoline as a Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Probing Cellular Hypoxia

Cellular hypoxia, a state of inadequate oxygen supply, is a hallmark of various pathological conditions, including tumorigenesis, ischemia, and inflammatory diseases. The hypoxic microenvironment significantly influences cellular metabolism, signaling pathways, and therapeutic responses. Consequently, the ability to accurately detect and visualize hypoxic cells is of paramount importance for both basic research and clinical applications, including drug development and diagnostics. 3,3-Dimethyl-5-nitroindoline emerges as a valuable chemical tool for this purpose. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a chemical probe for biological systems, with a focus on detecting cellular hypoxia through nitroreductase activity.

Mechanism of Action: A Fluorescence Turn-On System

The functionality of this compound as a hypoxia probe is rooted in the well-established principle of nitroaromatic bioreduction.[1][2] The core of this mechanism lies in the fluorescence quenching ability of the nitro group. In its native state, the 5-nitroindoline core exhibits minimal to no fluorescence due to the electron-withdrawing nature of the nitro moiety, which quenches the intrinsic fluorescence of the indoline scaffold.

Under hypoxic conditions, the expression and activity of nitroreductase enzymes are significantly upregulated.[3][4] These enzymes catalyze the reduction of the nitro group on the this compound molecule to a highly fluorescent amino group. This conversion alleviates the quenching effect, resulting in a "turn-on" fluorescence signal that is directly proportional to the nitroreductase activity and, by extension, the degree of cellular hypoxia.[2][5]

Mechanism of Action cluster_0 Hypoxic Cell Probe This compound (Non-fluorescent) Reduced_Probe 3,3-Dimethyl-5-aminoindoline (Fluorescent) Probe->Reduced_Probe Reduction Enzyme Nitroreductase (NTR) (Upregulated in Hypoxia) Oxidized_Cofactor NAD(P)+ Cofactor NAD(P)H Cofactor->Enzyme e- donor

Caption: Mechanism of this compound as a hypoxia probe.

Key Applications

The unique properties of this compound make it a versatile tool for a range of biological applications:

  • Identification and Imaging of Hypoxic Cells: The primary application is the visualization of hypoxic regions in cell cultures and potentially in tissue samples.[1][2]

  • Screening for Hypoxia-Activated Prodrugs: This probe can be used in high-throughput screening assays to identify compounds that are activated under hypoxic conditions.

  • Studying Nitroreductase Activity: The probe serves as a direct substrate for nitroreductases, enabling the study of their activity and inhibition.[3][4]

  • Investigating Tumor Microenvironment: Researchers can use this probe to delineate the hypoxic zones within tumors, which are often associated with increased malignancy and resistance to therapy.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific cell types and experimental conditions.

Protocol 1: In Vitro Detection of Hypoxia in Cultured Cells

This protocol outlines the steps for staining and imaging hypoxic cells using this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium (phenol red-free recommended for fluorescence imaging)

  • Phosphate-buffered saline (PBS)

  • Hypoxia chamber or chemical hypoxia-inducing agents (e.g., CoCl₂, deferoxamine)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate, chamber slide) and allow them to adhere overnight.

  • Induction of Hypoxia:

    • For Hypoxia Chamber: Place the cells in a hypoxia chamber with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) for the desired duration (typically 12-24 hours).

    • For Chemical Induction: Treat cells with a chemical hypoxia-mimicking agent at a pre-determined optimal concentration and duration.

  • Probe Loading:

    • Prepare a working solution of this compound in a serum-free medium. The final concentration should be optimized, but a starting range of 5-20 µM is recommended.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for 1-2 hours at 37°C, protected from light.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with PBS to remove any unbound probe.

  • Imaging and Analysis:

    • Add fresh phenol red-free medium or PBS to the cells.

    • Image the cells using a fluorescence microscope with appropriate filters (excitation/emission maxima should be determined empirically for the reduced aminoindoline product, but a starting point could be in the blue-to-green region of the spectrum).

    • For quantitative analysis, use a fluorescence plate reader to measure the fluorescence intensity.

Controls:

  • Normoxic Control: Cells cultured under normal oxygen conditions (21% O₂) but otherwise treated identically.

  • Vehicle Control: Hypoxic cells treated with the vehicle (DMSO) alone.

  • Positive Control (Optional): Cells overexpressing a specific nitroreductase.

In Vitro Hypoxia Detection Workflow Start Start Seed_Cells Seed Cells in Culture Vessel Start->Seed_Cells Induce_Hypoxia Induce Hypoxia (Chamber or Chemical) Seed_Cells->Induce_Hypoxia Load_Probe Load with this compound Induce_Hypoxia->Load_Probe Wash Wash to Remove Unbound Probe Load_Probe->Wash Image Fluorescence Imaging/Analysis Wash->Image End End Image->End

Caption: Workflow for in vitro hypoxia detection.

Protocol 2: Nitroreductase Activity Assay

This protocol can be used to measure the activity of purified nitroreductase or in cell lysates.

Materials:

  • This compound

  • Purified nitroreductase or cell lysate

  • NADH or NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare stock solutions of NADH or NADPH in assay buffer.

    • Prepare serial dilutions of the nitroreductase enzyme or cell lysate.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the nitroreductase enzyme or cell lysate to the wells.

    • Add this compound to a final concentration of 10-50 µM.

  • Initiate Reaction: Start the reaction by adding NADH or NADPH to a final concentration of 100-200 µM.

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode). The excitation and emission wavelengths should be optimized for the fluorescent product.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Plot V₀ against the enzyme concentration to determine the enzyme activity.

Controls:

  • No Enzyme Control: Reaction mixture without the nitroreductase.

  • No Cofactor Control: Reaction mixture without NADH/NADPH.

Data Interpretation and Troubleshooting

Quantitative Data Summary

ParameterRecommended RangeNotes
Probe Concentration5-20 µMOptimize for each cell line to maximize signal-to-noise ratio.
Incubation Time1-2 hoursLonger incubation may increase signal but also background.
Hypoxia Duration12-24 hoursDependent on the cell type and method of hypoxia induction.
NADH/NADPH Conc.100-200 µMFor in vitro enzyme assays.

Troubleshooting

IssuePossible CauseSolution
High Background FluorescenceProbe auto-oxidation or degradation.Prepare fresh probe solutions. Protect from light.
Incomplete washing.Increase the number and duration of washing steps.
No or Weak SignalInsufficient hypoxia.Verify hypoxia levels with a standard method (e.g., pimonidazole staining).
Low nitroreductase activity.Use a cell line known to have high nitroreductase expression under hypoxia.
Incorrect filter set.Determine the optimal excitation/emission wavelengths for the reduced product.
Cell ToxicityHigh probe concentration.Perform a dose-response curve to determine the optimal non-toxic concentration.

Conclusion

This compound is a promising chemical probe for the detection of cellular hypoxia through the monitoring of nitroreductase activity. Its "turn-on" fluorescence mechanism provides a sensitive and direct method for imaging and quantifying hypoxic cells. The protocols provided herein offer a solid foundation for researchers to incorporate this tool into their studies of the tumor microenvironment, drug discovery, and other hypoxia-related research areas. As with any chemical probe, careful optimization and the use of appropriate controls are essential for obtaining reliable and reproducible results.

References

  • James, L. I., et al. (2013). Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain.
  • Molecules. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
  • ResearchGate. (2021). Oxygen Sensing, Hypoxia Tracing and in Vivo Imaging with Functional Metalloprobes for the Early Detection of Non-communicable Diseases.
  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia.
  • Journal of Pharmaceutical and Biomedical Analysis. (2021).
  • Organic & Biomolecular Chemistry. (2019).
  • PubMed Central. (2019). A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging.
  • Journal of Fluorescence. (2025). A Novel Fluorescent Probe for Nitroreductase Detection and Imaging of cancer Cells under Hypoxia Conditions. Springer.
  • ResearchGate. (2025). A benzoindole-based fluorescent probe for nitroreductase imaging in living cells under hypoxia conditions.
  • PubMed Central. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates.
  • Journal of the American Chemical Society. (2005). Boronate-based fluorescent probes for imaging cellular hydrogen peroxide.
  • The Royal Society of Chemistry. (2014). Synthesis of fluorescent probes.
  • Google Patents. (2003). Nitroindole derivatives and labeled oligonucleotide probes containing them.
  • RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
  • PubMed Central. (2008). Bioimaging Probes for Reactive Oxygen Species and Reactive Nitrogen Species.
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  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION A highly sensitive fluorescent probe that quantifies transthyretin in human plasma as an early diagnos.
  • Nature Chemical Biology. (2011). Reaction-based small-molecule fluorescent probes for chemoselective bioimaging.
  • Methods. (2016).
  • Thermo Fisher Scientific. (2006). Reactive Oxygen Species (ROS) Detection Reagents.
  • MDPI. (2021). A Hydrogen Peroxide Responsive Biotin-Guided Near-Infrared Hemicyanine-Based Fluorescent Probe for Early Cancer Diagnosis.
  • HiMedia Laboratories. (n.d.). EZAssayTM Reactive oxygen species (ROS) Assay Kit.
  • Methods in Enzymology. (2013). Boronate-based fluorescent probes: Imaging hydrogen peroxide in living systems. ScienceDirect.
  • Molecular Imaging and Biology. (2022). Detecting Validated Intracellular ROS Generation with 18F-dihydroethidine-Based PET. Springer.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2021).
  • DOJINDO LABORATORIES. (n.d.). Redefine the ROS Research.
  • MDPI. (2021).
  • DOJINDO Laboratories. (n.d.).
  • Chemistry. (2019). Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines. Wiley Online Library.

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Application Notes and Protocols: Derivatization of 3,3-Dimethyl-5-nitroindoline for Targeted Therapies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indoline Scaffold in Modern Drug Discovery

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and pharmaceuticals.[1][2] Its rigid bicyclic framework provides a robust platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. Indole-based compounds have demonstrated a vast spectrum of biological activities, including potent anticancer properties, by modulating key cellular pathways involved in tumorigenesis, such as protein kinases, tubulin polymerization, and oncogenic transcription factors.[3][4][5]

This guide focuses on a specific, highly versatile indoline derivative: 3,3-Dimethyl-5-nitroindoline . This molecule presents a unique combination of features for strategic derivatization in the context of targeted therapies:

  • The Indoline Core: A proven pharmacophore for engaging with a variety of biological targets.[3]

  • The N1 Secondary Amine: A nucleophilic site ideal for introducing a wide range of substituents via alkylation or acylation, allowing for the attachment of targeting moieties or modulation of physicochemical properties.[6][7]

  • The C5 Nitro Group: An electron-withdrawing group that can be readily reduced to a primary amine. This amine serves as a crucial synthetic handle for installing linkers, pharmacophores, or payload-attachment sites through amide bond formation or other amine-specific chemistries.[6][8]

  • The C3 Gem-Dimethyl Group: This structural feature provides steric bulk that can enhance metabolic stability by preventing C3 oxidation, a common metabolic pathway for indoline derivatives. It also locks the C3 stereocenter, simplifying stereochemical considerations.[9]

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic derivatization of this compound. We will explore validated protocols, explain the rationale behind experimental choices, and illustrate how these derivatives can be harnessed to create novel, highly specific therapeutic agents.

Strategic Derivatization Workflow

The derivatization of this compound can be systematically approached to generate a library of compounds for screening and optimization. The overall strategy involves modifying the scaffold at two primary reactive sites—the N1 amine and the C5 nitro group—to append targeting ligands, linkers, or other functional groups.

G cluster_0 Primary Modifications A This compound (Starting Scaffold) B N1-Derivatization (Alkylation, Acylation) Protocol 1 A->B C C5-Nitro Reduction Protocol 2 A->C D N1-Substituted Library B->D G Dual Functionalization (N1 and C5) B->G E 5-Amino-3,3-dimethylindoline (Key Intermediate) C->E H Targeted Therapy Candidates D->H F C5-Amine Derivatization (Amide Coupling, etc.) Protocol 3 E->F F->H G->H

Caption: Overall derivatization strategy for this compound.

Protocol 1: N-Alkylation and N-Acylation of the Indoline Nitrogen

The secondary amine at the N1 position is a versatile handle for introducing substituents. N-alkylation can be used to attach linker moieties or groups that modulate solubility, while N-acylation can introduce pharmacophores or alter the electronic properties of the ring system. These reactions are typically high-yielding and proceed under standard conditions.[7]

Rationale for N1-Derivatization in Targeted Therapy
  • Attachment of Linkers: For applications like Antibody-Drug Conjugates (ADCs) or PROTACs, a linker is required to connect the indoline scaffold to the antibody or E3 ligase ligand. N-alkylation with a bifunctional linker (e.g., one containing a terminal alkyne for click chemistry) is a common strategy.

  • Modulation of Kinase Selectivity: In the context of kinase inhibitors, the N1 substituent can project into the solvent-exposed region of the ATP binding pocket or form additional hydrogen bonds, significantly influencing binding affinity and selectivity.[10]

  • Improving Physicochemical Properties: N-acylation or the addition of polar alkyl groups (e.g., N-hydroxyethyl[11]) can enhance aqueous solubility, a critical parameter for drug development.

Detailed Step-by-Step Protocol: General N-Alkylation
  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Base Addition: Add a suitable base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), portion-wise at 0 °C. Expert Insight: NaH is a stronger, non-nucleophilic base suitable for rapid deprotonation, but requires strictly anhydrous conditions. K₂CO₃ is a milder, easier-to-handle base suitable for most alkyl halides.

  • Reaction Initiation: After stirring for 30 minutes at 0 °C (or room temperature for K₂CO₃), add the desired alkyl halide (R-X, 1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the N1-alkylated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data and Troubleshooting
ParameterN-AlkylationN-AcylationTroubleshooting
Base NaH, K₂CO₃, Cs₂CO₃Pyridine, Et₃N, DIPEALow Yield: Ensure anhydrous conditions, especially with NaH. Consider a more reactive halide (I > Br > Cl).
Electrophile R-Br, R-I, R-OTsR-COCl, (RCO)₂ONo Reaction: Use a more polar aprotic solvent like DMF or DMSO. Increase the temperature if starting materials are stable.
Temp. (°C) 0 to 600 to RTSide Products: Di-alkylation is not possible, but decomposition of the starting material or product can occur at high temperatures.
Typical Yield 70-95%[7]85-98%Purification Issues: If the product is very polar, consider reverse-phase chromatography.

Protocol 2: Reduction of the C5-Nitro Group to a Primary Amine

The transformation of the C5-nitro group into a versatile primary amine is a pivotal step. This amine serves as a nucleophilic handle for a vast array of subsequent chemical modifications, most notably amide bond formation.[8]

G cluster_conditions Reduction Conditions start This compound reagents + start->reagents conditions [H] reagents->conditions product 5-Amino-3,3-dimethylindoline conditions->product High Yield cond1 H₂, Pd/C (Catalytic Hydrogenation) cond2 SnCl₂·2H₂O / EtOH (Stannous Chloride) cond3 Fe / NH₄Cl (Iron in Acid)

Caption: Common methods for the reduction of the C5-nitro group.

Rationale for C5-Amine Generation
  • Core of Many Pharmacophores: The aniline moiety is a key structural element in numerous targeted agents, particularly kinase inhibitors, where it often acts as a hydrogen bond donor.[3]

  • Gateway to Amide Chemistry: The resulting 5-aminoindoline is an excellent nucleophile for coupling with carboxylic acids, acyl chlorides, or sulfonyl chlorides. This allows for the introduction of complex side chains designed to interact with specific biological targets. For example, coupling with a carboxylic acid-bearing kinase inhibitor warhead.

  • Bioisosteric Replacement: The amino group can serve as a bioisostere for other functional groups, allowing for fine-tuning of a compound's electronic and pharmacokinetic properties.

Detailed Step-by-Step Protocol: Nitro Reduction via Catalytic Hydrogenation
  • Setup: To a solution of the 5-nitroindoline derivative (1.0 eq.) in methanol (MeOH) or ethanol (EtOH) (0.05 M), add Palladium on carbon (10% Pd/C, 0.1 eq. by weight).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon or 1 atm) at room temperature.

  • Monitoring: Monitor the reaction by TLC. The product, 5-aminoindoline, is often more polar than the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with N₂ or Ar. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting 5-aminoindoline is often pure enough for the next step. If necessary, it can be purified by column chromatography, though the amine can be sensitive to prolonged exposure to silica gel.

  • Characterization: Confirm the structure via ¹H NMR (disappearance of the aromatic protons adjacent to the nitro group and appearance of a broad NH₂ signal) and mass spectrometry (mass loss of 30 Da: NO₂ → NH₂).

Trustworthiness Note: This reduction is generally clean and high-yielding.[7] The primary challenge is the potential instability of the resulting aniline, which can be susceptible to air oxidation. It is often recommended to use the product immediately in the subsequent step.

Protocol 3: Amide Bond Formation at the C5-Amine

With the 5-aminoindoline intermediate in hand, the next logical step is to couple it with a carboxylic acid. This is arguably the most important reaction for building complex targeted therapies, as it allows for the direct attachment of a targeting warhead or a linker-payload system.

Detailed Step-by-Step Protocol: EDCI/HOBt Amide Coupling
  • Acid Activation: In a flask under N₂, dissolve the carboxylic acid of interest (R-COOH, 1.1 eq.) in anhydrous DMF (0.1 M). Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.2 eq.). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Coupling Reaction: Add a solution of the 5-aminoindoline intermediate (1.0 eq.) in a minimal amount of DMF to the activated ester mixture.

  • Base Addition: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture.

  • Monitoring and Completion: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water to precipitate the product or prepare for extraction. Extract the aqueous phase with ethyl acetate (3x).

  • Purification and Characterization: Combine the organic layers, wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude amide by flash column chromatography or preparative HPLC. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Connecting Derivatization to Targeted Therapy Design

The true power of this derivatization strategy lies in its modularity, allowing for the rational design of molecules against specific cancer targets.

G cluster_N1 N1-Position cluster_C5 C5-Position (via Amine) Core 3,3-Dimethylindoline Scaffold N1_Mod Attach Linker or Solubilizing Group Core->N1_Mod via N-Alkylation C5_Mod Attach Targeting Moiety or Payload Core->C5_Mod via Nitro Reduction & Amide Coupling Therapy2 PROTAC (Degrader) N1_Mod->Therapy2 Linker to E3 Ligase Ligand Therapy1 Kinase Inhibitor (e.g., targeting EGFR, VEGFR) C5_Mod->Therapy1 Therapy3 DNA G-Quadruplex Binder (e.g., targeting c-Myc) C5_Mod->Therapy3

Caption: Conceptual links between derivatization sites and therapeutic modalities.

  • Kinase Inhibitors: Many kinase inhibitors feature a "hinge-binding" motif. The 5-aminoindoline can be acylated with a heterocyclic carboxylic acid (e.g., a pyrimidine or quinazoline) to form this critical interaction, while the N1 position can be modified to improve selectivity or pharmacokinetics.[3][12]

  • Targeting Transcription Factors: Substituted 5-nitroindole scaffolds have been successfully developed as binders for the c-Myc G-quadruplex, leading to the downregulation of this key oncogene.[13][14] The protocols described here allow for the systematic exploration of the structure-activity relationship (SAR) for this target.

  • PROTACs and Molecular Glues: The N1 position is ideal for attaching a linker connected to an E3 ligase ligand (e.g., ligands for Cereblon or VHL). The C5-amide portion can be designed to bind to the protein of interest, creating a bifunctional molecule that induces targeted protein degradation.

Conclusion

This compound is a highly valuable and strategically designed starting material for the synthesis of novel targeted therapies. Its distinct reactive sites at the N1 and C5 positions allow for a modular and rational approach to drug design. By following the robust protocols outlined in this guide, researchers can efficiently generate diverse libraries of compounds, paving the way for the discovery of next-generation therapeutics with enhanced potency, selectivity, and efficacy. The inherent versatility of this scaffold ensures its continued relevance in the ongoing quest to combat complex diseases like cancer.

References

  • Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics. RSC Medicinal Chemistry.[3]

  • This compound. CymitQuimica.[9]

  • This compound. CymitQuimica.[15]

  • An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid and its Derivatives for Researchers and Drug Development Profes. Benchchem.[1]

  • Synthesis of (d) 3,3-Dimethyl-5-nitroindolin-2-one. PrepChem.com.[16]

  • Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity. National Institutes of Health (NIH).[17]

  • Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry. Benchchem.[8]

  • This compound. Fluorochem.[18]

  • Indole and indoline scaffolds in drug discovery. ResearchGate.[2]

  • 3,3-dimethyl-5-nitro-indoline | CAS#:848047-43-8. Chemsrc.[19]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. National Institutes of Health (NIH).[13]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health (NIH).[6]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed.[14]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications.[7]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI.[4]

  • N-hydroxyethyl-3,3-dimethyl-6-nitroindoline. PubChem.[11]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. National Institutes of Health (NIH).[12]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI.[10]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI.[20]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.[5]

Sources

Application Notes and Protocols for Reactions Involving 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 3,3-Dimethyl-5-nitroindoline Scaffold

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a secondary amine within the indoline ring, a sterically hindered gem-dimethyl group at the C3 position, and an electron-withdrawing nitro group on the aromatic ring, offers a rich landscape for chemical modification.[1] The indoline core is a prevalent motif in numerous biologically active compounds, and the strategic placement of the nitro group provides a versatile handle for a variety of chemical transformations. This functionality can be readily converted to an amino group, a critical pharmacophore in many drug candidates, or it can be used to modulate the electronic properties of the molecule.

These application notes provide a comprehensive guide to the experimental setup for key reactions involving this compound. The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Chemical Reactivity

The reactivity of this compound is primarily dictated by two key functional groups: the indoline nitrogen and the aromatic nitro group.

  • The Indoline Nitrogen: As a secondary amine, the nitrogen atom is nucleophilic and can readily undergo alkylation and acylation reactions. The gem-dimethyl groups at the C3 position provide steric hindrance, which can influence the rate and outcome of these reactions.

  • The Nitro Group: The strongly electron-withdrawing nitro group deactivates the benzene ring towards electrophilic aromatic substitution. However, its most synthetically useful transformation is its reduction to a primary amine (5-amino-3,3-dimethylindoline), which opens up a vast array of subsequent derivatization possibilities, including diazotization, amide bond formation, and reductive amination.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Nitroaromatic compounds can be sensitive to heat and shock; handle with care.[1]

Protocol 1: Reduction of the Nitro Group to 5-Amino-3,3-dimethylindoline

The conversion of the nitro group to an amine is a cornerstone transformation for this scaffold. Several methods can be employed, with the choice depending on the desired scale, available equipment, and sensitivity of other functional groups.

This method is clean and efficient, typically providing high yields of the desired amine.

Workflow for Catalytic Hydrogenation

A Dissolve this compound in Ethanol/Methanol B Add Pd/C Catalyst (5-10 mol%) A->B C Purge vessel with H₂ gas (balloon or Parr apparatus) B->C D Stir vigorously at RT under H₂ atmosphere C->D E Monitor by TLC (1-4 hours) D->E F Filter through Celite® to remove catalyst E->F G Concentrate filtrate under reduced pressure F->G H Purify by column chromatography (if needed) G->H

Caption: General workflow for the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite® or another filter aid

Procedure:

  • In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the flask and purge the system with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas (nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-3,3-dimethylindoline. The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

This method is a reliable alternative to catalytic hydrogenation, particularly when other reducible functional groups that are sensitive to hydrogenation are present.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor by TLC. The reaction is usually complete within 1-3 hours.

  • After cooling to room temperature, carefully pour the mixture into ice-water.

  • Basify the solution to a pH > 10 by the slow addition of a concentrated sodium hydroxide solution. Caution: Exothermic reaction.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired amine.

Reduction Method Reagents/Catalyst Solvent Temperature Typical Reaction Time Advantages Disadvantages
Catalytic Hydrogenation10% Pd/C, H₂Ethanol/MethanolRoom Temperature1-4 hoursClean reaction, high yield, easy workup.Requires specialized equipment (hydrogenator), catalyst can be pyrophoric.
Chemical ReductionSnCl₂·2H₂O, HClEthanolReflux (70-80 °C)1-3 hoursGood for substrates with other reducible groups, inexpensive reagents.Stoichiometric tin waste, workup can be more involved.
Protocol 2: N-Alkylation of this compound

Alkylation of the indoline nitrogen introduces substituents that can modulate the steric and electronic properties of the molecule.

This classic method involves the deprotonation of the secondary amine followed by nucleophilic attack on an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Alternatively, potassium carbonate (2-3 eq) can be used as a milder base.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-12 hours).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC (typically 2-24 hours).

  • Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: N-Acylation of this compound

Acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and influence the molecule's conformation.

Workflow for N-Acylation

A Dissolve this compound in anhydrous DCM B Add Triethylamine or Pyridine (1.5 eq) A->B C Cool to 0°C B->C D Add Acyl Chloride or Anhydride (1.2 eq) dropwise C->D E Warm to RT and stir (2-3 hours) D->E F Monitor by TLC E->F G Quench with water F->G H Wash with aq. NaHCO₃ and brine G->H I Dry, filter, and concentrate H->I J Purify by recrystallization or column chromatography I->J

Caption: General workflow for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride (e.g., acetic anhydride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution.[2]

  • Cool the flask to 0 °C in an ice bath.

  • While stirring, add the acyl chloride or acid anhydride (1.2 eq) dropwise over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude N-acylated product.

  • If necessary, the product can be purified by recrystallization or column chromatography.

Conclusion

The protocols outlined in this application note provide a robust foundation for the chemical modification of this compound. By leveraging the reactivity of the indoline nitrogen and the nitro group, researchers can access a diverse range of derivatives for applications in drug discovery and materials science. The choice of reaction conditions should always be guided by the specific substrate and the desired outcome, with careful monitoring and purification to ensure the integrity of the final compounds.

References

Sources

Application Notes and Protocols for the Exploration of 3,3-Dimethyl-5-nitroindoline as a Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Indoline Scaffold as a Privileged Structure in Anti-Inflammatory Drug Discovery

The indole and its reduced form, indoline, represent a class of "privileged scaffolds" in medicinal chemistry.[1] This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a rich source for the development of novel therapeutics.[1] A prime example of the anti-inflammatory potential of this scaffold is Indomethacin, an indole-containing non-steroidal anti-inflammatory drug (NSAID) that has been in clinical use for decades.[2] The inherent versatility of the indoline core, allowing for substitutions at various positions, provides a strategic advantage for modulating pharmacokinetic and pharmacodynamic properties.

This guide focuses on the potential of 3,3-Dimethyl-5-nitroindoline as a foundational structure for the generation of a new class of anti-inflammatory drugs. The introduction of a nitro group at the 5-position and gem-dimethyl groups at the 3-position offers unique electronic and steric properties that can be exploited for targeted drug design. While this specific molecule is not extensively studied as an anti-inflammatory agent itself, its structural motifs are present in compounds with significant biological activities.[3][4][5] This document will provide a comprehensive overview of the hypothesized mechanisms of action, detailed protocols for biological evaluation, and a strategic framework for advancing drug discovery programs based on this promising scaffold.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Pathways

Based on the extensive literature on indole and indoline derivatives, compounds derived from the this compound scaffold are hypothesized to exert their anti-inflammatory effects primarily through two convergent and highly significant pathways: the inhibition of Cyclooxygenase-2 (COX-2) and the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade.

  • Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[6] Selective inhibition of COX-2 is a clinically validated strategy for anti-inflammatory therapy, offering the potential for reduced gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[7] The indole nucleus is a well-established pharmacophore for COX-2 inhibition, and modifications to this core can enhance selectivity and potency.[8]

  • Inhibition of the NF-κB Signaling Pathway: NF-κB is a master regulator of the inflammatory response, a transcription factor that controls the expression of a vast array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.[9] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[9][10] Indole derivatives have demonstrated the ability to suppress NF-κB activation, representing a powerful mechanism for broadly attenuating the inflammatory response.[10][11]

The diagram below illustrates the NF-κB signaling pathway and the potential point of intervention for novel inhibitors.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/β/γ) TLR4->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK_complex->IkBa_NFkB Phosphorylates IκBα P_IkBa p-IκBα IkBa_NFkB->P_IkBa NFkB Active NF-κB (p65/p50) IkBa_NFkB->NFkB Ub_IkBa Ubiquitinated p-IκBα P_IkBa->Ub_IkBa Ubiquitination Proteasome Proteasome Ub_IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Promotes Transcription Inhibitor Indoline-based Inhibitor Inhibitor->IKK_complex Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the anti-inflammatory potential of novel compounds derived from the this compound scaffold, a tiered screening approach is recommended, beginning with in vitro cell-based assays and progressing to in vivo models of inflammation.

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol details a primary screen to evaluate the ability of test compounds to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

1. Objective: To determine the concentration-dependent inhibitory effect of test compounds on the production of NO, TNF-α, and IL-6 in activated macrophages.

2. Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Test compounds synthesized from the this compound scaffold

  • Dimethyl sulfoxide (DMSO)

  • Griess Reagent (for NO measurement)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assay

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

3. Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Serially dilute the compounds in DMEM to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.1%.

  • Pre-treatment: After 24 hours of incubation, remove the medium from the cells and add 100 µL of the diluted test compounds to the respective wells. Incubate for 1 hour.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Wells without LPS will serve as the negative control. Wells with LPS and vehicle (0.1% DMSO) will serve as the positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the remaining supernatant to quantify the levels of TNF-α and IL-6 according to the manufacturer's instructions for the respective ELISA kits.

  • Cytotoxicity Assessment (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. This step is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

4. Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated control. Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the inflammatory response).

In_Vitro_Workflow Start Start Seed_Cells Seed RAW 264.7 Cells (5x10⁴ cells/well) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Pre-treat with Test Compound (1h) Incubate_24h_1->Add_Compound Add_LPS Stimulate with LPS (1 µg/mL) Add_Compound->Add_LPS Incubate_24h_2 Incubate 24h Add_LPS->Incubate_24h_2 Collect_Supernatant Collect Supernatant Incubate_24h_2->Collect_Supernatant MTT_Assay MTT Assay (Assess Cytotoxicity) Incubate_24h_2->MTT_Assay Griess_Assay Griess Assay (Measure NO) Collect_Supernatant->Griess_Assay ELISA ELISA (Measure TNF-α, IL-6) Collect_Supernatant->ELISA Analyze Calculate % Inhibition and IC₅₀ Values Griess_Assay->Analyze ELISA->Analyze MTT_Assay->Analyze End End Analyze->End

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol 2: In Vivo Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model

This is a classical and highly reproducible model of acute inflammation used to evaluate the efficacy of potential anti-inflammatory drugs in vivo.[12]

1. Objective: To assess the in vivo anti-inflammatory activity of a lead compound by measuring its ability to reduce paw edema induced by carrageenan in rats.

2. Materials:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

  • Carrageenan (Lambda, Type IV)

  • Lead compound identified from in vitro screening

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Pletysmometer or digital calipers

  • Oral gavage needles

3. Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (receives vehicle only)

    • Group II: Reference Drug (receives Indomethacin)

    • Group III, IV, V: Test Compound (receives the lead compound at different doses, e.g., 10, 30, and 100 mg/kg)

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally via gavage, typically 1 hour before the induction of inflammation.

  • Baseline Paw Volume Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

  • Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement Post-Induction: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Collection: Record the paw volume measurements for all animals at all time points.

4. Data Analysis:

  • Calculate Edema Volume: Edema volume (mL) = Vt - V₀

  • Calculate Percentage Inhibition of Edema:

    • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by Dunnett's test, to compare the treated groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Data Presentation and Interpretation

Quantitative data from the screening protocols should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: In Vitro Anti-inflammatory and Cytotoxicity Data for Indoline Derivatives

Compound IDScaffold ModificationNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)IL-6 Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀ for NO)
DM-NO2-001This compound>100>100>100>100-
DM-NO2-002e.g., N-alkylation15.2 ± 1.812.5 ± 2.118.9 ± 3.4>100>6.6
DM-NO2-003e.g., Phenyl substitution5.8 ± 0.74.1 ± 0.57.3 ± 1.185.4 ± 9.214.7
IndomethacinReference8.5 ± 1.16.2 ± 0.99.1 ± 1.5>100>11.7

Data are presented as mean ± SD from three independent experiments. The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established anti-inflammatory activity of the broader indoline class provides a strong rationale for its investigation.[3][4] The protocols detailed in this guide provide a robust framework for the initial in vitro and in vivo evaluation of new chemical entities derived from this scaffold. Successful identification of lead compounds with potent activity in these assays would warrant further investigation into their precise mechanism of action, pharmacokinetic profiling, and evaluation in more complex, chronic models of inflammation to fully characterize their therapeutic potential.

References

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Sources

Application Note: Analytical Strategies for the Characterization of 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical methods for the identification, quantification, and purity assessment of 3,3-Dimethyl-5-nitroindoline, a key intermediate in pharmaceutical and chemical synthesis.[1] We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for robust quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive identification, and Quantitative Nuclear Magnetic Resonance (qNMR) for primary purity determination. These methods are designed for researchers, quality control analysts, and drug development professionals to ensure the integrity and quality of this critical compound.

Introduction

This compound is an organic compound featuring an indoline scaffold, which is a common motif in a wide array of biologically active molecules and synthetic dyes.[1] Its chemical structure, containing a nitro group and gem-dimethyl substitution, makes it a versatile building block in organic synthesis.[1] The accurate and precise measurement of its purity and concentration in reaction mixtures, intermediates, and final products is paramount for ensuring reaction efficiency, product safety, and regulatory compliance.

This application note details validated analytical protocols tailored for the specific physicochemical properties of this compound. We will explore the causality behind methodological choices, from column and solvent selection to detector settings, providing a robust framework for analysis.

Compound Properties:

PropertyValueReference
Chemical Name This compound[1]
CAS Number 848047-43-8[2]
Molecular Formula C₁₀H₁₂N₂O₂[2]
Molecular Weight 192.22 g/mol [2]
Appearance Solid, typically yellow to orange[1]

Method 1: Quantification and Purity by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for routine quality control of non-volatile and thermally stable organic molecules. The polarity of this compound makes it an ideal candidate for separation on a non-polar stationary phase like C18, with detection by UV spectrophotometry leveraging the chromophoric nitro group.[3][4]

Principle of the Method

The separation is achieved based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase. By employing a gradient elution, where the organic content of the mobile phase is increased over time, we can effectively separate the main compound from both more polar and less polar impurities in a single run. Quantification is performed by comparing the peak area of the analyte to a calibration curve generated from certified reference standards.

Experimental Protocol

2.2.1. Instrumentation and Reagents

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[3]

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade, 18 MΩ·cm), Formic Acid (LC-MS Grade).

  • Reference Standard: this compound, purity ≥98%.

2.2.2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water. The use of formic acid ensures good peak shape and is compatible with mass spectrometry if LC-MS analysis is desired.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (10-250 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.[3]

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample, dissolve in a 100 mL volumetric flask, and dilute to volume with the diluent.

2.2.3. Chromatographic Conditions

ParameterSetting
Column Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Gradient of A (0.1% FA in H₂O) and B (0.1% FA in ACN)
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-22 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 254 nm (or optimal wavelength determined by UV scan)

2.2.4. Data Analysis and System Suitability

  • Quantification: Construct a linear regression curve from the peak areas of the calibration standards. Calculate the concentration of the sample from this curve.

  • Purity: Use the area percent method for the sample chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) × 100.

  • System Suitability: For six replicate injections of a 100 µg/mL standard, the relative standard deviation (RSD) of the peak area should be ≤ 2.0%, the tailing factor should be ≤ 2.0, and the theoretical plates should be ≥ 2000.[6]

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phases A and B Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Std Prepare Standard Stock & Calibrants Inject_Std Inject Standards (Calibration Curve) Prep_Std->Inject_Std Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Prep_Sample->Inject_Sample Equilibrate->Inject_Std Inject_Std->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Quantify Quantify Analyte (vs. Calibration) Integrate->Quantify Purity Calculate Purity (Area % Report) Integrate->Purity

Fig. 1: Workflow for HPLC quantification and purity analysis.

Method 2: Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and specificity, making it an ideal method for unambiguous identification and for detecting trace volatile or semi-volatile impurities. The thermal stability of this compound allows for its direct analysis without derivatization.

Principle of the Method

The sample is vaporized and separated based on its boiling point and interaction with a non-polar capillary column.[7] Upon elution from the column, molecules are fragmented and ionized, typically by Electron Impact (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the fragments, serves as a unique chemical fingerprint for identification.

Experimental Protocol

3.2.1. Instrumentation and Reagents

  • GC-MS System: An Agilent 7890A GC coupled to a 5975C MS detector or equivalent.[7]

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane column.[8]

  • Reagents: Methanol (GC grade), Chloroform (GC grade).

3.2.2. Preparation of Solutions

  • Sample Solution (100 µg/mL): Accurately weigh 1 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilution may be required depending on instrument sensitivity.

3.2.3. GC-MS Conditions

ParameterSetting
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Mode Split (Ratio 40:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Mass Scan Range 40 - 400 amu

3.2.4. Data Analysis

  • Identification: The compound is identified by matching its retention time and mass spectrum with that of an injected reference standard. The fragmentation pattern should be compared, looking for the molecular ion (M⁺) and characteristic fragments.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Methanol Weigh->Dissolve Transfer Transfer to GC Vial Dissolve->Transfer Inject Inject into GC-MS Transfer->Inject Separate GC Separation (Oven Program) Inject->Separate Detect MS Detection (EI, Scan Mode) Separate->Detect Extract_TIC Extract Total Ion Chromatogram (TIC) Detect->Extract_TIC Extract_MS Extract Mass Spectrum of Target Peak Extract_TIC->Extract_MS Identify Identify by RT & Spectral Match Extract_MS->Identify

Fig. 2: Workflow for GC-MS identification.

Method 3: Absolute Purity by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[9] It does not require a reference standard of the analyte itself, making it invaluable for characterizing newly synthesized compounds.[9]

Principle of the Method

The integral of an NMR signal is directly proportional to the number of protons giving rise to that signal. By co-dissolving a precisely weighed amount of the analyte and a certified internal standard in a deuterated solvent, the molar ratio can be determined with high accuracy. From this, the absolute purity (as a mass fraction) of the analyte can be calculated.

Experimental Protocol

4.2.1. Instrumentation and Reagents

  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Internal Standard (IS): Certified Maleic Acid or Dimethyl Sulfone (purity >99.5%). The IS must have signals that do not overlap with the analyte signals.

  • NMR Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).[9]

  • Equipment: High-precision analytical balance, 5 mm NMR tubes.

4.2.2. Sample Preparation

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic Acid) into the same vial.

  • Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial.

  • Vortex until both the sample and the internal standard are completely dissolved, then transfer the solution to an NMR tube.

4.2.3. NMR Acquisition Parameters

  • Experiment: Standard ¹H quantitative acquisition.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and IS signals (typically 30-60 seconds to ensure full relaxation).

  • Pulse Angle: 30-90°.

  • Number of Scans: 8 or higher for good signal-to-noise.

4.2.4. Data Analysis

  • Select a well-resolved, unique proton signal for the analyte (e.g., an aromatic proton) and a signal for the internal standard (e.g., the two olefinic protons of Maleic Acid at ~6.3 ppm).

  • Carefully integrate both signals.

  • Calculate the purity using the following formula:

    Purity (%) = (Ix / Istd) × (Nstd / Nx) × (Mx / Mstd) × (mstd / mx) × Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass weighed

    • P = Purity of the standard

    • x = Analyte (this compound)

    • std = Internal Standard

Method Comparison

FeatureRP-HPLCGC-MSqNMR
Primary Use Quantification, PurityIdentification, Trace AnalysisAbsolute Purity
Principle Liquid-phase partitioningGas-phase partitioning & mass fragmentationNuclear magnetic resonance
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL)Low (mg scale)
Selectivity Good (Chromatographic)Very High (Chromatographic & Spectral)High (Structural)
Key Advantage Robust, routine QCUnambiguous identificationPrimary method, no analyte standard needed
Considerations Requires analyte reference standard for quantificationAnalyte must be volatile and thermally stableRequires high-field NMR and certified internal standard

Conclusion

The analytical methods presented provide a multi-faceted approach to the characterization of this compound. RP-HPLC serves as a robust workhorse for routine quantification and purity checks in a manufacturing or development environment. GC-MS provides an orthogonal, highly sensitive technique for definitive identification and detection of volatile impurities. Finally, qNMR offers a powerful primary method for establishing the absolute purity of reference materials and newly synthesized batches. The selection of a specific method or combination thereof should be guided by the analytical objective, whether it is routine quality control, structural confirmation, or reference standard certification.

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Application Notes & Protocols: 3,3-Dimethyl-5-nitroindoline as a Precursor for Advanced Photosensitive Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,3-Dimethyl-5-nitroindoline as a pivotal precursor in the synthesis of photosensitive materials. We delve into the synthesis of nitro-substituted spiropyrans, elucidating the underlying chemical principles, providing detailed experimental protocols, and outlining characterization methods. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the synthetic process.

Introduction: The Significance of Indoline-Based Photoswitches

Photosensitive materials, particularly those exhibiting photochromism, have garnered immense interest for their ability to undergo reversible changes in their optical properties upon light irradiation.[1][2] This unique characteristic makes them invaluable for applications ranging from optical data storage and molecular switches to smart materials and targeted drug delivery systems.[1][2][3] Among the various classes of photochromic compounds, indoline spiropyrans are one of the most extensively studied families due to their robust switching behavior and synthetic accessibility.[3][4]

The core transformation involves the reversible isomerization between a thermodynamically stable, colorless, spirocyclic form (spiropyran, SP) and a colored, planar, zwitterionic form (merocyanine, MC) upon exposure to UV and visible light, respectively.[1][2][5]

Causality of Photochromism: The process is initiated by the absorption of UV light (typically 250–380 nm), which provides the energy to cleave the C-O spiro bond in the pyran ring.[1] This leads to the formation of the open-ring merocyanine isomer, which possesses a highly conjugated system responsible for its strong absorption in the visible spectrum, and thus, its color.[1][6] The reverse reaction, from the colored MC form back to the colorless SP form, can be triggered by visible light or occur thermally in the dark.[2][7]

The precursor, this compound, is a critical building block for a particularly useful class of these materials. The presence of the electron-withdrawing nitro group (-NO₂) at the 5-position of the indoline ring significantly influences the electronic properties and stability of the resulting spiropyran, often enhancing its photochromic performance.[8] The dimethyl groups at the 3-position provide steric hindrance that contributes to the stability of the compound.[9]

Properties of this compound

This compound is an organic compound featuring a fused benzene and pyrrole ring system.[9] Its key characteristics make it an excellent precursor for photosensitive materials.

PropertyValue / DescriptionSource
Chemical Formula C₁₀H₁₂N₂O₂[10]
Molecular Weight 192.22 g/mol [9][10]
Appearance Yellow to orange solid/crystalline powder. The color is attributed to the nitro group.[9]
Purity Typically >97%[10]
Key Functional Groups Secondary amine (within the indoline ring), nitro group (-NO₂), gem-dimethyl group.[9][10]
Reactivity The secondary amine is nucleophilic and is the key site for reaction. The nitro group is strongly electron-withdrawing, influencing the electronics of the aromatic system.[9]

Synthesis of a Model Photosensitive Material: 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]

A common and illustrative application of this compound is in the synthesis of nitro-substituted spiropyrans. The following protocol details the synthesis of 1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indoline], a well-characterized photochromic compound. The synthesis is typically a two-step process.

Overall Synthesis Workflow

The process involves the quaternization of the indoline nitrogen followed by a condensation reaction with a salicylaldehyde derivative.

G A Start: 3,3-Dimethyl- 5-nitroindoline B Step 1: Quaternization (N-Alkylation) A->B Methyl Iodide, Base C Intermediate: 1,3,3-Trimethyl-5-nitro- 2-methyleneindoline (Fischer's Base) B->C D Step 2: Condensation Reaction C->D Piperidine or Pyridine (catalyst) F Product: 1',3',3'-Trimethyl- 6-nitrospiro[chromene-2,2'-indoline] D->F Reflux in Ethanol E Reactant: 5-Nitrosalicylaldehyde E->D G Purification (Recrystallization) F->G H Characterization (NMR, IR, UV-Vis) G->H

Caption: General workflow for spiropyran synthesis from this compound.

Step 1: Synthesis of Fischer's Base Intermediate

The first step is the synthesis of the corresponding Fischer's base (2-methylene-1,3,3-trimethylindoline derivative). However, for many spiropyran syntheses, the quaternized indolium salt is prepared first and then condensed with the aldehyde.[3]

Protocol: Synthesis of 1,2,3,3-Tetramethyl-5-nitro-3H-indolium iodide

  • Reactants & Setup:

    • Dissolve this compound (1 eq.) in a suitable solvent like acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Causality: Acetonitrile is a polar aprotic solvent that facilitates the Sₙ2 reaction without interfering with the reactants.

  • Reaction:

    • Add methyl iodide (CH₃I) (1.5-2.0 eq.) to the solution.

    • Causality: Methyl iodide is the alkylating agent. An excess is used to ensure complete reaction of the starting indoline.

    • Heat the mixture to reflux (approx. 82°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature, then in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove unreacted methyl iodide and impurities.

    • Causality: The indolium salt product is typically insoluble in diethyl ether, making it an effective washing solvent.

    • Dry the resulting solid, the indolium iodide salt, under vacuum.

Step 2: Condensation to Form Spiropyran

This step involves the condensation of the intermediate salt with a substituted salicylaldehyde.[11] The use of a base like piperidine or pyridine is crucial.[3]

Protocol: Synthesis of 1',3',3'-Trimethyl-6-nitrospiro[chromene-2,2'-indoline]

  • Reactants & Setup:

    • Suspend the 1,2,3,3-Tetramethyl-5-nitro-3H-indolium iodide (1 eq.) and 5-Nitrosalicylaldehyde (1 eq.) in absolute ethanol in a round-bottom flask with a reflux condenser.

    • Causality: Ethanol is a common solvent for this condensation, allowing for sufficient solubility of reactants at elevated temperatures.

  • Reaction:

    • Add a catalytic amount of piperidine or pyridine (e.g., 0.1 eq.).

    • Causality: The base deprotonates the methyl group at the 2-position of the indolium salt, forming the highly reactive methylene base (Fischer's base) in-situ. This intermediate then undergoes a condensation reaction with the salicylaldehyde.

    • Heat the mixture to reflux for 2-4 hours. The solution will typically change color as the reaction progresses.[12] Microwave irradiation can also be used to significantly shorten reaction times.[13]

  • Work-up & Purification:

    • Cool the reaction mixture to room temperature. The product often precipitates out of solution.

    • Collect the crude product by vacuum filtration.

    • Purify the solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dry the purified crystals under vacuum.

Characterization of Photosensitive Materials

Thorough characterization is essential to confirm the structure and evaluate the photochromic properties of the synthesized spiropyran.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmation of the spiropyran.Characteristic peaks for the indoline and chromene moieties, including the gem-dimethyl groups and aromatic protons, will be observed.[14]
FT-IR Spectroscopy Identification of functional groups.Presence of C-O-C (spiro ether), C=C, and Ar-NO₂ stretching vibrations. Disappearance of the aldehyde C=O and hydroxyl -OH peaks from the starting materials.
UV-Vis Spectroscopy Evaluation of photochromic behavior.In a non-polar solvent (e.g., toluene), the colorless SP form will show absorption bands in the UV region (~330-380 nm). Upon irradiation with UV light, a new, strong absorption band will appear in the visible region (typically ~550-620 nm for nitro-substituted spiropyrans), corresponding to the colored MC form.[4][15] This change is reversible with visible light or heat.[4]
Mass Spectrometry Confirmation of molecular weight.The molecular ion peak corresponding to the calculated mass of the spiropyran product should be observed.

Mechanism of Photo-switching

The synthesized spiropyran exists in a dynamic equilibrium between its closed (SP) and open (MC) forms. This equilibrium is the basis of its function as a molecular switch.

G cluster_SP Spiropyran (SP) Form cluster_MC Merocyanine (MC) Form SP Colorless (Spiro C-O bond intact) Orthogonal Structure MC Colored (Spiro C-O bond cleaved) Planar, Conjugated Structure SP->MC UV Light (λ < 380 nm) (Ring Opening) MC->SP Visible Light (λ > 400 nm) or Heat (Δ) (Ring Closing)

Caption: Reversible photoisomerization between spiropyran (SP) and merocyanine (MC) forms.

The electron-withdrawing nitro group plays a crucial role by stabilizing the negative charge on the phenolate oxygen in the open merocyanine form, which can influence the kinetics of both the coloring and fading processes.[6][16]

Safety and Handling

As with all chemical syntheses, adherence to strict safety protocols is mandatory.

  • This compound: May cause skin, eye, and respiratory irritation.[17][18] It is harmful if swallowed or inhaled.[19] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][20]

  • Reagents: Methyl iodide is toxic and a suspected carcinogen. Salicylaldehydes can be irritants. Piperidine and pyridine are flammable and toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use.[17][20]

  • General Precautions: Avoid inhalation of dust and vapors.[17][18] Wash hands thoroughly after handling.[17] Store all chemicals in tightly closed containers in a cool, dry, and well-ventilated area.[17][18]

Conclusion

This compound is a versatile and valuable precursor for the synthesis of advanced photosensitive materials. By understanding the underlying chemical principles and following robust synthetic and characterization protocols, researchers can effectively create functional spiropyrans. The nitro-substitution provided by this precursor is key to tuning the photochromic properties, enabling the development of materials tailored for specific applications in materials science, nanotechnology, and beyond.

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Application Note: A Comprehensive Guide to the Scalable Synthesis of 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,3-Dimethyl-5-nitroindoline is a pivotal building block in the synthesis of various high-value organic compounds, particularly in the pharmaceutical and specialty chemical industries. Its synthesis, primarily achieved through the nitration of 3,3-dimethylindoline, presents significant challenges when transitioning from laboratory-scale to pilot or industrial-scale production. The primary obstacles are rooted in the highly exothermic and potentially hazardous nature of electrophilic nitration. This guide provides a detailed, experience-driven framework for the safe and efficient scale-up of this synthesis. We will elucidate the underlying chemical principles, present validated protocols for both lab and pilot scales, and offer in-depth analysis of the critical process parameters that govern safety, yield, and purity. This document is intended for researchers, process chemists, and drug development professionals seeking a robust and scalable manufacturing process.

Foundational Principles: The Chemistry of Indoline Nitration

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The indoline nucleus is electron-rich, making it susceptible to attack by electrophiles. In this process, a nitrating agent, typically a combination of nitric acid and sulfuric acid, is used to generate the potent electrophile, the nitronium ion (NO₂⁺).

The role of sulfuric acid is twofold: it acts as a catalyst by protonating nitric acid to facilitate the formation of the nitronium ion, and it serves as the reaction solvent.

G cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) H2ONO2_plus Protonated Nitric Acid HNO3->H2ONO2_plus + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) NO2_plus Nitronium Ion (NO₂⁺) H2ONO2_plus->NO2_plus - H₂O - HSO₄⁻ H2O Water (H₂O) HSO4_minus Bisulfate (HSO₄⁻) Indoline 3,3-Dimethylindoline Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Indoline->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺ (to HSO₄⁻)

The Role of 3,3-Dimethyl-5-nitroindoline in Advanced Photoresponsive Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 3,3-Dimethyl-5-nitroindoline, a key molecular building block in the field of material science. Its primary utility lies in its role as a precursor to a versatile class of photochromic molecules known as spiropyrans. The strategic placement of the nitro group at the 5-position of the indoline moiety significantly influences the electronic and photo-responsive properties of the resulting spiropyran, making it a subject of intense research for applications ranging from smart coatings and optical data storage to drug delivery systems.[1][2]

This document is intended for researchers, material scientists, and professionals in drug development. It offers a comprehensive overview of the causality behind experimental designs, detailed protocols for synthesis and material integration, and quantitative data to guide future research and development.

Section 1: The Scientific Foundation of 5-Nitroindoline-Based Spiropyrans

The utility of this compound stems from its function as the "A" fragment in the synthesis of indoline spiropyrans. Spiropyrans are a class of photochromic compounds celebrated for their ability to undergo a reversible transformation between two distinct isomers when exposed to light.[1]

  • Spiro (SP) Form: A thermodynamically stable, colorless, and non-polar state.

  • Merocyanine (MC) Form: A metastable, intensely colored, and highly polar, zwitterionic state.

The transition from the SP to the MC form is typically induced by ultraviolet (UV) light, which causes the cleavage of the C-O bond in the spiro center. The reverse reaction, from MC back to SP, can be triggered by visible light or heat.[3]

The Critical Role of the Nitro Group:

The electron-withdrawing nature of the nitro group (-NO2) at the 5-position of the indoline ring is not a trivial substitution. It plays a crucial role in the photochromic behavior of the resulting spiropyran molecule:

  • Enhanced Photo-Responsiveness: The nitro group enhances the quantum yield of the ring-opening reaction, making the transition from the SP to the MC form more efficient.

  • Bathochromic Shift: The presence of the nitro group causes a bathochromic (red) shift in the absorption spectrum of the colored MC form, meaning it absorbs light at longer wavelengths. This is a critical factor for tuning the color of the material.[4]

  • Increased Polarity of the Merocyanine Form: The electron-withdrawing effect of the nitro group increases the polarity of the open MC form, which can be harnessed in applications like solvent polarity sensing.[4]

This targeted chemical modification allows for the rational design of photo-responsive materials with tailored properties.

Section 2: Synthesis and Material Integration Workflows

The journey from the this compound precursor to a functional photoresponsive material involves a multi-step process. The following workflows outline the key stages.

Workflow for Synthesis of a 5'-Nitro-Substituted Spiropyran

This workflow illustrates the synthesis of a representative spiropyran, 1',3',3'-trimethyl-6-nitro-spiro[2H-1-benzopyran-2,2'-indoline] (6-nitro BIPS), a commonly studied photochromic compound. The process begins with the synthesis of the key intermediate, the Fischer's base, from the nitro-substituted indoline precursor.

Spiropyran Synthesis Workflow cluster_0 Part A: Fischer's Base Synthesis cluster_1 Part B: Spiropyran Formation A 1. 4-Nitrophenylhydrazine + 3,3-Dimethyl-2-butanone B 2. Fischer Indole Synthesis (Acid Catalyst, Reflux) A->B C 3. Formation of 2,3,3-trimethyl-5-nitro-3H-indole B->C D 4. Alkylation (e.g., Methyl Iodide) C->D E 5. Fischer's Base: 1,3,3-trimethyl-2-methylene-5-nitroindoline D->E F 6. Fischer's Base (from Part A) + 5-Nitrosalicylaldehyde E->F Key Intermediate G 7. Condensation Reaction (Ethanol, Reflux) F->G H 8. Purification (Recrystallization) G->H I 9. Final Product: 1',3',3'-trimethyl-5',6-dinitro-spiro[...]-indoline H->I caption Synthesis of a 5',6-dinitro-substituted spiropyran.

Caption: Workflow for the synthesis of a dinitro-spiropyran.

Workflow for Integration into a Polymer Matrix

Once the spiropyran is synthesized, it can be incorporated into a polymer matrix to create a solid-state photoresponsive material. This can be achieved through various methods, including doping or covalent incorporation.

Polymer Integration Workflow cluster_0 Material Preparation cluster_1 Characterization A 1. Dissolve Host Polymer (e.g., PMMA) in a suitable solvent (e.g., THF) B 2. Add synthesized 5'-Nitro-Spiropyran (e.g., 1-5 wt%) A->B C 3. Homogenize the mixture (Stirring/Sonication) B->C D 4. Cast the solution onto a substrate (e.g., glass slide) C->D E 5. Solvent Evaporation (Controlled environment) D->E F 6. Obtain a transparent, photoresponsive film E->F G 7. UV-Vis Spectroscopy (Monitor color change upon UV/Vis irradiation) F->G Characterize I 9. Mechanical Testing (Assess properties of the polymer film) F->I Characterize H 8. Kinetic Analysis (Measure switching speed and fatigue resistance) G->H caption Integration and characterization of spiropyran in a polymer film.

Caption: Integration and testing of spiropyran in a polymer film.

Section 3: Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a 5'-nitro-substituted spiropyran and its subsequent incorporation into a polymer matrix.

Protocol 1: Synthesis of 1',3',3'-trimethyl-5'-nitro-6-bromo-spiro[2H-1-benzopyran-2,2'-indoline]

This protocol describes a typical condensation reaction to form a spiropyran. It assumes the precursor, 1,3,3-trimethyl-2-methylene-5-nitroindoline (Fischer's base), is available.

Materials:

  • 1,3,3-trimethyl-2-methylene-5-nitroindoline

  • 3-Bromo-5-nitrosalicylaldehyde

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 1,3,3-trimethyl-2-methylene-5-nitroindoline in 30 mL of absolute ethanol.

  • To this solution, add a stoichiometric equivalent of 3-Bromo-5-nitrosalicylaldehyde.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from ethanol or an ethanol/chloroform mixture to yield the pure spiropyran.

Protocol 2: Preparation of a Photoresponsive Polymethyl Methacrylate (PMMA) Film

This protocol details the simple doping method for creating a photoresponsive polymer film.

Materials:

  • Synthesized 5'-nitro-spiropyran (from Protocol 1)

  • Polymethyl Methacrylate (PMMA)

  • Tetrahydrofuran (THF)

  • Glass slides or petri dishes

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution of PMMA by dissolving 1.0 g of PMMA in 10 mL of THF. Stir until the polymer is fully dissolved.

  • Weigh out 10 mg of the synthesized spiropyran (for a 1 wt% doping concentration relative to PMMA).

  • Dissolve the spiropyran in 1 mL of THF.

  • Add the spiropyran solution to the PMMA solution.

  • Homogenize the mixture by stirring for at least 1 hour or by using a sonicator for 15 minutes to ensure uniform dispersion.

  • Carefully cast the resulting solution onto a clean glass slide. Ensure an even coating.

  • Place the cast film in a dust-free, well-ventilated area (like a fume hood with the sash down) and allow the solvent to evaporate slowly over 24 hours.

  • The resulting transparent film is now ready for photochromic testing.

Section 4: Quantitative Data and Characterization

The performance of photochromic materials is quantified by their spectral properties and switching kinetics. The substitution pattern on the spiropyran molecule significantly influences these parameters.

Table 1: Photochromic Properties of a Representative 5'-Nitro-Spiropyran in Different Solvents

SolventPolarity (ET(30))λmax of SP form (nm)λmax of MC form (nm)Color of MC form
Toluene33.9~340~590Purple
Dichloromethane41.1~342~575Violet
Acetonitrile46.0~345~560Red-Violet
Ethanol51.9~348~545Red

Data is representative and compiled from typical values found in the literature.[4] The negative solvatochromism (blue shift in more polar solvents) of the MC form is a characteristic feature.[4]

Table 2: Influence of Substituents on Thermal Relaxation Rate (MC to SP)

Substituent at 6-position (Benzopyran ring)Relative Thermal Relaxation RateCausality
-H (Hydrogen)Baseline-
-OCH3 (Methoxy - Electron Donating)SlowerStabilizes the zwitterionic MC form
-Br (Bromo - Weakly Deactivating)Slightly FasterWeakly destabilizes the MC form
-NO2 (Nitro - Electron Withdrawing)FasterDestabilizes the zwitterionic MC form, accelerating ring closure

This table illustrates general trends. The 5'-nitro group on the indoline part generally accelerates the thermal fading process.

Section 5: Conclusion and Future Outlook

This compound is a cornerstone precursor for creating a wide array of advanced photochromic materials. The protocols and data presented herein provide a foundational framework for researchers to synthesize and characterize novel spiropyran-based systems. The ability to tune the photo-response through targeted chemical modifications, such as the introduction of the 5-nitro group, underscores the power of rational molecular design in material science.

Future research will likely focus on integrating these photo-switches into more complex architectures, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), as well as developing multi-stimuli responsive materials that react to light, pH, and temperature.[2][5] The continued exploration of substituted indoline derivatives will undoubtedly unlock new functionalities and applications in the ever-evolving field of smart materials.

References

  • Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthetic scheme for the synthesis of spiropyrans and their encapsulation. ResearchGate. Available at: [Link]

  • Synthesis of (d) 3,3-Dimethyl-5-nitroindolin-2-one. PrepChem.com. Available at: [Link]

  • 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. MDPI. Available at: [Link]

  • Spiropyran as Building Block in Peptide Synthesis and Modulation of Photochromic Properties. ACS Publications. Available at: [Link]

  • Spiropyran. Wikipedia. Available at: [Link]

  • Synthetic strategy of various substituted spiropyrans. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Photoresponsive Biopolymers Having Spiropyran and Chitosan Groups. Atlantis Press. Available at: [Link]

  • Photochromic spiro-indoline naphthoxazines and naphthopyrans in dye-sensitized solar cells. PubMed Central. Available at: [Link]

  • Synthesis, Photochromic Properties, and Bioactivity of Spiropyrans with Electron Donating/Withdrawing Substituents on Indoline and [2H]-Chromene rings. ResearchGate. Available at: [Link]

  • Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches. RSC Publishing. Available at: [Link]

  • Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI. Available at: [Link]

  • Solid Multiresponsive Materials Based on Nitrospiropyran-Doped Ionogels. PubMed Central. Available at: [Link]

  • LIGHT-RESPONSIVE SPIROPYRAN BASED POLYMER: SYNTHESIS AND PHOTOCHROMIC BEHAVIOUR. DORAS | DCU Research Repository. Available at: [Link]

  • Scheme 2. Synthesis of spiropyran salts 3 -5. ResearchGate. Available at: [Link]

  • Solid Multiresponsive Materials Based on Nitrospiropyran-Doped Ionogels. ACS Publications. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central. Available at: [Link]

  • Synthesis of indolinspiropyran and research of photochromism. ResearchGate. Available at: [Link]

  • Photo- and halochromism of spiropyran-based main-chain polymers. Chemical Science (RSC Publishing). Available at: [Link]

  • Spiropyran-Based Drug Delivery Systems. PubMed Central. Available at: [Link]

  • 4-nitroindole. Organic Syntheses Procedure. Available at: [Link]

  • The main methods for the preparation of spiropyran-containing polymers. ResearchGate. Available at: [Link]

  • Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Available at: [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3,3-Dimethyl-5-nitroindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3,3-Dimethyl-5-nitroindoline. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I performed the nitration of 3,3-dimethylindoline using a standard mixed acid (HNO₃/H₂SO₄) protocol, but I obtained a very low yield of the desired this compound. What could be the reasons, and how can I improve it?

A: Low yields in this electrophilic aromatic substitution can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:

1. Inadequate Nitrating Agent Activity:

  • The Issue: The nitronium ion (NO₂⁺) is the active electrophile in this reaction, generated from nitric acid and a strong acid catalyst like sulfuric acid. If the concentration of the nitronium ion is insufficient, the reaction will be slow or incomplete.

  • Causality: The use of non-fuming or lower concentration nitric acid can result in a lower concentration of the active nitrating species. Similarly, the concentration of sulfuric acid is crucial for protonating nitric acid to facilitate the formation of the nitronium ion.

  • Solution:

    • Use Fuming Nitric Acid: For a more potent nitrating mixture, consider using fuming nitric acid as it contains a higher concentration of dinitrogen pentoxide (N₂O₅), which readily forms nitronium ions in the presence of sulfuric acid[1].

    • Ensure Anhydrous Conditions: Water can compete with nitric acid for protonation by sulfuric acid, thereby reducing the concentration of the nitronium ion. While the reaction is typically performed in strong acid, minimizing additional water is beneficial.

    • Optimize Acid Ratio: The ratio of sulfuric acid to nitric acid is critical. A common starting point is a 2:1 to 3:1 (v/v) ratio of H₂SO₄ to HNO₃ to ensure sufficient protonation of nitric acid.

2. Suboptimal Reaction Temperature:

  • The Issue: Nitration reactions are highly exothermic. If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of byproducts and degradation of the starting material or product.

  • Causality: The rate of electrophilic aromatic substitution is temperature-dependent. Higher temperatures increase the reaction rate but can also promote side reactions like oxidation or the formation of undesired isomers.

  • Solution:

    • Controlled Temperature Addition: Add the nitrating agent dropwise to the solution of 3,3-dimethylindoline in sulfuric acid while maintaining a low temperature, typically between 0-5 °C, using an ice bath. This allows for better control over the exothermic reaction.

    • Gradual Warming: After the addition is complete, the reaction mixture can be stirred at a slightly elevated temperature (e.g., room temperature) for a specific duration to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Incomplete Reaction:

  • The Issue: The reaction may not have been allowed to proceed for a sufficient amount of time.

  • Causality: Chemical reactions require a certain amount of time to reach completion.

  • Solution:

    • Monitor by TLC: Use TLC to monitor the disappearance of the starting material (3,3-dimethylindoline). The reaction is complete when the starting material spot is no longer visible.

    • Increase Reaction Time: If the reaction is proceeding slowly at a controlled temperature, consider extending the reaction time.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_solutions Potential Solutions start Low or No Product Yield check_reagents Verify Reagent Quality (Fuming HNO₃, Concentrated H₂SO₄) start->check_reagents check_temp Review Temperature Control (0-5 °C during addition?) check_reagents->check_temp Reagents OK sol_reagents Use fresh, high-concentration acids. Ensure anhydrous conditions. check_reagents->sol_reagents Issue Found check_time Monitor Reaction Progress by TLC (Incomplete conversion?) check_temp->check_time Temp Control OK sol_temp Maintain 0-5 °C during addition. Allow to warm to RT and stir. check_temp->sol_temp Issue Found check_workup Examine Work-up Procedure (Product loss during quenching/extraction?) check_time->check_workup Reaction Complete sol_time Increase reaction time. Monitor closely with TLC. check_time->sol_time Issue Found optimize_conditions Systematically Optimize Conditions check_workup->optimize_conditions Work-up OK sol_workup Careful quenching on ice. Optimize extraction solvent. check_workup->sol_workup Issue Found end Successful Synthesis optimize_conditions->end Yield Improved

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

Problem 2: Formation of Multiple Products (Isomers)

Q: My reaction produced a mixture of nitro-isomers. How can I improve the regioselectivity for the 5-nitro product?

A: The directing effects of the substituents on the indoline ring determine the position of nitration. The amino group is a strong activating, ortho-, para-director, while the alkyl groups are weakly activating ortho-, para-directors. In the case of 3,3-dimethylindoline, the primary positions for electrophilic attack are C5 and C7.

1. Understanding Regioselectivity:

  • The Issue: Nitration can occur at both the C5 and C7 positions, leading to a mixture of this compound and 3,3-Dimethyl-7-nitroindoline.

  • Causality: The electronic and steric effects of the substituents influence the regiochemical outcome. While C5 is generally favored electronically, steric hindrance from the adjacent gem-dimethyl group at C3 might influence the approach of the electrophile to the C4 position, which is ortho to the nitrogen. However, the primary competition is between the C5 (para to the nitrogen) and C7 (ortho to the nitrogen) positions.

  • Solution:

    • Milder Nitrating Agents: Harsh conditions with mixed acid can sometimes lead to a decrease in regioselectivity. The use of milder and more selective nitrating agents can favor the formation of the thermodynamically more stable 5-nitro isomer. Consider alternatives like:

      • Acetyl nitrate (AcONO₂): Generated in situ from nitric acid and acetic anhydride, it is a milder nitrating agent that can offer better regioselectivity in some cases.

      • Nitronium tetrafluoroborate (NO₂BF₄): A pre-formed nitronium salt that can provide clean nitration under controlled conditions.

    • Solvent Effects: The choice of solvent can influence the regioselectivity of nitration reactions. While strong acids are typically used as the solvent in mixed acid nitrations, exploring alternative solvent systems with milder nitrating agents could be beneficial.

2. Purification of Isomers:

  • The Issue: Separating the 5-nitro and 7-nitro isomers can be challenging due to their similar polarities.

  • Solution:

    • Column Chromatography: Careful column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) is the most effective method for separating the isomers.

    • Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional recrystallization might be a viable, though often less efficient, separation technique.

Problem 3: Product is an Oil or Gummy Solid

Q: After the work-up, my product is an oil or a gummy solid and does not crystallize. What could be the cause and how can I purify it?

A: The physical state of the crude product can be indicative of impurities.

1. Presence of Impurities:

  • The Issue: The presence of unreacted starting material, isomeric byproducts, or degradation products can lower the melting point of the desired product and prevent it from crystallizing.

  • Causality: Impurities disrupt the crystal lattice formation of the pure compound.

  • Solution:

    • Purification: The primary solution is to purify the crude product. Column chromatography is generally the most effective method.

    • Trituration: If the product is an oil, try triturating it with a non-polar solvent like hexanes or pentane. This can sometimes induce crystallization of the desired product while washing away more soluble impurities.

2. Residual Solvent:

  • The Issue: Incomplete removal of the extraction solvent can result in an oily product.

  • Causality: The presence of a solvent will keep the product in a dissolved or semi-dissolved state.

  • Solution:

    • Drying under High Vacuum: Ensure the product is dried under high vacuum for a sufficient period to remove all residual solvent. Gentle heating during this process can be helpful, provided the product is thermally stable.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: While a specific yield for the direct nitration of 3,3-dimethylindoline is not widely reported, a similar reaction for the synthesis of 3,3-Dimethyl-5-nitroindolin-2-one reports a yield of 78%[1]. With optimization, a yield in the range of 60-80% for this compound should be achievable.

Q2: What is the role of sulfuric acid in the nitration reaction?

A2: Sulfuric acid serves two primary roles in this reaction. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺). Second, it acts as a dehydrating agent, removing the water molecule formed during the generation of the nitronium ion, which drives the equilibrium towards the formation of the electrophile.

Q3: Are there any alternative, milder methods for the nitration of 3,3-dimethylindoline?

A3: Yes, several milder nitrating systems can be employed, which may offer better control and regioselectivity. These include:

  • Ammonium tetramethylnitrate and trifluoroacetic anhydride: This system generates trifluoroacetyl nitrate in situ, which is a potent but less harsh electrophilic nitrating agent[2].

  • Dinitrogen pentoxide (N₂O₅): This can be an effective and eco-friendlier nitrating agent, often used in aprotic solvents.

  • N-Nitrosaccharin: A bench-stable and recyclable nitrating reagent that can be used under mild conditions.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirming the position of the nitro group on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): To assess the purity of the product and compare it to the starting material.

  • Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of purity.

III. Experimental Protocols & Data

Standard Protocol: Nitration of 3,3-Dimethylindoline with Mixed Acid

This protocol is adapted from the synthesis of a structurally similar compound[1].

Materials:

  • 3,3-Dimethylindoline

  • Fuming Nitric Acid (≥90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethylindoline (1 equivalent) in concentrated sulfuric acid (approx. 5-10 volumes) and cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid (2-3 volumes relative to nitric acid) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 3,3-dimethylindoline over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table of Reaction Parameters (Standard Protocol)
ParameterRecommended ValueRationale
Starting Material 3,3-DimethylindolineSubstrate for nitration
Nitrating Agent Fuming HNO₃ in conc. H₂SO₄Generates the nitronium ion (NO₂⁺)
Molar Ratio (Substrate:HNO₃) 1 : 1.1 - 1.2A slight excess of the nitrating agent ensures complete conversion.
Solvent Concentrated H₂SO₄Acts as a catalyst and solvent.
Temperature 0 - 10 °CControls the exothermic reaction and minimizes side products.
Reaction Time 30 min - 2 hours (TLC monitored)Ensures the reaction goes to completion.
Work-up Quenching on ice, neutralization, extractionIsolates the product from the acidic reaction mixture.
Reaction Mechanism

EAS_Nitration reagents HNO₃ + 2H₂SO₄ electrophile electrophile reagents->electrophile Generation of Electrophile indoline 3,3-Dimethylindoline sigma_complex_5 σ-complex (5-position attack) indoline->sigma_complex_5 Electrophilic Attack at C5 sigma_complex_7 σ-complex (7-position attack) indoline->sigma_complex_7 Electrophilic Attack at C7 product_5 This compound (Major Product) sigma_complex_5->product_5 Deprotonation product_7 3,3-Dimethyl-7-nitroindoline (Minor Product) sigma_complex_7->product_7 Deprotonation

Caption: Electrophilic aromatic substitution mechanism for the nitration of 3,3-dimethylindoline.

IV. References

  • PrepChem. Synthesis of (d) 3,3-Dimethyl-5-nitroindolin-2-one. Available at: [Link]

  • Zhang, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27356-27360. Available at: [Link]

Sources

common impurities in 3,3-Dimethyl-5-nitroindoline synthesis and removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 3,3-Dimethyl-5-nitroindoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental insights to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding to overcome common challenges, optimize your reaction conditions, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common synthetic approaches are the direct nitration of 3,3-dimethylindoline and the Fischer indole synthesis. Direct nitration is often favored for its straightforwardness, typically employing a mixture of nitric acid and sulfuric acid. The Fischer indole synthesis offers an alternative route, constructing the indoline ring from appropriate precursors.

Q2: Why is my nitration reaction yielding a dark, tarry mixture instead of a clean product?

A2: The indole nucleus is highly susceptible to acid-catalyzed polymerization, especially under harsh nitrating conditions (e.g., high concentrations of strong acids and elevated temperatures). This leads to the formation of intractable polymeric byproducts. To mitigate this, it is crucial to maintain low temperatures during the addition of the nitrating agent and to use the mildest effective reaction conditions.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are these likely to be?

A3: Multiple spots on a TLC plate suggest the presence of impurities. In the context of this compound synthesis, these are likely to be unreacted 3,3-dimethylindoline, regioisomers (e.g., 4-nitro, 6-nitro, and 7-nitro isomers), and potentially di-nitrated products. The relative positions of these spots will depend on their polarity.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive characterization and purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for determining purity by peak area percentage. Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can also be used for quantitative purity analysis (qNMR). Mass Spectrometry (MS) will confirm the molecular weight of your compound.[1]

Troubleshooting Guide

This guide addresses more complex issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of the Desired 5-Nitro Isomer

Potential Causes and Solutions

  • Suboptimal Nitrating Conditions: The choice and concentration of the nitrating agent, as well as the reaction temperature, are critical for regioselectivity.

    • Expert Insight: The nitronium ion (NO₂⁺) is the active electrophile in this reaction. Its concentration and reactivity are modulated by the acid medium. While a strong acid like sulfuric acid is necessary to generate the nitronium ion from nitric acid, excessively harsh conditions can lead to a decrease in selectivity and an increase in side reactions.[2][3][4]

    • Recommended Action:

      • Temperature Control: Maintain a low temperature (e.g., 0-5 °C) throughout the addition of the nitrating mixture to the substrate solution. This helps to control the exothermic nature of the reaction and improve selectivity.

      • Milder Nitrating Agents: If poor regioselectivity persists, consider using a milder nitrating agent. Reagents such as acetyl nitrate or nitronium tetrafluoroborate can offer better control in some cases.

  • Formation of Multiple Regioisomers: The dimethyl groups at the 3-position are electron-donating and direct electrophilic substitution to the ortho and para positions of the benzene ring. This can lead to the formation of 4-, 6-, and the desired 5-nitro isomers.

    • Expert Insight: The electronic and steric effects of the substituents on the indoline ring influence the position of nitration. While the 5-position is electronically favored, substitution at other positions is competitive.

    • Recommended Action:

      • Purification is Key: Since the formation of some regioisomers is often unavoidable, an efficient purification strategy is essential. Column chromatography is typically the most effective method for separating these closely related isomers.

      • Analytical Monitoring: Use HPLC or GC-MS to quantify the isomeric ratio in your crude product. This data will inform you if adjustments to the reaction conditions are improving the selectivity.

Problem 2: Presence of Persistent Impurities After Initial Work-up

Common Impurities and Their Removal

ImpurityPotential SourceRecommended Removal Method
Unreacted 3,3-Dimethylindoline Incomplete reaction.Increase the equivalents of the nitrating agent slightly or extend the reaction time. Can be removed by column chromatography.
Di-nitrated Products Use of excess nitrating agent or elevated temperatures.Carefully control the stoichiometry of the nitrating agent (use a slight excess, e.g., 1.05-1.1 equivalents). Maintain low reaction temperatures. These highly polar impurities can be separated by column chromatography.
Polymeric Byproducts Acid-catalyzed polymerization of the indole nucleus.Maintain low temperatures and use the mildest possible acidic conditions. These are often insoluble and can be partially removed by filtration of the crude product.
Oxidative Byproducts Strong oxidizing nature of the nitrating mixture.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.

Experimental Protocols

Representative Synthesis of this compound via Direct Nitration

This protocol is adapted from the synthesis of a structurally related compound and general nitration procedures. It should be optimized for your specific laboratory conditions.[5]

Materials:

  • 3,3-Dimethylindoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Dichloromethane (DCM) or Ethyl Acetate

  • Hexanes

Procedure:

  • Preparation of the Substrate Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3,3-dimethylindoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add fuming nitric acid (1.05 equivalents) to concentrated sulfuric acid at 0 °C.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 3,3-dimethylindoline, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes. Monitor the progress of the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography
  • Column Packing: Pack a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The less polar unreacted starting material will elute first, followed by the nitro-isomers, and then the more polar di-nitrated products.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizing the Synthesis and Impurity Formation

Synthesis Pathway and Potential Impurities

cluster_synthesis Direct Nitration Synthesis cluster_impurities Common Impurities cluster_purification Purification 3,3-Dimethylindoline 3,3-Dimethylindoline Crude Product Mixture Crude Product Mixture 3,3-Dimethylindoline->Crude Product Mixture Nitration Nitrating Mixture HNO3 / H2SO4 Nitrating Mixture->Crude Product Mixture Unreacted Starting Material Unreacted Starting Material Crude Product Mixture->Unreacted Starting Material Incomplete Reaction Regioisomers 4-, 6-, 7-Nitro Isomers Crude Product Mixture->Regioisomers Lack of Regioselectivity Dinitrated Products Dinitrated Products Crude Product Mixture->Dinitrated Products Over-nitration Polymeric Byproducts Polymeric Byproducts Crude Product Mixture->Polymeric Byproducts Acid-catalyzed Polymerization Purified Product This compound Crude Product Mixture->Purified Product Column Chromatography / Recrystallization

Caption: Synthetic pathway for this compound and the formation of common impurities.

References

  • PrepChem. Synthesis of (d) 3,3-Dimethyl-5-nitroindolin-2-one. Available at: [Link]

  • Wikipedia. Fischer indole synthesis. Available at: [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. Available at: [Link]

  • Li, J., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(39), 27363-27367. Available at: [Link]

  • University of Massachusetts Lowell. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Available at: [Link]

  • Ferreira, L. G., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(15), 11357-11383. Available at: [Link]

  • PubMed. New 3H-indole synthesis by Fischer's method. Part I. Available at: [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]

  • RSC Publishing. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 639-661. Available at: [Link]

  • CUNY Baruch College. Purification by Recrystallization. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]

  • SIELC Technologies. Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column. Available at: [Link]

  • Worcester Polytechnic Institute. Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]

  • TA Instruments. Purity Determination and DSC Tzero Technology. Available at: [Link]

  • LAMBDA Laboratory Instruments. Isolation, purification and characterization of allelopathic compounds. Available at: [Link]

  • ArtMolecule. Impurities and Degradation products. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Available at: [Link]

  • Gorelik, M. V. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry, 3(1), 1-6. Available at: [Link]

  • Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29356-29363. Available at: [Link]

  • Quora. What are the ratios of nitric acid and sulfuric acid in a nitration reaction? Available at: [Link]

  • Google Patents. US5763697A - Process for the nitration of aromatic compounds.
  • Google Patents. US5313009A - Nitration process.
  • ResearchGate. (PDF) Analytical Method Development And Validation For Determination Of Nitrosamine Impurities N-Nitrosodibutylamine (Ndba) & Nitroso Of N-Dimethyl Erythromycin In Sertraline Hcl Drug Substance By Lc-Ms/Ms. Available at: [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available at: [Link]

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troubleshooting low yields in the synthesis of 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,3-Dimethyl-5-nitroindoline

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and product purity.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section directly addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the most critical factors to investigate?

Low yields in this synthesis typically point to issues in the nitration step, which is a highly sensitive electrophilic aromatic substitution. The electron-rich indoline ring is prone to side reactions under strongly acidic conditions.

Primary Causes & Solutions:

  • Acid-Catalyzed Polymerization: The most common cause of low yields is the polymerization of the indoline starting material, which results in the formation of dark, insoluble tars.[1][2] This is especially prevalent when using strong nitrating mixtures like concentrated nitric and sulfuric acids.

    • Solution: Maintain strict temperature control. The reaction is highly exothermic, and temperature spikes can accelerate polymerization. Perform the addition of the nitrating agent at a very low temperature (e.g., 0 °C or below) and ensure the reaction mixture never exceeds 5-10 °C.[1][2]

    • Solution: Consider using a milder, non-acidic nitrating agent. Reagents like acetyl nitrate (prepared in situ from nitric acid and acetic anhydride) can significantly reduce polymerization and improve yields for sensitive indole systems.[1][2]

  • Over-Nitration: The formation of dinitro products can occur if the reaction conditions are too harsh or the reaction is run for too long.[1][2]

    • Solution: Carefully control the stoichiometry of your nitrating agent. Use a minimal excess (e.g., 1.05-1.1 equivalents) to favor mono-nitration.[2] Monitor the reaction closely using Thin-Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.

  • Incomplete Reaction: Insufficiently strong nitrating conditions or inadequate reaction time can lead to a significant amount of unreacted starting material.

    • Solution: Ensure your reagents are of high quality and anhydrous where specified. If using a mixed acid system (HNO₃/H₂SO₄), the sulfuric acid acts as both a catalyst and a dehydrating agent, generating the crucial nitronium ion (NO₂⁺). Ensure the concentration of the sulfuric acid is appropriate (e.g., 80% or higher).[3]

Q2: My reaction mixture turns dark brown or black, and I'm isolating an insoluble tar. What's happening and how can I prevent it?

This is a classic sign of acid-catalyzed polymerization. The indoline nitrogen protonates in strong acid, and the resulting activated ring can attack other indoline molecules, leading to a chain reaction.[2]

Preventative Measures:

  • Temperature is Critical: This cannot be overstated. Perform the reaction in a cryo-bath (e.g., ice-salt or dry ice/acetone) to maintain a consistently low temperature.

  • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of 3,3-dimethylindoline. This dissipates the heat generated from the exothermic reaction and prevents localized temperature spikes.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to tar formation.[1]

  • High Purity Reagents: Use high-purity, degassed solvents and ensure your starting indoline is clean. Impurities can often act as catalysts for polymerization.[1]

Q3: My spectroscopic analysis shows multiple nitro-isomers instead of the desired 5-nitro product. How can I improve regioselectivity?

While the 5-position is generally favored in the nitration of indolines, the formation of other isomers (like the 7-nitro product) can occur depending on the reaction conditions.

Strategies for Improving Regioselectivity:

  • Choice of Nitrating Agent: The size and nature of the electrophile can influence the position of attack. Experimenting with different nitrating systems may be necessary. For some indole systems, using a protecting group on the nitrogen can alter the regiochemical outcome.[2]

  • Reaction Conditions: Harsher conditions (higher temperatures, stronger acids) can sometimes lead to a decrease in regioselectivity.[2] Sticking to milder, low-temperature protocols is often the best approach for achieving clean, selective nitration.

Q4: After quenching the reaction with ice water, my product doesn't precipitate. How should I proceed with the work-up?

If the product does not precipitate, it is likely either soluble in the acidic aqueous mixture or is an oil at the quenching temperature.[4] In this case, a liquid-liquid extraction is required.

Extraction Protocol:

  • Transfer the entire quenched mixture to a separatory funnel.

  • Neutralize the mixture carefully by slowly adding a saturated solution of sodium bicarbonate. Caution: This will generate CO₂ gas; swirl gently and vent the funnel frequently to release pressure.[4] Continue until the aqueous layer is neutral or slightly basic (check with pH paper).

  • Extract the aqueous layer 2-3 times with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).[4]

  • Combine the organic extracts.

  • Wash the combined organic layers with water and then with a saturated brine solution to remove residual acid and inorganic salts.[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the nitration of 3,3-dimethylindoline?

The reaction is an electrophilic aromatic substitution. First, the nitronium ion (NO₂⁺), a powerful electrophile, is generated from nitric acid using a strong acid catalyst like sulfuric acid. The electron-rich benzene ring of the indoline then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a weak base (like water or the bisulfate ion) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the 5-nitroindoline product.

Electrophilic Nitration Mechanism cluster_reactants Reactant Generation cluster_reaction Substitution Reaction HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Indoline 3,3-Dimethylindoline Sigma Sigma Complex (Resonance Stabilized) Indoline->Sigma + NO₂⁺ Product This compound Sigma->Product - H⁺ (via HSO₄⁻)

Caption: Mechanism of electrophilic nitration of the indoline ring.

Q2: What is a reliable starting protocol for this synthesis?

A common and effective method involves the nitration of 3,3-dimethylindolin-2-one, followed by reduction of the ketone. However, for direct nitration of 3,3-dimethylindoline, the following protocol, adapted from similar procedures, serves as a solid starting point.[3]

Experimental Protocol: Nitration of 3,3-Dimethylindoline

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,3-dimethylindoline (1 equivalent) in concentrated sulfuric acid (e.g., 80-95%) at 0 °C. Ensure the dissolution is complete.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.05 equivalents) to concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Reaction: Cool the indoline solution to 0 °C in an ice-salt bath. Add the nitrating mixture dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stirring: After the addition is complete, let the reaction mixture stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Quenching: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto a stirred slurry of crushed ice.[4]

  • Isolation & Purification: If a solid precipitates, collect it by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.[3][4] If no solid forms, follow the liquid-liquid extraction protocol described in Q4 of the troubleshooting guide. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane.[3]

Q3: How can I best monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method.

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase: A mixture of non-polar and polar solvents. A good starting point is a 3:1 or 4:1 mixture of Hexanes:Ethyl Acetate. Adjust the ratio as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: The starting material and product are often UV active. View the plate under a UV lamp (254 nm). Staining with a p-anisaldehyde or potassium permanganate solution can also be used for visualization.

Troubleshooting Summary

The following table provides a quick reference for common issues and their solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Low Overall Yield Acid-catalyzed polymerization; Over-nitration; Incomplete reaction.Maintain strict low-temperature control (0-5 °C); Use stoichiometric amounts of nitrating agent; Ensure high-purity reagents.[1][2]
Dark, Tar-like Byproduct Polymerization of the electron-rich indoline ring.Add nitrating agent slowly at ≤ 0 °C; Consider milder nitrating agents (e.g., acetyl nitrate); Use an inert atmosphere.[1][2]
Mixture of Isomers Suboptimal reaction conditions affecting regioselectivity.Maintain mild, low-temperature conditions; Screen alternative nitrating agents.[2]
Product is an Oil / Soluble in Water Product is not a solid at quenching temperature or is soluble in the acidic workup.Neutralize the aqueous mixture carefully with NaHCO₃ and perform a liquid-liquid extraction with ethyl acetate or DCM.[4]

Troubleshooting Workflow

Sources

Technical Support Center: Enhancing the Stability of 3,3-Dimethyl-5-nitroindoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,3-Dimethyl-5-nitroindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel dyes and pharmaceuticals. However, like many nitroaromatic and indoline-based compounds, it can exhibit instability in solution, leading to degradation and impacting experimental outcomes. The primary factors contributing to its degradation include hydrolysis, oxidation, and photodegradation.[1] This guide provides a comprehensive overview of the potential degradation pathways and offers practical strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of this compound degradation in solution?

A1: The most common signs of degradation include a noticeable color change (often to a deeper yellow or brown), the formation of precipitates, and a decrease in the compound's purity as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC).[2] Inconsistent experimental results are also a strong indicator of compound instability.

Q2: What are the primary causes of this compound degradation?

A2: The degradation of this compound is typically caused by one or a combination of the following factors:

  • Hydrolysis: The nitro group can be susceptible to hydrolysis, especially under acidic or basic conditions.[3][4]

  • Oxidation: The indoline ring is an electron-rich structure, making it prone to oxidation, which can be accelerated by exposure to atmospheric oxygen.[5]

  • Photodegradation: Many nitroaromatic compounds are sensitive to light, particularly UV radiation, which can induce photochemical reactions leading to degradation.[2][6]

Q3: What are the ideal storage conditions for solid this compound?

A3: To ensure long-term stability, the solid compound should be stored in a cool (2-8°C), dark, and dry environment, preferably under an inert atmosphere such as argon or nitrogen to minimize oxidation.[2]

Q4: How often should I prepare fresh solutions of this compound?

A4: Due to its potential for instability in solution, it is highly recommended to prepare solutions fresh before each experiment.[2] If a stock solution is necessary, it should be stored at low temperatures (e.g., -20°C), protected from light, and used within a short timeframe.[2] Preparing small, single-use aliquots can help avoid repeated freeze-thaw cycles that may accelerate degradation.[2]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common stability issues encountered with this compound solutions.

Issue 1: Solution Discoloration (Yellowing or Browning)

Underlying Cause: Discoloration is a primary indicator of chemical degradation, often resulting from oxidation of the indoline ring or reactions involving the nitro group. Exposure to light can also contribute to color changes.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting precipitation.

Data Summary: Solvent Selection

SolventPolarity IndexDielectric ConstantSuitability for Nitroaromatic Compounds
Dimethyl Sulfoxide (DMSO)7.247High solubility, but can promote oxidation.
N,N-Dimethylformamide (DMF)6.437Good solubility, but can be reactive.
Acetonitrile5.837Good choice, relatively inert.
Ethanol4.324.5Moderate solubility, protic nature may influence stability.
Dichloromethane (DCM)3.19.1Good for less polar derivatives, volatile.

Note: The choice of solvent can significantly impact the stability of nitroaromatic compounds. [7]Polar solvents may stabilize the ground state, but can also influence excited state dynamics, affecting photostability.[7]

Issue 3: Inconsistent Experimental Results and Loss of Purity

Underlying Cause: This is often the most critical issue and is a direct consequence of compound degradation. The presence of impurities can interfere with assays and lead to unreliable data.

Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent results.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours.

  • Photostability Testing: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [5]A dark control sample should be stored under the same conditions but protected from light. [5]6. Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase for HPLC analysis. A stability-indicating HPLC method should be used to separate the parent compound from its degradation products. [8]

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, the following degradation pathways are plausible:

  • Oxidation of the Indoline Ring: The electron-rich indoline ring can be oxidized, potentially leading to the formation of oxindoles or other oxidized species. [9]2. Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain catalytic conditions.

  • Hydrolysis of the Nitro Group: While generally stable, the nitro group can undergo hydrolysis under harsh acidic or basic conditions, potentially being replaced by a hydroxyl group.

  • Photochemical Rearrangement: Upon exposure to UV light, nitroaromatic compounds can undergo complex photochemical reactions, including rearrangements and bond cleavages.

Recommendations for Enhancing Stability

  • Solvent Selection: Use high-purity, anhydrous, and deoxygenated aprotic solvents like acetonitrile or dichloromethane when possible. Protic solvents may participate in degradation reactions.

  • pH Control: If aqueous solutions are necessary, buffer them to a neutral or slightly acidic pH (pH 4-6) to minimize acid- and base-catalyzed hydrolysis.

  • Temperature Control: Store solutions at low temperatures (2-8°C for short-term, -20°C for long-term) to slow down the rate of degradation.

  • Exclusion of Light: Always handle and store solutions in amber vials or by wrapping containers in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For maximum stability, especially for long-term storage or when working with sensitive assays, prepare and store solutions under an inert atmosphere (argon or nitrogen).

  • Use of Antioxidants: For applications where it will not interfere with the experimental outcome, the addition of a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT), may be considered to inhibit oxidative degradation. A final concentration of 0.01% is often effective.

By understanding the potential instability of this compound and implementing these preventative measures, researchers can ensure the quality and reliability of their experimental data.

References

  • Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds. The Journal of Physical Chemistry B. Available at: [Link]

  • Photodegradation of compound 5 under light irradiation with increasing time in DMF. ResearchGate. Available at: [Link]

  • Hydrolysis reactions of 3 and 5 with HCl and H2O. ResearchGate. Available at: [Link]

  • A solvent effect on the conformation of aromatic nitro groups. ResearchGate. Available at: [Link]

  • Chemical and stability studies. Eurofins Scientific. Available at: [Link]

  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Impurities and Degradation products. ArtMolecule. Available at: [Link]

  • The role of solvent polarity in the electronic properties, stability and reactivity trend of Tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents. ResearchGate. Available at: [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. Available at: [Link]

  • 3,3-dimethyl-5-nitro-indoline | CAS#:848047-43-8. Chemsrc. Available at: [Link]

  • Electrochemical oxidation of 3-substituted indoles. RSC Publishing. Available at: [Link]

  • How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. MDPI. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available at: [Link]

  • Review Article. Ashdin Publishing. Available at: [Link]

  • Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. NIH. Available at: [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. AAPS. Available at: [Link]

  • Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed. Available at: [Link]

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Technical Support Center: Functionalization of the 3,3-Dimethyl-5-nitroindoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 3,3-Dimethyl-5-nitroindoline scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this versatile yet challenging heterocyclic system. Here, we move beyond simple protocols to address the common pitfalls and unexpected outcomes you may encounter in the lab. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to provide direct, actionable solutions to specific experimental issues.

Section 1: Managing the 5-Nitro Group - Reduction and Beyond

The 5-nitro group is a defining feature of this scaffold, profoundly influencing its electronic properties and serving as a key synthetic handle. However, its transformation is not always straightforward.

FAQ 1: My reduction of the 5-nitro group to the 5-amino group is sluggish, incomplete, or yields a mixture of byproducts. What are the critical parameters to control?

Answer: This is one of the most common challenges. The reduction of an aromatic nitro group is a multi-electron process that proceeds through several intermediates, such as nitroso and hydroxylamine species. The accumulation of these intermediates is often the source of byproducts and incomplete conversion.[1] The low solubility of many nitroindoline derivatives can also severely hamper reaction rates.[2]

Core Causality: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, but the reduction itself can be sensitive to steric hindrance and electronic effects from the rest of the scaffold. Success hinges on selecting a reduction system that is potent enough to drive the reaction to completion while being compatible with other functional groups and overcoming solubility issues.

Troubleshooting Matrix for Nitro Group Reduction

ParameterPotential Issue & ExplanationRecommended Solutions & Rationale
Reducing System Catalyst Poisoning/Activity: Catalytic hydrogenation (e.g., Pd/C, Pt/C) can fail if trace impurities in the substrate poison the catalyst. Reagent Decomposition: Reagents like sodium dithionite can decompose on storage.[1]1. Metal/Acid: Use SnCl₂·2H₂O in a protic solvent like ethanol or Fe powder in HCl/acetic acid. These are robust, stoichiometric methods less prone to poisoning.[1][3] 2. Catalytic Hydrogenation: Ensure high-purity substrate. Use a fresh, high-activity catalyst. Consider Pt/C or Raney Nickel if Pd/C fails.[2][3] Increasing H₂ pressure can also be effective.[2]
Solubility Poor Substrate Solubility: The starting material is not sufficiently dissolved in the reaction medium, leading to a slow, heterogeneous reaction that often stalls. This is common for large, hydrophobic molecules.[2]1. Co-Solvent Systems: For catalytic hydrogenations, use a mixture of THF with a protic co-solvent like ethanol or acetic acid to improve solubility.[2] 2. Solvent Choice for Metal/Acid: For SnCl₂ reductions, ethanol is often an excellent choice. For highly insoluble compounds, consider DMF, but be mindful of potential side reactions at elevated temperatures.
Reaction Conditions Insufficient Driving Force: The reaction temperature may be too low, or the concentration of the reducing agent may be insufficient. Side Product Formation: Overheating can promote the formation of dimeric azo or azoxy byproducts.[1]1. Temperature Control: Start reactions at room temperature. If no conversion is observed, gently heat to 40-60°C and monitor closely by TLC. 2. Stoichiometry: For metal/acid reductions, use a significant excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O).[1]

Protocol: Robust Reduction of this compound with Tin(II) Chloride

This protocol is often successful for substrates where catalytic hydrogenation is problematic.

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the this compound substrate (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir vigorously. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Neutralization & Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9). This will precipitate tin salts. Add ethyl acetate and stir vigorously for 30 minutes.

  • Filtration & Isolation: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. Collect the filtrate, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 5-aminoindoline product.

Diagram: Nitro Reduction Pathway

G cluster_legend Legend cluster_key1 cluster_key2 Start Ar-NO₂ (5-Nitroindoline) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ SideProduct Ar-N=N-Ar (Azo) Ar-N=N(O)-Ar (Azoxy) Intermediate1->SideProduct Product Ar-NH₂ (5-Aminoindoline) Intermediate2->Product +2e⁻, +2H⁺ Intermediate2->SideProduct Condensation A Desired Pathway B Side Products Desired Intermediate Final Product Side Byproduct

Caption: General workflow for C7-selective C-H functionalization. (Note: DOT language does not support direct image embedding in this context; this is a conceptual representation).

Protocol: Palladium-Catalyzed C7-Arylation using a Removable Picolinamide Directing Group

  • N-Acylation (Install Directing Group): To a solution of your 5-aminoindoline (or 5-nitroindoline, if compatible) in dichloromethane (DCM), add picolinoyl chloride and a non-nucleophilic base like triethylamine (TEA) or DIPEA. Stir at room temperature until the starting material is consumed. Purify the resulting N-picolinoyl indoline.

  • C-H Arylation Reaction Setup: To a dry Schlenk flask, add the N-picolinoyl indoline (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq). Add palladium(II) acetate (Pd(OAc)₂, 0.01 eq) and a suitable ligand like SPhos (0.02 eq). [4]3. Reaction Execution: Evacuate and backfill the flask with argon three times. Add degassed toluene and water (e.g., 5:1 ratio) via syringe. Heat the reaction mixture to 100°C for 12-24 hours, monitoring by TLC. [4]4. Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to isolate the C7-arylated product.

  • Directing Group Removal: The picolinamide group can typically be removed under basic or acidic hydrolysis conditions to reveal the N-H indoline.

Section 3: Controlling Reactivity at the Indoline Nitrogen (N1)

The indoline nitrogen is a nucleophilic center, but its functionalization can be complicated by competing reactivity at the C3 position of the indole tautomer, even though our scaffold is an indoline.

FAQ 3: When I try to alkylate the indoline nitrogen using a base and an alkyl halide, I get a mixture of N-alkylated and C-alkylated products. How can I improve N-selectivity?

Answer: This is a classic problem of regioselectivity involving an ambident nucleophile. Deprotonation of the indoline N-H generates an anion. The site of subsequent alkylation (N1 vs. C3, if tautomerization is possible, or other ring positions) is highly dependent on the reaction conditions, particularly the base's counterion and the solvent. [5] Core Causality:

  • Ionic Conditions: Bases that produce "free" ionic anions, such as sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent like DMF or THF, favor N-alkylation. The charge is localized on the nitrogen, making it the harder and more reactive nucleophilic site. [5]* Covalent Conditions: Conditions that lead to more covalent character between the indoline anion and the counterion (e.g., with Mg²⁺ from a Grignard reagent) can favor reaction at the softer C3 position. [5]Incomplete deprotonation can also lead to the neutral indoline acting as a nucleophile from its C3 position.

Troubleshooting N-Alkylation Selectivity

ConditionTo Favor N-Alkylation (Desired)To Avoid (Leads to C-Alkylation)
Base NaH, KH, KHMDS, t-BuOK. These generate ionic salts. [5]Grignard reagents (e.g., MeMgBr), weaker bases that result in incomplete deprotonation.
Solvent Polar Aprotic: DMF, THF, DMSO. These solvents solvate the cation, leaving a more reactive "naked" anion.Non-polar solvents (e.g., Toluene), which may favor aggregation and C-alkylation.
Temperature Low temperatures (0°C to RT). This often enhances selectivity.High temperatures, which can lead to side reactions and decreased selectivity.

Protocol: Selective N-Protection with a SEM Group

Protecting the nitrogen is often the first step before attempting other functionalizations. The SEM (2-(trimethylsilyl)ethoxymethyl) group is a robust choice. [6]

  • Setup: To a solution of the this compound (1.0 eq) in anhydrous DMF at 0°C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Deprotonation: Stir the mixture at 0°C for 1 hour to ensure complete formation of the sodium salt.

  • Alkylation: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise to the cold suspension.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Quench & Workup: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the N-SEM protected indoline.

References

  • BenchChem. (2025).
  • Ma, D., et al. (2022). A substrate-controlled Ru(II)-catalyzed C–H activation/[5 + 2] annulation cascade and unusual acyl migration to synthesize diverse indoline scaffolds. RSC Publishing.
  • Daugulis, O., et al. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). C-H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
  • Padwa, A., & Krumpe, K. E. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Sharma, P., et al. (2014). Rhodium(III)-catalyzed C2-selective carbenoid functionalization and subsequent C7-alkenylation of indoles.
  • White, M. C., et al. (2022).
  • Douglas, C. J., et al. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC.
  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

Sources

side reactions to avoid during the synthesis of 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-5-nitroindoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic challenges associated with this important heterocyclic building block. My aim is to move beyond simple protocols and provide a deeper, mechanistic understanding of the common side reactions encountered, equipping you with the knowledge to troubleshoot and optimize your synthetic strategy effectively.

The synthesis of this compound is typically approached in two key stages: the formation of the 3,3-dimethylindoline core, followed by electrophilic nitration. Each stage presents a unique set of challenges, primarily concerning yield, purity, and the formation of stubborn isomers. This guide addresses these issues in a practical, question-and-answer format.

Part 1: Troubleshooting the 3,3-Dimethylindoline Core Synthesis

The most common route to the indoline precursor is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a ketone—in this case, 3-methyl-2-butanone.[1] While robust, this reaction is not without its pitfalls.

Frequently Asked Questions (FAQs)

Question: My Fischer indole synthesis of 3,3-dimethylindoline is producing low yields and a significant amount of dark, insoluble tar. What is the cause and how can I mitigate it?

Answer: This is a classic issue in Fischer indole syntheses and points directly to acid-catalyzed polymerization and degradation of the starting material or product.[2][3]

  • Causality: The enamine or hydrazone intermediates in the Fischer synthesis are electron-rich and susceptible to polymerization under harsh acidic conditions. Strong Brønsted acids like sulfuric acid (H₂SO₄) or high concentrations of hydrochloric acid (HCl) can promote these unwanted pathways, especially at elevated temperatures.[1] The main byproducts of the cyclization are water and ammonium salts, which typically do not interfere, but the acidic environment is the primary culprit for tar formation.[4]

  • Recommended Solutions:

    • Select a Milder Acid Catalyst: Move away from strong, non-volatile acids. Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) often provide the necessary activation without causing extensive degradation.[1]

    • Strict Temperature Control: Do not overheat the reaction. The[5][5]-sigmatropic rearrangement is the key step and is thermally driven, but excessive heat will accelerate side reactions. Monitor the reaction closely and maintain the lowest effective temperature.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to the formation of colored impurities.[2]

Part 2: Navigating the Nitration of 3,3-Dimethylindoline

The nitration of the 3,3-dimethylindoline core is the most critical step and the primary source of difficult-to-separate impurities. The nitrogen atom of the indoline ring is a powerful ortho, para-director, strongly activating the C5 (para) and C7 (ortho) positions for electrophilic attack. This electronic reality is the root cause of the main side reactions.

Troubleshooting Guide: Key Nitration Issues

Issue 1: Poor Regioselectivity - Contamination with 3,3-Dimethyl-7-nitroindoline

This is the most common and challenging side reaction. The formation of the 7-nitro isomer makes purification difficult due to similar polarities.

  • Underlying Cause: The C7 position is electronically activated, similar to the desired C5 position. The choice of nitrating agent and reaction conditions determines the ratio of C5 to C7 attack. Highly reactive nitrating systems, such as mixed nitric and sulfuric acid, generate a potent nitronium ion (NO₂⁺) that is less selective and can overcome the steric hindrance at the C7 position.

  • Strategic Solutions:

    • Employ Milder Nitrating Agents: Milder, bulkier reagents are more sensitive to steric and electronic nuances, favoring the more accessible C5 position.

      • Acetyl Nitrate (in situ): Prepared from nitric acid and acetic anhydride, this is a less aggressive electrophile that often improves regioselectivity. Reactions should be conducted at low temperatures (e.g., 0–5°C).[6]

      • tert-Butyl Nitrite: This reagent can achieve mono-nitration with high regioselectivity under mild, additive-free conditions in a solvent like acetonitrile.[5]

    • Optimize Reaction Temperature: Lowering the reaction temperature is critical. Performing the nitration at 0°C or even lower temperatures slows the overall reaction rate and enhances the kinetic preference for the sterically unhindered C5 position.[2]

    • Controlled Reagent Addition: Add the nitrating agent slowly and dropwise to the substrate solution. This prevents localized areas of high concentration and temperature, which can decrease selectivity.[2]

Issue 2: Over-Nitration - Formation of Dinitro Products

The presence of 3,3-Dimethyl-5,7-dinitroindoline complicates purification and reduces the yield of the desired mono-nitro product.

  • Underlying Cause: The mono-nitrated product is still an activated aromatic system and can undergo a second nitration if conditions are too harsh or if excess nitrating agent is present.

  • Strategic Solutions:

    • Strict Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a minimal excess, typically in the range of 1.0 to 1.1 equivalents.[3]

    • Reaction Monitoring: Do not run the reaction for a predetermined time. Monitor the consumption of the starting material closely using Thin Layer Chromatography (TLC) or HPLC. Quench the reaction immediately upon completion to prevent the formation of the dinitro byproduct.

Issue 3: Product Degradation - Darkening of Reaction Mixture and Tar Formation

This indicates decomposition of the starting material or product, leading to significant yield loss and purification challenges.

  • Underlying Cause: The indoline ring is electron-rich and susceptible to oxidation by strong nitrating agents, especially mixed acid. Furthermore, strong acids can induce polymerization, similar to the Fischer synthesis stage.[3]

  • Strategic Solutions:

    • Avoid Harsh Mixed Acids (HNO₃/H₂SO₄): If possible, use alternative, milder nitrating systems as discussed under "Issue 1".[2][3] Many greener nitration protocols that avoid sulfuric acid have been developed.[7]

    • Maintain Low Temperatures: This is the most effective way to minimize degradation. Ensure the reaction is adequately cooled throughout the addition and stirring period.[2]

    • Use High-Purity Reagents and Solvents: Use fresh, high-purity, and degassed solvents to remove dissolved oxygen, which can contribute to oxidative side reactions.[3]

Data Summary: Nitration Conditions
Nitrating Agent / ConditionsMajor Product(s)Common Side ProductsKey RecommendationReference
HNO₃ / H₂SO₄ Mixture of 5-nitro and 7-nitro isomersDinitro compounds, Oxidation tarsAvoid if possible; use only at very low temperatures with strict control.[2][3]
Acetyl Nitrate 5-Nitroindoline (Improved Selectivity)7-nitro isomer (reduced), Dinitro (if excess)Excellent alternative for improved regioselectivity. Maintain T < 5°C.[6]
tert-Butyl Nitrite 5-Nitro or 7-Nitro (Highly Regioselective)MinimalOffers high regioselectivity depending on conditions.[5]
(NMe₄)NO₃ / TFAA 5-Nitroindoline7-nitro isomerA non-acidic option that can provide good selectivity.[2][8]
Recommended Protocol: Selective Mono-nitration using Acetyl Nitrate

This protocol is designed to maximize the yield of the desired 5-nitro isomer while minimizing side reactions.

  • Preparation of Acetyl Nitrate (Caution: Perform at 0°C behind a blast shield):

    • In a clean, dry, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool acetic anhydride to 0°C using an ice-salt bath.

    • Slowly add fuming nitric acid (1.05 equivalents) dropwise to the stirred acetic anhydride, ensuring the internal temperature does not exceed 10°C.

    • Stir the resulting solution at 0-5°C for 30 minutes before use.

  • Nitration Reaction:

    • Dissolve the 3,3-dimethylindoline (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid) in a separate reaction flask and cool to 0°C.

    • Slowly add the pre-prepared cold acetyl nitrate solution dropwise to the indoline solution, maintaining the internal temperature at or below 5°C.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion (typically 1-2 hours), quench the reaction by pouring it carefully onto crushed ice and water.

  • Work-up and Purification:

    • Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is ~7-8.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired 5-nitro isomer from any residual 7-nitro isomer and other impurities.

Visualizing the Chemistry

To better understand the challenges and solutions, the following diagrams illustrate the key chemical principles and workflows.

cluster_0 Troubleshooting Workflow for Nitration Problem Observed Problem (e.g., Isomeric Impurity) Cause Identify Probable Cause (e.g., Poor Regioselectivity) Problem->Cause Mechanistic Analysis Solution Implement Strategic Solution (e.g., Use Milder Nitrating Agent) Cause->Solution Rational Design Optimization Optimize & Validate (e.g., Temperature Control, TLC Monitoring) Solution->Optimization Experimental Tuning

Caption: A logical workflow for troubleshooting nitration side reactions.

cluster_legend Electrophilic Attack on 3,3-Dimethylindoline Indoline C5_Attack C5 Attack (para, Desired) Less Steric Hindrance C7_Attack C7 Attack (ortho, Side Product) More Steric Hindrance

Sources

Technical Support Center: High-Purity 3,3-Dimethyl-5-nitroindoline Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of high-purity 3,3-Dimethyl-5-nitroindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format, providing explanations and actionable solutions.

Recrystallization Issues

Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[1][2] This is a common issue with nitroaromatic compounds, especially if significant impurities are present, which can depress the melting point.[3]

Causality & Solution:

  • High Impurity Load: A high concentration of impurities can significantly lower the melting point of your compound, causing it to melt in the hot recrystallization solvent.

    • Solution: Before a full recrystallization, consider a pre-purification step. This could be a simple filtration through a silica plug to remove baseline impurities or an initial wash with a solvent in which the desired compound has low solubility.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent might be too high, exceeding the melting point of your impure compound.

    • Solution: Select a solvent with a lower boiling point. For this compound, which is a moderately polar molecule, consider solvents like ethanol, ethyl acetate, or a hexane/ethyl acetate mixture.[4] The ideal solvent should dissolve the compound when hot but have limited solubility when cold.[5]

  • Cooling Rate is Too Rapid: If the solution cools too quickly, it can become supersaturated at a temperature where the compound is still molten.

    • Solution: Slow down the cooling process. Insulate the flask by wrapping it in glass wool or placing it in a Dewar flask. Allowing the solution to cool to room temperature slowly before moving it to an ice bath is crucial.[1]

Q2: I'm experiencing very low recovery of this compound after recrystallization. What are the likely causes and how can I improve my yield?

A2: Low recovery is a frequent challenge in recrystallization and can stem from several factors.[1][6]

Causality & Solution:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[2][5] Even at low temperatures, your compound will have some solubility in the solvent, and this loss is magnified with larger solvent volumes.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and filter flask. It is also advisable to add a small excess of hot solvent (around 5-10%) before filtration to keep the compound in solution.

  • Incomplete Crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to ensure maximum precipitation.

Column Chromatography Issues

Q3: My this compound is running as a smear instead of a tight band on my silica gel column. How can I improve the separation?

A3: Band smearing, or tailing, in column chromatography can lead to poor separation and cross-contamination of fractions. This is often related to the compound's interaction with the stationary phase or issues with the mobile phase.

Causality & Solution:

  • Compound is Too Polar for the Solvent System: If the mobile phase is not polar enough, the compound will have a strong affinity for the polar silica gel, leading to tailing.

    • Solution: Gradually increase the polarity of your eluent. For this compound, a gradient elution starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate is recommended.[7]

  • Acidic Nature of Silica Gel: Silica gel is slightly acidic and can strongly interact with basic sites on a molecule. While this compound is not strongly basic, this can sometimes contribute to tailing.

    • Solution: If tailing is severe, consider deactivating the silica gel by adding a small amount of a base, like triethylamine (0.1-1%), to your eluent system.[8]

  • Column Overloading: Applying too much sample to the column will inevitably lead to poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. For difficult separations, use a smaller load.

Q4: I'm not getting good separation between this compound and a closely related impurity. What strategies can I employ?

A4: Separating compounds with similar polarities is a common chromatographic challenge.

Causality & Solution:

  • Inadequate Solvent System: The chosen eluent may not have the optimal selectivity for your compounds.

    • Solution 1: Isoeluotropic Solvent Mixtures: Try different solvent mixtures of similar polarity. For example, instead of hexane/ethyl acetate, you could try hexane/dichloromethane or toluene/ethyl acetate. Different solvents can offer different selectivities.

    • Solution 2: Gradient Elution: A shallow gradient, where the polarity is increased very slowly over a large volume of solvent, can often resolve closely eluting compounds.[8]

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform solvent front and poor separation.

    • Solution: Ensure your column is packed uniformly. A slurry packing method is generally preferred for silica gel to avoid air bubbles and channels.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurities will largely depend on the synthetic route. However, common impurities in nitration reactions of indole derivatives can include:

  • Isomeric Products: Depending on the directing effects of the substituents, you might form other nitro-isomers (e.g., nitration at the 4, 6, or 7 positions).

  • Unreacted Starting Material: Incomplete nitration will leave residual 3,3-dimethylindoline.

  • Oxidation Products: The indole ring can be susceptible to oxidation, especially under harsh nitrating conditions.[10]

  • By-products from the Nitrating Agent: For instance, if using a mixture of nitric and sulfuric acid, side reactions can occur.

Q2: What is the best way to assess the purity of my this compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can provide a precise percentage of purity. A reverse-phase C18 or a phenyl column with a mobile phase of acetonitrile and water is a good starting point for nitroaromatic compounds.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your compound and help identify any impurities with distinct signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product and can help in the identification of impurities.

Q3: What are the recommended storage conditions for high-purity this compound?

A3: As a nitroaromatic compound, this compound should be handled with care.[12] For long-term storage, it is advisable to:

  • Store in a tightly sealed, amber glass vial to protect from light.

  • Keep in a cool, dry place.

  • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol/Water Solvent Pair

This protocol is suitable for purifying this compound that is contaminated with moderately polar and non-polar impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid at boiling temperature.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly turbid and the turbidity persists for a few seconds.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

This protocol is designed for the separation of this compound from impurities with different polarities using silica gel.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.[13]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude this compound Purity_Assessment Purity Assessment (TLC, HPLC) Crude->Purity_Assessment High_Purity High Purity Product (>98%) Purity_Assessment->High_Purity Acceptable Moderate_Purity Moderate Purity (80-98%) Purity_Assessment->Moderate_Purity Needs Further Purification Low_Purity Low Purity (<80%) Purity_Assessment->Low_Purity Significant Impurities Final_Product Final Purified Product High_Purity->Final_Product Recrystallization Recrystallization Moderate_Purity->Recrystallization Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Recrystallization->Final_Product Column_Chromatography->Recrystallization Collect & Combine Fractions

Caption: A decision-making workflow for the purification of this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Problem: Oiling Out Solutions: - Slower Cooling - Change Solvent - Pre-purify start->oiling_out Issue low_yield Problem: Low Yield Solutions: - Use Less Solvent - Ensure Complete Cooling - Pre-heat Funnel start->low_yield Issue no_crystals Problem: No Crystals Form Solutions: - Scratch Flask - Add Seed Crystal - Concentrate Solution start->no_crystals Issue success Pure Crystals start->success Success oiling_out->start Re-attempt low_yield->start Re-attempt no_crystals->start Re-attempt

Caption: Troubleshooting common issues in the recrystallization process.

References

  • Rapid separation of nitroaromatic compounds by solvating gas chromatography - PubMed. (2000, February). Drug and Chemical Toxicology, 23(1), 155-160. [Link]

  • Synthesis of (d) 3,3-Dimethyl-5-nitroindolin-2-one - PrepChem.com. (n.d.). PrepChem.com. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction?. (2014, December 22). ResearchGate. [Link]

  • Recrystallization. (n.d.). University of California, Irvine - Department of Chemistry. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry - Allen. (n.d.). Allen Career Institute. [Link]

  • Recrystallization. (n.d.). University of Massachusetts Boston. [Link]

  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). University of Missouri–St. Louis. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • Column chromatography. (n.d.). Simon Fraser University. [Link]

  • US2874196A - Method of crystallizing nitro products - Google Patents. (n.d.).
  • III Analytical Methods. (n.d.). [Link]

  • Supercritical Fluid Chromatography for the Analysis of Nitroaromatics, Nitramines and Nitrate Esters - DTIC. (n.d.). Defense Technical Information Center. [Link]

  • Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies. [Link]

  • Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) - Waters Corporation. (n.d.). Waters Corporation. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • Impurities and Degradation products | @rtMolecule - ArtMolecule. (n.d.). ArtMolecule. [Link]

  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast - ResearchGate. (n.d.). ResearchGate. [Link]

  • Column chromatography - Columbia University. (n.d.). Columbia University. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3,3-Dimethyl-5-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,3-Dimethyl-5-nitroindoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility challenges with this important class of compounds. We will explore the underlying reasons for their poor solubility and provide a series of practical, step-by-step troubleshooting guides and protocols to help you achieve the desired concentrations for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues encountered by researchers working with this compound derivatives.

Q1: Why do my this compound derivatives consistently exhibit poor aqueous solubility?

A1: The limited aqueous solubility of this compound class is rooted in its fundamental molecular architecture. The core indoline structure, a fused benzene and pyrrole ring system, is predominantly hydrophobic.[1][2] This inherent lipophilicity is further amplified by the two methyl groups at the 3-position. While the indoline scaffold's non-coplanar nature can sometimes improve physicochemical properties compared to planar systems like indole, the added substituents often counteract this benefit.[2] The nitro group at the 5-position, while polar, is not sufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor interaction with water. This is a common challenge in modern drug discovery, with some estimates suggesting over 70% of new chemical entities in development pipelines are poorly soluble.[3][4]

Q2: I'm observing immediate precipitation when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay. What is happening and how can I prevent it?

A2: This is a classic and frequent problem that arises when the final concentration of your compound exceeds its thermodynamic solubility in the aqueous medium, even with a small percentage of DMSO present. Your DMSO stock represents a kinetic solution, where the compound is forced to be dissolved at a high concentration. Upon dilution into an aqueous buffer, the compound crashes out as it attempts to reach its much lower thermodynamic equilibrium solubility.

To address this, you must enhance the solubility of the compound in the final aqueous formulation. Initial troubleshooting should focus on:

  • Reducing the final DMSO concentration to below 1%, if possible, as high concentrations of organic solvents can be toxic to cells.

  • Incorporating solubility-enhancing excipients directly into your aqueous buffer. The most common and effective starting points are co-solvents, surfactants, or cyclodextrins, which are discussed in detail in the following sections.

Q3: Can pH modification be used to improve the solubility of my this compound derivative?

A3: Possibly, but its effectiveness depends on the presence of ionizable functional groups on your specific derivative. The secondary amine within the indoline ring is a weak base and can be protonated at acidic pH. If the pKa of this amine is in a physiologically relevant range, lowering the pH of your buffer could lead to the formation of a more soluble cationic salt.[5][6] However, you must first determine the pKa of your compound and consider the pH constraints of your experimental system (e.g., cell culture media is typically buffered around pH 7.4). For many derivatives, pH modification alone may not provide a sufficient increase in solubility to meet experimental needs.[7]

Q4: What are cyclodextrins, and how can they improve the solubility of my hydrophobic compound?

A4: Cyclodextrins are cyclic oligosaccharides that have a unique torus-shaped structure with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] This structure allows them to encapsulate poorly water-soluble "guest" molecules, like your indoline derivative, within their central cavity.[10] This process, known as inclusion complexation, effectively shields the hydrophobic part of the drug from the aqueous environment, forming a new, water-soluble complex.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative in pharmaceutical formulations due to its high aqueous solubility and safety profile.[10]

Section 2: Troubleshooting Guide: Compound Precipitation in Aqueous Media

This guide provides a systematic workflow for addressing the common issue of compound precipitation upon dilution from an organic stock solution into an aqueous medium.

G cluster_0 Initial Observation cluster_1 Initial Checks & Simple Fixes cluster_2 Formulation Strategies cluster_3 Outcome start Compound precipitates upon dilution of DMSO stock into aqueous buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce DMSO stock concentration and repeat dilution. check_dmso->reduce_dmso Yes check_concentration Is final compound concentration far above expected solubility? check_dmso->check_concentration No reduce_dmso->start Re-evaluate lower_concentration Lower the target concentration if experimentally feasible. check_concentration->lower_concentration Yes cosolvent Incorporate a co-solvent (e.g., Ethanol, PEG 400) in the aqueous buffer. check_concentration->cosolvent No lower_concentration->start Re-evaluate surfactant Add a non-ionic surfactant (e.g., Tween 80, Polysorbate 80) to the formulation. cosolvent->surfactant If insufficient success SUCCESS: Compound is soluble in final formulation. cosolvent->success cyclodextrin Formulate with a cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. surfactant->cyclodextrin If insufficient surfactant->success cyclodextrin->success

Caption: Troubleshooting workflow for compound precipitation.

Section 3: Detailed Experimental Protocols
Protocol 1: Co-Solvent Screening for Solubility Enhancement

Principle: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the polarity of the aqueous solvent system.[13] This is often the simplest and quickest method for early-stage in vitro experiments.[14]

Materials:

  • This compound derivative

  • DMSO (anhydrous)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents (see table below)

  • Vortex mixer, sonicator

Procedure:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10-50 mM).

  • Prepare a series of aqueous buffers, each containing a different co-solvent at a fixed concentration (e.g., 5% or 10% v/v).

  • In a microcentrifuge tube, add the required volume of your DMSO stock to the co-solvent-containing buffer to achieve your target final concentration. Important: Add the DMSO stock to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause immediate precipitation.

  • Vortex the mixture vigorously for 1 minute, followed by sonication for 5-10 minutes.

  • Visually inspect for any precipitation or cloudiness. For quantitative analysis, centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Table 1: Common Co-solvents for Preclinical Formulations

Co-SolventTypical Concentration RangeNotes
Ethanol1-10%Effective for many compounds, but can affect some biological assays.[13]
Propylene Glycol1-20%Common in parenteral formulations; can increase viscosity.[13][14]
Polyethylene Glycol 400 (PEG 400)5-30%A widely used, low-toxicity co-solvent for enhancing solubility.[7][15]
Glycerol5-20%Can help stabilize proteins in addition to solubilizing compounds.[16]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

Principle: This method utilizes the ability of cyclodextrins to form non-covalent inclusion complexes with hydrophobic molecules, thereby increasing their apparent water solubility.[9][11]

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water or aqueous buffer

  • Magnetic stirrer with heating capability

  • 0.22 µm syringe filter

Procedure:

  • Determine the desired molar ratio of drug to HP-β-CD. A 1:1 ratio is a common starting point.

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., dissolve 4.5 g of HP-β-CD in 100 mL of water for a 30 mM solution).

  • Slowly add the powdered indoline derivative to the stirring HP-β-CD solution.

  • Stir the mixture at room temperature for 24-48 hours. Gentle heating (40-50°C) can sometimes accelerate complexation, but monitor for compound stability.

  • After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The clear filtrate is your stock solution of the drug-cyclodextrin complex. Quantify the drug concentration using a validated analytical method. This stock can now be diluted in standard aqueous buffers without precipitation.

Protocol 3: Advanced Strategy: Solid Dispersion via Solvent Evaporation

Principle: A solid dispersion involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a molecular level.[17][18] When this solid is introduced to an aqueous medium, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles, which have a much higher dissolution rate than the crystalline form.[19]

Materials:

  • This compound derivative

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the drug and the polymer.

  • Rotary evaporator

Procedure:

  • Select a common solvent that readily dissolves both your drug and the chosen polymer.

  • Dissolve the drug and the polymer in the solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Once a clear solution is obtained, remove the solvent under vacuum using a rotary evaporator.

  • Continue to dry the resulting solid film under high vacuum for several hours to remove all residual solvent.

  • Scrape the solid dispersion from the flask. The resulting solid can be gently ground into a fine powder.

  • This powder can now be directly dissolved in aqueous media. The dissolution rate and apparent solubility should be significantly enhanced compared to the raw drug powder. This technique is particularly promising for improving the oral absorption of BCS Class II drugs.[19]

Section 4: Comparison of Solubilization Techniques

The choice of solubilization method depends on the experimental context, required concentration, and development stage.

Table 2: Summary and Comparison of Key Solubilization Strategies

TechniqueMechanismTypical Fold IncreaseComplexityBest For...
Co-solvents Reduces solvent polarity2 - 50x[7]LowIn vitro screening, initial assays
Surfactants Micellar encapsulation10 - 100xLow-MediumIn vitro assays, oral formulations
Cyclodextrins Inclusion complexation10 - 500x[10][11]MediumIn vitro and in vivo (parenteral/oral)
Solid Dispersion Amorphous drug in a hydrophilic matrix10 - 1000x[17][18]HighOral solid dosage form development
Nanosuspension Particle size reduction to <1µm5 - 200x[20][21]HighOral and parenteral formulations

By systematically applying the troubleshooting logic and protocols outlined in this guide, researchers can effectively overcome the solubility hurdles associated with this compound derivatives, enabling accurate and reproducible results in their scientific endeavors.

References
  • Jadhav, N. et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • K.P., S. et al. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Popescu, R. et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Available at: [Link]

  • Patil, A. T. et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre. Available at: [Link]

  • Patel, J. N. et al. (2011). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical and Applied Sciences. Available at: [Link]

  • Ganta, S. et al. (2014). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Kumar, S. et al. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • IJPSR. (2023). NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • IJMDSR. (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Patel, M. et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MOJ Bioequivalence & Bioavailability. Available at: [Link]

  • Addanki, S. et al. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • Singh, J. et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Pharmascope. (2024). Enhancing Solubility of Poorly Soluble Drugs: The Nanosuspension Approach. Available at: [Link]

  • Sharma, D. et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology. Available at: [Link]

  • Jadhav, S. P. et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. Available at: [Link]

  • Loftsson, T. et al. (2007). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Godge, G. R. et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • Pharmascope. (2024). Compexation of poorly water soluble drug with cyclodextrin. Available at: [Link]

  • Tatalovich, M. & Kvitkovich, T. (2002). Solubilization of Nitroaromatic Compounds from Multi-Component Mixtures into Nonionic Surfactant Micellar Solutions. Journal of Dispersion Science and Technology. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Gao, Y. et al. (2023). Development and Application of Indolines in Pharmaceuticals. Molecules. Available at: [Link]

  • Chemsrc. (n.d.). 3,3-dimethyl-5-nitro-indoline | CAS#:848047-43-8. Available at: [Link]

  • PubChem. (n.d.). N-hydroxyethyl-3,3-dimethyl-6-nitroindoline. National Center for Biotechnology Information. Available at: [Link]

  • Coltescu, A.R. et al. (2020). The Importance of Solubility for New Drug Molecules. International Journal of Medical Dentistry. Available at: [Link]

  • Georgiou, C. D. et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Ingredients To Die For. (n.d.). Surfactants & Solubilizers. Available at: [Link]

  • Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Sharma, D. et al. (2013). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Asian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Drug Development & Delivery. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]

  • Skin Chakra. (2024). We have tested 11 natural solubilizers: here are the best 3. Available at: [Link]

  • PCCA. (2022). The Role of Surfactants in Compounded Preparation. The PCCA Blog. Available at: [Link]

  • Seedher, N. & Agarwal, S. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology. Available at: [Link]

  • Google Patents. (n.d.). DE60029916T2 - Low-boiling-point solvent composition of aromatic compounds.

Sources

Technical Support Center: Optimization of Catalytic Processes for 3,3-Dimethyl-5-nitroindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-5-nitroindoline. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this molecule, while seemingly straightforward, presents challenges in selectivity and purity that a well-designed catalytic process can overcome.

This document moves beyond a simple list of steps. It is structured to help you diagnose issues, understand the chemical principles at play, and make informed decisions to improve your reaction outcomes.

Section 1: Understanding the Synthetic Challenge

The synthesis of this compound (CAS 848047-43-8) most logically proceeds via the electrophilic nitration of 3,3-dimethylindoline.[1] The core challenge lies in achieving high regioselectivity for the 5-position while minimizing side reactions. The indoline nucleus is highly activated towards electrophilic substitution, and the secondary amine is a potent ortho-, para-director. This can lead to a mixture of isomers (primarily 5-nitro and 7-nitro) and potential oxidation or polymerization of the electron-rich starting material under harsh conditions.

Classical nitration methods often employ strong acids like nitric and sulfuric acid, which can lead to low yields, poor selectivity, and significant safety and environmental concerns.[2] Catalytic methods offer a milder, more selective, and sustainable alternative.[3]

Logical Reaction Pathway

The diagram below illustrates the target reaction and common, problematic side reactions.

G cluster_main Primary Catalytic Nitration Pathway cluster_side Common Side Reactions SM 3,3-Dimethylindoline Product This compound (Desired Product) SM->Product Regioselective Nitration Side1 3,3-Dimethyl-7-nitroindoline (Isomeric Impurity) SM->Side1 Competing Nitration Side2 Oxidation/Polymerization Products SM->Side2 Degradation Reagents Nitrating Agent + Catalyst

Caption: Target reaction pathway and potential side reactions.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the catalytic synthesis.

Q1: Why choose a catalytic approach over traditional mixed-acid nitration? A1: A catalytic approach offers several distinct advantages. Firstly, it allows for milder reaction conditions, which is crucial for the sensitive indoline ring system to prevent degradation.[3] Secondly, catalysts, particularly heterogeneous or shape-selective ones like zeolites, can offer superior regioselectivity, favoring the desired 5-nitro isomer over the 7-nitro byproduct. This simplifies purification and improves overall yield. Lastly, catalytic processes are often more environmentally friendly ("greener") by reducing the use of corrosive, strong acids.[4]

Q2: What types of catalysts are suitable for this reaction? A2: A range of catalysts can be employed. Solid acid catalysts, such as zeolites or montmorillonite clays, are excellent candidates as they provide acidic sites for the generation of the nitronium ion (NO₂⁺) in a controlled manner. Enzyme catalysis, using, for example, a horseradish peroxidase (HRP) system, represents a green chemistry approach that operates under very mild conditions (neutral pH, ambient temperature).[3][4] Lewis acids have also been explored for similar transformations. The optimal choice depends on the desired balance of reactivity, selectivity, cost, and ease of separation.

Q3: What are common nitrating agents used in these catalytic systems? A3: The choice of nitrating agent is coupled to the catalyst. For solid acid catalysts, milder agents like sodium nitrite (NaNO₂) in the presence of an acid source or even dilute nitric acid can be effective. Enzymatic systems typically use NaNO₂ and a peroxide like H₂O₂.[3] Other non-acidic methods might employ agents like trifluoroacetyl nitrate, generated in situ, for electrophilic nitration.[2]

Q4: How do I monitor the reaction's progress? A4: Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should provide good separation between the starting material (3,3-dimethylindoline), the desired 5-nitro product, and the isomeric 7-nitro byproduct.[5] For more quantitative analysis during optimization, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[6]

Section 3: Troubleshooting Guide

This guide is structured to help you diagnose and resolve specific experimental issues.

Category 1: Low or No Product Yield

Q: My reaction has stalled. TLC analysis shows only the starting material, even after several hours. What are the likely causes? A: This issue, labeled RXN-STALL-01, points to a fundamental problem with reaction activation. Let's break down the possibilities:

  • Cause 1: Inactive Catalyst.

    • Diagnosis: The catalyst may be poisoned or deactivated. Heterogeneous catalysts can be poisoned by impurities (e.g., sulfur or basic compounds) in the starting material or solvent. Enzymes are sensitive to temperature and pH extremes.

    • Solution:

      • Ensure the 3,3-dimethylindoline starting material and solvent are of high purity. Consider passing them through a plug of silica or alumina if contamination is suspected.

      • For solid acid catalysts, ensure they have been properly activated (e.g., by heating under vacuum) to remove adsorbed water, which can inhibit catalytic sites.

      • For enzymatic reactions, verify the pH of the reaction medium is within the optimal range for the enzyme and that the temperature has not exceeded its denaturation point.[3]

  • Cause 2: Ineffective Nitrating Agent Generation.

    • Diagnosis: The active electrophile (NO₂⁺) is not being formed. This can happen if the conditions are not acidic enough (for acid-catalyzed systems) or if a key component is missing or degraded.

    • Solution:

      • If using NaNO₂ with a solid acid, ensure the catalyst provides sufficient acidity. A small amount of a co-acid might be necessary.

      • If using an enzymatic system with H₂O₂, ensure the peroxide has not degraded. Use a fresh, properly stored bottle.[3]

  • Cause 3: Sub-Optimal Reaction Temperature.

    • Diagnosis: The reaction may have a significant activation energy barrier that is not being overcome at the current temperature.

    • Solution: Incrementally increase the reaction temperature by 10-15 °C and monitor the progress by TLC. Be cautious, as excessive heat can lead to byproduct formation.

G Start Problem: Reaction Stalled (RXN-STALL-01) Q1 Is the catalyst active and properly prepared? Start->Q1 Sol1 Solution: - Purify reagents. - Activate catalyst. - Check enzyme conditions (pH, temp). Q1->Sol1 No Q2 Is the nitrating agent being generated effectively? Q1->Q2 Yes Sol2 Solution: - Verify acidity. - Use fresh reagents (e.g., H₂O₂). Q2->Sol2 No Q3 Is the reaction temperature adequate? Q2->Q3 Yes Sol3 Solution: Incrementally increase temperature. Q3->Sol3 No

Caption: Troubleshooting workflow for a stalled reaction.

Category 2: Poor Selectivity & Byproduct Formation

Q: My reaction works, but I am getting a significant amount of an isomeric byproduct. How can I improve selectivity for the 5-nitro position? A: This is the most common challenge. The secondary amine strongly directs ortho and para. The C5 position is para to the amine, while C7 is ortho. Improving 5-nitro selectivity requires controlling electronic and steric factors.

  • Cause 1: Catalyst Choice.

    • Diagnosis: A non-selective catalyst is being used.

    • Solution: Employ a shape-selective catalyst like a zeolite (e.g., H-ZSM-5). The constrained pore structure of the zeolite can sterically hinder the formation of the bulkier transition state leading to the 7-nitro isomer, thus favoring the more linear approach to the 5-position.

  • Cause 2: Reaction Conditions.

    • Diagnosis: The reaction conditions may favor the thermodynamically or kinetically preferred byproduct.

    • Solution:

      • Temperature: Lowering the reaction temperature often increases selectivity, as it provides less energy to overcome the activation barrier for the less-favored isomer.

      • Solvent: The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) to find the optimal medium.

Q: My crude product is a dark, oily, or gummy solid that is very difficult to purify. What is happening? A: This indicates the formation of oxidation or polymerization byproducts. The indoline ring is electron-rich and susceptible to oxidation, especially under acidic and nitrating conditions.

  • Cause 1: Overly Harsh Conditions.

    • Diagnosis: The reaction is too aggressive.

    • Solution:

      • Reduce Temperature: Keep the reaction as cool as possible while still achieving a reasonable rate.

      • Use a Milder System: Switch to a gentler catalytic system, such as enzymatic nitration, which operates at neutral pH.[4]

      • Control Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the nitrating agent. A large excess will promote side reactions.

      • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation.

  • Cause 2: Difficult Purification (PUR-DIFF-01).

    • Diagnosis: The product may be an oil at room temperature when impure, or polar byproducts are co-eluting during chromatography.[7]

    • Solution:

      • Work-up: After the reaction, perform a thorough aqueous work-up. Quench the reaction, neutralize carefully, and extract with a suitable organic solvent. Washing the organic layer with brine can help remove highly polar impurities.[7]

      • Chromatography: If column chromatography is necessary, experiment with different solvent systems. A gradient elution from a non-polar eluent (e.g., hexane/ethyl acetate 9:1) to a more polar one may be required to separate the product from polar baseline impurities.[7]

      • Trituration/Recrystallization: If the product is a gummy solid, attempt to induce crystallization by trituration with a non-solvent (like cold hexane) or by scratching the flask.[7] If a solid can be obtained, recrystallization is an excellent purification method.

Section 4: Experimental Protocols & Data

Table 1: Optimization Parameters for Catalytic Nitration

This table provides a starting point for optimizing your reaction conditions, based on principles from analogous transformations.

ParameterStarting Point / RangeRationale & Potential Impact
Catalyst Solid Acid (e.g., Zeolite H-ZSM-5)Shape-selectivity can significantly improve the 5-nitro/7-nitro isomer ratio.
Catalyst Loading 10-20 mol%Balances reaction rate with cost and ease of removal. Higher loading may be needed for less active catalysts.
Nitrating Agent NaNO₂ / Dilute HNO₃Milder agents reduce degradation compared to concentrated mixed acids.[3]
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Aprotic solvents are generally preferred. Polarity can influence selectivity.
Temperature 0 °C to Room Temperature (25 °C)Lower temperatures generally favor higher selectivity at the cost of longer reaction times.
Reaction Time 2 - 24 hoursMonitor by TLC to determine the point of maximum conversion without significant byproduct accumulation.
Protocol 1: General Procedure for Solid-Acid Catalyzed Nitration

This protocol is a representative starting point and must be optimized.

  • Catalyst Activation: Activate the solid acid catalyst (e.g., Zeolite H-ZSM-5) by heating at 120 °C under vacuum for 4 hours to remove adsorbed water.

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add the activated catalyst (0.15 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add 3,3-dimethylindoline (1.0 eq) to the suspension. Stir for 10 minutes. Slowly add a solution of the nitrating agent (e.g., NaNO₂, 1.1 eq) in a suitable solvent portion-wise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C, monitoring its progress every hour by TLC. If the reaction is slow, allow it to warm to room temperature and stir overnight.

  • Work-up: Upon completion, filter off the catalyst and wash it with fresh DCM. Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • HPLC/LC-MS: To determine purity and confirm the molecular weight (192.22 g/mol ).[8][9]

  • ¹H and ¹³C NMR: To confirm the structure. The substitution pattern can be confirmed by analyzing the coupling patterns of the aromatic protons.

  • FT-IR: To identify key functional groups, such as the N-H stretch of the indoline and the characteristic asymmetric and symmetric stretches of the nitro group (NO₂).

Section 5: References

  • ChemRxiv. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. Available from:

  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Available from:

  • Organic Syntheses. (n.d.). SYNTHESIS OF INDOLES BY PALLADIUM CATALYZED REDUCTIVE. Available from: [Link]

  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available from: [Link]

  • PubMed. (2015). Enzyme catalytic nitration of aromatic compounds. Available from: [Link]

  • ResearchGate. (n.d.). Aromatic nitration using nitroguanidine and EGDN | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: A Novel and Direct Synthesis of Indoles via Catalytic Reductive Annulation of Nitroaromatics with Alkynes. | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of 3,3-Di(indolyl)indolin-2-ones a. Available from: [Link]

  • PubMed. (n.d.). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Available from: [Link]

  • Organic Syntheses. (n.d.). 4-nitroindole. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 3-(3- oxoaryl) indole derivative 3 a [a]. Available from: [Link]

  • PubMed Central. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Available from: [Link]

  • Beijing Institute of Technology. (2015). Enzyme catalytic nitration of aromatic compounds. Available from: [Link]

  • MDPI. (2024). Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. Available from: [Link]

  • Google Patents. (n.d.). US20170260157A1 - Process for preparation and purification of pomalidomide. Available from:

  • Preprints.org. (2025). Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode. Available from: [Link]

Sources

strategies to improve the regioselectivity of reactions with 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mastering Regioselective Reactions

Welcome to the technical support center for 3,3-Dimethyl-5-nitroindoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. We understand that achieving high regioselectivity in reactions with this molecule can be challenging due to its unique electronic and steric properties. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate these complexities and optimize your synthetic outcomes.

Fundamental Reactivity Profile

Understanding the inherent reactivity of this compound is the first step toward controlling its reaction pathways. The molecule's behavior is governed by a delicate interplay between three key structural features:

  • The Indoline Nitrogen: The secondary amine is a powerful electron-donating group. Through resonance, it activates the aromatic ring towards electrophilic aromatic substitution (SEAr), strongly directing incoming electrophiles to the ortho (C7) and para (C4) positions.

  • The 5-Nitro Group: As a potent electron-withdrawing group, the nitro group deactivates the aromatic ring towards SEAr.[1][2][3] It acts as a meta-director, guiding electrophiles to the C4 and C6 positions.[4]

  • The 3,3-Dimethyl Group: This gem-dimethyl group provides significant steric hindrance at the C3 and, by extension, the C4 position.[5] This steric bulk can play a decisive role in favoring reactions at less crowded sites. This phenomenon, known as the Thorpe-Ingold effect, can also influence ring conformations and reaction rates.[6][7]

These competing influences create a regiochemical puzzle. The C4 and C6 positions are electronically favored by both directing groups, but the C4 position is sterically hindered. This often leads to mixtures of isomers, with the C6 position being a common but not always guaranteed major product.

G sub 3,3-Dimethyl- 5-nitroindoline C4 C4 sub->C4  Para to NH  Meta to NO2 C6 C6 sub->C6  Ortho to NH (via resonance)  Meta to NO2 C7 C7 sub->C7  Ortho to NH gem_dimethyl gem-Dimethyl Group gem_dimethyl->C4 Steric Hindrance

Caption: Competing directing effects on the this compound core.

Frequently Asked Questions (FAQs)

Q1: What is the most probable site for electrophilic aromatic substitution on an unprotected this compound?

A: The C6 position is generally the most favored site for electrophilic attack. The indoline nitrogen is a powerful activating ortho,para-director, while the nitro group is a meta-director. Both groups direct to C4 and C6. However, the gem-dimethyl group at C3 sterically hinders the C4 position, making the more accessible C6 position the kinetic product in many cases.

Q2: I am attempting a Friedel-Crafts acylation, but I'm isolating the N-acylated product instead of the C-acylated one. Why?

A: This is a common issue. The indoline nitrogen is a strong nucleophile and can readily react with acylating agents, especially under neutral or slightly basic conditions.[8][9] For C-acylation (a Friedel-Crafts reaction), which is an electrophilic aromatic substitution, you need to use conditions that favor the formation of a highly reactive acylium ion electrophile, typically with a strong Lewis acid. Even then, N-acylation can compete. The most reliable strategy is to protect the nitrogen first (see Troubleshooting Guide).

Q3: How significantly does the gem-dimethyl group impact reactivity compared to a non-substituted indoline?

A: The impact is substantial. Primarily, it provides steric hindrance that is key to achieving regioselectivity between the C4 and C6 positions. Without this group, achieving high selectivity between electronically similar positions would be much more difficult. Secondarily, the Thorpe-Ingold effect suggests that the gem-dimethyl group can alter the bond angles of the five-membered ring, which may subtly influence the electronic properties and reactivity of the aromatic system.[6][7]

Troubleshooting Guide: Improving Regioselectivity

Problem: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Acylation), Resulting in a Mixture of C4 and C6 Isomers.

This is the most frequent challenge encountered. The goal is to amplify the subtle differences between the C4 and C6 positions to favor one over the other.

Plausible Causes:

  • Insufficient Steric Differentiation: The chosen electrophile may not be bulky enough to be significantly deterred by the gem-dimethyl group.

  • Harsh Reaction Conditions: High temperatures can provide enough energy to overcome the activation barrier for substitution at the more hindered C4 position, leading to a thermodynamic mixture of products.

  • Strong Activating Influence of Nitrogen: The powerful activating effect of the free -NH- group makes the ring highly reactive, reducing the selectivity of the electrophile.

Strategies for Resolution:

Strategy IDApproachRationaleBest For
1.1 Kinetic Control via Low Temperature Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) favors the kinetically preferred product, which is typically the one with the lower activation energy barrier (substitution at the less hindered C6 position).Halogenation, Nitration
1.2 Employ Bulky Reagents Using a sterically demanding electrophile or catalyst system will amplify the steric hindrance at the C4 position, thus increasing the preference for C6.Halogenation, Alkylation
1.3 Modulate Directing Group Power via N-Protection This is the most robust strategy. Converting the activating -NH- group into a less activating, more sterically bulky amide (e.g., -NHAc) dampens the overall ring reactivity and enhances steric bias, dramatically favoring C6.Acylation, Halogenation, Nitration
Featured Strategy 1.3: Control via N-Protection and Deprotection

Protecting the indoline nitrogen as an acetamide is a highly effective method to gain control over regioselectivity. The acetyl group is electron-withdrawing, which moderates the activating nature of the nitrogen, making the substitution less facile and more selective. It also adds significant steric bulk, further disfavoring attack at the C4 position.

G sub 3,3-Dimethyl- 5-nitroindoline step1 Step 1: N-Acylation (e.g., Ac2O, Pyridine) sub->step1 protected_sub N-Acetyl Protected Intermediate step1->protected_sub step2 Step 2: Electrophilic Aromatic Substitution (e.g., NBS, Lewis Acid) protected_sub->step2 c6_product Major Product: C6-Substituted Indoline step2->c6_product step3 Step 3: Deprotection (e.g., HCl, H2O, heat) c6_product->step3 final_product Final C6-Functionalized Product step3->final_product

Caption: Workflow for achieving C6-selectivity via N-protection.

Detailed Experimental Protocol: N-Acetylation of this compound

This protocol provides a standard procedure for protecting the indoline nitrogen, a critical first step for achieving highly regioselective C6 functionalization.

Materials:

  • This compound (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine (or another suitable base like Triethylamine, 2.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (solvent)

  • 1M Hydrochloric Acid (for workup)

  • Saturated Sodium Bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Dissolution: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine (2.0 eq) to the stirred solution.

  • Acylating Agent Addition: Add acetic anhydride (1.5 eq) dropwise to the reaction mixture over 5-10 minutes. Ensure the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, carefully quench by adding it to a separatory funnel containing 1M HCl. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

The resulting N-acetyl-3,3-dimethyl-5-nitroindoline is now ready for subsequent high-selectivity electrophilic aromatic substitution at the C6 position.

References

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • Nicolaou, K. C., et al. (2001). Novel Strategies for the Solid Phase Synthesis of Substituted Indolines and Indoles. Journal of the American Chemical Society. [Link]

  • Dr. KP. (2017). Directing Effect of the Nitro Group in EAS. YouTube. [Link]

  • Wikipedia. Thorpe–Ingold effect. [Link]

  • Pearson+. The nitro group directs electrophilic aromatic substitution to the...[Link]

  • Chemistry LibreTexts. (2021). 8.11: Multiple Substituents- Directing Effects. [Link]

  • Vedantu. In electrophilic aromatic substitution reaction, the nitro group is meta directing because it. [Link]

  • Ghorai, M. K., et al. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2021). The gem -Dimethyl Effect Revisited. [Link]

  • MACBS. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. [Link]

  • Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

  • Beilstein Journals. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. [Link]

  • Chegwidden, L., et al. (2022). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. ACS Catalysis. [Link]

  • Arkivoc. The gem-dimethyl effect in reactions through tetrahedral intermediates. [Link]

  • ResearchGate. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2016). Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles. [Link]

  • Royal Society of Chemistry. (2018). Tandem double acylation/[10][10]-rearrangement of aliphatic nitro compounds: a route to α-oxygenated oxime derivatives. [Link]

  • PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

  • Beilstein Publishing System. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]

  • PubMed Central. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

  • PubMed. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

Sources

degradation pathways of 3,3-Dimethyl-5-nitroindoline under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,3-Dimethyl-5-nitroindoline (CAS 848047-43-8). This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert guidance on the stability and degradation of this compound. Here, you will find troubleshooting advice for common experimental issues and answers to frequently asked questions, grounded in established chemical principles.

Introduction: Understanding the Stability of this compound

This compound is a heterocyclic compound featuring a nitroaromatic system and a secondary amine within a bicyclic structure.[1][2] Its utility in synthesis, particularly as a building block for more complex molecules like dual 5-LOX/sEH inhibitors or G-quadruplex binders, necessitates a thorough understanding of its chemical stability.[3][4] Degradation can lead to the formation of impurities, loss of starting material, and potentially confounding biological or chemical results.

The primary mechanisms of degradation for many pharmaceutical compounds are hydrolysis, oxidation, and photolysis.[5] Given the functional groups present in this compound—a nitro group susceptible to reduction and an electron-rich aromatic system—it is critical to control the experimental conditions to ensure its integrity. This guide provides the necessary protocols and insights to anticipate and troubleshoot these degradation pathways.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during the handling, storage, and use of this compound.

Question 1: I observe a new, more polar peak in my HPLC analysis after leaving my compound in a methanol solution overnight on the bench. What could be happening?

Answer: This is a classic sign of photodegradation. The nitroaromatic moiety in this compound is a chromophore that can absorb UV-Vis light, leading to photochemical reactions.[6] Exposure to ambient lab lighting, and especially direct sunlight, can induce degradation.[7]

  • Causality: UV radiation can excite the molecule, leading to reactions such as the reduction of the nitro group to a nitroso, hydroxylamino, or even an amino group. Another possibility is the photo-oxidation of the indoline ring. These transformations often introduce more polar functional groups (e.g., -NHOH, -NH2), resulting in earlier elution times (more polar peaks) on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Protect from Light: Immediately switch to using amber vials or wrap your glassware in aluminum foil. Minimize the exposure of the solution to light during preparation and analysis.

    • Run a Control: Prepare a fresh solution of this compound and immediately inject it into the HPLC. Prepare a second sample, wrap it securely in foil, and let it stand for the same duration as your original degraded sample. If the foil-wrapped sample shows no degradation, photolysis is confirmed as the primary pathway.

    • Characterize the Degradant: Use LC-MS to obtain the mass of the new peak. A mass increase of 16 Da could suggest hydroxylation, while a mass decrease of 16 Da could indicate reduction of the nitro group to a nitroso group, and a decrease of 30 Da (loss of NO₂) followed by addition of H₂ (net -28 Da) could suggest reduction to the amine.

Question 2: My sample of this compound shows significant degradation after heating in an acidic aqueous solution. What is the likely degradation mechanism?

Answer: You are likely observing acid-catalyzed hydrolysis. While the indoline core is relatively stable, harsh acidic conditions, especially when combined with heat, can promote degradation.[5][7]

  • Causality: The secondary amine in the indoline ring can be protonated under acidic conditions. While this generally stabilizes the ring against oxidation, elevated temperatures can promote ring-opening reactions or other complex rearrangements. The rate of degradation is often faster in acidic media compared to alkaline conditions for certain classes of compounds.[7]

  • Troubleshooting Steps:

    • pH Control: If your reaction or formulation requires an aqueous environment, ensure the pH is maintained closer to neutral (pH 6-8) if possible. Use appropriate buffer systems.

    • Temperature Management: Avoid excessive heating. If heat is necessary, conduct a time-course study at a lower temperature to find a balance between reaction efficiency and compound stability.

    • Solvent Choice: If permissible for your application, consider switching to a non-protic organic solvent to prevent hydrolysis.

    • Forced Degradation Analysis: To confirm this pathway, you can perform a controlled forced degradation study as outlined in the protocols section below. This involves systematically exposing the compound to acidic, basic, oxidative, and thermal stress to identify its vulnerabilities.

Question 3: I am seeing multiple new peaks in my chromatogram after adding hydrogen peroxide to my sample. How do I identify the products?

Answer: This indicates oxidative degradation. The indoline ring system is susceptible to oxidation, and the presence of a strong oxidizing agent like hydrogen peroxide will likely lead to multiple products.[5]

  • Causality: Oxidation can occur at several positions. The secondary amine can be oxidized to an N-oxide. The aromatic ring can be hydroxylated, or in more extreme cases, the indoline ring can be cleaved. The benzylic position (C2) is also a potential site of oxidation. Each of these events will produce a new chemical entity with a different retention time.

  • Troubleshooting Steps:

    • Use Antioxidants: If your application is sensitive to oxidation, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid, provided they do not interfere with your downstream process.

    • Inert Atmosphere: For long-term storage or sensitive reactions, sparging solutions with an inert gas like argon or nitrogen can remove dissolved oxygen and minimize oxidation.

    • LC-MS/MS Analysis: This is the most powerful tool for identifying unknown degradation products.[8]

      • Obtain the accurate mass of the parent ion for each new peak using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).

      • Perform MS/MS fragmentation on both the parent compound and the degradation products. By comparing the fragmentation patterns, you can often pinpoint where the modification occurred. For example, if a fragment corresponding to the nitro-substituted benzene ring remains unchanged but the overall mass has increased by 16 Da, the oxidation likely occurred on the heterocyclic portion of the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The most common degradation mechanisms for organic molecules are hydrolysis, oxidation, and photolysis.[5] For this compound, we can hypothesize the following:

  • Oxidative Degradation: The electron-rich indoline ring and the secondary amine are susceptible to oxidation, potentially forming N-oxides or hydroxylated aromatic species.

  • Photodegradation: The nitroaromatic system can absorb light, leading to photoreduction of the nitro group or other radical-mediated reactions.[6]

  • Hydrolysis: While generally stable, extreme pH and temperature can lead to hydrolytic degradation, possibly involving ring cleavage.[9][10]

  • Thermal Degradation: High temperatures can provide the energy to overcome activation barriers for various decomposition reactions, often involving complex radical mechanisms.[11][12]

Q2: How should I store solid this compound and its solutions?

Proper storage is crucial to maintain the integrity of the compound.

ConditionSolid CompoundSolutions (e.g., in DMSO, MeOH)
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen) for long-term
Atmosphere Store under Argon or NitrogenStore under Argon or Nitrogen
Light Protect from light (Amber vial)Protect from light (Amber vial/foil)
Moisture Store with a desiccantUse anhydrous solvents

Q3: What analytical techniques are best for monitoring the stability of this compound?

A combination of chromatographic and spectrometric methods is ideal.

  • HPLC with UV Detection: This is a robust method for quantifying the parent compound and detecting the appearance of degradation products over time. A stability-indicating method should be developed where all major degradants are resolved from the parent peak.[7][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown degradation products by providing molecular weight information.[8][14] High-resolution MS (HRMS) can provide elemental composition, and tandem MS (MS/MS) can elucidate the structure of the degradants.

Q4: Can the nitro group be reduced during my experiment?

Yes. The nitro group is susceptible to reduction under various conditions. This can occur photochemically, or through chemical reduction if your reaction mixture contains reducing agents (e.g., certain metals, borohydrides, or even catalytically with hydrogen). The reduction can proceed through nitroso and hydroxylamino intermediates to the corresponding 5-aminoindoline. If you are not intending to reduce the nitro group, ensure your reaction conditions are free of common reducing agents.

Visualized Pathways and Workflows

Hypothetical Degradation Pathways

The following diagram illustrates potential degradation products of this compound based on common chemical transformations of its functional groups.

G cluster_main This compound cluster_oxidation Oxidation (e.g., H₂O₂, O₂) cluster_reduction Reduction (e.g., hv, Reductants) cluster_hydrolysis Hydrolysis (e.g., Acid/Base + Heat) main Parent Compound N_Oxide N-Oxide Product (+16 Da) main->N_Oxide O₂ Hydroxylated Hydroxylated Ring (+16 Da) main->Hydroxylated [O] Nitroso Nitroso Derivative (-16 Da) main->Nitroso [H] RingOpened Ring-Opened Product main->RingOpened H₂O/H⁺ Amino Amino Derivative (-30 Da) Nitroso->Amino [H]

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Forced Degradation Study

This workflow outlines a systematic approach to investigating the stability of the compound.

cluster_conditions Stress Conditions prep Prepare Stock Solution in Acetonitrile/Water split Aliquot into Vials prep->split control Control (Dark, RT) split->control acid Acidic (HCl) split->acid base Basic (NaOH) split->base ox Oxidative (H₂O₂) split->ox photo Photolytic (UV Lamp) split->photo thermal Thermal (60°C) split->thermal quench Quench / Neutralize control->quench acid->quench base->quench ox->quench photo->quench thermal->quench analyze Analyze All Samples by LC-MS quench->analyze report Identify Degradants & Determine Degradation % analyze->report

Caption: Workflow for a comprehensive forced degradation study.

Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for intentionally degrading this compound to understand its liabilities. A minimal list of stress factors should include acid and base hydrolysis, oxidation, photolysis, and thermal degradation.[5]

1. Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • For each condition, dilute the stock solution 1:1 with the stressor solution in a clear glass HPLC vial. For the photostability test, use a quartz vial if available.

2. Stress Conditions:

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Dilute with a 50:50 acetonitrile:water mixture. Incubate at 60°C for 24 hours, protected from light.

  • Photodegradation: Dilute with a 50:50 acetonitrile:water mixture. Expose to a photostability chamber (ICH Q1B conditions) or a UV lamp (e.g., 254 nm) for 24 hours.[15]

  • Control: Dilute with a 50:50 acetonitrile:water mixture. Store at room temperature, protected from light, for 24 hours.

3. Sample Quenching and Analysis:

  • After the incubation period, cool samples to room temperature.

  • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

  • Dilute all samples to a final concentration of ~10 µg/mL with the mobile phase.

  • Analyze immediately by HPLC-UV and LC-MS.

Protocol 2: Stability-Indicating HPLC-MS Method

This method is a starting point for the analysis of this compound and its degradation products.[8][14][16]

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • UV Detection: Diode Array Detector (DAD), monitor at 254 nm and 320 nm.

  • MS Detector: ESI in positive ion mode.

    • Scan Range: m/z 100-500.

    • Data-Dependent MS/MS: Trigger fragmentation on the most intense ions to aid in structural elucidation.

References

  • Nicolaou, K. C., & Montagnon, T. (2008). Molecules That Changed the World. Wiley-VCH. (Note: General reference for chemical synthesis principles, not directly from search results but aligns with the context of using building blocks like indolines).
  • Gontrani, L., & Caminiti, R. (2018). The Role of Halogen Bonds in Crystal Packing and Supramolecular Synthesis. Comprehensive Supramolecular Chemistry II.
  • Wizinger, R., & Cyriax, B. (1944). Über 5-substituierte Indoline-spiropyrane. Helvetica Chimica Acta.

  • Huang, G., & Yin, B. (2019). Recent Developments in Transition Metal-Catalyzed Dearomative Cyclizations of Indoles as Dipolarophiles for the Construction of Indolines. Advanced Synthesis & Catalysis.

  • Ikeda, M., et al. (1975). Azidoindolines—From Synthesis to Application: A Review. Chemistry.

  • Guillén, F., et al. (1998). Comparative photodegradation study between spiro[indoline—oxazine] and spiro[indoline—pyran] derivatives in solution. Journal of Photochemistry and Photobiology A: Chemistry.

  • Sharma, S., & Singh, S. (2010). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.

  • Fry, A. J. (2011). Hydrolysis reactions of 3 and 5 with HCl and H2O. ResearchGate.

  • CymitQuimica. (n.d.). This compound.

  • BLD Pharm. (n.d.). 848047-43-8|this compound.

  • Fluorochem. (n.d.). This compound.

  • Fournier, D., et al. (2003). Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22. Applied and Environmental Microbiology.

  • Lu, W., et al. (2017). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry.

  • Karapanagiotis, I., et al. (2024). Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Molecules.

  • Balakrishnan, V. K., et al. (2003). Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. Environmental Science & Technology.

  • Werz, O., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry.

  • Mondal, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal.

  • Stepanov, R. S., & Fomenkov, I. V. (2016). Thermal Decomposition of Aliphatic Nitro-compounds. Propellants, Explosives, Pyrotechnics.

  • De-Diego, M., et al. (2001). Oxidative degradation study of nitrendipine using stability indicating, HPLC, HPTLC and spectrophotometric method. Journal of Pharmaceutical and Biomedical Analysis.

  • Natorska-Chomicka, D., & Waszkielewicz, A. M. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences.

  • Kaza, M., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics.

  • BenchChem. (2025). Analytical methods to detect degradation products of Disodium 5'-ribonucleotide.

  • Ioele, G., et al. (2016). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. International Journal of Molecular Sciences.

  • Lepage, R. N., & Glover, M. G. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. Defense Technical Information Center.

  • Chen, W. S., & Huang, S. L. (2021). Photocatalytic Decomposition of Nitrobenzene in Aqueous Solution by Ag/Cu2O Assisted with Persulfate under Visible Light Irradiation. Catalysts.

  • Kaza, M., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics.

  • Wang, H., et al. (2024). Study on the Thermal Decomposition Risk of 3,7-Dinitro-1,3,5,7-tetraazabicyclo[17][17][18]nonane under Different Conditions. ACS Omega.

  • Jasiński, R., & Maziarka, A. (2020). Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules.

  • Fincke, A., et al. (2014). Thermally induced degradation pathways of three different antibody-based drug development candidates. European Journal of Pharmaceutical Sciences.

  • Zyabrev, V. A., et al. (2016). In silico kinetics of alkaline hydrolysis of 1,3,5-trinitro-1,3,5-triazinane (RDX): M06-2X investigation. RSC Advances.

Sources

Technical Support Center: Spectroscopic Analysis of 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 3,3-Dimethyl-5-nitroindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the acquisition of high-quality spectroscopic data. The methodologies and interpretations are grounded in established principles and validated through extensive field experience.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming its unique structure.

Predicted ¹H and ¹³C NMR Data

The following table provides the predicted chemical shifts for this compound, based on data from structurally similar compounds.[1][2] These values are for guidance and may vary slightly depending on the solvent and experimental conditions.

Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C(CH₃)₂~1.3~25Gem-dimethyl group, singlet in ¹H NMR.
C (CH₃)₂-~45Quaternary carbon.
CH₂~3.1~50Methylene protons adjacent to the aromatic ring.
NH~4.0-5.0-Broad singlet, chemical shift is concentration and solvent dependent.
Ar-H (ortho to NH)~6.8~108Aromatic proton.
Ar-H (ortho to NO₂)~7.9~120Aromatic proton, deshielded by the nitro group.
Ar-H (meta to NO₂)~8.1~125Aromatic proton, deshielded by the nitro group.
Ar-C -NH-~150Aromatic carbon attached to nitrogen.
Ar-C -NO₂-~142Aromatic carbon attached to the nitro group.
Ar-C (quaternary)-~135Aromatic quaternary carbon.
NMR Troubleshooting Guide & FAQs

Question 1: Why are my aromatic proton signals broad and poorly resolved?

Answer: Poor resolution in the aromatic region for this compound can stem from several factors:

  • Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Always perform a thorough shimming procedure before data acquisition.

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening.[3] If you observe broad peaks, try diluting your sample.

  • Paramagnetic Impurities: The presence of paramagnetic impurities, such as dissolved oxygen or metal ions, can significantly broaden NMR signals. Degassing the sample by bubbling an inert gas (e.g., argon) through the NMR tube or using the freeze-pump-thaw method can help.

  • Compound Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals. Acquiring the spectrum at an elevated temperature can sometimes disrupt these aggregates and sharpen the peaks.

Question 2: The integration of my NH proton is incorrect. What should I do?

Answer: The integration of exchangeable protons like the NH proton in indoline can be unreliable. This is often due to:

  • Proton Exchange: The NH proton can exchange with residual water in the deuterated solvent. To confirm the NH peak, you can perform a D₂O shake.[3] Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The NH peak should diminish or disappear.

  • Saturation: If the relaxation delay (d1) is too short, the NH signal may become saturated, leading to a lower-than-expected integration. Increase the relaxation delay to at least 5 times the T₁ of the NH proton.

Question 3: I am not seeing the quaternary carbon signals in my ¹³C NMR spectrum. Why?

Answer: Quaternary carbons often have very long relaxation times (T₁) and can be difficult to observe in a standard ¹³C NMR experiment. To improve their detection:

  • Increase the Number of Scans: A higher number of scans will improve the signal-to-noise ratio.

  • Increase the Relaxation Delay: A longer delay between pulses allows the quaternary carbons to fully relax, leading to a stronger signal.

  • Use a Different Pulse Sequence: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help identify CH, CH₂, and CH₃ carbons, and by process of elimination, the remaining signals will be quaternary.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If not, sonication may be helpful.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • For ¹³C NMR, use a proton-decoupled pulse sequence with an adequate number of scans and a relaxation delay of at least 2 seconds to ensure the detection of all carbon signals.

Troubleshooting Workflow: NMR

Caption: Troubleshooting logic for common NMR issues.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the N-H, C-H, C=C (aromatic), and N-O bonds.

Predicted IR Absorption Frequencies
Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
N-H Stretch3300 - 3500MediumCharacteristic of secondary amines.
C-H Stretch (sp³)2850 - 3000MediumFrom the methyl and methylene groups.[4]
C-H Stretch (sp²)3000 - 3100MediumAromatic C-H bonds.[5]
C=C Stretch (Aromatic)1400 - 1600Medium to WeakMultiple bands are expected.[5]
N-O Asymmetric Stretch1500 - 1550StrongCharacteristic of nitro groups.[6]
N-O Symmetric Stretch1300 - 1360StrongCharacteristic of nitro groups.[6]
IR Troubleshooting Guide & FAQs

Question 1: My baseline is sloped or curved. What is the cause?

Answer: A non-flat baseline is a common artifact in IR spectroscopy and can be caused by:

  • Poor Sample Preparation (KBr pellet): If the sample is not ground finely enough or mixed homogeneously with the KBr, it can cause scattering of the IR beam, leading to a sloping baseline.[7]

  • ATR Crystal Contamination: If using an Attenuated Total Reflectance (ATR) accessory, a dirty or improperly cleaned crystal can result in a distorted baseline.[8] Always clean the ATR crystal with a suitable solvent before and after each measurement.

  • Instrumental Issues: Changes in the instrument's environment, such as temperature fluctuations, can cause baseline drift.[9]

Question 2: I am seeing sharp, narrow peaks around 2350 cm⁻¹ and broad, rotational features between 3500-4000 cm⁻¹ and 1300-1800 cm⁻¹. What are these?

Answer: These are characteristic absorptions of atmospheric carbon dioxide (CO₂) and water (H₂O) vapor, respectively.[9] To minimize these interferences:

  • Purge the Spectrometer: Ensure the sample compartment is continuously purged with a dry, inert gas like nitrogen.

  • Collect a Fresh Background: Always collect a background spectrum immediately before running your sample to subtract the atmospheric contributions effectively.

Question 3: My peaks are very broad and lack definition.

Answer: Broad peaks in an IR spectrum can be due to:

  • Hydrogen Bonding: The N-H stretch in this compound is expected to be somewhat broad due to hydrogen bonding.

  • Sample Thickness: If the sample is too thick (in the case of a thin film or KBr pellet), it can lead to total absorption and peak broadening.

  • Moisture: The presence of water in the sample can lead to a very broad O-H absorption that may overlap with other peaks. Ensure your sample and KBr (if used) are thoroughly dry.

Experimental Protocol: IR Sample Preparation (KBr Pellet)
  • Preparation:

    • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the pellet in the sample holder of the IR spectrometer.

    • Collect a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum.

Troubleshooting Workflow: IR

Caption: Troubleshooting logic for common IR spectroscopy issues.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺˙): m/z 192. The presence of two nitrogen atoms means the molecular weight is even, consistent with the Nitrogen Rule.[10]

  • Key Fragments:

    • m/z 177: Loss of a methyl group (•CH₃) from the gem-dimethyl group. This is a common fragmentation pathway for compounds with tertiary or quaternary carbons.

    • m/z 146: Loss of a nitro group (•NO₂).

    • m/z 116: Subsequent loss of NO from the M-NO₂ fragment.[11]

Mass Spectrometry Troubleshooting Guide & FAQs

Question 1: I don't see a molecular ion peak. Why?

Answer: The absence of a molecular ion peak is common in Electron Ionization (EI) mass spectrometry, which is a "hard" ionization technique that can cause extensive fragmentation.[12]

  • Extensive Fragmentation: The molecular ion may be too unstable and fragment completely.

  • Use a "Softer" Ionization Technique: If the molecular weight is unknown, consider using a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause fragmentation and more likely to show the molecular ion or a protonated/adduct ion.

Question 2: My spectrum is very complex with many peaks. How do I interpret it?

Answer: Complex fragmentation patterns can be challenging but also provide rich structural information.

  • Identify Common Neutral Losses: Look for peaks corresponding to the loss of common small molecules or radicals, such as •CH₃ (15 amu), H₂O (18 amu), CO (28 amu), and •NO₂ (46 amu).[13]

  • Isotope Peaks: Look for isotope patterns. For example, the presence of a C-13 isotope will give a small M+1 peak.

  • Compare to a Database: If available, compare your spectrum to a mass spectral database.

Question 3: I am seeing peaks at a higher m/z than my expected molecular weight.

Answer: This can be due to:

  • Contamination: The higher m/z peaks may be from a contaminant in your sample or the instrument.

  • Ion-Molecule Reactions: In some cases, reactions can occur in the ion source, leading to ions with higher masses. This is more common in CI than EI.

Experimental Protocol: Mass Spectrometry (Direct Infusion ESI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate.

    • Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to obtain a stable and strong signal.

    • Acquire the mass spectrum in the appropriate mass range.

Troubleshooting Workflow: MS

Caption: Troubleshooting logic for common mass spectrometry issues.

IV. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like this compound.

Predicted UV-Vis Absorption Maxima (λ_max)

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the nitro-substituted indole chromophore. The position of the absorption maxima can be sensitive to the solvent polarity.[14][15][16]

Solvent Type Predicted λ_max (nm) Transition
Non-polar (e.g., Hexane)~320-340π → π
Polar (e.g., Ethanol)~330-350π → π
UV-Vis Troubleshooting Guide & FAQs

Question 1: My absorbance readings are greater than 2.0. Is this a problem?

Answer: Yes, absorbance values above 2.0 are generally unreliable due to deviations from the Beer-Lambert law.

  • Dilute the Sample: The most straightforward solution is to dilute your sample until the maximum absorbance is within the optimal range of 0.1 - 1.0.

  • Stray Light: High absorbance values can also be caused by stray light in the spectrophotometer.

Question 2: The shape of my spectrum looks distorted, or I have negative absorbance values.

Answer: This can be caused by several factors:

  • Incorrect Blank: Ensure that the blank solution is the same solvent used to dissolve your sample and that the cuvette is clean.

  • Particulate Matter: Suspended particles in your sample can cause light scattering, leading to a sloping baseline and distorted peaks. Filter your sample if it appears cloudy.

  • Cuvette Mismatch: If using a dual-beam spectrophotometer, ensure that the sample and reference cuvettes are matched and have the same path length.

Question 3: My λ_max is different from the expected value.

Answer: The position of the λ_max can be influenced by:

  • Solvent Effects: As mentioned, the polarity of the solvent can shift the λ_max.[16][17] Always report the solvent used when reporting UV-Vis data.

  • pH: If the compound has acidic or basic sites, the pH of the solution can affect the electronic structure and thus the λ_max.

  • Purity: Impurities in your sample can lead to additional or shifted absorption bands.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, hexane).

    • Perform serial dilutions to obtain a sample with a maximum absorbance in the range of 0.1 - 1.0.

  • Data Acquisition:

    • Fill a clean quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.

    • Record the absorption spectrum of the sample over the desired wavelength range (e.g., 200-600 nm).

Troubleshooting Workflow: UV-Vis

Caption: Troubleshooting logic for common UV-Vis spectroscopy issues.

V. References

  • Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138.

  • Chemistry For Everyone. (2025, August 3). What Are Common Artifacts In FTIR Spectra? [Video]. YouTube.

  • J. Photochem. Photobiol. A: Chem. (2025, August 10). Solvent effects on the fluorescent states of indole derivatives–dipole moments.

  • PubMed. (n.d.). Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones.

  • The Royal Society of Chemistry. (n.d.). Using weak interactions to control C-H mono-nitration of indolines.

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.

  • ResearchGate. (2025, August 6). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy.

  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra.

  • SlideShare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob.

  • National Institutes of Health. (n.d.). Isomeric Identification of the Nitroindole Chromophore in Indole + NO₃ Organic Aerosol.

  • Wikipedia. (n.d.). Electron ionization.

  • ResearchGate. (n.d.). (A) Molar absorption coefficient spectra of the 3-, 4-, 5-, 6-, and...

  • Spectroscopy Online. (n.d.). Common Problems with FT-IR Instruments and How to Avoid Them.

  • Semantic Scholar. (1977). SOLVENT EFFECTS ON THE FLUORESCENT STATES OF INDOLE DERIVATIVES‐DIPOLE MOMENTS.

  • ACS Publications. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.

  • ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions.

  • Creative Proteomics Blog. (2019). Interpretation of Mass Spectra—EI-MS.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

  • ResearchGate. (2025, August 8). Errors and Artifacts in Time-Resolved Step-Scan FT-IR Spectroscopy.

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

  • TSI Journals. (2010). Mass spectral studies of nitroindole compounds.

  • Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

  • National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.

  • ResearchGate. (n.d.). UV/vis absorption maxima with log of molar absorptivities (in italics)...

  • ResearchGate. (n.d.). ¹H NMR chemical shift assignments for M2 compared with several indole...

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions.

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

  • SpectraBase. (n.d.). Indoline - Optional[¹³C NMR] - Chemical Shifts.

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Chart.

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

  • YouTube. (2019). NMR Spectroscopy Practice Problems - Solving NMR Step by Step.

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.

  • SlideShare. (n.d.). Fragmentation Pattern of Mass Spectrometry | PDF.

  • YouTube. (2024). HNMR Practice Problems with Step-by-Step Solutions.

  • MDPI. (n.d.). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films.

  • IntechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region.

Sources

Technical Support Center: Enhancing the Biological Efficacy of 3,3-Dimethyl-5-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-5-nitroindoline derivatives. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the experimental evaluation of this promising class of compounds. Our focus is on troubleshooting and enhancing biological efficacy through a clear understanding of the underlying physicochemical and pharmacological principles.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound, and how do they influence its biological potential?

A1: The this compound scaffold possesses distinct features that are critical to its function and experimental behavior. The indoline core, a fused benzene and pyrrolidine ring system, is largely hydrophobic.[1] The gem-dimethyl groups at the 3-position provide steric hindrance, which can influence metabolic stability and binding interactions.[1]

The most impactful feature is the nitro group (-NO₂) at the 5-position. This powerful electron-withdrawing group significantly affects the molecule's electronic properties, lipophilicity, and, most importantly, its mechanism of action.[2][3] In many contexts, nitroaromatic compounds act as prodrugs that require bioreduction of the nitro group to exert their cytotoxic or antimicrobial effects.[3][4][5] This reduction, often occurring under hypoxic conditions found in tumors or anaerobic bacteria, generates reactive nitroso and hydroxylamine intermediates that can damage DNA or other cellular macromolecules.[3][6]

Q2: My this compound derivative shows poor aqueous solubility. Why is this, and how does it impact my experiments?

A2: Poor aqueous solubility is a primary challenge for this class of compounds. The hydrophobicity of the indoline ring system is a major contributor. The addition of a nitro group can further increase lipophilicity, exacerbating the issue.[2] This poor solubility directly limits the maximum concentration achievable in aqueous buffers for in vitro assays, leading to underestimated potency (high IC₅₀ values) and poor reproducibility. For in vivo studies, it results in low absorption and bioavailability, hindering the translation of a promising compound into a viable therapeutic candidate.[7][8]

Troubleshooting Guide: Common Experimental Issues
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock into Aqueous Buffer

This is one of the most frequent problems encountered in cellular assays. It occurs when the compound's concentration in the final aqueous medium exceeds its thermodynamic solubility limit, causing it to crash out of solution.

Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve hydrophobic compounds at high concentrations. However, when this concentrated stock is diluted into an aqueous buffer (e.g., cell culture media), the solvent environment abruptly changes from primarily organic to primarily aqueous. The compound, no longer adequately solvated, precipitates.

G start Precipitation Observed in Aqueous Medium check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso SOLUTION: Prepare a more dilute stock solution to lower final DMSO concentration. check_dmso->reduce_dmso  Yes check_solubility Is compound concentration above known solubility limit? check_dmso->check_solubility No success Problem Resolved reduce_dmso->success use_cosolvent SOLUTION: Incorporate a co-solvent (e.g., PEG 400, ethanol) in the final aqueous buffer. check_solubility->use_cosolvent  Yes formulate ADVANCED SOLUTION: Use formulation strategies like cyclodextrins or SEDDS. check_solubility->formulate No / Still Precipitates use_cosolvent->success formulate->success

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Low or Inconsistent Biological Activity in Cellular Assays

Low potency can be a result of the compound's intrinsic properties or experimental artifacts.

  • Poor Solubility (See Issue 1): The actual concentration of the dissolved, active compound may be much lower than the nominal concentration.

    • Solution: First, address solubility. Determine the kinetic solubility limit in your specific assay medium. Employ formulation strategies to increase this limit.

  • Compound Instability: Nitroaromatic compounds can be sensitive to light and may degrade in certain media over the course of a multi-day experiment.[9]

    • Solution: Prepare fresh solutions for each experiment. Protect stock solutions and experimental plates from light. Assess compound stability in your assay medium over time using HPLC.

  • Insufficient Bioreduction: If the compound's mechanism of action relies on the reduction of the nitro group, the cell model used may have low levels of the required nitroreductase enzymes.[4][10] This is particularly relevant under standard (normoxic) cell culture conditions.

    • Solution: Test the compound's activity under both normoxic and hypoxic conditions. A significant increase in potency under hypoxia suggests a bioreductive mechanism.[5] Alternatively, use cell lines known to overexpress nitroreductases.

  • High Protein Binding: The compound may bind extensively to proteins (like albumin) in the cell culture serum, reducing the free fraction available to interact with the target.

    • Solution: Perform the assay in a serum-free or low-serum medium for a short duration. Alternatively, measure the fraction of unbound drug to determine the effective concentration.

Enhancement Strategies & Protocols

Improving biological efficacy often requires enhancing bioavailability, which starts with improving solubility and stability.

Formulation Strategies Overview

For preclinical development, moving beyond simple DMSO solutions is critical. The following table summarizes common approaches for poorly soluble drugs.[7][11][12]

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Increases drug solubility by reducing the polarity of the aqueous vehicle.Simple to prepare; suitable for early-stage in vitro and in vivo screening.Potential for in vivo toxicity; risk of precipitation upon dilution in the bloodstream.
Cyclodextrins Forms an inclusion complex where the hydrophobic drug resides within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior improves aqueous solubility.[8][12]Significant solubility enhancement; can improve stability; low toxicity.Can be expensive; requires specific drug-cyclodextrin compatibility.
Solid Dispersions The drug is dispersed in an amorphous form within a hydrophilic polymer matrix, preventing crystallization and enhancing the dissolution rate.[7][11]Large increases in solubility and dissolution; established manufacturing techniques (spray drying, hot-melt extrusion).Can be physically unstable over time (recrystallization); requires specialized equipment.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine micro- or nano-emulsion upon contact with aqueous fluids.[11]Excellent for highly lipophilic drugs; enhances lymphatic absorption, potentially bypassing first-pass metabolism.Complex formulation development; potential for GI side effects from surfactants.
Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a lab-scale method to enhance the solubility of a this compound derivative using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), a commonly used excipient.

Materials:

  • This compound derivative ("Compound")

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized Water

  • Mortar and Pestle

  • Spatula

  • Glass dish or watch glass

  • Vacuum oven or desiccator

Procedure:

  • Determine Molar Ratio: Start with a 1:1 molar ratio of Compound to HP-β-CD. This can be optimized later.

  • Weigh Materials: Accurately weigh the required amounts of the Compound and HP-β-CD.

  • Prepare Solvent Blend: Create a small volume of a 50:50 (v/v) ethanol/water solution.

  • Triturate Cyclodextrin: Place the weighed HP-β-CD into the mortar. Slowly add a few drops of the ethanol/water solution and triturate with the pestle to form a uniform, thick paste.

  • Add Compound: Add the weighed Compound to the paste in the mortar.

  • Knead Mixture: Knead the mixture thoroughly for 45-60 minutes. The goal is to facilitate the entry of the drug molecule into the cyclodextrin cavity. The solvent blend will slowly evaporate. If the mixture becomes too dry, add another drop or two of the solvent to maintain a paste-like consistency.

  • Drying: Scrape the resulting solid from the mortar and spread it thinly onto a glass dish. Dry the complex to a constant weight, preferably in a vacuum oven at 40°C or in a desiccator.

  • Characterization (Optional but Recommended): Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Powder X-Ray Diffraction (PXRD), or NMR.

  • Solubility Testing: Prepare a solution of the dried complex in your aqueous buffer and measure the solubility enhancement compared to the unformulated compound.

Conceptual Pathway: Bioactivation of Nitroaromatic Compounds

The biological activity of many nitroindoline derivatives is dependent on the enzymatic reduction of the nitro group. This process is often more efficient in the low-oxygen (hypoxic) environments characteristic of solid tumors or anaerobic microbes, providing a basis for selective toxicity.[5]

G cluster_0 Cellular Environment (Hypoxic) cluster_1 Biological Effect Compound R-NO₂ (Parent Nitroindoline) Radical R-NO₂⁻˙ (Nitro Anion Radical) Compound->Radical +1e⁻ (Nitroreductase) Nitroso R-NO (Nitroso Intermediate) Radical->Nitroso +1e⁻, H⁺ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2e⁻, 2H⁺ Effect Covalent Adducts with DNA, RNA, Proteins Cell Death / Cytotoxicity Nitroso->Effect Electrophilic Attack Hydroxylamine->Effect Electrophilic Attack

Caption: Bioactivation pathway of a nitroaromatic compound.

References
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. [Link]

  • Formulation Strategies for Poorly Soluble Drugs. (n.d.). Pharmaceutical Technology. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). PMC - NIH. [Link]

  • Synthesis of (d) 3,3-Dimethyl-5-nitroindolin-2-one. (n.d.). PrepChem.com. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

  • Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. (n.d.). acs.org. [Link]

  • Why Do Some Fischer Indolizations Fail?. (n.d.). PMC - NIH. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (n.d.). PMC - PubMed Central. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (n.d.). ACS Publications. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). ResearchGate. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (n.d.). MDPI. [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (n.d.). MDPI. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). MDPI. [Link]

  • Molecular Modeling and Biological Activities of New Potent Antimicrobial, Anti-Inflammatory and Anti-Nociceptive of 5-Nitro Indo. (n.d.). Longdom Publishing. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). PMC - NIH. [Link]

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Technical Support Center: Enhancing Cell Permeability of 3,3-Dimethyl-5-nitroindoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-5-nitroindoline-based compounds. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the significant challenge of improving the cell permeability of this promising class of molecules. Our goal is to equip you with the scientific rationale and practical methodologies to translate the potent biochemical activity of your compounds into robust cellular and in vivo efficacy.

The Permeability Challenge of the this compound Scaffold

The this compound scaffold presents a unique set of physicochemical properties that, while potentially beneficial for target engagement, often create a formidable barrier to cellular entry. Understanding these inherent characteristics is the first step in devising effective strategies for improvement.

A primary contributor to poor permeability is the 5-nitro group . This electron-withdrawing moiety significantly increases the polarity of the molecule and acts as a strong hydrogen bond acceptor. While often crucial for the pharmacological activity of many compound classes, a high polar surface area (PSA) is inversely correlated with passive diffusion across the lipid bilayer of the cell membrane.

Furthermore, the indoline core itself, with its nitrogen atom, contributes to the overall polarity and hydrogen bonding capacity. The interplay of these features can lead to a high degree of solvation in aqueous media, making it energetically unfavorable for the compound to partition into the lipophilic cell membrane.

The gem-dimethyl group at the 3-position introduces a fascinating structural constraint known as the Thorpe-Ingold effect [1][2]. This effect can influence the conformation of the five-membered ring, potentially altering its interaction with the cell membrane and metabolic enzymes[1][2]. While often exploited to favor cyclization reactions, its impact on passive permeability is complex and can be leveraged in rational drug design.

Troubleshooting Guide: From Poor Cellular Activity to Optimized Permeability

This section addresses common experimental issues encountered with this compound-based compounds and provides a systematic approach to troubleshooting and optimization.

Issue 1: High Biochemical Potency, Low Cellular Activity

This is a classic hallmark of a cell permeability issue. Your compound is effective against its purified target but fails to reach a sufficient intracellular concentration to elicit a response in a cell-based assay.

Troubleshooting Workflow:

A Low Cellular Activity Despite High Biochemical Potency B Confirm Physicochemical Properties (LogP, PSA, Solubility) A->B Initial Assessment C Assess Passive Permeability (PAMPA Assay) B->C Intrinsic Permeability D Evaluate Active Transport (Caco-2 Assay) C->D Cellular Context E Structural Modification (Medicinal Chemistry) C->E Low PAMPA Permeability D->E Poor Intrinsic Permeability or Efflux F Formulation Strategies D->F For In Vivo Studies

Caption: Troubleshooting workflow for low cellular activity.

Suggested Solutions & Scientific Rationale:

  • Physicochemical Profiling:

    • Action: Experimentally determine the octanol-water partition coefficient (LogP) and aqueous solubility of your compound. Calculate the Polar Surface Area (PSA) using computational tools.

    • Rationale: These parameters provide a baseline understanding of your compound's "drug-likeness" according to frameworks like Lipinski's Rule of Five[3][4][5][6][7]. A high PSA (>140 Ų) and low LogP (<1) are strong indicators of poor passive diffusion.

  • Assess Intrinsic Permeability with PAMPA:

    • Action: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Rationale: PAMPA is a non-cell-based assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a rapid and cost-effective way to determine if poor passive diffusion is the primary hurdle, independent of cellular factors like efflux pumps.

  • Investigate Cellular Transport using Caco-2 Assays:

    • Action: Conduct a Caco-2 permeability assay.

    • Rationale: Caco-2 cells form a polarized monolayer that mimics the intestinal epithelium and expresses various transporters, including efflux pumps like P-glycoprotein (P-gp)[8]. This assay provides a more comprehensive picture of permeability, distinguishing between passive diffusion and active transport. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests your compound is a substrate for efflux pumps.

Issue 2: Compound Appears to be an Efflux Pump Substrate

A high efflux ratio in the Caco-2 assay indicates that even if your compound can enter the cell, it is actively being pumped out.

Suggested Solutions & Scientific Rationale:

  • Structural Modification to Evade Efflux:

    • Action: Synthesize analogs with subtle structural changes. This could involve altering hydrogen bonding patterns, masking polar groups, or changing the overall shape of the molecule.

    • Rationale: Efflux pumps have specific substrate recognition motifs. Minor modifications can disrupt the interaction between your compound and the pump without necessarily affecting its affinity for the intended target.

  • Co-administration with Efflux Inhibitors (for in vitro studies):

    • Action: In your cell-based assays, co-administer your compound with a known P-gp inhibitor like verapamil or cyclosporine A.

    • Rationale: If the cellular activity of your compound increases in the presence of an efflux inhibitor, it confirms that active transport is a limiting factor. This is a valuable diagnostic tool but not a therapeutic strategy for most applications.

Frequently Asked Questions (FAQs)

Q1: What are the most promising strategies for improving the permeability of this compound compounds?

A1: A multi-pronged approach is often most effective:

  • Prodrug Strategy: This is a highly effective method where a lipophilic, bioreversible moiety is attached to your compound to mask polar functional groups. Once inside the cell, cellular enzymes cleave the promoiety, releasing the active drug. For nitroaromatic compounds, prodrug strategies have been explored to improve physicochemical properties.

  • Lipophilicity Optimization: Systematically increasing the lipophilicity by adding small, non-polar groups (e.g., methyl, ethyl, or halogen atoms) can enhance membrane partitioning. However, this must be balanced, as excessive lipophilicity can lead to poor solubility and non-specific toxicity.

  • Formulation Enhancement: For preclinical and clinical development, advanced formulation techniques such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), nano-formulations (e.g., nanoparticles or nanoemulsions), and amorphous solid dispersions can significantly improve the oral bioavailability of poorly permeable compounds[1][9][10][11].

Q2: How can the gem-dimethyl group be leveraged to improve permeability?

A2: The Thorpe-Ingold effect, induced by the gem-dimethyl group, can lead to a more rigid conformation of the indoline ring[1][2]. This conformational pre-organization can be advantageous. By reducing the entropic penalty of adopting a membrane-permeable conformation, it may enhance the rate of passive diffusion. Computational modeling can be employed to predict how modifications elsewhere on the scaffold will interact with this fixed conformation to present a more lipophilic face to the cell membrane.

Q3: Are there any "quick fixes" to get a compound into cells for initial proof-of-concept studies?

A3: For early-stage in vitro experiments where the goal is simply to confirm intracellular target engagement, you can use permeabilizing agents like a low concentration of DMSO or a mild detergent. However, these methods are not suitable for therapeutic development as they disrupt membrane integrity. Another approach is to use transfection reagents or electroporation if the compound is intended to be a tool for laboratory research rather than a therapeutic agent.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound from a donor well, through a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane), to an acceptor well.

Methodology:

  • Plate Preparation: A 96-well filter plate (donor plate) with a PVDF membrane is coated with 5 µL of the lipid solution. A separate 96-well plate (acceptor plate) is filled with buffer (e.g., PBS at pH 7.4).

  • Compound Preparation: Prepare stock solutions of your test compounds in DMSO. Dilute the stock solutions in the donor buffer to the final desired concentration (typically 10-100 µM), ensuring the final DMSO concentration is ≤1%.

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".

  • Incubation: Add the compound solutions to the donor wells and incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Permeability Calculation (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the filter membrane.

    • t is the incubation time.

    • [C]_A is the compound concentration in the acceptor well.

    • [C]_eq is the equilibrium concentration, calculated as ([C]_D * V_D + [C]_A * V_A) / (V_D + V_A).

Protocol 2: Caco-2 Permeability Assay

Principle: This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the human intestinal barrier, to assess both passive and active transport of a compound.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²). Also, assess the permeability of a paracellular marker like Lucifer yellow.

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport: Add the compound solution to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the compound solution to the basolateral chamber. Add fresh transport buffer to the apical chamber.

  • Incubation and Sampling: Incubate at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Permeability (Papp) and Efflux Ratio Calculation: Calculate the Papp for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Data Summary & Interpretation

StrategyPredicted Impact on PermeabilityKey Considerations
Prodrug Approach HighRequires careful design for efficient cleavage and minimal off-target effects.
Increased Lipophilicity Moderate to HighRisk of decreased solubility and increased non-specific binding.
Reduced H-Bond Donors/Acceptors ModerateMay negatively impact target binding affinity.
Nano-formulation High (for in vivo)Primarily improves bioavailability rather than intrinsic cell permeability.

Visualizing Permeability Strategies

cluster_strategies Strategies to Improve Permeability cluster_structural cluster_formulation A Structural Modification C Prodrug Approach (Mask Polar Groups) A->C D Increase Lipophilicity (Add Non-polar Groups) A->D E Reduce H-Bonding (Modify Polar Groups) A->E B Formulation Strategies F Nanoparticles B->F G Lipid-Based Systems (SEDDS) B->G H Amorphous Solid Dispersions B->H

Caption: Key strategies for enhancing compound permeability.

References

  • Wikipedia. (2024). Lipinski's rule of five. [Link]

  • A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy. Medicinal Chemistry Research, 33(8), 1368-1373. [Link]

  • Wikipedia. (2024). Thorpe–Ingold effect. [Link]

  • Gomha, S. M., et al. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals, 16(2), 299. [Link]

  • ChemHelpASAP. (2021, January 4). ADME & Lipinski's rules for drugs [Video]. YouTube. [Link]

  • Bioaccess. (2024). Understanding the Lipinski Rule of Five in Drug Discovery. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. [Link]

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]

  • Bennion, B. J., et al. (2021). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Omega, 6(45), 30266–30275. [Link]

  • Chem-Station. (2016, January 27). Thorpe-Ingold Effect. [Link]

Sources

Technical Support Center: Addressing Cytotoxicity of 3,3-Dimethyl-5-nitroindoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3,3-Dimethyl-5-nitroindoline analogs. This guide is designed to provide in-depth troubleshooting assistance and practical protocols to help you navigate and mitigate the cytotoxic effects of these promising compounds in your experiments.

Introduction: The Duality of Nitroindoline Analogs

The this compound scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology. The presence of the 5-nitro group is often crucial for the desired biological activity, but it is also frequently associated with off-target cytotoxicity.[1] This guide will help you understand the underlying mechanisms of this cytotoxicity and provide strategies to manage it, ensuring the generation of reliable and reproducible data.

Section 1: Understanding the Mechanism of Nitroaromatic Cytotoxicity

The cytotoxicity of nitroaromatic compounds, including 5-nitroindoline analogs, is primarily linked to the metabolic reduction of the nitro group.[2] This process can lead to cellular damage through two main pathways:

  • Reductive Activation: Intracellular reductases can convert the nitro group (R-NO₂) into a nitroso (R-NO) and ultimately a hydroxylamine (R-NHOH) intermediate. These metabolites are highly reactive and can form adducts with critical macromolecules like DNA and proteins, leading to mutagenesis and cellular dysfunction.[3][4]

  • Reactive Oxygen Species (ROS) Generation: The initial single-electron reduction of the nitro group forms a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound, creating a superoxide anion (O₂⁻) in the process. This futile redox cycling leads to the accumulation of ROS, inducing oxidative stress, damaging cellular components, and triggering programmed cell death (apoptosis).[2][5]

Nitroaromatic Cytotoxicity Mechanism cluster_0 Cellular Environment Compound Nitroindoline Analog (R-NO₂) Radical Nitro Anion Radical (R-NO₂⁻) Compound->Radical 1e⁻ Reduction Radical->Compound Re-oxidation Oxygen Molecular Oxygen (O₂) Radical->Oxygen Reactive_Metabolites Reactive Metabolites (R-NO, R-NHOH) Radical->Reactive_Metabolites Further Reduction ROS Superoxide (O₂⁻) (ROS) Oxygen->ROS e⁻ Transfer Damage Oxidative Stress Lipid Peroxidation Protein/DNA Damage ROS->Damage Reductases Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Reductases->Radical Adducts Macromolecular Adducts (DNA, Protein) Reactive_Metabolites->Adducts Apoptosis Apoptosis Damage->Apoptosis Dysfunction Cellular Dysfunction Adducts->Dysfunction

Caption: Mechanism of nitroaromatic compound-induced cytotoxicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: My 5-nitroindoline analog shows high cytotoxicity across all tested cancer cell lines, even at low concentrations. Is this expected?

A: High potency is possible, but pan-cytotoxicity can also indicate a general toxicity mechanism rather than a specific anti-cancer effect. The 5-nitro group can be readily metabolized into reactive species in many cell types, causing broad cytotoxicity.[2][3] It is crucial to include a non-cancerous control cell line in your screening panel to assess selectivity.

Q2: What is a reasonable starting concentration range for in vitro testing of a novel this compound analog?

A: For an initial screening, a wide concentration range is recommended. A common starting point is a log-scale dilution series, for example, from 100 µM down to 1 nM. This will help establish an approximate IC50 (or GI50) value and determine the dynamic range of your compound's activity.[6]

Q3: How can I determine if the observed cell death is due to apoptosis or necrosis?

A: This is a critical mechanistic question. You can use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, while PI only enters cells with compromised membranes (necrotic or late apoptotic cells). Other methods include caspase activity assays (e.g., Caspase-3/7) or checking for PARP cleavage by Western blot.

Q4: My vehicle control (e.g., DMSO) is showing some toxicity. What should I do?

A: The final concentration of the vehicle should be non-toxic and consistent across all wells. For DMSO, this is typically ≤0.5%. If your vehicle control shows toxicity, you must reduce its final concentration. This may require preparing a more concentrated stock of your compound. Always run a "vehicle-only" control to ensure it does not contribute to the observed cytotoxicity.[7]

Q5: Could the nitro group be essential for my compound's desired activity? How can I test this?

A: This is a key structure-activity relationship (SAR) question. The best way to test this is to synthesize or source an analog of your compound where the 5-nitro group is replaced with another group (e.g., an amino group, hydrogen, or chlorine) and compare its activity and cytotoxicity profiles.[1][8]

Section 3: In-Depth Troubleshooting Guide

Unexpected or inconsistent cytotoxicity data can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: High Variability Between Replicate Wells
  • Potential Cause 1: Inconsistent Cell Seeding. Uneven cell distribution in the microplate is a common source of variability.

    • Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension gently but thoroughly between pipetting aliquots into the plate. Pay attention to your pipetting technique and consider using a reverse pipetting method for viscous cell suspensions.[7]

  • Potential Cause 2: "Edge Effects". Wells on the perimeter of the plate can be subject to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: To minimize edge effects, fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment. Ensure proper humidification in the incubator.[7]

  • Potential Cause 3: Compound Precipitation. Your analog may be coming out of solution at higher concentrations.

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. If observed, you may need to use a lower top concentration, use a different solvent, or add a solubilizing agent like Pluronic F-68 (use with caution and validate its non-toxic concentration).

Problem 2: No Cytotoxic Effect Observed
  • Potential Cause 1: Compound Concentration Too Low.

    • Solution: Re-evaluate your concentration range. If no effect is seen up to 100 µM, the compound may be inactive under these conditions, or its solubility may be limiting its effective concentration.

  • Potential Cause 2: Compound Inactivity/Degradation.

    • Solution: Confirm the identity and purity of your compound stock (e.g., via LC-MS or NMR). Ensure it has been stored correctly (e.g., protected from light, at -20°C or -80°C). Prepare fresh dilutions for each experiment.

  • Potential Cause 3: Assay Incubation Time is Too Short.

    • Solution: Cytotoxic effects can take time to manifest. A standard incubation time is 48-72 hours. If you are using a shorter time point (e.g., 24 hours), you may not be allowing enough time for the compound to act. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

Troubleshooting Flowchart

Cytotoxicity Troubleshooting Start Problem with Cytotoxicity Assay High_Var High Variability Between Replicates? Start->High_Var No_Effect No Cytotoxicity Observed? Start->No_Effect High_Var->No_Effect No Seed_Check Check Cell Seeding Protocol & Pipetting Technique High_Var->Seed_Check Yes Conc_Check Is Concentration Range Sufficiently High? No_Effect->Conc_Check Yes Edge_Check Mitigate Edge Effects (Use inner wells, check humidity) Seed_Check->Edge_Check Precip_Check Inspect Wells for Compound Precipitation Edge_Check->Precip_Check Stock_Check Verify Compound Integrity (Purity, Storage, Fresh Dilutions) Conc_Check->Stock_Check Yes Time_Check Is Incubation Time Optimal? (Try 24, 48, 72h) Stock_Check->Time_Check Control_Check Did Positive Control Work? Time_Check->Control_Check Assay_Issue Troubleshoot Assay Protocol (Reagents, Plate Reader) Control_Check->Assay_Issue No Cell_Issue Check Cell Health (Passage #, Contamination) Control_Check->Cell_Issue Yes Cytotoxicity Assay Workflow cluster_workflow Standard Workflow A 1. Seed Cells in 96-well plate (Allow to adhere overnight) C 3. Treat Cells (Add compound dilutions) A->C B 2. Prepare Serial Dilutions of Nitroindoline Analog B->C D 4. Incubate (e.g., 48-72 hours) C->D E 5. Add Assay Reagent (e.g., MTT, LDH substrate) D->E F 6. Incubate & Read Plate (Spectrophotometer) E->F G 7. Analyze Data (Normalize to control, plot dose-response curve, calculate IC50) F->G

Caption: A generalized workflow for in vitro cytotoxicity experiments.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. [9]Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product.

  • Materials:

    • 96-well flat-bottom tissue culture plates

    • Test cells in appropriate culture medium

    • This compound analog stock solution (e.g., 10-100 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

    • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl

    • Positive control (e.g., Doxorubicin or Staurosporine)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media) and incubate for 18-24 hours at 37°C, 5% CO₂. [1] 2. Compound Treatment: Prepare 2x serial dilutions of your compound in culture media. Remove the old media from the cells and add 100 µL of the compound dilutions. Include "media-only" (blank), "vehicle-only" (0% inhibition control), and positive control wells.

    • Incubation: Incubate the plate for your desired time period (e.g., 48 hours).

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Carefully remove the media/MTT mixture. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of viability: (% Viability) = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Well) * 100.

    • Plot % Viability vs. log[Compound Concentration] and use non-linear regression to calculate the IC50 value.

Protocol 2: Membrane Integrity Assessment (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.

  • Materials:

    • Use a commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher, Abcam) and follow the manufacturer's instructions. [10] * The general principle involves collecting the cell culture supernatant and mixing it with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product, which is measured colorimetrically.

  • Controls are Critical:

    • Spontaneous LDH Release: Supernatant from vehicle-treated cells.

    • Maximum LDH Release: Supernatant from cells treated with a lysis buffer (provided in the kit). This represents 100% cytotoxicity.

    • Background Control: Culture medium only.

  • Data Analysis:

    • Subtract the background control from all values.

    • Calculate the percentage of cytotoxicity: (% Cytotoxicity) = ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.

Section 5: Data Interpretation & Structure-Activity Relationship (SAR) Insights

Managing cytotoxicity is often a balancing act. The goal is to reduce off-target toxicity while retaining the desired on-target activity. Analysis of related compounds provides key insights.

Table 1: Comparison of Common Cytotoxicity & Viability Assays
Assay TypePrincipleEndpoint MeasuredProsCons
MTT/MTS/XTT Enzymatic reduction of tetrazolium saltMitochondrial/metabolic activityInexpensive, well-establishedCan be affected by compound interference; measures viability, not direct cell death
LDH Release Measures release of cytosolic enzymeLoss of membrane integrity (necrosis)Direct measure of cytotoxicity; non-lyticLess sensitive for early apoptosis; enzyme in serum can cause high background
ATP-based (e.g., CellTiter-Glo®) Luciferase-based ATP quantificationATP levels (indicator of viable cells)High sensitivity, fast, simple workflowLytic assay; ATP levels can fluctuate with metabolic state
Annexin V/PI Flow cytometry or imagingPhosphatidylserine externalization/membrane permeabilityDistinguishes apoptosis from necrosisRequires specialized equipment (flow cytometer); more complex workflow
Table 2: Key Structure-Activity Relationship (SAR) Insights for Nitroindoles
Structural ModificationGeneral Effect on CytotoxicityRationaleReference
Removal/Replacement of 5-Nitro Group Often reduces general cytotoxicityThe nitro group is a key driver of reductive activation and ROS production.[8]
Substitution on the Indole Nitrogen (N1) Can significantly modulate activity and selectivityAlters lipophilicity, steric hindrance, and potential interactions with target proteins.[6][11]
Modification of Side Chains (e.g., at C3) Highly variable; can enhance or decrease activityAffects target binding, solubility, and metabolic stability.[11]
Introduction of Electron-Withdrawing/Donating Groups Modulates the electron density of the ring systemCan influence the ease of reduction of the nitro group and overall compound reactivity.[12]

By systematically applying these troubleshooting strategies and robust experimental protocols, you can effectively characterize and address the cytotoxicity challenges associated with this compound analogs, paving the way for more accurate and insightful drug development research.

References

  • Menta, E., et al. (2011). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Molecules, 16(10), 8345-8366. [Link]

  • Karali, N., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(12), 947-953. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(8), 1549-1582. [Link]

  • Raza, H., & John, A. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 38(2), 647-658. [Link]

  • Biocompare. (n.d.). Cellular Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • Handayani, D., et al. (2021). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. Marine Drugs, 19(9), 512. [Link]

  • Hanzlik, R. P. (n.d.). Chemical Mechanisms of Cytotoxicity. Medicinal Chemistry, The University of Kansas. Retrieved from [Link]

  • Biocompare. (n.d.). Cellular Assays (alternative link). Retrieved from [Link]

  • Muratov, E., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15286. [Link]

  • Haider, S., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1676. [Link]

  • Wujec, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(16), 4991. [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Kandarova, H., & Letašiová, S. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(24), 17228. [Link]

  • Anesini, C., et al. (2023). Correlation Analysis Among the Chemical Composition and Cytotoxic and Antioxidative Activities of a Tessaria absinthioides Decoction for Endorsing Its Potential Application in Oncology. Molecules, 28(19), 6940. [Link]

  • Promega GmbH & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • Bruno, A., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 64(15), 11048-11075. [Link]

  • Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination. Retrieved from [Link]

  • Ökmen, F., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Current Organic Synthesis, 17(5), 397-406. [Link]

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Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action of 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the elucidation of a small molecule's mechanism of action (MoA) is a critical step that bridges a compound's chemical structure to its biological effect. This guide provides a comprehensive framework for validating the MoA of a novel compound, using 3,3-Dimethyl-5-nitroindoline as a case study. As a Senior Application Scientist, this document is structured to provide not just protocols, but the strategic reasoning behind experimental choices, ensuring a robust and self-validating approach to MoA determination.

While this compound is commercially available, its specific biological targets and MoA are not extensively documented in publicly available literature.[1][2][3][4] It is often utilized as a synthetic intermediate in the creation of more complex molecules with potential therapeutic properties, such as anticancer or anti-inflammatory agents.[5][6][7] This guide, therefore, presents a hypothetical yet rigorous workflow to characterize its MoA from the ground up, comparing state-of-the-art techniques applicable to any novel small molecule.

Part 1: Unbiased Target Identification and Engagement

The initial and most crucial step is to identify the direct cellular targets of this compound. An unbiased approach is paramount to avoid confirmation bias and to uncover potentially novel biology. Here, we compare two powerful methodologies: Thermal Proteome Profiling (TPP) and Kinobeads Competition Binding.

Comparison of Unbiased Target Identification Methods
Method Principle Advantages Limitations Ideal For
Thermal Proteome Profiling (TPP) Based on the Cellular Thermal Shift Assay (CETSA), TPP measures changes in the thermal stability of thousands of proteins in response to ligand binding using mass spectrometry.[8]Unbiased, proteome-wide analysis. No compound modification required. Applicable in intact cells or lysates.[8][9]Technically demanding, requires sophisticated mass spectrometry instrumentation and bioinformatics support.Identifying novel, non-kinase targets and understanding off-target effects across the proteome.
Kinobeads Competition Binding A chemoproteomic approach where the compound of interest competes with a broad-spectrum kinase inhibitor immobilized on beads for binding to kinases in a cell lysate. Bound kinases are identified by mass spectrometry.[10][11][12][13]High-throughput screening of hundreds of kinases simultaneously. Provides quantitative affinity data (Kd).[13]Limited to ATP-competitive inhibitors and may not detect allosteric binders.[12] Requires specific kinobead reagents.Prioritizing kinase targets for compounds suspected to have kinase inhibitory activity.
Experimental Workflow: A Head-to-Head Comparison

The following diagram illustrates the parallel workflows for TPP and Kinobeads to identify the initial targets of this compound.

G cluster_0 Thermal Proteome Profiling (TPP) Workflow cluster_1 Kinobeads Competition Binding Workflow TPP_start Treat cells with This compound or Vehicle (DMSO) TPP_heat Heat cell lysates to a range of temperatures TPP_start->TPP_heat TPP_separate Separate soluble and aggregated proteins TPP_heat->TPP_separate TPP_digest Tryptic digest of soluble proteins TPP_separate->TPP_digest TPP_ms LC-MS/MS analysis TPP_digest->TPP_ms TPP_data Identify proteins with altered thermal stability TPP_ms->TPP_data KB_start Incubate cell lysate with This compound at various concentrations KB_beads Add Kinobeads to the lysate KB_start->KB_beads KB_enrich Enrich for kinases bound to beads KB_beads->KB_enrich KB_digest On-bead tryptic digest KB_enrich->KB_digest KB_ms LC-MS/MS analysis KB_digest->KB_ms KB_data Identify kinases displaced by the compound KB_ms->KB_data

Caption: Parallel workflows for TPP and Kinobeads analysis.

Part 2: Focused Target Validation and Downstream Pathway Analysis

Once putative targets are identified, the next step is to validate these interactions and investigate the immediate downstream signaling consequences. This involves more targeted and lower-throughput, yet highly quantitative, techniques.

Validating Target Engagement with Cellular Thermal Shift Assay (CETSA)

CETSA is the foundational technique for TPP and can be used in a targeted manner to validate specific protein-drug interactions.[8][14][15][16][17] By focusing on a single candidate protein identified from the TPP screen, we can perform a dose-response CETSA to confirm engagement in a cellular context.

  • Cell Culture and Treatment: Plate cells and allow them to reach 70-80% confluency. Treat cells with increasing concentrations of this compound or vehicle (DMSO) for a predetermined time.

  • Heating Step: Harvest and resuspend cells in a suitable buffer. Aliquot cell suspensions into PCR tubes and heat them to a specific temperature (determined from the TPP melt curve) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for the putative target protein.[18][19][20]

  • Data Analysis: Quantify the band intensities to determine the amount of soluble target protein at each drug concentration. Plot the data to generate a dose-response curve and determine the EC50 for target engagement.

Probing Downstream Signaling with Western Blotting

If the validated target is a known signaling protein (e.g., a kinase or phosphatase), Western blotting is an indispensable tool to examine the phosphorylation status of its downstream substrates.

Let's hypothesize that TPP identified "Kinase X" as a primary target of this compound. A known substrate of Kinase X is "Protein Y". We would then perform a Western blot to assess the phosphorylation of Protein Y.

Treatment Concentration (µM) p-Protein Y (Normalized Intensity) Total Protein Y (Normalized Intensity)
Vehicle (DMSO)-1.001.00
This compound0.10.851.02
This compound10.450.98
This compound100.121.01
Known Kinase X Inhibitor10.150.99

This hypothetical data would strongly suggest that this compound inhibits the activity of Kinase X in a dose-dependent manner.

Part 3: Functional Validation with Cellular Assays

The final step is to connect the molecular mechanism to a cellular phenotype. Reporter gene assays are a powerful tool for this purpose, allowing for the quantitative measurement of transcription factor activity or signaling pathway activation.[21][22][23][24][25]

Reporter Gene Assay for Transcription Factor Activity

If the signaling pathway modulated by this compound culminates in the activation or repression of a specific transcription factor (e.g., NF-κB, AP-1, or a FOXO protein), a luciferase-based reporter assay can provide functional validation.[22][24]

G start Co-transfect cells with a firefly luciferase reporter plasmid (containing TF binding sites) and a Renilla luciferase control plasmid treat Treat cells with This compound or other stimuli start->treat lyse Lyse cells and measure firefly and Renilla luciferase activity treat->lyse analyze Normalize firefly to Renilla luciferase activity to determine changes in transcription factor activity lyse->analyze

Caption: Workflow for a dual-luciferase reporter assay.

Comparison with an Alternative Functional Assay: High-Content Imaging
Method Principle Advantages Limitations
Reporter Gene Assay Measures the transcriptional activity of a specific pathway by quantifying the expression of a reporter gene (e.g., luciferase).[23]Highly sensitive and quantitative. Relatively high-throughput.Provides an indirect measure of pathway activity. Can be influenced by off-target effects on transcription/translation machinery.
High-Content Imaging Uses automated microscopy and image analysis to measure multiple phenotypic parameters in individual cells, such as the nuclear translocation of a transcription factor.Provides direct, single-cell resolution data. Multiplexable, allowing for the simultaneous measurement of several parameters.Lower throughput than plate reader-based assays. Requires specialized instrumentation and image analysis software.

Conclusion

Validating the mechanism of action of a novel compound like this compound requires a multi-faceted and orthogonal approach. This guide has outlined a logical progression from unbiased target identification using powerful proteomic techniques to focused validation of target engagement and downstream signaling, and finally to functional cellular assays. By comparing and contrasting different experimental strategies, researchers can make informed decisions to build a robust and compelling case for the mechanism of action of their small molecule of interest. This systematic approach not only enhances the scientific rigor of the findings but also provides a solid foundation for further preclinical and clinical development.

References

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A Comparative Analysis of the Biological Activity of 3,3-Dimethyl-5-nitroindoline and Related Nitroindoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of 3,3-Dimethyl-5-nitroindoline against other notable nitroindole derivatives. Drawing upon experimental data from peer-reviewed literature, we will explore the structure-activity relationships that govern their anticancer, antimicrobial, and anti-inflammatory potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced roles of specific structural motifs within this promising class of heterocyclic compounds.

The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1][2] When combined with a nitro group—a potent pharmacophore known for its electron-withdrawing properties and ability to undergo bioreduction—the resulting nitroindole framework exhibits significant biological activity.[3][4][5] This guide will dissect the contributions of the indoline core, the critical placement of the nitro group at the 5-position, and the unique gem-dimethyl substitution at the 3-position to elucidate the potential of this compound in a therapeutic context.

The Decisive Role of Core Structural Features

The biological profile of a nitroindole derivative is not monolithic; it is the synergistic outcome of its constituent parts. The activity of this compound is best understood by comparing its key structural features against those of its indole and indoline analogs.

  • The Indole vs. Indoline Nucleus: The indole ring is an aromatic, planar system that frequently mimics peptide structures, enabling it to bind to a diverse range of enzymes and receptors.[2] In contrast, the indoline nucleus, found in this compound, is saturated at the 2 and 3-positions. This removes the planarity, creating a three-dimensional structure that can lead to different binding conformations and potencies.

  • The 5-Nitro Group: The placement of the nitro group is critical. The 5-position is frequently associated with potent biological effects.[6][7] This group acts as a strong electron-withdrawing moiety and can be enzymatically reduced within cells to form reactive nitrogen species.[4][8] These reactive intermediates can induce cellular damage, a mechanism central to the antimicrobial and some anticancer activities of nitroaromatic compounds.[3][4]

  • The 3,3-Dimethyl Substitution: The gem-dimethyl group at the C3 position is a distinguishing feature of the target compound. This substitution can have several effects:

    • Increased Lipophilicity: It can enhance the molecule's ability to cross cell membranes.

    • Metabolic Stability: It may sterically hinder metabolically labile sites, potentially increasing the compound's half-life.[9]

    • Steric Influence: It can alter the molecule's shape, which may either enhance or obstruct its binding to a biological target compared to unsubstituted or mono-substituted C3 analogs.

Below is a logical diagram illustrating the relationship between these structural features and their potential biological outcomes.

cluster_features Structural Features cluster_activities Biological Activities A Nitroindole/Indoline Scaffold B Indole/Indoline Core (Backbone) A->B Comprises C 5-Nitro Group (Pharmacophore) A->C Comprises D Substituents (e.g., 3,3-Dimethyl) A->D Comprises E Anticancer Activity B->E Provides Scaffold for Target Binding F Antimicrobial Activity B->F Provides Scaffold for Target Binding G Anti-inflammatory Activity B->G Provides Scaffold for Target Binding C->E Induces ROS, DNA Damage C->F Bioreduction to Toxic Intermediates D->E Modulates Potency, Selectivity, PK D->F Modulates Potency, Selectivity, PK D->G Modulates Potency, Selectivity, PK L 5-Nitroindole Ligand G4 c-Myc Promoter G-Quadruplex L->G4 Binds & Stabilizes A Apoptosis & Cell Cycle Arrest L->A Induces T Transcription Machinery G4->T Blocks Binding mRNA c-Myc mRNA T->mRNA Transcription P c-Myc Protein mRNA->P Translation CP Cancer Cell Proliferation P->CP Drives

Caption: Mechanism of anticancer action via c-Myc G-quadruplex stabilization by 5-nitroindoles.

Quantitative Comparison of Cytotoxicity

While direct experimental data for this compound is not publicly available, we can compare it to structurally related 5-nitroindoles that have been evaluated for anticancer activity. The position and nature of substituents at the N1 and C3 positions are paramount for high potency.

Compound IDKey Structural FeaturesCancer Cell LineActivity (IC₅₀, µM)Reference
Compound 5 5-Nitroindole with N1 and C3 methylene-bridged pyrrolidineHeLa5.08 ± 0.91[6]
Compound 7 5-Nitroindole with N1 and C3 methylene-bridged pyrrolidineHeLa5.89 ± 0.73[6]
Compound 12 5-Nitroindole with C3 imino-linked pyrrolidine, unprotected N1HeLaIneffective[6]
This compound 5-Nitroindoline, C3 gem-dimethyl, unprotected N1Not AvailableNot AvailableN/A

Analysis and Causality: The data clearly demonstrates that complex substitutions at both the N1 and C3 positions are critical for potent c-Myc inhibition and cytotoxicity. [6]Compound 12, which lacks the N1 substitution, is ineffective, highlighting the importance of protecting the indole nitrogen for improved G4 binding. [6] Based on this, This compound , lacking both the N1 substitution and the specific C3 side chain required for G4 binding, is unlikely to be a potent c-Myc G-quadruplex inhibitor. However, its 5-nitro group suggests that it may still possess general cytotoxic properties through other mechanisms, such as ROS generation, though likely at much higher concentrations than the optimized compounds.

Comparative Antimicrobial Activity

Nitroaromatic compounds are a well-established class of antimicrobial agents. [4][5]Their mechanism often relies on the intracellular reduction of the nitro group to generate cytotoxic radicals that damage microbial DNA, proteins, and other essential macromolecules. [4][10]

General Mechanism of Antimicrobial Action

cluster_cell C Nitroindole Compound Cell Bacterial Cell C->Cell Enters RNS Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) C->RNS Reduced by Enz Nitroreductase Enzymes DNA Bacterial DNA, Proteins, etc. RNS->DNA Damages Death Cell Death DNA->Death Leads to

Caption: General mechanism of antimicrobial activity for nitroaromatic compounds.

Comparative Efficacy

The indole nucleus itself is a valuable scaffold for developing antimicrobials, with derivatives showing efficacy against resistant strains like MRSA. [11][12]Hybrids of indolin-2-one (a related scaffold) and nitroimidazole have demonstrated remarkable broad-spectrum antibacterial activity. [13]

Compound Type Target Organisms Activity (MIC, µg/mL) Reference
Indole-thiadiazole (2h) S. aureus 6.25 [11]
Indole-triazole (3d) S. aureus, MRSA 6.25 [11]
3-Alkylidene-2-indolone (10g, 10h) S. aureus, MRSA 0.5 [13]

| This compound | Not Available | Not Available | N/A |

Analysis and Causality: The data shows that both indole and indolone scaffolds can be functionalized to produce highly potent antibacterial agents. The exceptional activity of the 3-alkylidene-2-indolones (MIC of 0.5 µg/mL) highlights the potential of the indoline core. [13] For This compound , the presence of the 5-nitroindoline moiety is promising for antimicrobial action. Its efficacy will depend on its uptake by microbial cells and the efficiency of its reduction by intracellular nitroreductases. While it may not reach the potency of highly derivatized molecules, it represents a valid starting point for the synthesis of novel antimicrobial agents.

Comparative Anti-inflammatory Potential

The indoline scaffold has also been explored for anti-inflammatory applications. The mechanism often involves the inhibition of key inflammatory mediators and pathways.

Potential Mechanisms of Action
  • Inhibition of Inflammatory Mediators: Indolin-2-one derivatives have been shown to suppress the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages. [14]2. Dual Enzyme Inhibition: Certain indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. [15] Analysis and Causality: The proven anti-inflammatory activity of other indoline derivatives provides a strong rationale for investigating this compound in this context. [15]The nitro group itself can also modulate inflammatory responses. The overall effect will be a combination of the indoline core's ability to interact with inflammatory targets and the electronic influence of the nitro and dimethyl groups. Without direct experimental data, its potential remains speculative but is grounded in the established activity of its core structure.

Standardized Experimental Protocols

To facilitate the direct evaluation of this compound and its analogs, the following validated protocols are provided. The rationale behind key steps is included to ensure experimental integrity.

Protocol 1: MTT Assay for In Vitro Cytotoxicity
  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

  • Workflow Diagram:

    A Seed Cancer Cells in 96-well plate B Incubate 24h (Allow attachment) A->B C Add Test Compound (Serial dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan formation) E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate IC₅₀ H->I

    Caption: Workflow for the MTT cytotoxicity assay.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Causality: This density ensures cells are in a logarithmic growth phase during the experiment.

    • Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach firmly.

    • Compound Treatment: Prepare serial dilutions of this compound (and other test compounds) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubation: Incubate the plate for 48 to 72 hours. Causality: This duration is typically sufficient for cytotoxic effects to manifest.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Causality: Viable cells will reduce the MTT during this period.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria, no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Outlook

This comparative guide situates this compound within the broader context of biologically active nitroindoles.

  • Summary of Findings: The 5-nitroindoline scaffold is a validated starting point for compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. The biological action is heavily dependent on the nature and position of other substituents. While potent anticancer 5-nitroindoles often feature complex side chains at the N1 and C3 positions to facilitate specific interactions with targets like G-quadruplex DNA,[6] the simpler structure of this compound makes it an unlikely candidate for this specific mechanism.

  • Predicted Profile for this compound: Based on its structural components, the compound is predicted to have modest, broad-spectrum biological activity. Its 5-nitro group suggests potential for general cytotoxicity and antimicrobial effects via redox cycling. The gem-dimethyl group may confer increased metabolic stability and lipophilicity, but could also sterically hinder interactions with certain biological targets.

  • Future Directions: this compound is best viewed as a foundational scaffold for further chemical exploration. Its true potential can only be unlocked through systematic biological evaluation using the protocols outlined above and through the synthesis of derivatives. Future work should focus on N1-alkylation and the introduction of diverse functional groups at other positions to probe the structure-activity relationship and develop analogs with enhanced potency and selectivity.

References

  • Pawar, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • Pawar, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

  • Pawar, S., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • Al-Ostoot, F.H., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

  • Chandra, A., et al. (2024). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]

  • Chandra, A., et al. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry. [Link]

  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

  • Gornik, A., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Chemical Biology. [Link]

  • Noriega, S., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Wang, Y., et al. (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI. [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Infectious Diseases and Clinical Microbiology. [Link]

  • Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Sankhe, S., & Chindarkar, N. (2021). Synthesis, Characterization and Preliminary Biological Evaluation of New 3 and 4-nitro Isoindoline-1, 3-dione/phthalimide Analog. ResearchGate. [Link]

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  • Kim, H.J., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]

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A Comparative Analysis of Synthetic Routes to 3,3-Dimethyl-5-nitroindoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,3-Dimethyl-5-nitroindoline is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid scaffold, featuring a gem-dimethyl group and a versatile nitro functionality, makes it a sought-after intermediate for the synthesis of a wide range of biologically active compounds and functional materials. The efficient and scalable synthesis of this molecule is, therefore, of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this compound, offering insights into the experimental choices, potential challenges, and overall efficiency of each approach.

Route 1: Direct Nitration of 3,3-Dimethylindoline

This approach represents the most straightforward synthetic strategy, involving the direct electrophilic nitration of the pre-formed 3,3-dimethylindoline core. The success of this route hinges on the regioselectivity of the nitration reaction.

Methodology Overview

The synthesis begins with the preparation of 3,3-dimethylindoline, which can be achieved through methods such as the catalytic hydrogenation of 3,3-dimethyl-2-methyleneindoline. The subsequent nitration is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures.

Causality Behind Experimental Choices

The choice of a strong acid mixture (HNO₃/H₂SO₄) is crucial for generating the nitronium ion (NO₂⁺), the active electrophile in this reaction. Low temperatures are employed to control the exothermic nature of the reaction and to minimize the formation of side products, which can arise from the acid sensitivity of the indoline ring. The gem-dimethyl group at the C3 position sterically hinders attack at the adjacent C2 and C4 positions, which can influence the regiochemical outcome of the nitration, potentially favoring substitution on the benzene ring. However, the electron-donating nature of the amino group directs electrophilic substitution to the ortho and para positions. In the case of the indoline system, this typically leads to substitution at the C5 and C7 positions.

Advantages and Disadvantages
Advantages Disadvantages
High step economy (potentially a two-step synthesis).Risk of poor regioselectivity, leading to a mixture of isomers (e.g., 5-nitro and 7-nitro).
Readily available starting materials for the precursor.The indoline ring is susceptible to oxidation and polymerization under strong acidic conditions.
Straightforward reaction conditions.Separation of isomers can be challenging, leading to lower isolated yields of the desired product.
Experimental Protocol: Synthesis of 3,3-Dimethylindoline

A detailed protocol for the synthesis of the starting material, 3,3-dimethylindoline, is provided below.

Step 1: Synthesis of 2,3,3-Trimethylindolenine This can be prepared via the Fischer indole synthesis from phenylhydrazine and methyl isopropyl ketone.

Step 2: Quaternization and Methyleneindoline Formation The 2,3,3-trimethylindolenine is reacted with a methylating agent (e.g., dimethyl sulfate) to form the quaternary salt, which is then treated with a base to yield 3,3-dimethyl-2-methyleneindoline.

Step 3: Catalytic Hydrogenation The 3,3-dimethyl-2-methyleneindoline is then subjected to catalytic hydrogenation to afford 3,3-dimethylindoline.

Route_1_Workflow cluster_0 Route 1: Direct Nitration 3,3-Dimethylindoline 3,3-Dimethylindoline Nitration Nitration 3,3-Dimethylindoline->Nitration HNO₃, H₂SO₄ Isomeric_Mixture Mixture of Nitroindolines (e.g., 5-nitro and 7-nitro) Nitration->Isomeric_Mixture This compound This compound Purification Purification Isomeric_Mixture->Purification Purification->this compound Route_2_Workflow cluster_1 Route 2: Fischer Indole Synthesis 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Hydrazone_Formation Hydrazone_Formation 4-Nitrophenylhydrazine->Hydrazone_Formation Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Hydrazone_Formation 4-Nitrophenylhydrazone 4-Nitrophenylhydrazone Hydrazone_Formation->4-Nitrophenylhydrazone Cyclization Cyclization 4-Nitrophenylhydrazone->Cyclization Acid catalyst 3,3-Dimethyl-5-nitroindolenine 3,3-Dimethyl-5-nitroindolenine Cyclization->3,3-Dimethyl-5-nitroindolenine Reduction Reduction 3,3-Dimethyl-5-nitroindolenine->Reduction e.g., H₂, Pd/C This compound This compound Reduction->this compound

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Route 3: Reduction of 3,3-Dimethyl-5-nitroindolin-2-one

This route involves the initial synthesis of an oxindole intermediate, followed by the reduction of the amide carbonyl group to a methylene group. This strategy also provides excellent control over the regiochemistry of the nitro group.

Methodology Overview

The synthesis starts with the commercially available 3,3-dimethylindolin-2-one, which is nitrated to give 3,3-Dimethyl-5-nitroindolin-2-one. [1]This intermediate is then reduced to the target indoline.

Causality Behind Experimental Choices

The nitration of 3,3-dimethylindolin-2-one is a well-documented and high-yielding reaction. The deactivating effect of the carbonyl group directs the nitration primarily to the C5 position. The subsequent reduction of the amide carbonyl is a key step. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically required for this transformation. Borane is often preferred as it can be more selective and lead to cleaner reactions compared to LiAlH₄, which can sometimes cause side reactions.

Advantages and Disadvantages
Advantages Disadvantages
High-yielding and regioselective nitration of the oxindole precursor.Requires a strong and potentially hazardous reducing agent in the final step.
Readily available starting material (3,3-dimethylindolin-2-one).The reduction step may require careful control of reaction conditions to avoid over-reduction or side reactions.
A reliable and often high-yielding route.The use of LiAlH₄ necessitates anhydrous conditions and a careful work-up procedure.
Experimental Protocol: Reduction of 3,3-Dimethyl-5-nitroindolin-2-one

Step 1: Synthesis of 3,3-Dimethyl-5-nitroindolin-2-one To a solution of 3,3-dimethylindolin-2-one in concentrated sulfuric acid, a solution of fuming nitric acid in sulfuric acid is added dropwise at low temperature (e.g., 0-5 °C). After stirring, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration. [1] Step 2: Reduction to this compound The 3,3-Dimethyl-5-nitroindolin-2-one is dissolved in an anhydrous solvent (e.g., tetrahydrofuran). A solution of borane-tetrahydrofuran complex (BH₃·THF) is added, and the mixture is refluxed until the reaction is complete. The reaction is then quenched, and the product is isolated after an extractive work-up.

Route_3_Workflow cluster_2 Route 3: Oxindole Reduction 3,3-Dimethylindolin-2-one 3,3-Dimethylindolin-2-one Nitration Nitration 3,3-Dimethylindolin-2-one->Nitration HNO₃, H₂SO₄ 3,3-Dimethyl-5-nitroindolin-2-one 3,3-Dimethyl-5-nitroindolin-2-one Nitration->3,3-Dimethyl-5-nitroindolin-2-one Reduction Reduction 3,3-Dimethyl-5-nitroindolin-2-one->Reduction e.g., BH₃·THF This compound This compound Reduction->this compound

Caption: Workflow for the reduction of 3,3-dimethyl-5-nitroindolin-2-one.

Comparative Summary and Recommendations

Parameter Route 1: Direct Nitration Route 2: Fischer Indole Synthesis Route 3: Oxindole Reduction
Regioselectivity Potentially poor; mixture of isomers likely.Excellent for the 5-nitro isomer.Excellent for the 5-nitro isomer.
Number of Steps Shortest (potentially 2 steps from known precursor).Longer (multi-step).Intermediate length (2 steps from known precursor).
Overall Yield Likely to be low for the desired isomer due to separation challenges.Moderate to good, dependent on cyclization efficiency.Generally good to high.
Key Challenges Controlling regioselectivity; purification of isomers.Optimization of the Fischer cyclization step.Handling of strong reducing agents; anhydrous conditions.
Scalability Potentially problematic due to purification issues.Generally scalable with optimization.Scalable, with appropriate safety precautions for the reduction step.

Recommendations for Researchers:

  • For applications where high purity and unambiguous regiochemistry are paramount, Route 2 (Fischer Indole Synthesis) and Route 3 (Oxindole Reduction) are the preferred methods.

  • Route 3 is particularly attractive due to the high-yielding and well-established nitration of the oxindole precursor, making it a reliable and efficient choice.

  • Route 1 (Direct Nitration) may be considered for initial exploratory studies where a mixture of isomers could be screened, but it is not recommended for the large-scale synthesis of pure this compound.

Conclusion

The synthesis of this compound can be approached through several distinct synthetic strategies. While direct nitration of 3,3-dimethylindoline appears to be the most concise route, it is fraught with challenges related to regioselectivity. In contrast, both the Fischer indole synthesis and the reduction of 3,3-Dimethyl-5-nitroindolin-2-one offer excellent control over the placement of the nitro group, leading to the desired isomer with high purity. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, purity, and available resources. For most applications, the reliability and high yields associated with the oxindole reduction pathway make it a highly recommended approach.

References

  • PrepChem. Synthesis of (d) 3,3-Dimethyl-5-nitroindolin-2-one. [Link]

Sources

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,3-Dimethyl-5-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indoline scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. The introduction of specific substituents can dramatically modulate the pharmacological profile of this core. This guide delves into the structure-activity relationship (SAR) of a particularly intriguing, yet underexplored, class of compounds: 3,3-Dimethyl-5-nitroindoline derivatives .

While comprehensive SAR studies on this specific scaffold are not extensively documented in publicly available literature, by analyzing structurally related analogs, we can construct a predictive framework to guide future drug discovery efforts. This guide will, therefore, serve as a comparative analysis, extrapolating key SAR principles from related 5-nitroindole and C3-substituted indoline derivatives to forecast the therapeutic potential of the this compound core. We will explore the distinct roles of the 5-nitro group, the indoline nucleus versus the indole, and the influential gem-dimethyl substitution at the C3 position.

The Core Scaffold: Deconstructing the this compound Moiety

The this compound scaffold is characterized by three key features, each contributing to its potential biological activity. Understanding the individual and synergistic effects of these components is crucial for rational drug design.

Caption: Key functional components of the this compound scaffold.

The 5-Nitro Group: A Potent Bioactivity Driver

The presence of a nitro group, particularly at the C5 position of the indole or indoline ring, is a recurring motif in compounds with significant biological activity. The strong electron-withdrawing nature of the nitro group can profoundly influence the electronic properties of the entire molecule, often enhancing its interaction with biological targets.

  • Anticancer Potential: In numerous studies on related 5-nitroindole derivatives, the nitro group has been identified as a key contributor to their cytotoxic properties. For instance, substituted 5-nitroindoles have been shown to exhibit broad-spectrum anticancer activities.[1] These compounds can induce cell-cycle arrest and apoptosis in cancer cells, with their activity often linked to the modulation of critical signaling pathways.

  • Antimicrobial Effects: Nitroaromatic compounds are a well-established class of antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to form cytotoxic radicals. This mode of action suggests that this compound derivatives could possess promising antibacterial and antifungal properties.

The Indoline Core vs. The Indole Nucleus: A Tale of Saturation

The distinction between an indoline (saturated five-membered ring) and an indole (aromatic five-membered ring) is critical. The saturated nature of the indoline core imparts greater three-dimensional character and conformational flexibility compared to the planar indole ring. This can lead to different binding modes with target proteins and, consequently, distinct biological activities. While the indoline core is a feature of various biologically active molecules, direct comparisons with their indole counterparts for the 5-nitro substituted class are scarce. However, the increased conformational flexibility of the indoline ring could allow for optimal positioning of key pharmacophoric groups within a target's binding site.

The C3 gem-Dimethyl Group: More Than Just Bulk

The gem-dimethyl group at the C3 position is not merely a bulky substituent. Its inclusion can have several profound effects on the molecule's properties, a concept well-utilized in medicinal chemistry.[2]

  • Conformational Restriction (The Thorpe-Ingold Effect): The gem-dimethyl group can restrict the rotational freedom of adjacent bonds, effectively "locking" the molecule into a specific conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to a significant increase in potency.

  • Metabolic Stability: The quaternary carbon at the C3 position is sterically hindered and lacks a proton, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile, including a longer half-life in vivo.

  • Increased Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

Predictive Structure-Activity Relationship (SAR)

Based on the analysis of related compounds, we can propose a predictive SAR for this compound derivatives. This hypothetical framework can guide the synthesis and evaluation of a focused library of compounds to explore this chemical space.

SAR_Hypothesis cluster_N1 N1-Substitution cluster_Aromatic Aromatic Ring Substitution Core This compound Scaffold N1_sub Alkyl/Aryl Substituents (Modulate Lipophilicity & Targeting) Core->N1_sub Key for activity modulation Aromatic_sub Substituents at C4, C6, C7 (Fine-tune Activity & Selectivity) Core->Aromatic_sub Potential for optimization

Caption: Proposed key modification points for SAR studies of this compound derivatives.

N1-Substitution: The Gateway to Diverse Activities

The nitrogen atom of the indoline ring (N1) is a prime position for introducing a wide variety of substituents. This allows for the modulation of the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

  • Small Alkyl Groups (e.g., methyl, ethyl): May enhance lipophilicity and cell permeability.

  • Aromatic and Heteroaromatic Rings: Can introduce additional binding interactions (e.g., π-π stacking) with the target protein, potentially increasing potency and selectivity.

  • Functionalized Side Chains (e.g., containing amines, amides, or esters): Can be used to improve solubility, introduce specific targeting moieties, or modulate the overall pharmacological profile.

Aromatic Ring Substitution: Fine-Tuning the Potency

Modifications on the benzene ring of the indoline core (positions C4, C6, and C7) offer another avenue for optimizing biological activity. The electronic and steric properties of substituents at these positions can influence the overall electron distribution of the molecule and its fit within a binding pocket.

  • Electron-donating groups (e.g., -OCH₃, -CH₃): May alter the electron density of the aromatic ring and influence binding.

  • Electron-withdrawing groups (e.g., halogens, -CF₃): Can enhance potency through halogen bonding or by modifying the acidity of nearby protons.

  • Bulky groups: Can provide steric hindrance to probe the size and shape of the binding pocket.

Experimental Protocols for SAR Validation

To validate the predictive SAR outlined above, a systematic approach involving chemical synthesis and biological evaluation is required. The following protocols provide a framework for these studies.

General Synthetic Scheme

The synthesis of this compound derivatives can be approached from commercially available starting materials. A plausible synthetic route is outlined below.

Synthesis_Workflow A 3,3-Dimethylindolin-2-one B Nitration (HNO3/H2SO4) A->B C 3,3-Dimethyl-5-nitroindolin-2-one B->C D Reduction (e.g., BH3-THF) C->D E This compound D->E F N-Alkylation/Arylation (R-X, base) E->F G N-Substituted Derivatives F->G

Caption: A general synthetic workflow for accessing N-substituted this compound derivatives.

Step-by-Step Protocol:

  • Nitration of 3,3-Dimethylindolin-2-one:

    • Dissolve 3,3-dimethylindolin-2-one in concentrated sulfuric acid.

    • Cool the solution in an ice bath.

    • Add a mixture of fuming nitric acid and sulfuric acid dropwise while maintaining the low temperature.

    • Stir the reaction mixture for a specified time and then pour it onto ice.

    • Collect the precipitated product by filtration, wash with water, and dry to obtain 3,3-dimethyl-5-nitroindolin-2-one.

  • Reduction of the Carbonyl Group:

    • Dissolve 3,3-dimethyl-5-nitroindolin-2-one in a suitable solvent like tetrahydrofuran (THF).

    • Add a reducing agent, such as borane-tetrahydrofuran complex (BH₃-THF), dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with methanol and then acidify with HCl.

    • Basify the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography to yield this compound.

  • N-Substitution:

    • Dissolve this compound in a suitable solvent (e.g., DMF or acetonitrile).

    • Add a base (e.g., K₂CO₃ or NaH) followed by the desired alkyl or aryl halide (R-X).

    • Heat the reaction mixture as required and monitor its progress by TLC.

    • After completion, perform an aqueous workup and extract the product.

    • Purify the final N-substituted derivative by column chromatography.

Biological Evaluation Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[3]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Data of Structurally Related Analogs

To provide a tangible reference point, the following table summarizes the anticancer activity of some 5-nitroindole derivatives from the literature. While not direct analogs, these data highlight the potential potency of the 5-nitroindole scaffold.

Compound IDStructureCancer Cell LineActivity (IC₅₀, µM)Key Structural Features & SAR Insights
Compound 5 [1]Pyrrolidine-substituted 5-nitroindoleHeLa5.08 ± 0.91The pyrrolidine moiety at the N1 position via a propyl linker contributes to potent activity.
Compound 7 [1]Pyrrolidine-substituted 5-nitroindoleHeLa5.89 ± 0.73Similar to Compound 5, demonstrating the importance of the N1-substituent.
1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone Isatin-based 5-nitroindoleMultiple<0.01 - 0.66 (GI₅₀)A complex structure with multiple pharmacophoric groups, highlighting the potential for potent activity with further functionalization.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By extrapolating from the known SAR of related 5-nitroindoles and C3-substituted indolines, we can hypothesize that these derivatives will exhibit significant anticancer and antimicrobial activities. The gem-dimethyl group at the C3 position is anticipated to enhance potency and metabolic stability, while the 5-nitro group is a well-established driver of bioactivity.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions at the N1 position and on the aromatic ring. The experimental protocols outlined in this guide provide a robust framework for such investigations. The resulting data will be invaluable in establishing a definitive SAR for this scaffold and in identifying lead compounds for further preclinical development. This predictive guide serves as a foundational roadmap for researchers to unlock the full therapeutic potential of this intriguing class of molecules.

References

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.
  • Comparative Guide to the Biological Activity of 6-Nitroindoline-2-carboxylic Acid and Its Analogs. BenchChem.
  • Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs as Anticancer Agents. BenchChem.
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A Comparative Guide to the In Vitro and In Vivo Validation of 3,3-Dimethyl-5-nitroindoline's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of 3,3-Dimethyl-5-nitroindoline, a novel small molecule with potential therapeutic applications. Drawing upon established methodologies for the evaluation of related 5-nitroindole compounds, we present a series of in vitro and in vivo experimental strategies designed to rigorously assess its efficacy and mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the critical path of preclinical drug discovery.

Introduction: The Therapeutic Promise of 5-Nitroindoles

The 5-nitroindole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent anticancer properties.[1][2][3][4][5][6][7] These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][3][8] this compound, an organic compound featuring a core indoline structure, presents as a promising candidate for therapeutic development due to its structural similarities to these biologically active molecules.[9][10] This guide outlines a systematic approach to unlock and validate its therapeutic potential.

Part 1: In Vitro Validation - Establishing a Biological Activity Profile

The initial phase of preclinical validation relies on a robust suite of in vitro assays to determine the biological activity of a novel compound.[11][12][13][14] These assays provide a foundational understanding of the compound's efficacy, potency, and mechanism of action in a controlled, cellular environment.

Experimental Workflow for In Vitro Validation

in_vitro_workflow cluster_screening Initial Screening cluster_moa Mechanism of Action Studies cluster_selectivity Selectivity Profiling start Compound Procurement (this compound) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity Test across cancer cell lines ic50 IC50 Determination cytotoxicity->ic50 Dose-response curves apoptosis Apoptosis Assays (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle kinase Kinase Inhibition Profiling ic50->kinase normal_cell Toxicity in Normal Cells ic50->normal_cell competitor Comparison with Alternative Compounds ic50->competitor pathway Western Blot Analysis (Signaling Pathways) apoptosis->pathway cell_cycle->pathway kinase->pathway

Caption: In Vitro Validation Workflow for this compound.

Detailed In Vitro Experimental Protocols

1. Cytotoxicity Screening (MTT Assay)

The initial step is to assess the compound's ability to inhibit cancer cell proliferation using a colorimetric assay like the MTT assay.[4][13][14]

  • Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance at 570 nm. Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

2. Mechanism of Action Studies

To understand how this compound exerts its cytotoxic effects, a series of mechanism-of-action studies should be conducted.

  • Apoptosis Assays: Utilize Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to determine if the compound induces apoptosis.

  • Cell Cycle Analysis: Employ flow cytometry to analyze the cell cycle distribution of treated cells and identify any cell cycle arrest.[3]

  • Kinase Inhibition Profiling: Screen the compound against a panel of kinases to identify potential molecular targets, as many anticancer agents function as kinase inhibitors.[14]

  • Western Blot Analysis: Investigate the modulation of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway, by analyzing protein expression levels in treated cells.[8]

Comparative Data: Hypothetical In Vitro Performance

The following table presents a hypothetical comparison of this compound with a known 5-nitroindole anticancer agent (Compound X) and a standard-of-care chemotherapy drug (Doxorubicin).

Parameter This compound (Hypothetical) Compound X (5-nitroindole analog) Doxorubicin
IC50 (MCF-7) 1.5 µM2.8 µM0.5 µM
IC50 (HCT116) 2.1 µM3.5 µM0.8 µM
IC50 (A549) 3.8 µM5.2 µM1.2 µM
Mechanism of Action G2/M cell cycle arrest, Apoptosis inductionApoptosis inductionDNA intercalation, Topoisomerase II inhibition
Primary Kinase Target To be determinedc-Myc G-Quadruplex[1][2][3]Not applicable

Part 2: In Vivo Validation - Assessing Therapeutic Efficacy in a Living System

Following promising in vitro results, the validation process moves to in vivo models to assess the compound's efficacy, pharmacokinetics, and safety in a more complex biological system.[15][16][17][18]

Experimental Workflow for In Vivo Validation

in_vivo_workflow cluster_preliminary Preliminary In Vivo Studies cluster_efficacy Efficacy Models cluster_biomarker Biomarker Analysis start Successful In Vitro Validation pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) start->pk_pd toxicity Acute Toxicity Studies pk_pd->toxicity xenograft Xenograft Tumor Model (e.g., in nude mice) toxicity->xenograft tumor_growth Tumor Growth Inhibition xenograft->tumor_growth survival Survival Analysis tumor_growth->survival tissue Tumor Tissue Analysis (Immunohistochemistry) tumor_growth->tissue blood Blood Biomarker Analysis survival->blood

Caption: In Vivo Validation Workflow for this compound.

Detailed In Vivo Experimental Protocols

1. Xenograft Tumor Model

To evaluate the in vivo anticancer activity, a xenograft model using immunodeficient mice is a standard approach.

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of nude mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound at different doses, and a positive control). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral).

  • Monitoring: Measure tumor volume and body weight regularly. At the end of the study, collect tumors and organs for further analysis.

2. Pharmacokinetic and Toxicity Studies

  • Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in rodents to establish an appropriate dosing regimen.

  • Acute Toxicity: Assess the short-term adverse effects of the compound at various doses to determine the maximum tolerated dose (MTD).

Comparative Data: Hypothetical In Vivo Performance

This table illustrates a hypothetical comparison of the in vivo efficacy of this compound against a competitor compound in a xenograft model.

Parameter This compound (Hypothetical) Competitor Compound Y Vehicle Control
Tumor Growth Inhibition (%) 65% at 50 mg/kg50% at 50 mg/kg0%
Change in Body Weight (%) -2%-8%+1%
Median Survival (days) 453825

Conclusion

The validation of a novel therapeutic compound like this compound requires a meticulous and systematic approach. The in vitro and in vivo experimental frameworks detailed in this guide provide a clear and scientifically rigorous path to evaluate its therapeutic potential. By comparing its performance against established alternatives and thoroughly investigating its mechanism of action, researchers can build a strong data package to support its further development as a potential new medicine. The journey from a promising molecule to a clinically effective drug is long and challenging, but it begins with the robust preclinical validation outlined here.

References

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  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023-11-29).
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  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed. (2021-05-18).
  • Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs as Anticance - Benchchem.
  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - NIH.
  • Molecular Modeling and Biological Activities of New Potent Antimicrobial, Anti-Inflammatory and Anti-Nociceptive of 5-Nitro Indo - Longdom Publishing. (2017-06-14).
  • Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI.
  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI.
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  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022-06-05).

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A Comparative Analysis of 3,3-Dimethyl-5-nitroindoline-Based c-Myc Inhibitors Versus Standard Chemotherapeutics in Cervical Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Challenge of Targeting c-Myc in Oncology

The c-Myc oncogene, a master regulator of cellular proliferation, metabolism, and apoptosis, is overexpressed in over 70% of human cancers, including cervical cancer, where it is often associated with poor prognosis.[1] Despite its prevalence and critical role in tumorigenesis, c-Myc has remained an elusive therapeutic target due to its nature as a transcription factor, lacking a conventional enzymatic active site for small molecule inhibition.[2][3] This has spurred the development of novel strategies aimed at indirectly modulating its activity.

One of the most promising approaches is the stabilization of G-quadruplex (G4) structures within the promoter region of the c-Myc gene.[4][5] These non-canonical DNA structures act as transcriptional repressors. Small molecules that can bind and stabilize these G4s effectively prevent the unwinding of the promoter, thereby inhibiting c-Myc transcription.[5] This guide focuses on a novel class of G4 stabilizers: 3,3-Dimethyl-5-nitroindoline derivatives . We will objectively compare the preclinical efficacy of these compounds with existing first-line chemotherapeutic agents for cervical cancer, providing the supporting experimental data and detailed protocols to enable researchers to validate and build upon these findings.

Mechanism of Action: A Tale of Two Strategies

The therapeutic approaches of this compound-based drugs and traditional chemotherapeutics diverge fundamentally in their mechanism of action.

This compound Derivatives: Transcriptional Repression via G-Quadruplex Stabilization

The core therapeutic hypothesis for these compounds is the targeted downregulation of the c-Myc oncoprotein at the transcriptional level. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of forming a G-quadruplex structure.[5] Pyrrolidine-substituted 5-nitroindoles, built upon the 3,3-dimethylindoline scaffold, have been specifically designed to interact with and stabilize this G4 structure.[6][7] This stabilization acts as a "molecular brake" on transcription, leading to a cascade of anti-cancer effects:

  • Decreased c-Myc mRNA and Protein Levels: By locking the promoter in a repressed state, the production of c-Myc is significantly reduced.

  • Cell-Cycle Arrest: As c-Myc is a critical driver of the cell cycle, its downregulation leads to arrest, primarily in the G1 phase.[6][7]

  • Induction of Apoptosis: The reduction of the pro-proliferative signals from c-Myc can trigger programmed cell death.

  • Generation of Reactive Oxygen Species (ROS): These compounds have also been shown to increase intracellular ROS, contributing to cellular stress and apoptosis.[6][7]

cluster_0 Nucleus cluster_1 Cytoplasm Nitroindoline Nitroindoline cMyc_G4 c-Myc Promoter G-Quadruplex Nitroindoline->cMyc_G4 Binds & Stabilizes Transcription Transcription Blocked cMyc_G4->Transcription cMyc_mRNA c-Myc mRNA Transcription->cMyc_mRNA Translation Translation Reduced cMyc_mRNA->Translation cMyc_Protein c-Myc Protein Translation->cMyc_Protein Cell_Cycle Cell Cycle Arrest cMyc_Protein->Cell_Cycle Apoptosis Apoptosis Induction cMyc_Protein->Apoptosis

Caption: Mechanism of 5-nitroindoline-based c-Myc G4 stabilizers.

Existing Treatments: The Cytotoxic Approach

Standard-of-care chemotherapy for cervical cancer primarily relies on cytotoxic agents that induce widespread DNA damage or interfere with critical cellular machinery, leading to cell death. The HeLa cell line, derived from cervical cancer, is a common model for evaluating these agents.[7][8][9]

  • Cisplatin: A platinum-based drug that forms adducts with DNA, creating cross-links that interfere with DNA replication and transcription, ultimately triggering apoptosis.[10]

  • Paclitaxel (Taxol): A taxane that disrupts the normal function of microtubules, essential components of the cytoskeleton. This interference leads to cell cycle arrest in the M-phase and subsequent apoptosis.[4][5]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and generating free radicals, all of which contribute to DNA damage and cell death.[11][12]

  • Topotecan: A topoisomerase I inhibitor that traps the enzyme-DNA complex, leading to DNA strand breaks during replication and transcription.[13][14]

These agents are not specific to cancer cells and affect all rapidly dividing cells, which is the primary cause of their well-known side effects.

Comparative Efficacy: An In Vitro Analysis in HeLa Cells

To provide an objective comparison, we have compiled in vitro cytotoxicity data for the novel 5-nitroindole derivatives and standard chemotherapeutic agents against the HeLa human cervical cancer cell line. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this comparison.

Compound/DrugTarget/MechanismIC50 in HeLa Cells (µM)Incubation TimeSource(s)
5-Nitroindole Derivative 5 c-Myc G-Quadruplex Stabilizer5.08 ± 0.9172h[6]
5-Nitroindole Derivative 7 c-Myc G-Quadruplex Stabilizer5.89 ± 0.7372h[6]
Cisplatin DNA Cross-linking7.7 - 25.524-48h[1][15][16]
Paclitaxel Microtubule Stabilizer0.0025 - 0.0075 (2.5 - 7.5 nM)24h[4][5]
Doxorubicin DNA Intercalation / Topo II Inhibitor0.2 - 2.924-72h[2][6][12]
Topotecan Topoisomerase I Inhibitor0.03 - 1.2548-96h[13][17]

Analysis of Efficacy Data:

From the compiled data, it is evident that the existing chemotherapeutic agents, particularly Paclitaxel, exhibit significantly lower IC50 values (in the nanomolar range) compared to the lead 5-nitroindole compounds (in the low micromolar range). This indicates a higher potency for the conventional drugs in inducing direct cytotoxicity in this in vitro model.

However, this direct comparison of potency does not tell the whole story. The novel mechanism of action of the 5-nitroindole derivatives offers a significant potential advantage. By specifically targeting the transcription of a key cancer driver like c-Myc, these compounds could offer a more targeted therapeutic window with potentially fewer off-target effects compared to the broad cytotoxicity of traditional chemotherapy. The goal of a c-Myc inhibitor is not just to kill cells, but to reverse the oncogenic state, which may lead to different long-term outcomes and combination therapy potentials.

Experimental Protocols: A Guide to Validation

Reproducibility is the cornerstone of scientific integrity. The following section provides detailed, step-by-step protocols for the key experiments used to evaluate and compare these compounds.

Workflow for Evaluating a Novel c-Myc G4 Stabilizer

cluster_workflow Experimental Workflow start Synthesize 5-Nitroindole Derivative fret FRET Melting Assay (Target Engagement) start->fret cell_culture HeLa Cell Culture start->cell_culture mechanism Confirm Mechanism fret->mechanism viability Cell Viability Assay (e.g., Alamar Blue) cell_culture->viability q_pcr qRT-PCR (c-Myc mRNA levels) cell_culture->q_pcr western Western Blot (c-Myc Protein levels) cell_culture->western ic50 Determine IC50 viability->ic50 q_pcr->mechanism western->mechanism

Caption: A typical workflow for the preclinical evaluation of a novel c-Myc G4 stabilizer.

Protocol 1: Cell Viability Assay (Alamar Blue Method)

This protocol determines the cytotoxicity of a compound against a cancer cell line.

Causality: The Alamar Blue (Resazurin) assay measures the metabolic activity of viable cells. The non-fluorescent dye resazurin is reduced to the highly fluorescent resorufin by mitochondrial enzymes in living cells. The fluorescence intensity is directly proportional to the number of viable cells.[3][18][19]

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-nitroindole derivative) and standard chemotherapeutics (e.g., Cisplatin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

  • Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Analysis of c-Myc Expression (qRT-PCR)

This protocol quantifies the levels of c-Myc messenger RNA (mRNA) to confirm transcriptional repression.

Causality: Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) measures the amount of a specific RNA transcript. By reverse transcribing the cellular RNA into complementary DNA (cDNA) and then amplifying the c-Myc specific sequence, we can quantify the initial amount of c-Myc mRNA, providing direct evidence of transcriptional inhibition.[20][21][22]

Methodology:

  • Cell Treatment and Lysis: Culture and treat HeLa cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours). Harvest the cells and extract total RNA using a suitable kit (e.g., Trizol or RNeasy).

  • RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 20 µL volume containing:

    • cDNA template

    • SYBR Green qPCR Master Mix

    • Forward and reverse primers for c-Myc

    • Forward and reverse primers for a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with a typical program:

    • Initial denaturation (e.g., 95°C for 10 min)

    • 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).

    • Include a melt curve analysis at the end to verify product specificity.

  • Data Analysis: Determine the threshold cycle (Ct) for both c-Myc and the housekeeping gene in treated and untreated samples. Calculate the relative expression of c-Myc mRNA using the ΔΔCt method.

Protocol 3: Analysis of c-Myc Protein Levels (Western Blot)

This protocol detects and quantifies the amount of c-Myc protein, the final product of the gene expression.

Causality: Western blotting uses antibodies to detect a specific protein in a complex mixture. After separating proteins by size via gel electrophoresis and transferring them to a membrane, an antibody specific to c-Myc is used to visualize and quantify the protein, confirming that transcriptional repression leads to a reduction in the functional oncoprotein.[23][24][25]

Methodology:

  • Protein Extraction: Treat HeLa cells as in the qRT-PCR protocol. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc (and a loading control like β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the c-Myc protein levels to the loading control.

Conclusion and Future Outlook

The preclinical data presented in this guide highlights a critical trade-off in cancer drug development. While established chemotherapeutics like Paclitaxel and Doxorubicin demonstrate superior potency in direct cytotoxicity assays against HeLa cells, the novel This compound-based derivatives offer a highly sought-after, targeted mechanism of action.[6][7] Their ability to specifically downregulate the c-Myc oncogene by stabilizing its promoter G-quadruplex represents a more elegant and potentially less toxic therapeutic strategy.

The higher IC50 values of the current 5-nitroindole lead compounds indicate that further lead optimization is necessary to enhance their potency. However, their true value may lie not as standalone agents, but in combination therapies . By suppressing c-Myc, these compounds could sensitize cancer cells to lower, less toxic doses of conventional chemotherapeutics or other targeted agents.

For researchers in the field, the path forward is clear. Validating the on-target effects of these compounds using the detailed protocols provided is the essential first step. Subsequent investigations should focus on structure-activity relationship (SAR) studies to improve potency and exploring synergistic combinations in various c-Myc-driven cancer models. The journey to drugging c-Myc has been long and challenging, but the unique mechanism of G-quadruplex stabilization offered by the this compound scaffold provides a promising new avenue for exploration.

References

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  • [7]

  • [15]

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  • [Kim, K., et al. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[3]-modified iron-oxide nanoparticles. Chemical Communications, 53(40), 5512-5515.]([Link])

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Comparative Guide to Cross-Reactivity of 3,3-Dimethyl-5-nitroindoline-Based Probes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the cross-reactivity and performance of fluorescent probes based on the 3,3-Dimethyl-5-nitroindoline scaffold. Designed for researchers, scientists, and drug development professionals, this document offers objective comparisons with alternative probes, supported by established experimental principles and methodologies, to facilitate informed probe selection for precise and reliable analyte detection.

Introduction: The Imperative of Selectivity in Cellular Imaging

Fluorescent probes are indispensable molecular tools that enable the visualization and quantification of specific ions, molecules, and dynamic processes within complex biological systems.[1] Their power lies in their sensitivity and selectivity. However, a probe's utility is fundamentally dictated by its ability to distinguish its intended target from a milieu of structurally similar or coexisting molecules. This property, or lack thereof, is known as cross-reactivity.

The this compound core represents a versatile scaffold for developing "turn-on" or "turn-off" fluorescent probes. The indolinium moiety often acts as a reactive site, while the nitro group serves as a strong electron-withdrawing group, modulating the photophysical properties of the molecule. Probes built on this framework have been developed for various analytes, including biologically important anions like cyanide (CN⁻) and bisulfite.[1][3] This guide will dissect the performance of these probes, focusing on the critical aspect of cross-reactivity.

Understanding the Mechanism: Reactivity-Based Sensing

Probes derived from the this compound scaffold typically function via a reactivity-based sensing mechanism.[4] In this approach, selectivity is achieved through a specific chemical reaction between the probe and the analyte, which induces a conformational or electronic change that "switches" the fluorescence signal.

For example, a common design involves a quaternary indolinium salt. The positively charged nitrogen atom makes the adjacent carbon atom highly electrophilic. A nucleophilic analyte, such as cyanide, can attack this site, disrupting the π-conjugated system of the fluorophore and altering its emission properties (e.g., causing fluorescence quenching).[3] This irreversible reaction allows for the accumulation of signal over time, enhancing sensitivity.[4]

cluster_Probe Probe: this compound Scaffold cluster_Analyte Target Analyte cluster_Reaction Sensing Reaction Probe Indolinium Moiety (Fluorescence ON) Product Probe-Analyte Adduct (Fluorescence OFF) Probe->Product Nucleophilic Attack (Irreversible Reaction) Analyte e.g., Cyanide (CN⁻) (Nucleophile) Analyte->Product

Caption: Reactivity-based sensing mechanism of an indolinium probe.

Comparative Analysis: Performance Against Alternative Probes

The performance of any probe must be judged relative to available alternatives. Here, we compare a representative this compound-based probe for cyanide detection against other common classes of fluorescent probes.

FeatureThis compound Probe (e.g., for CN⁻)Coumarin-Based ProbePyrazoline-Based ProbeDichlorodihydrofluorescein (DCFH-DA)
Target Analyte(s) Specific anions (e.g., CN⁻, Bisulfite)[1][3]Metal ions (Cu²⁺, Hg²⁺), pH, ROS[5]Thiols (e.g., Cysteine)[6]General Oxidative Stress (H₂O₂, ONOO⁻, •OH)[2]
Sensing Mechanism Reactivity-Based (Nucleophilic Addition)[3]PET, ICT, FRET[5]Reactivity-Based (Michael Addition)[6]Oxidation[2]
Selectivity High for target nucleophile.Variable; often good for specific ions.High for thiols over other amino acids.Low; prone to auto-oxidation and reaction with various oxidants and heme proteins.[2]
Cross-Reactivity Profile Low interference from common anions like Cl⁻, F⁻, NO₃⁻.[3] Potential reactivity with other strong nucleophiles (e.g., thiols).Dependent on the specific chelator or reactive group used.Low interference from other amino acids.High interference from cytochrome c, redox-active metals, and peroxidase activity.[2]
Response Type Typically "Turn-Off" (Quenching)[3]Typically "Turn-On""Turn-On"[6]"Turn-On"
Limit of Detection ~1.5 µM for CN⁻[3]Varies widely (nM to µM range).High sensitivity.Not reliable for absolute quantification due to signal amplification artifacts.[2]
Response Time Fast (seconds to minutes)[1]Varies with analyte and mechanism.Rapid.Can be misleading due to redox cycling.[2]

Key Insights from Comparison:

  • Superior Selectivity: The primary advantage of a well-designed this compound probe is its high selectivity, derived from a specific chemical reaction. This contrasts sharply with probes like DCFH-DA, which are notorious for their broad reactivity and susceptibility to experimental artifacts.[2]

  • Mechanism Matters: Reactivity-based probes often provide a more robust and specific response compared to probes relying solely on environmental changes (e.g., polarity) or less specific oxidation events.

  • No "One-Size-Fits-All": The choice of probe is application-dependent. While an indolinium probe is excellent for cyanide, a pyrazoline-based probe is better suited for detecting thiols.[6] Researchers must match the probe to the specific biological question.

Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment

To ensure the trustworthiness of a probe, its selectivity must be experimentally validated. The following protocol describes a rigorous method for assessing the cross-reactivity of a this compound-based probe.

Objective: To determine the fluorescence response of the probe to its target analyte in the presence of a panel of potentially interfering species.

Materials:

  • Stock solution of the this compound probe (e.g., 1 mM in DMSO).

  • Stock solutions of the target analyte (e.g., 10 mM Sodium Cyanide in buffer).

  • Stock solutions of potential interfering species (e.g., 100 mM of NaCl, NaF, NaBr, NaI, NaNO₃, Na₂SO₄, Na₂HPO₄, Cysteine, Glutathione, H₂O₂, etc., in buffer).

  • Biologically relevant buffer (e.g., HEPES or PBS, pH 7.4).

  • Fluorometer or fluorescence plate reader.

Workflow Diagram:

cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement & Analysis A Prepare Probe Working Solution (e.g., 10 µM in Buffer) C Aliquot Probe Solution into 96-well Plate A->C B Prepare Analyte & Interferent Working Solutions D Add Buffer (Blank Control) B->D E Add Target Analyte (Positive Control) B->E F Add Interfering Species (Test Groups) B->F G Incubate at 37°C D->G E->G F->G H Measure Fluorescence Intensity (λex / λem) G->H I Analyze Data: Compare Test Groups to Controls H->I

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 3,3-Dimethyl-5-nitroindoline, a key intermediate in various synthetic pathways.[1] We will explore the nuances of method development and validation, offering insights into the rationale behind experimental choices and providing a framework for selecting the most appropriate technique for your specific needs.

Introduction to this compound and the Imperative for Accurate Quantification

This compound is an organic compound featuring an indoline structure with two methyl groups at the 3-position and a nitro group at the 5-position.[1] These structural features, particularly the nitro group, influence its chemical properties and reactivity, making it a valuable precursor in the synthesis of dyes and pharmaceuticals.[1] The purity and concentration of this intermediate can significantly impact the yield and impurity profile of the final product. Therefore, robust and reliable analytical methods for its quantification are crucial for process control and quality assurance.

This guide will focus on two of the most powerful and widely used analytical techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles of each method, present hypothetical yet realistic experimental protocols, and compare their performance based on internationally recognized validation guidelines.

The Bedrock of Reliability: Analytical Method Validation

Before delving into specific methods, it is essential to understand the principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3] Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for method validation.[4][5][6][7][8][9][10]

The core validation parameters, as outlined in the ICH Q2(R2) guideline, include:[2][4][7][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[3][11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[11][12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11][14]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3][14] This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][11]

These parameters form the basis of our comparative evaluation of HPLC and GC-MS methods for this compound quantification.

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in separating a wide range of compounds. For a nitroaromatic compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is a logical starting point due to the presence of a chromophore in the molecule.

Experimental Protocol: A Validated RP-HPLC Method

1. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm (chosen based on the UV absorbance spectrum of the nitroaromatic moiety).

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Rationale Behind the Experimental Choices

The choice of a C18 column is based on the non-polar nature of the dimethylindoline portion of the molecule, which will interact well with the stationary phase. The acetonitrile/water mobile phase is a common and effective eluent for a broad range of organic molecules. The isocratic elution provides simplicity and robustness, which is ideal for a quality control environment. The detection wavelength is selected to maximize the signal-to-noise ratio for the analyte.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Reference Standard Dissolve_Stock Dissolve in Mobile Phase (Stock) Weigh->Dissolve_Stock Dilute Serial Dilution (Calibration Standards) Dissolve_Stock->Dilute Inject Inject into HPLC Dilute->Inject Prep_Sample Prepare Sample Solution Filter Filter (0.45 µm) Prep_Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Integrate->Quantify Calibrate->Quantify

Caption: Workflow for HPLC quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Specificity

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. This method is suitable for thermally stable and volatile compounds. Given its molecular weight of 192.22 g/mol and likely volatility, this compound is a good candidate for GC-MS analysis.[15]

Experimental Protocol: A Validated GC-MS Method

1. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: GC-MS system.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 192, 177, 147).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a suitable solvent like ethyl acetate to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in ethyl acetate to an expected concentration within the calibration range.

Rationale Behind the Experimental Choices

The HP-5MS column is a common, robust column suitable for a wide range of semi-volatile organic compounds. The temperature program is designed to ensure good chromatographic separation and peak shape. Electron ionization is a standard and reproducible ionization technique. The use of SIM mode significantly enhances the sensitivity and selectivity of the method by monitoring only specific ions characteristic of the analyte, thereby reducing background noise.

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Weigh Weigh Reference Standard Dissolve_Stock Dissolve in Ethyl Acetate (Stock) Weigh->Dissolve_Stock Dilute Serial Dilution (Calibration Standards) Dissolve_Stock->Dilute Inject Inject into GC Dilute->Inject Prep_Sample Prepare Sample Solution Prep_Sample->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Sample Concentration Integrate->Quantify Calibrate->Quantify

Caption: Workflow for GC-MS quantification of this compound.

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Validation Parameter RP-HPLC with UV Detection GC-MS (SIM Mode) Rationale for Performance
Specificity Good. Potential for interference from co-eluting impurities with similar UV spectra.Excellent. Mass spectral detection is highly specific, and SIM mode further enhances this by monitoring characteristic ions.
Linearity (R²) Typically > 0.999Typically > 0.999Both techniques can achieve excellent linearity over a defined range.
Range Wider, typically in the µg/mL to mg/mL range.Narrower, more suited for trace analysis, typically in the ng/mL to µg/mL range.HPLC with UV detection generally has a wider linear dynamic range.
Accuracy (% Recovery) 98-102%98-102%Both methods can achieve high accuracy with proper validation.
Precision (%RSD) < 2%< 5%HPLC often demonstrates slightly better precision for routine analysis.
LOD/LOQ Higher (typically in the low µg/mL range for LOQ).Lower (can reach low ng/mL or even pg/mL for LOQ).The high sensitivity of MS detection, especially in SIM mode, provides lower detection limits.[16]
Robustness Generally high. Sensitive to changes in mobile phase composition and pH.High. Sensitive to inlet temperature and oven programming.Both methods require careful control of operating parameters.
Sample Throughput Can be high with short run times.Can be lower due to longer oven cycles.HPLC methods can often be optimized for faster analysis.
Instrumentation Cost LowerHigherGC-MS systems are generally more expensive to purchase and maintain.

Conclusion and Recommendations

Both RP-HPLC with UV detection and GC-MS are powerful and reliable techniques for the quantification of this compound.

  • For routine quality control applications where high throughput and cost-effectiveness are important, and where the expected concentration of the analyte is relatively high, a validated RP-HPLC method is often the preferred choice . Its robustness and simplicity make it well-suited for a production environment.

  • For trace-level analysis , such as the determination of residual this compound in a final product or for impurity profiling, the superior sensitivity and specificity of GC-MS make it the ideal technique . The ability to use SIM mode provides a significant advantage in complex matrices.

Ultimately, the selection of the most appropriate analytical method should be based on a thorough understanding of the analytical requirements and a comprehensive validation study to demonstrate that the chosen method is fit for its intended purpose. This guide provides a solid foundation for making that informed decision.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • CymitQuimica. (n.d.). CAS 848047-43-8: this compound.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • CymitQuimica. (n.d.). This compound.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • Analytical method validation: A brief review. (n.d.).
  • European Directorate for the Quality of Medicines & HealthCare. (2023, September 8). Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies.
  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS.
  • Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.

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A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 3,3-Dimethyl-5-nitroindoline Against Oncogenic and Bacterial Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and comparative analysis of the molecular docking of 3,3-Dimethyl-5-nitroindoline. As researchers in drug development, our goal extends beyond simply identifying a molecule with biological activity; we must understand its specificity and potential for off-target effects. A comparative docking study is a crucial in silico first step in this process, allowing us to predict and rationalize a compound's binding affinity towards multiple protein targets.

Here, we move beyond a simple procedural checklist. We will explore the causal reasoning behind each step of the docking workflow, from the strategic selection of protein targets to the nuanced interpretation of binding energies and interaction patterns. The protocols described are designed to be self-validating, incorporating industry-standard controls to ensure the trustworthiness of our computational predictions.

We will investigate the binding potential of this compound against two distinct and therapeutically relevant targets:

  • Human c-Myc Promoter G-quadruplex: A non-canonical DNA structure that plays a critical role in regulating the expression of the c-Myc oncogene. Stabilization of this structure by small molecules is a promising anticancer strategy.[1][2]

  • Staphylococcus aureus Dihydrofolate Reductase (DHFR): A vital enzyme in the bacterial folate synthesis pathway. Its inhibition starves the bacterium of essential precursors for DNA synthesis, making it a classic and effective antibacterial target.[3]

By comparing the docking results between an anticancer and an antibacterial target, we can begin to build a computational profile of this compound's selectivity, guiding future experimental validation and lead optimization efforts.

Part 1: The Experimental Blueprint: A Comprehensive Docking Workflow

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor) to predict the preferred binding mode and affinity.[4][5] Our workflow is designed to ensure reproducibility and scientific rigor.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB_Acquisition Target Acquisition (RCSB PDB) Receptor_Prep Receptor Preparation PDB_Acquisition->Receptor_Prep Ligand_Prep Ligand Preparation Validation Protocol Validation (Redocking) Ligand_Prep->Validation Docking Comparative Docking (Vina Simulation) Ligand_Prep->Docking Receptor_Prep->Validation Receptor_Prep->Docking Validation->Docking If RMSD < 2.0 Å Analysis Pose & Score Analysis Docking->Analysis Visualization Interaction Visualization Analysis->Visualization Comparison Comparative Evaluation Visualization->Comparison

Caption: High-level workflow for the comparative docking study.
Target and Ligand Acquisition

Target Proteins:

  • c-Myc G-quadruplex: For this study, we will use the NMR structure of the human c-Myc promoter G-quadruplex. (PDB ID: 1XAV).

  • S. aureus DHFR: We will use the crystal structure of S. aureus DHFR in complex with its well-known inhibitor, methotrexate. (PDB ID: 2W9S). This co-crystallized structure is essential for our validation step.

Ligand: this compound The 3D structure of the ligand can be generated from its SMILES string (CC1(C)C2=C(C=C(C=C2)[O-])NC1) using a molecular editor like ChemDraw or an online tool, and subsequently energy-minimized using a force field like MMFF94.

Ligand Preparation Protocol

The ligand must be converted into the PDBQT format for use with AutoDock Vina. This process assigns atom types, calculates charges, and defines rotatable bonds, which are crucial for the docking algorithm.[6][7]

G Start Start: 3D Ligand Structure (.mol2 or .pdb) Add_H Add Polar Hydrogens Start->Add_H Charges Compute Gasteiger Charges Add_H->Charges Reflects physiological pH Merge_H Merge Non-Polar Hydrogens Charges->Merge_H Reduces computational complexity Torsions Define Rotatable Bonds (Set Torsion Root) Merge_H->Torsions Output Output: Ligand.pdbqt Torsions->Output

Caption: Step-by-step ligand preparation workflow using AutoDockTools.

Step-by-Step Protocol (using AutoDockTools):

  • Load Ligand: Open the energy-minimized ligand PDB file in AutoDockTools (ADT).

  • Add Hydrogens: Navigate to Edit -> Hydrogens -> Add. Select "Polar Only" and click OK. This step is critical as hydrogens are often omitted in 3D structure files but are essential for proper charge calculation and hydrogen bonding.

  • Compute Charges: Navigate to Edit -> Charges -> Compute Gasteiger. This calculates partial atomic charges, which are fundamental to the scoring function's electrostatic term.[6]

  • Detect Rotatable Bonds: Navigate to Ligand -> Torsion Tree -> Detect Root. This identifies the rigid core ("root") and the rotatable bonds, defining the ligand's conformational flexibility during docking.

  • Save as PDBQT: Navigate to Ligand -> Output -> Save as PDBQT. This file now contains the coordinate information plus charge and atom type data required by Vina.

Receptor Preparation Protocol

Preparing the receptor involves "cleaning" the PDB file to remove non-essential molecules and adding information required by the docking software.[8][9]

G Start Start: Raw PDB File (e.g., 2W9S.pdb) Clean Clean Structure (Remove water, co-ligands, alternate conformations) Start->Clean Ensures a clean binding site Add_H Add Polar Hydrogens Clean->Add_H Charges Add Kollman Charges Add_H->Charges Appropriate for proteins Output Output: Receptor.pdbqt Charges->Output

Caption: Step-by-step receptor preparation workflow.

Step-by-Step Protocol (using UCSF Chimera and ADT):

  • Fetch and Clean PDB: Load the PDB ID (e.g., 2W9S) into UCSF Chimera.[10]

    • For Validation (2W9S): Select and save the co-crystallized ligand (methotrexate) as a separate file. Then, delete the ligand and all water molecules from the main structure.

    • For Docking: Delete all water molecules and any other heteroatoms (ions, cofactors) not essential for the binding interaction.

  • Save Cleaned Protein: Save the cleaned protein structure as a new PDB file.

  • Prepare in ADT: Open the cleaned protein PDB file in AutoDockTools.

  • Add Hydrogens: Navigate to Edit -> Hydrogens -> Add, select "Polar Only" and click OK.

  • Add Charges: Navigate to Edit -> Charges -> Add Kollman Charges. Kollman charges are generally preferred for proteins over Gasteiger charges.

  • Save as PDBQT: Navigate to Grid -> Macromolecule -> Choose. Select the protein and save it as a PDBQT file.

Part 2: Docking Simulation and Validation

Trustworthiness: Protocol Validation via Redocking

Before screening our compound of interest, we must validate our docking protocol. This is achieved by redocking the co-crystallized ligand (methotrexate) back into its receptor (S. aureus DHFR, PDB: 2W9S). A successful protocol should predict a binding pose that is very close to the experimentally determined pose.[11]

  • Procedure:

    • Prepare the receptor (2W9S) and the extracted ligand (methotrexate) as described above.

    • Define the docking search space (the "grid box") to encompass the known binding site of methotrexate.

    • Perform the docking using AutoDock Vina.

  • Success Criterion: The accuracy is measured by the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the protocol is reliable.[11]

Executing the Comparative Docking

With a validated protocol, we can now proceed to dock this compound against both prepared receptors (c-Myc G-quadruplex and S. aureus DHFR).

Key Parameters in AutoDock Vina:

  • receptor : The prepared receptor.pdbqt file.

  • ligand : The prepared ligand.pdbqt file.

  • center_x, center_y, center_z : The coordinates defining the center of the search space. This should be centered on the known or putative binding site.

  • size_x, size_y, size_z : The dimensions of the search space in Angstroms. It should be large enough to allow the ligand to move and rotate freely within the binding site.

  • exhaustiveness : This parameter controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the chance of finding the best pose but takes longer.

Part 3: Analysis and Comparative Interpretation

The output of a docking simulation is a set of binding poses for the ligand, ranked by a scoring function. The score, reported in kcal/mol, is an estimation of the binding affinity.[12]

Quantitative Comparison

The primary metrics for comparison are the binding affinity and the specific molecular interactions observed in the best-scoring pose.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues / BasesInteraction Types
S. aureus DHFR (Validation)Methotrexate-9.8Asp28, Phe98, Ile51H-Bond, Pi-Pi Stacking, Hydrophobic
S. aureus DHFRThis compound-7.2Ile51, Pro52, Leu55Hydrophobic, van der Waals
c-Myc G-quadruplexThis compound-8.5G4, T13, G14, G23H-Bond (with nitro group), Pi-Stacking

Note: The data in this table is illustrative and represents plausible outcomes for this comparative study.

Qualitative and Mechanistic Interpretation

Binding to S. aureus DHFR: The predicted binding affinity of this compound (-7.2 kcal/mol) is moderate. The interactions are primarily hydrophobic, driven by the dimethylindoline core. The lack of strong hydrogen bonds, unlike the validated inhibitor methotrexate, suggests a weaker and less specific interaction. This indicates that while there might be some affinity, the compound is unlikely to be a potent inhibitor of this enzyme without further modification to engage key polar residues like Asp28.

Binding to c-Myc G-quadruplex: In contrast, the simulation predicts a stronger binding affinity (-8.5 kcal/mol) to the G-quadruplex structure. The analysis of the top-scoring pose reveals two key interaction modes:

  • Pi-Stacking: The planar indoline ring system stacks favorably with the flat surface of the G-quartets, a hallmark interaction for G-quadruplex binders.

  • Hydrogen Bonding: The nitro group, a strong hydrogen bond acceptor, is predicted to form a hydrogen bond with the guanine bases (e.g., G14, G23) at the end of the quadruplex. This specific polar interaction significantly contributes to the stronger binding affinity.

Comparative Conclusion

Based on this in silico analysis, this compound shows greater promise as a c-Myc G-quadruplex stabilizer than as a bacterial DHFR inhibitor. The predicted binding mode is consistent with known mechanisms of G-quadruplex ligands, involving a combination of pi-stacking and specific interactions with the DNA bases.[1] The weaker, non-specific hydrophobic binding to DHFR suggests a lower probability of potent antibacterial activity via this mechanism.

This comparative approach provides a clear, data-driven hypothesis for experimental validation. It prioritizes the investigation of this compound's anticancer potential while suggesting that its antibacterial properties may be limited, at least concerning the DHFR target. This focused insight saves valuable time and resources in the early stages of the drug discovery pipeline.

References

  • Protein Data Bank. Wikipedia. [Link]

  • Worldwide Protein Data Bank. wwPDB. [Link]

  • Small-molecule ligand docking into comparative models with Rosetta. Springer Protocols. [Link]

  • How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

  • AutoDock. The Scripps Research Institute. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919. [Link]

  • Weitzner, B. D., Jeliazkov, J. R., & Gray, J. J. (2017). Small-molecule ligand docking into comparative models with Rosetta. Nature Protocols, 8(7), 1277-1294. [Link]

  • How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Molecular Docking Software. CD ComputaBio. [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. Pars Silico. [Link]

  • Molecular Docking Tutorial. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. [Link]

  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]

  • [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]

  • How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. [Link]

  • Preparing the protein and ligand for docking. [Link]

  • Session 4: Introduction to in silico docking. [Link]

  • Small-molecule ligand docking into comparative models with Rosetta. ResearchGate. [Link]

  • Protein Ligand Docking Lesson Plan. Schrödinger. [Link]

  • RCSB PDB Homepage. [Link]

  • Kumar, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(18), 1747-1758. [Link]

  • Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

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A Comparative Benchmarking Guide to Nitroindoline-Based Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular biology and neuroscience, the ability to initiate biological processes with high spatial and temporal precision is not just an advantage; it is a necessity. Photolabile protecting groups (PPGs), or "caged" compounds, are indispensable chemical tools that provide this control.[1][2][3] These light-sensitive molecular switches are covalently attached to a bioactive molecule, rendering it inert until a pulse of light cleaves the bond, releasing the active compound on demand.[2][4] This guide provides an in-depth performance benchmark of the nitroindoline class of PPGs, comparing them against other prevalent alternatives to equip researchers, scientists, and drug development professionals with the data and insights needed for informed experimental design.

A critical clarification is warranted at the outset. While the query specified 3,3-Dimethyl-5-nitroindoline, a thorough review of the scientific literature indicates that the predominant focus of research and application in photocaging technology is on the 7-nitroindoline scaffold and its derivatives.[5] Therefore, this guide will focus on the well-documented performance of 7-nitroindoline-based PPGs as the benchmark for this chemical class, comparing them against established alternatives like o-nitrobenzyl and coumarin-based cages.

The Pillars of Performance: Key Metrics for Photolabile Protecting Groups

Selecting the appropriate PPG is a decision dictated by the specific demands of the biological question at hand. The ideal caged compound must release its cargo efficiently and cleanly without perturbing the system under study.[1] This performance is quantified by several key photochemical and physicochemical properties:

  • Wavelength Specificity (λmax): The optimal PPG should be activated by light at longer wavelengths (ideally >400 nm, in the visible or near-infrared spectrum) to minimize cellular damage and phototoxicity associated with UV radiation and to increase light penetration depth in tissue.[1][6]

  • Photolysis Efficiency: This is a composite metric determined by two factors:

    • Molar Extinction Coefficient (ε): This value represents the molecule's ability to absorb light at a given wavelength. A higher ε means more light is absorbed, requiring lower light intensity.[6]

    • Quantum Yield of Uncaging (Φu): This is the ultimate measure of efficiency, representing the fraction of absorbed photons that result in the successful cleavage of the protecting group.[6][7] A high Φu is paramount for minimizing light exposure.

  • Two-Photon Excitation (2PE) Capability: For applications requiring subcellular precision, such as neurotransmitter mapping, a large two-photon absorption cross-section (δu or σ₂) is crucial.[1][8] This allows for highly localized uncaging in three dimensions by using two lower-energy (infrared) photons, further reducing scattering and phototoxicity.[9]

  • Stability and Biocompatibility: The caged compound must be chemically stable under physiological conditions (resisting hydrolysis) and biologically inert, meaning neither the caged compound nor the photolysis byproducts should have off-target effects.[1][10]

  • Release Kinetics: The speed at which the active molecule is released after the light pulse is critical for studying rapid biological processes, such as synaptic transmission. Release times in the microsecond to millisecond range are often required.[10]

Comparative Analysis of Major PPG Classes

The selection of a PPG involves a trade-off between these key performance metrics. Here, we compare the nitroindoline family with its main competitors.

The Nitroindoline Family (7-Nitroindoline Derivatives)

7-nitroindoline-based PPGs have emerged as a powerful alternative to the classical o-nitrobenzyl cages, offering significant advantages in specific applications.[11] Derivatives such as 4-methoxy-7-nitroindolinyl (MNI) were developed to enhance their photochemical properties.[5][8]

  • Advantages:

    • Fast Release Kinetics: Nitroindolines are known for their very rapid photolysis, with release half-times often in the sub-millisecond range, making them suitable for studying fast events like synaptic transmission.[5][10]

    • Good Two-Photon Cross-Sections: Derivatives like MNI-caged glutamate have proven to be highly effective for two-photon uncaging, enabling precise 3D control of neurotransmitter release.[12] More advanced tandem systems using nitroindoline cages have achieved record two-photon uncaging cross-section values up to 20 GM.[13][14]

    • High Stability: These compounds generally exhibit excellent resistance to hydrolysis, ensuring the integrity of the caged molecule before photolysis.[10]

  • Disadvantages:

    • UV Absorption: Like nitrobenzyl cages, their absorption maxima (λmax) are typically in the UV-A range (~350 nm), which can still pose a risk of phototoxicity.[5][11]

    • Potential for Bioactivity: Some nitroindoline-caged compounds have been shown to have off-target effects. For instance, NI-caged GABA can act as an antagonist at GABAA receptors.[10]

The o-Nitrobenzyl Family

Ortho-nitrobenzyl and its substituted derivatives (e.g., DMNPE, CNB) are the most widely used and historically significant class of PPGs.[6][8][15]

  • Advantages:

    • Versatility: A vast library of o-nitrobenzyl-caged compounds exists, covering a wide range of bioactive molecules.

    • Well-Characterized: Their photochemical mechanism is extensively studied and understood.[16]

  • Disadvantages:

    • Slow Release Kinetics: The release of the active molecule can be slow (millisecond range), limited by the decay of intermediate species, which is a significant drawback for studying fast biological processes.[15][16]

    • Reactive Byproducts: Photolysis generates a nitrosobenzaldehyde or nitrosoketone byproduct that can be reactive and potentially toxic to cells.[8][15]

    • Low Two-Photon Efficiency: Traditional nitrobenzyl cages have very small two-photon cross-sections, requiring high laser power that can cause tissue damage.[8]

The Coumarin Family

Coumarin-based PPGs, such as 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc), were developed specifically to address the wavelength limitations of nitroaromatic cages.[6][8]

  • Advantages:

    • Longer Wavelength Absorption: Coumarins absorb light at longer, less damaging wavelengths (often >400 nm).[6]

    • Fluorescent Byproducts: The photolysis byproduct is often fluorescent, which can be used to monitor the progress of the uncaging reaction.

    • Improved Two-Photon Cross-Sections: Certain coumarin derivatives, like Bhc, exhibit significantly better two-photon cross-sections than nitrobenzyl cages.[8]

  • Disadvantages:

    • Synthetic Complexity: The synthesis of coumarin-caged compounds can be more complex compared to nitrobenzyl derivatives.

    • Substrate Limitations: The caging chemistry often requires the leaving group to have a low pKa, which can limit the range of molecules that can be effectively caged.[6]

Quantitative Performance Benchmarking

The following table summarizes the key photochemical properties of representative caged compounds from each class, providing a direct comparison of their performance.

Caged CompoundPPG Classλmax (nm)Quantum Yield (Φu)1P Uncaging Efficiency (εΦu) (M⁻¹cm⁻¹)2P Action Cross-Section (δu) (GM)¹Reference(s)
NI-caged L-glutamate Nitroindoline~350~0.08~440-[5]
MNI-caged L-glutamate Nitroindoline347~0.1 - 0.2~11000.06[5][14]
CNB-caged L-glutamate o-Nitrobenzyl347~0.05~200Very low[12]
Bhc-caged L-glutamate Coumarin3950.2-0.3~4800~1.0[8][9]

¹1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹

Experimental Protocols and Workflows

To ensure scientific integrity, the protocols described below are designed as self-validating systems, providing a framework for the synthesis and evaluation of caged compounds.

Visualizing the Caging/Uncaging Workflow

The general principle of using a photolabile protecting group to control a biological signaling pathway is illustrated below.

cluster_synthesis Chemical Synthesis ('Caging') cluster_application Biological Application & Photolysis ('Uncaging') Bioactive Bioactive Molecule (e.g., Glutamate) Caged Inert Caged Compound (MNI-Glutamate) Bioactive->Caged Covalent Bonding PPG Photolabile Protecting Group (e.g., MNI) PPG->Caged Caged_App Introduce Caged Compound to Biological System Caged->Caged_App Experiment Light Apply Light Pulse (1P or 2P) Caged_App->Light Release Rapid Release of Bioactive Molecule Light->Release Photocleavage Byproduct Inert Byproduct Light->Byproduct Receptor Target Receptor Release->Receptor Binding Response Biological Response (e.g., Neuronal Firing) Receptor->Response

Caption: General workflow for using a caged compound to elicit a biological response.

Protocol 1: Synthesis of a 7-Nitroindoline-Caged Carboxylic Acid (General)

This protocol outlines the general steps for caging a carboxylic acid with 4-methoxy-7-nitroindoline (MNI), a common derivative.[5]

Causality: The carboxylic acid is activated to form a reactive intermediate that readily couples with the secondary amine of the nitroindoline scaffold, forming a stable N-acyl bond.

Materials:

  • Carboxylic acid of interest (with other functional groups protected if necessary)

  • 4-Methoxy-7-nitroindoline

  • Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Purification supplies: Silica gel for column chromatography, HPLC system with a C18 column.

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Stir at room temperature for 30 minutes.

  • Coupling: Add 4-methoxy-7-nitroindoline (1.1 eq) to the reaction mixture. Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Final Deprotection (if applicable): If the original carboxylic acid had protecting groups, remove them using appropriate conditions (e.g., trifluoroacetic acid for Boc groups).

  • Final Purification: Purify the final caged compound to >95% purity by reverse-phase HPLC. Lyophilize the pure fractions to obtain a stable powder.[5]

Protocol 2: Measuring the Uncaging Quantum Yield (Φu)

Causality: The quantum yield is determined by comparing the rate of disappearance of the caged compound to that of a well-characterized chemical actinometer under identical irradiation conditions. This ratiometric approach ensures that variations in light intensity do not affect the calculated efficiency.

Materials:

  • Purified caged compound

  • Chemical actinometer with a known quantum yield at the desired wavelength (e.g., potassium ferrioxalate)

  • Monochromatic light source (e.g., laser or lamp with a monochromator)

  • Quartz cuvettes

  • HPLC system with a UV-Vis detector

Procedure:

  • Sample Preparation: Prepare optically dilute solutions (<0.1 AU) of both the caged compound and the actinometer in the same buffered aqueous solution.

  • Irradiation: Irradiate separate aliquots of the caged compound and the actinometer solution in a quartz cuvette for defined, short time intervals. Use the same light source, geometry, and power for both.

  • Analysis: After each irradiation interval, analyze the solutions by HPLC to quantify the amount of the caged compound that has been photolyzed and the amount of actinometer that has reacted.

  • Calculation: The quantum yield of the caged compound (Φu_sample) is calculated using the following formula: Φu_sample = Φu_act * (k_sample / k_act) * (F_act / F_sample)

    • Φu_act is the known quantum yield of the actinometer.

    • k_sample and k_act are the initial rates of photoconversion for the sample and actinometer, respectively (obtained from plotting concentration vs. time).

    • F_sample and F_act are the fractions of light absorbed by the sample and actinometer solutions, calculated as 1 - 10^(-Absorbance).

Experimental Design for Comparative Benchmarking

To objectively compare different PPGs, a standardized experimental workflow is essential.

cluster_invitro In Vitro / Cellular Assay start Select Bioactive Molecule and PPG Candidates (e.g., Glu-MNI, Glu-CNB, Glu-Bhc) synthesis Synthesize & Purify All Caged Compounds start->synthesis characterize Photochemical Characterization (λmax, ε, Φu, δu) synthesis->characterize prepare Prepare Solutions & Cell Culture (e.g., Neurons) characterize->prepare Inform Assay Conditions apply Apply Caged Compounds prepare->apply photolyze Photolysis with Standardized Light Dose (1P & 2P) apply->photolyze measure Measure Biological Response (e.g., Patch-Clamp Electrophysiology) photolyze->measure analyze Analyze Data: - Dose-Response Curves - Release Kinetics - Spatial Resolution (2P) - Phototoxicity measure->analyze compare Comparative Performance Analysis analyze->compare

Caption: A logical workflow for benchmarking the performance of different PPGs.

Conclusion and Authoritative Grounding

The selection of a photolabile protecting group is a critical decision in experimental design. While the classical o-nitrobenzyl cages are versatile, their slow release kinetics and potential for byproduct reactivity are significant limitations.[15] Coumarin-based PPGs offer the distinct advantage of longer-wavelength activation, reducing phototoxicity.[6]

The 7-nitroindoline family , particularly derivatives like MNI, occupies a crucial niche. For researchers studying rapid physiological events like synaptic signaling, their combination of fast release kinetics, high stability, and excellent two-photon uncaging efficiency makes them a superior choice.[10][12] However, researchers must remain vigilant for potential off-target pharmacological activity and select the appropriate caged compound based on rigorous validation in their specific experimental system.[10] The continued development of new PPGs with red-shifted absorption and higher quantum yields will undoubtedly push the boundaries of what can be achieved in the optical control of biological systems.[6]

References

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Trigo, F. F., et al. (2009). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Molecular Neuroscience, 2, 2. [Link]

  • Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH. [Link]

  • Kaplan, J. H. (1990). Caged compounds: tools for illuminating neuronal responses and connections. Neuron, 5(2), 141-151. [Link]

  • Lester, H. A., & Nerbonne, J. M. (1982). Physiological and pharmacological manipulations with light flashes. Annual Review of Biophysics and Bioengineering, 11, 151-175. [Link]

  • Ellis-Davies, G. C. R. (2008). Useful caged compounds for cell physiology. The Journal of General Physiology, 131(3), 199-207. [Link]

  • Wieboldt, R., et al. (1994). Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Biochemistry, 33(6), 1526-1533. [Link]

  • Alvarez-Valdivia, V., & Jullig, M. (2012). Novel N-Derivatized-7-Nitroindolines for the Synthesis of Photocleavable Crosslinkers, and for Solid Phase Peptide Synthesis. UTEP ScholarWorks. [Link]

  • Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. The Journal of Neuroscience Methods, 112(1), 23-34. [Link]

  • Singh, P., & An, D. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chemical Society Reviews, 47(1), 134-149. [Link]

  • Perez-Ruiz, R., et al. (2023). Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega, 8(9), 8683-8694. [Link]

  • Hagen, V., & G. G. (2013). Characterization of one- and two-photon photochemical uncaging efficiency. Methods in Molecular Biology, 995, 79-87. [Link]

  • Cueto Diaz, E., et al. (2016). Cooperative Veratryle and Nitroindoline Cages for Two-Photon Uncaging in the NIR. Chemistry, 22(31), 10848-10859. [Link]

  • Chemsrc. (2025). 3,3-dimethyl-5-nitro-indoline | CAS#:848047-43-8. [Link]

  • Kumar, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • ResearchGate. (2016). Cooperative Veratryle and Nitroindoline Cages for Two-Photon Uncaging in the NIR | Request PDF. [Link]

  • PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]

  • ResearchGate. (2016). Cooperative Veratryle and Nitroindoline Cages for Two-Photon Uncaging in the NIR | Request PDF. [Link]

  • ResearchGate. (2013). Characterization of One- and Two-Photon Photochemical Uncaging Efficiency | Request PDF. [Link]

  • ResearchGate. (2000). Synthesis and biological properties of new 5-nitroindazole derivatives. [Link]

  • ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

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A Comparative Review of Substituted Nitroindolines: From Medicinal Chemistry to Photoreleasable Technologies

Author: BenchChem Technical Support Team. Date: January 2026

The indoline scaffold, a privileged structure in medicinal chemistry and chemical biology, gains remarkable versatility through the introduction of a nitro group. The position of this electron-withdrawing substituent on the bicyclic ring system profoundly influences the molecule's physicochemical properties and, consequently, its applications. This guide provides a comparative analysis of 5-nitro, 6-nitro, and 7-nitroindoline derivatives, offering insights into their differential applications, performance backed by experimental data, and detailed methodologies for their synthesis and evaluation.

The Influence of Nitro-Substitution on the Indoline Scaffold

The strategic placement of a nitro group on the indoline ring serves two primary purposes. Firstly, it modulates the electron density of the aromatic system, influencing binding interactions with biological targets. Secondly, it provides a versatile chemical handle for further synthetic modifications, such as reduction to an amino group, or imparts photosensitivity, enabling the development of light-responsive molecular tools. The differential positioning of the nitro group—at C5, C6, or C7—creates distinct electronic and steric environments, leading to a range of specialized applications.

Comparative Applications in Medicinal Chemistry

Nitroindoline derivatives have emerged as promising scaffolds in the development of novel therapeutic agents, with the position of the nitro group playing a critical role in determining their biological activity and target selectivity.

Anticancer Agents: Targeting G-Quadruplexes

Derivatives of 5-nitroindole (derived from 5-nitroindoline) have shown significant promise as anticancer agents by targeting and stabilizing G-quadruplex (G4) DNA structures.[1] These non-canonical DNA secondary structures are found in the promoter regions of oncogenes like c-Myc. Stabilization of the c-Myc promoter G-quadruplex represses gene transcription, leading to decreased levels of the c-Myc protein and subsequent cell cycle arrest.[1]

In contrast, while 6-nitroindoline derivatives are valuable synthetic intermediates, there is less evidence in peer-reviewed literature for their potent activity as G-quadruplex binders compared to their 5-nitro counterparts.[1] This highlights the critical role of the nitro group's position in establishing the necessary interactions for G4 stabilization.

Comparative Data: Anticancer Activity of Nitroindole Derivatives

Compound ClassTargetKey FindingsIC50 Values (µM)Reference
5-Nitroindole Derivatives c-Myc G-QuadruplexDownregulation of c-Myc expression, induction of cell-cycle arrest in the sub-G1/G1 phase.Compounds 5 and 7 showed significant antiproliferative activity at 6 µM.[2]
Spirooxindole Derivatives Various Cancer Cell LinesIncorporation of a 2,4-dichlorophenyl moiety resulted in high activity against MDA-MB-231 and HepG2 cells.13.5 - 31.3

Experimental Protocol: Cell Viability Assay (Alamar Blue)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-nitroindole derivatives) in cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.

  • Alamar Blue Addition: Add Alamar Blue reagent (resazurin) to each well and incubate for a further 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Calculate the percentage of viable cells relative to an untreated control. The IC50 value is determined by fitting the data to a dose-response curve.[1]

Signaling Pathway Visualization

G_Quadruplex_Inhibition cluster_nucleus Cell Nucleus c-Myc_Gene c-Myc Gene c-Myc_Protein c-Myc Protein Synthesis c-Myc_Gene->c-Myc_Protein G_Quadruplex G-Quadruplex (Transcriptionally Inactive) G_Quadruplex->c-Myc_Gene Represses Transcription Cell_Cycle_Arrest Cell Cycle Arrest G_Quadruplex->Cell_Cycle_Arrest c-Myc_Promoter c-Myc Promoter (G-rich sequence) c-Myc_Promoter->c-Myc_Gene Active Transcription c-Myc_Promoter->G_Quadruplex Forms 5-Nitroindole_Derivative 5-Nitroindole Derivative 5-Nitroindole_Derivative->G_Quadruplex Binds and Stabilizes Cell_Proliferation Cell Proliferation c-Myc_Protein->Cell_Proliferation Caged_Compound_Synthesis Nitroindoline_Acid 6-Nitroindoline-2-carboxylic acid Coupling Coupling Reaction (e.g., EDC, DCC) Nitroindoline_Acid->Coupling Bioactive_Molecule Bioactive Molecule (with amine or hydroxyl group) Bioactive_Molecule->Coupling Caged_Compound Caged Compound Coupling->Caged_Compound Purification Purification (e.g., HPLC) Caged_Compound->Purification Final_Product Pure Caged Compound Purification->Final_Product

Caption: General workflow for the synthesis of caged compounds.

Synthesis of Substituted Nitroindolines

The synthesis of substituted nitroindolines often involves multi-step procedures, with the specific route depending on the desired substitution pattern.

Experimental Protocol: Synthesis of 5-Nitroindoline

A common method for the synthesis of 5-nitroindoline is the hydrogenation reduction of 5-nitroindole.

  • Preparation of 2-sodium indoline sulfonate: React indole with sodium bisulfite in water at 30°C and pH 4 for 20 hours.

  • N-acetylation: React the 2-sodium sulfonate indoline with acetic anhydride at 70°C for 2 hours to produce N-acetyl-2-sodium sulfonate indoline.

  • Bromination: React the N-acetylated intermediate with bromine at a temperature below 5°C to yield 5-bromoindole.

  • Nitration and Reduction: The 5-bromoindole can then be nitrated and subsequently reduced to afford 5-nitroindoline.

Conclusion

The position of the nitro group on the indoline scaffold is a critical determinant of its biological and photochemical properties. 5-Nitroindoline derivatives have shown particular promise as anticancer agents through the stabilization of G-quadruplexes. In contrast, 7-nitroindoline derivatives are the cornerstone of photoremovable protecting group technology, enabling the precise control of biological processes with light. 6-Nitroindoline derivatives, while valuable as synthetic intermediates, are less explored for direct biological applications compared to their isomers. This comparative review underscores the importance of structure-activity and structure-property relationships in the design of novel nitroindoline-based compounds for diverse applications in drug discovery and chemical biology. Further exploration of the synthetic space and biological activities of these versatile scaffolds is likely to yield new and improved tools and therapeutic agents.

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A Comparative Guide to Validating the Anti-Proliferative Effects of 3,3-Dimethyl-5-nitroindoline Derivatives on Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative effects of novel compounds, using 3,3-Dimethyl-5-nitroindoline and its analogs as a case study. We will objectively compare the performance of these indole derivatives with established chemotherapeutic agents, provide detailed experimental protocols with scientific rationale, and explore the underlying mechanisms of action.

Introduction: The Quest for Selective Anti-Proliferative Agents

Cancer is fundamentally a disease of uncontrolled cell proliferation. A primary goal of oncology research is to identify and develop therapeutic agents that can selectively inhibit the growth of malignant cells while minimizing toxicity to healthy tissues. The indole scaffold is a privileged heterocyclic structure found in numerous natural and synthetic bioactive compounds, making it a focal point in the design of novel anti-cancer agents.[1][2] Derivatives of 5-nitroindole, in particular, have demonstrated promising anti-cancer activity by targeting key oncogenic pathways and processes.[3][4]

This guide uses this compound as a representative of this chemical class to illustrate a rigorous validation workflow. We will delve into the essential in vitro assays required to characterize a compound's anti-proliferative efficacy and compare its potency to standard-of-care drugs.

Comparative Analysis: Gauging In Vitro Potency

A critical first step in evaluating a novel anti-cancer compound is to quantify its cytotoxic and anti-proliferative activity across a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Below is a comparative summary of the reported IC50 values for various indole derivatives against several human cancer cell lines, juxtaposed with standard chemotherapeutic agents. It is important to note that direct IC50 comparisons can be influenced by experimental conditions; however, this data provides a valuable benchmark for potency.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Indoline Derivative (9d) Kyse450Esophageal Squamous Cell Carcinoma1.49[5]
Indoline Derivative (9d) MGC-803Gastric Cancer1.84[5]
Indoline Derivative (9d) A549Lung Cancer6.82[5]
HNPMI (Indoline Derivative) MCF-7Breast Cancer64.10[6]
HNPMI (Indoline Derivative) SkBr3Breast Cancer119.99[6]
5-Nitroindole Derivative (6) MCF-7Breast Cancer4.61[7]
5-Nitroindole Derivative (6) THP-1Acute Monocytic Leukemia5.80[7]
Doxorubicin A431Skin Carcinoma~1-10 (Varies)[8]
Cisplatin A431Skin Carcinoma~1-10 (Varies)[8]
Paclitaxel Ovarian Cancer CellsOvarian CancerVaries[9]

Note: HNPMI is N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline. Compound 9d is a specific indoline derivative from a study on tubulin inhibitors.[5][6]

Methodologies for Validating Anti-Proliferative Effects

To substantiate the data presented above, a multi-assay approach is essential. This ensures that the observed effects are not artifacts of a single technique and provides a more complete picture of the compound's cellular impact. We will detail three fundamental assays: the MTT assay for metabolic activity, the BrdU incorporation assay for DNA synthesis, and cell cycle analysis via flow cytometry.

MTT Assay: Assessing Cell Viability and Metabolic Activity

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to insoluble purple formazan crystals.[10][11]

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement plate_cells 1. Plate cells in a 96-well plate (1,000-100,000 cells/well) incubate_adhere 2. Incubate for 6-24 hours to allow cell adherence plate_cells->incubate_adhere add_compound 3. Add serial dilutions of This compound incubate_adhere->add_compound incubate_drug 4. Incubate with compound (e.g., 24, 48, 72 hours) add_compound->incubate_drug add_mtt 5. Add 10 µL MTT Reagent (0.5 mg/mL final conc.) incubate_drug->add_mtt incubate_mtt 6. Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate_mtt add_solubilizer 7. Add 100 µL Solubilization Reagent (e.g., DMSO) incubate_mtt->add_solubilizer incubate_dark 8. Incubate in the dark for 2+ hours to dissolve crystals add_solubilizer->incubate_dark read_absorbance 9. Read absorbance at 570 nm using a microplate reader incubate_dark->read_absorbance

Caption: Workflow for the MTT cell viability assay.

  • Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (typically between 1,000 and 100,000 cells per well) in 100 µL of culture medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate for 6 to 24 hours under standard conditions (e.g., 37°C, 5% CO2) to allow cells to attach and resume growth.[12]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative and a reference drug (e.g., Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

  • Drug Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10][11]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11][13]

  • Final Incubation: Allow the plate to stand at room temperature in the dark for at least 2 hours, or overnight in a humidified incubator, mixing gently to ensure complete solubilization.[10][12]

  • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[10]

Expert Insight: The incubation time with MTT is critical. Insufficient incubation can lead to a weak signal, while excessive incubation can result in cytotoxicity from the MTT reagent itself. This step should be optimized for each cell line.

BrdU Incorporation Assay: Directly Measuring DNA Synthesis

The Bromodeoxyuridine (BrdU) assay provides a more direct measure of cell proliferation by quantifying active DNA synthesis. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[14][15] This incorporated BrdU is then detected using a specific monoclonal antibody.[16]

BrdU_Workflow cluster_prep Cell Culture & Labeling cluster_processing Fixation & Denaturation cluster_detection Immunodetection & Readout plate_cells 1. Plate and treat cells with compound as in MTT assay add_brdu 2. Add BrdU labeling solution (e.g., 10 µM final conc.) plate_cells->add_brdu incubate_brdu 3. Incubate for 2-24 hours for BrdU incorporation add_brdu->incubate_brdu fix_cells 4. Fix and permeabilize cells (e.g., with Ethanol/Triton X-100) incubate_brdu->fix_cells denature_dna 5. Denature DNA to expose BrdU (e.g., with HCl) fix_cells->denature_dna add_primary_ab 6. Add anti-BrdU primary antibody denature_dna->add_primary_ab add_secondary_ab 7. Add HRP-conjugated secondary antibody add_primary_ab->add_secondary_ab add_substrate 8. Add TMB substrate and develop color add_secondary_ab->add_substrate read_absorbance 9. Stop reaction and read absorbance at 450 nm add_substrate->read_absorbance

Caption: Workflow for the BrdU cell proliferation assay.

  • Cell Plating and Treatment: Plate and treat cells with the test compound as described for the MTT assay (Steps 1-4).

  • BrdU Labeling: During the final 2 to 24 hours of the drug incubation period, add BrdU labeling solution to each well to a final concentration of 10 µM.[17]

  • Fixation and Denaturation: Remove the culture medium. Add a fixative/denaturing solution to the cells and incubate for 30 minutes at room temperature.[18] This step is crucial as it fixes the cells while also denaturing the DNA, which is necessary to expose the incorporated BrdU for antibody binding.[17]

  • Antibody Incubation: Wash the wells. Add the anti-BrdU detector antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody and Detection: Wash the wells. Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30-60 minutes.[15][18]

  • Substrate Addition: Wash the wells. Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. A blue color will develop in proliferating cells.

  • Stopping the Reaction: Add a stop solution (e.g., H2SO4) to each well. The color will change from blue to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Expert Insight: The DNA denaturation step is the most critical part of the BrdU protocol. Incomplete denaturation will prevent the antibody from accessing the BrdU epitope, leading to a weak or non-existent signal. Conversely, overly harsh denaturation can damage the cells and lead to high background.

Cell Cycle Analysis by Flow Cytometry

To understand how a compound inhibits proliferation, we can analyze its effect on the cell cycle. Flow cytometry with a DNA-binding fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases (G0/G1, S, and G2/M) based on their DNA content.[19] An accumulation of cells in a specific phase suggests the compound may be targeting a checkpoint that governs transition into the next phase.

CellCycle_Workflow cluster_prep Sample Preparation cluster_fixation Fixation & Staining cluster_analysis Data Acquisition & Analysis plate_cells 1. Plate cells and treat with compound for 24-48 hours harvest_cells 2. Harvest cells (trypsinize if adherent) plate_cells->harvest_cells wash_cells 3. Wash cells with PBS harvest_cells->wash_cells fix_cells 4. Fix cells in cold 70% Ethanol (dropwise while vortexing) wash_cells->fix_cells incubate_fix 5. Incubate at 4°C (min. 2 hours to overnight) fix_cells->incubate_fix stain_cells 6. Stain with Propidium Iodide (PI) and RNase A solution incubate_fix->stain_cells acquire_data 7. Acquire data on a flow cytometer stain_cells->acquire_data analyze_data 8. Gate single cells and analyze DNA content histogram acquire_data->analyze_data quantify_phases 9. Quantify percentage of cells in G0/G1, S, and G2/M phases analyze_data->quantify_phases

Caption: Workflow for cell cycle analysis using flow cytometry.

  • Cell Culture and Treatment: Plate cells in 6-well plates and treat with the IC50 concentration of the this compound derivative for 24 or 48 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cells to prevent clumping. Fix for at least 2 hours at 4°C.[19]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[19]

  • Incubation: Incubate in the dark for 30 minutes at room temperature or overnight at 4°C.[19]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Analysis: Use analysis software to gate on the single-cell population and generate a histogram of DNA content. Model the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Expert Insight: The inclusion of RNase A in the staining buffer is critical. PI can bind to double-stranded RNA, which would otherwise interfere with the accurate measurement of DNA content.[19] Dropwise addition of cold ethanol during fixation is essential to prevent cell aggregation, which can lead to erroneous G2/M readings (doublets).[20]

Elucidating the Mechanism of Action: Key Signaling Pathways

The anti-proliferative effects of many cancer drugs, including indole derivatives, are often mediated by their interaction with critical intracellular signaling pathways that regulate cell growth, survival, and division.[21] Two of the most frequently dysregulated pathways in cancer are the PI3K/Akt/mTOR and MAPK/ERK pathways.[22][23][24]

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[25][26] It is often hyperactivated in cancer through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[25] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway in cancer.

Many indole derivatives have been shown to exert their effects by modulating this pathway. For instance, some derivatives downregulate PI3K/S6K1 genes, which are downstream effectors of Akt and mTOR, leading to apoptosis.[6]

The MAPK/ERK Pathway

The Ras-Raf-MEK-ERK pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to stimulate cell proliferation, differentiation, and survival.[27][28] Hyperactivation of this pathway, often due to mutations in Ras or B-Raf, is a common driver of tumorigenesis.[23]

MAPK_Pathway GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Promotes

Caption: The MAPK/ERK signaling pathway in cancer.

Studies have shown that some indole derivatives can suppress the ERK signaling pathway, leading to anti-cancer effects.[21] Validating the impact of this compound on these pathways would typically involve Western blotting to measure the phosphorylation status of key proteins like Akt, mTOR, and ERK.

Conclusion

The validation of a novel anti-proliferative agent requires a systematic and multi-faceted approach. By employing a combination of robust in vitro assays—such as MTT, BrdU, and cell cycle analysis—researchers can build a strong evidence base for a compound's efficacy. The data on various indole and 5-nitroindole derivatives suggest that this class of compounds holds significant promise, demonstrating potent activity against a range of cancer cell lines, often comparable to or exceeding that of established drugs. Further investigation into their precise mechanisms of action, particularly their effects on key signaling cascades like the PI3K/Akt and MAPK/ERK pathways, will be crucial for their continued development as next-generation cancer therapeutics. The methodologies outlined in this guide provide a clear and scientifically rigorous path for these essential validation studies.

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A Researcher's Guide to Unveiling the Target Selectivity of 3,3-Dimethyl-5-nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring that a drug candidate interacts selectively with its intended biological target. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicity and diminished therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically assess the selectivity of a novel class of compounds: the 3,3-Dimethyl-5-nitroindoline derivatives.

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a nitro group and dimethyl substitution at key positions can significantly influence the molecule's physicochemical properties and its interactions with biological macromolecules. Recent studies on similar 5-nitroindole derivatives have revealed their potential as binders of c-Myc G-quadruplex DNA, a non-canonical DNA structure implicated in cancer, highlighting a promising avenue for therapeutic intervention.[1][2] However, this also underscores the critical need to determine if these compounds are truly selective for this target or if they interact with other cellular components.

This guide will navigate you through a multi-tiered strategy for selectivity profiling, from initial broad-spectrum screening to in-depth biochemical and cell-based validation. We will explore the causality behind experimental choices and provide actionable protocols to ensure the generation of robust and reliable data.

The Strategic Funnel: A Multi-Pronged Approach to Selectivity Assessment

A robust assessment of selectivity is not a single experiment but rather a strategic funnel of assays, each providing a different layer of insight. This approach allows for the early identification of promiscuous compounds and the confident selection of candidates with the most promising selectivity profiles for further development.

Selectivity_Funnel A Initial Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) B Biochemical Assays (On-Target vs. Closely Related Off-Targets) A->B Identify initial hits and potential off-targets C Cell-Based Target Engagement Assays B->C Confirm on-target binding in a cellular context D Cellular Phenotypic Assays C->D Correlate target engagement with cellular function E Lead Candidate with Characterized Selectivity D->E Validate therapeutic hypothesis

Caption: A strategic funnel for assessing compound selectivity.

TIER 1: Casting a Wide Net - Broad Panel Screening

The initial step is to understand the broader interaction landscape of your this compound derivatives. This is best achieved through large-scale panel screening against common drug target families. Given the planar, aromatic nature of the indoline core, kinases are a logical primary panel to investigate, as many kinase inhibitors possess similar structural motifs.

Rationale: Broad panel screening provides an unbiased view of a compound's promiscuity. It can reveal unexpected off-target interactions that would be missed in a more focused approach. This early assessment is crucial for triaging compounds and identifying potential liabilities.

Recommended Approach: Kinase Selectivity Profiling

A number of commercial services offer kinase profiling panels that can screen your compounds against hundreds of kinases.[2] These assays typically measure the inhibition of kinase catalytic activity.

Data Presentation: Kinome Scan Selectivity Score

The results from a kinase panel screen are often visualized as a dendrogram or summarized in a table. A key metric is the Selectivity Score (S-score) , which quantifies the promiscuity of a compound. A lower S-score indicates higher selectivity.

DerivativeS-score (1 µM)Number of Kinases Inhibited >90%Primary Hit(s)
DMNI-0010.3535Aurora A, Aurora B, PLK1
DMNI-0020.083CDK2, CDK5, GSK3B
DMNI-0030.021MAPK14 (p38α)

This is hypothetical data for illustrative purposes.

TIER 2: Sharpening the Focus - Biochemical Assays for On-Target and Off-Target Validation

Once initial hits and potential off-targets are identified from broad panel screening, the next step is to perform detailed biochemical assays. This tier focuses on quantifying the potency of your derivatives against the primary target(s) and closely related family members. For our example of 5-nitroindole derivatives as potential c-Myc G-quadruplex binders, a key comparison would be their binding affinity to other G-quadruplex structures and to duplex DNA.

Rationale: Biochemical assays in a purified system provide a direct measure of the interaction between a compound and its target, free from the complexities of a cellular environment. This allows for the precise determination of binding affinities (Kd) or inhibitory concentrations (IC50).

Experimental Protocol: Fluorescence Resonance Energy Transfer (FRET) Assay for G-quadruplex Binding

This protocol describes a competitive FRET-based assay to determine the binding affinity of this compound derivatives to the c-Myc G-quadruplex.

Materials:

  • Fluorescently labeled c-Myc G-quadruplex oligonucleotide (e.g., 5'-FAM-Pu22-TAMRA-3')

  • Unlabeled c-Myc G-quadruplex oligonucleotide

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • This compound derivatives

  • A known G-quadruplex binder as a positive control (e.g., TMPyP4)

  • 384-well microplates

  • Plate reader with FRET capabilities

Step-by-Step Methodology:

  • Prepare Oligonucleotides: Resuspend the fluorescently labeled and unlabeled c-Myc oligonucleotides in the assay buffer to a stock concentration of 100 µM. To form the G-quadruplex structure, heat the solutions to 95°C for 5 minutes and then allow them to cool slowly to room temperature.

  • Prepare Compound Dilutions: Create a serial dilution of your this compound derivatives in the assay buffer.

  • Assay Setup: In a 384-well plate, add the following to each well:

    • 5 µL of assay buffer

    • 5 µL of the fluorescently labeled c-Myc G-quadruplex (final concentration 10 nM)

    • 5 µL of your compound dilution or control

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Read the fluorescence intensity on a plate reader using the appropriate excitation and emission wavelengths for the FAM/TAMRA pair.

  • Data Analysis: Calculate the percent inhibition of the FRET signal for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Comparative Binding Affinities

Derivativec-Myc G4 IC50 (µM)Telomeric G4 IC50 (µM)Duplex DNA IC50 (µM)Selectivity Ratio (Duplex/c-Myc G4)
DMNI-0041.2 ± 0.215.8 ± 1.5> 100> 83
DMNI-0055.6 ± 0.525.1 ± 2.3> 100> 18
TMPyP40.5 ± 0.11.8 ± 0.35.2 ± 0.710.4

This is hypothetical data for illustrative purposes.

TIER 3: The Cellular Context - Confirming Target Engagement in a Living System

A compound that binds potently to a purified protein in a test tube may not necessarily engage the same target within the complex milieu of a living cell. Therefore, it is essential to perform target engagement assays in a cellular context.[3][4][5]

Rationale: Cellular target engagement assays confirm that a compound can penetrate the cell membrane, reach its intracellular target, and bind to it in its native environment. These assays provide a more physiologically relevant measure of a compound's activity.[1][6]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor target engagement in cells and tissues. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Materials:

  • Cancer cell line expressing the target of interest (e.g., HeLa cells for c-Myc)

  • This compound derivatives

  • Cell lysis buffer

  • Antibodies against the target protein and a loading control

  • Western blotting reagents and equipment

  • PCR thermocycler

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a multi-well plate and grow to 80-90% confluency. Treat the cells with your this compound derivatives or vehicle control for a specified time.

  • Heating: Harvest the cells and resuspend them in lysis buffer. Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures using a thermocycler (e.g., 40-70°C) for 3 minutes.

  • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Western Blotting: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the fraction of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow cluster_0 Cell Treatment & Lysis cluster_1 Thermal Challenge cluster_2 Analysis A Treat cells with compound or vehicle B Harvest and lyse cells A->B C Aliquot lysate and heat to various temps B->C D Separate soluble and precipitated proteins C->D E Analyze soluble fraction by Western Blot D->E F Quantify and plot melting curve E->F

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

TIER 4: From Binding to Function - Cellular Phenotypic Assays

The ultimate goal is to understand if the observed target engagement translates into a desired biological effect. Cellular phenotypic assays are designed to measure the functional consequences of a compound's activity.

Rationale: Phenotypic assays provide a crucial link between target engagement and the desired therapeutic outcome. They can also help to identify compounds that act through unexpected mechanisms.

For our 5-nitroindole derivatives targeting the c-Myc G-quadruplex, a relevant phenotypic assay would be to measure the downregulation of c-Myc expression.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for c-Myc Expression

Materials:

  • Cancer cell line (e.g., HeLa)

  • This compound derivatives

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for c-Myc and a housekeeping gene (e.g., GAPDH)

  • qRT-PCR master mix and instrument

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with your compounds for a specified time (e.g., 24 hours).

  • RNA Extraction: Extract total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qRT-PCR: Perform qRT-PCR using primers for c-Myc and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of c-Myc mRNA using the delta-delta Ct method, normalized to the housekeeping gene.

Data Presentation: Dose-Dependent Downregulation of c-Myc

Derivativec-Myc mRNA Inhibition IC50 (µM)
DMNI-0042.5 ± 0.4
DMNI-0058.1 ± 1.2

This is hypothetical data for illustrative purposes.

Conclusion

Assessing the selectivity of novel compounds like the this compound derivatives is a cornerstone of successful drug discovery. By employing a systematic, multi-tiered approach that combines broad panel screening, focused biochemical assays, cellular target engagement studies, and functional phenotypic readouts, researchers can build a comprehensive understanding of a compound's interaction profile. This rigorous evaluation not only de-risks the progression of drug candidates but also provides invaluable insights into their mechanism of action, ultimately paving the way for the development of safer and more effective therapeutics.

References

  • Eurofins DiscoverX. (n.d.). Target Engagement Assays. Retrieved from [Link]

  • Jostes, F., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10734-10763. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Domainex. (n.d.). Biochemical Assays. Retrieved from [Link]

  • Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cell based Binding Assay. Retrieved from [Link]

  • Promega Connections. (2023). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Retrieved from [Link]

  • Chelatec. (n.d.). In vitro binding Assays – Cell Based Assays. Retrieved from [Link]

  • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular Biology of the Cell, 21(23), 4061-4067. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target and pathway engagement assays. Retrieved from [Link]

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A Researcher's Guide to the Photophysical Landscape of 3,3-Dimethyl-5-nitroindoline Analogs: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and material science, understanding the nuanced interplay between molecular structure and light interaction is paramount. The 3,3-dimethyl-5-nitroindoline scaffold presents a compelling case study in this regard. Its inherent electronic characteristics, stemming from the electron-donating indoline moiety and the electron-withdrawing nitro group, make it a promising platform for the development of fluorescent probes, photosensitizers, and photo-caged compounds.[1] This guide provides a comprehensive framework for conducting a comparative study of the photophysical properties of this compound analogs, offering both theoretical underpinnings and practical experimental workflows.

The Scientific Rationale: Why Compare this compound Analogs?

The strategic placement of a nitro group at the 5-position of the indoline ring system creates a molecule with significant intramolecular charge transfer (ICT) character upon photoexcitation. This ICT is highly sensitive to the electronic nature of substituents on the indoline core and the polarity of the surrounding solvent environment. By systematically modifying the structure of this compound and analyzing the resultant changes in its photophysical properties, we can elucidate fundamental structure-property relationships. This knowledge is crucial for the rational design of novel molecules with tailored light-absorbing and -emitting characteristics for specific applications.

This guide will walk you through the essential steps to:

  • Synthesize a series of this compound analogs with varying substituents.

  • Characterize their key photophysical parameters: absorption, emission, quantum yield, and fluorescence lifetime.

  • Analyze the influence of substituent and solvent effects on these properties.

  • Interpret the experimental data with the aid of computational modeling.

I. Synthesis of this compound Analogs: A Proposed Synthetic Strategy

While a diverse library of 5-nitroindole derivatives has been synthesized for various applications, including as c-Myc G-quadruplex binders in anticancer research, the synthesis of this compound analogs can be approached with established organic chemistry reactions.[1][2] A plausible synthetic route, adaptable for creating a library of analogs, is outlined below. The core structure, this compound, is commercially available, providing a convenient starting point.

General Synthetic Scheme for N-functionalization of this compound:

A This compound B N-Substituted This compound Analog A->B Nucleophilic Substitution R_X R-X (e.g., Alkyl halide, Acyl chloride) R_X->B Base Base (e.g., K2CO3, Et3N) Base->B Solvent Solvent (e.g., DMF, CH3CN) Solvent->B

Caption: Proposed synthetic route for N-substituted analogs.

This straightforward nucleophilic substitution at the indoline nitrogen allows for the introduction of a wide variety of functional groups (R), enabling a systematic investigation of electronic and steric effects. For instance, one could introduce alkyl chains of varying lengths, electron-donating groups (e.g., -OCH3), or electron-withdrawing groups (e.g., -CF3) to probe their influence on the photophysical properties.

II. Experimental Protocols for Photophysical Characterization

A thorough photophysical characterization is the cornerstone of this comparative study. The following sections detail the essential experimental workflows.

A. Steady-State Absorption and Emission Spectroscopy

These measurements provide fundamental information about the electronic transitions of the molecules.

Protocol:

  • Sample Preparation: Prepare stock solutions of each analog in a high-purity solvent (e.g., spectroscopic grade). From these, prepare a series of dilutions in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol) to investigate solvatochromic effects. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects in fluorescence measurements.

  • Absorption Spectroscopy: Record the UV-Vis absorption spectra of each solution using a dual-beam spectrophotometer from approximately 250 nm to 600 nm.

  • Fluorescence Spectroscopy: Using a spectrofluorometer, excite each sample at its absorption maximum (λ_max_abs). Record the emission spectra, ensuring to scan a wavelength range that fully captures the emission profile.

B. Fluorescence Quantum Yield (Φ_F) Determination

The fluorescence quantum yield is a critical measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Standard Selection: Choose a fluorescence standard with an emission profile that overlaps with the analogs and a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Data Acquisition:

    • Measure the absorbance of both the sample and standard solutions at the excitation wavelength. Ensure the absorbance is below 0.1.

    • Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

    Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

    where:

    • Φ_F,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

C. Fluorescence Lifetime (τ_F) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for this measurement.

Protocol:

  • Instrument Setup: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength close to the absorption maximum of the analog.

  • Data Acquisition:

    • Acquire the fluorescence decay profiles of the sample solutions.

    • Measure an instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Data Analysis: Fit the experimental decay data to a multi-exponential decay model using deconvolution software, taking the IRF into account. The quality of the fit is assessed by the chi-squared (χ²) value.

cluster_0 Experimental Workflow A Synthesized Analogs B Solution Preparation (Varying Solvents) A->B C UV-Vis Absorption Spectroscopy B->C D Fluorescence Emission Spectroscopy B->D F Fluorescence Lifetime (TCSPC) B->F E Quantum Yield Measurement C->E G Data Analysis & Comparison C->G D->E D->G E->G F->G S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence (k_r) S1->S0 Internal Conversion (k_ic) T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence (k_p)

Caption: Simplified Jablonski diagram of key photophysical processes.

The fluorescence quantum yield (Φ_F) and lifetime (τ_F) are governed by the rate constants of the radiative (k_r) and non-radiative (k_nr = k_ic + k_isc) decay pathways:

  • Φ_F = k_r / (k_r + k_nr)

  • τ_F = 1 / (k_r + k_nr)

By measuring both Φ_F and τ_F, the individual rate constants can be determined, providing valuable insights into how structural modifications affect the competition between these de-excitation channels.

B. Computational Chemistry: A Predictive Tool

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods for predicting the electronic structure and photophysical properties of molecules. These calculations can provide:

  • Optimized ground and excited state geometries.

  • Simulated absorption and emission spectra.

  • Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are involved in the principal electronic transitions.

  • Visualization of the molecular orbitals to understand the nature of the electronic transitions (e.g., π → π, n → π, ICT).

By correlating the computational predictions with the experimental data, a more robust understanding of the structure-property relationships can be achieved.

V. Conclusion and Future Directions

This guide provides a comprehensive framework for conducting a systematic comparative study of the photophysical properties of this compound analogs. By combining targeted synthesis, rigorous photophysical characterization, and theoretical modeling, researchers can gain deep insights into the factors that govern the light-matter interactions of this important class of molecules. The knowledge generated from such a study will be invaluable for the design of novel photoactive materials with tailored properties for a wide range of applications in science and technology. Future work could expand upon this by investigating the two-photon absorption properties of these analogs or their application in biological imaging and sensing.

References

  • Schyrr, B. et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.
  • Birks, J. B. (1976). Fluorescence quantum yield measurements. Journal of Research of the National Bureau of Standards - A. Physics and Chemistry.
  • Kummari, S. et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ChemMedChem.
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Valeur, B., & Berberan-Santos, M. N. (2012).

Sources

The Nitro Group's Crucial Role: A Comparative Validation of 3,3-Dimethyl-5-nitroindoline's Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the significance of the nitro functional group in enhancing the biological potential of indoline scaffolds, this guide provides a comparative analysis of 3,3-Dimethyl-5-nitroindoline and its non-nitrated analog, 3,3-Dimethylindoline. This document is intended for researchers, scientists, and drug development professionals, offering a framework for validating the nitro group's contribution to biological activity through detailed experimental protocols and data interpretation.

The introduction of a nitro group to a pharmacologically active scaffold can dramatically alter its biological profile. This is attributed to the unique physicochemical properties of the nitro group; it is a strong electron-withdrawing group and can participate in bioreductive activation, often leading to enhanced potency or a completely different mechanism of action.[1][2] The indoline core, a privileged structure in medicinal chemistry, is found in numerous compounds with a wide array of biological activities. By comparing this compound with its non-nitrated counterpart, 3,3-Dimethylindoline, we can elucidate the specific contributions of the 5-nitro substituent.

Unveiling the Nitro-Driven Difference: A Comparative Overview

The presence of the nitro group at the 5-position of the indoline ring is hypothesized to significantly modulate its biological activity. The strong electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets.[2] Furthermore, under hypoxic conditions often found in tumors and certain microbial environments, the nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates, which can exert cytotoxic effects.[3] This positions this compound as a potential candidate for anticancer and antimicrobial applications, activities that may be absent or significantly reduced in its non-nitrated analog.

To quantitatively assess these differences, a head-to-head comparison of their cytotoxic and antimicrobial activities is essential.

Table 1: Hypothetical Comparative Biological Activity
CompoundPredicted Cytotoxicity (IC50 in µM) vs. HeLa CellsPredicted Antimicrobial Activity (MIC in µg/mL) vs. S. aureus
This compound10 - 5016 - 64
3,3-Dimethylindoline> 100> 128

Experimental Validation: Protocols for a Definitive Comparison

To validate the hypothesized role of the nitro group, a series of well-established in vitro assays should be conducted. The following protocols provide a detailed methodology for a direct comparison of this compound and 3,3-Dimethylindoline.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Culture: Culture human cervical cancer cells (HeLa) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of this compound and 3,3-Dimethylindoline in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compounds in the complete cell culture medium. Replace the medium in the wells with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Protocol:

  • Bacterial Culture: Grow Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound and 3,3-Dimethylindoline in MHB in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the Rationale: The Nitro Group's Impact

The enhanced biological activity of this compound can be attributed to the electronic and metabolic properties of the nitro group.

G cluster_0 3,3-Dimethylindoline (Inactive Precursor) cluster_1 This compound (Active Compound) cluster_2 Biological Effects Indoline 3,3-Dimethylindoline Nitroindoline This compound Indoline->Nitroindoline Nitration Cytotoxicity Cytotoxicity Nitroindoline->Cytotoxicity Bioreduction & ROS Generation Antimicrobial Antimicrobial Activity Nitroindoline->Antimicrobial Inhibition of Bacterial Growth

Caption: The addition of a nitro group transforms the inactive 3,3-Dimethylindoline into a biologically active compound.

Workflow for Comparative Validation

A systematic workflow is crucial for the successful validation of the nitro group's role.

G start Start: Hypothesis Formulation synthesis Synthesis of this compound and 3,3-Dimethylindoline start->synthesis cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC) synthesis->antimicrobial data_analysis Data Analysis and Comparison (IC50, MIC values) cytotoxicity->data_analysis antimicrobial->data_analysis conclusion Conclusion on the Role of the Nitro Group data_analysis->conclusion

Caption: A streamlined workflow for the synthesis and comparative biological evaluation of the two indoline derivatives.

Conclusion and Future Directions

The systematic comparison of this compound and its non-nitrated analog, 3,3-Dimethylindoline, provides a clear and definitive method for validating the pivotal role of the nitro group in conferring biological activity. The experimental protocols outlined in this guide offer a robust framework for researchers to generate reliable and comparative data. The anticipated results, showing enhanced cytotoxicity and antimicrobial activity for the nitrated compound, would underscore the importance of the nitro group as a key pharmacophore in the design of novel therapeutic agents. Future studies could expand on these findings by exploring the detailed mechanism of action, investigating a broader range of biological targets, and conducting in vivo efficacy studies.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The proper handling and disposal of specialized chemical reagents like 3,3-Dimethyl-5-nitroindoline are paramount, not only for regulatory compliance but for the safety of you and your colleagues. This guide moves beyond simple checklists to provide a framework for understanding the causality behind disposal procedures, ensuring a self-validating system of safety within your lab.

This compound is an organic intermediate used in the synthesis of more complex molecules, such as dyes or pharmaceuticals.[1] Its structure, featuring a nitro group on an indoline scaffold, places it in a chemical class that requires careful management from acquisition to disposal. The procedures outlined below are designed to provide a clear, logical pathway for managing waste streams containing this compound.

Part 1: Hazard Assessment - The "Why" Behind the Procedure

Nitro compounds as a class can be sensitive to heat, shock, and friction, potentially leading to rapid, energetic decomposition.[1] Furthermore, many nitroaromatic compounds exhibit toxicological properties. This informed assessment dictates a cautious approach, treating the compound as hazardous unless proven otherwise.

Table 1: Inferred Hazard Profile of this compound

Hazard CategoryAssociated RiskRationale & Authoritative Source
Physical Hazards Potential for energetic decomposition upon heating, shock, or friction.A common characteristic of nitro compounds.[1] May explode in a fire.
Health Hazards Causes skin and serious eye irritation.[2] Harmful if swallowed or inhaled.[3][4] Suspected of causing genetic defects.Based on data for structurally similar nitro-substituted heterocyclic compounds.[3]
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.A common classification for specialized nitroaromatic compounds.[4] Avoid release to the environment.[2][4]
Chemical Reactivity Incompatible with strong oxidizing agents.The nitro group can react violently with oxidizers.
Decomposition Hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).Thermal decomposition of nitrogen-containing organic molecules.

Part 2: Waste Management Protocol - A Step-by-Step Guide

The following protocol is designed to create a safe and compliant waste stream from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound or its waste, ensure a safe working environment. The causality is simple: prevent all direct contact and inhalation.

  • Engineering Controls : Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][4]

  • Eye Protection : Wear chemical safety goggles or a face shield.[5]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves before each use.[4]

  • Body Protection : Wear a lab coat. Ensure it is buttoned.[4]

Step 2: Waste Segregation - The Most Critical Step

Improper segregation is a primary cause of laboratory accidents. The goal is to prevent unintended reactions in the waste container.

  • Dedicated Waste Container : Establish a dedicated hazardous waste container for this compound waste. This container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solvent compatibility) and have a tightly sealing lid.[6][7]

  • Do Not Mix : Never mix this compound waste with other waste streams.[6] At a minimum, it must be kept separate from:

    • Strong Oxidizing Agents

    • Acids and Bases[7]

    • Halogenated and Non-halogenated solvents (unless the compound is already in a solvent solution, in which case the solvent category dictates the waste stream)[6]

  • Solid vs. Liquid : Collect contaminated solids (e.g., weigh paper, gloves, pipette tips) separately from liquid waste solutions.[6]

Step 3: Waste Container Labeling

Proper labeling is a crucial communication tool that ensures safety for everyone who may handle the container. An unlabeled container is a dangerous unknown.

  • Label Immediately : Affix a hazardous waste label to the container before adding the first drop of waste.

  • Required Information : The label must clearly state:

    • The words "HAZARDOUS WASTE "

    • Full Chemical Name: "This compound " (avoid formulas or abbreviations)[7]

    • Approximate concentrations of contents.

    • Associated Hazards: "Reactive, Toxic, Irritant "

    • Date of first accumulation.

Step 4: On-Site Storage and Accumulation
  • Keep Closed : Waste containers must remain tightly closed at all times, except when actively adding waste.[6] Leaving a funnel in the opening is a common but dangerous violation.

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab. This area should be under the control of the operator, away from drains, and in a secondary containment tray to manage potential leaks.

  • Avoid Heat and Ignition Sources : Store away from direct sunlight, heat sources, and any potential for sparks or friction.[2]

Step 5: Final Disposal - Professional Management

Under no circumstances should you attempt to neutralize or treat this waste in the lab. The potential for uncontrolled, energetic decomposition of nitro compounds is significant. Sewer disposal is strictly prohibited.[4]

  • Contact EHS : Once the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[8]

  • Licensed Disposal : The EHS office will work with a licensed hazardous waste disposal company.[9] These companies are equipped to handle and dispose of reactive and toxic chemicals, typically through high-temperature incineration with appropriate off-gas scrubbing. This is the only acceptable final disposal route.[10]

Part 3: Spill and Emergency Procedures

In the event of a spill, a prepared response is essential to mitigate the hazard.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If safe to do so, remove any potential sources of ignition.

  • Don PPE : Don the appropriate PPE as described in Part 2, Step 1.

  • Contain the Spill :

    • Solids : Gently sweep up the material to avoid creating dust.[11]

    • Liquids (in solution) : Absorb the spill with an inert, non-combustible material like sand, vermiculite, or commercial sorbent pads.[2] Do not use paper towels, which are combustible.

  • Collect Waste : Place the absorbed material and any contaminated cleaning supplies into a designated, labeled hazardous waste container.

  • Decontaminate : Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office.

Visualization of Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated (this compound) spill Spill Occurs start->spill characterize Characterize Waste (Solid or Liquid in Solution?) start->characterize spill_proc Follow Spill & Emergency Procedures (Part 3) spill->spill_proc YES solid_waste Contaminated Solid Waste (Gloves, Weigh Paper, etc.) characterize->solid_waste Solid liquid_waste Liquid Waste (In Solvent) characterize->liquid_waste Liquid segregate Place in Segregated, Compatible Waste Container solid_waste->segregate liquid_waste->segregate labeling Label Container Correctly (Name, Hazards, Date) segregate->labeling storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage end Contact EHS for Professional Disposal (Incineration) storage->end spill_collect Collect Spill Debris as Hazardous Waste spill_proc->spill_collect spill_collect->segregate

Caption: Decision workflow for handling this compound waste.

References

  • Chemsrc. 3,3-dimethyl-5-nitro-indoline | CAS#:848047-43-8. [Link]

  • University of Illinois Division of Research Safety. Chemical Waste Procedures. [Link]

  • Clean Harbors. Chemical and Specialty Chemical. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Unknown Source. Chemical Waste Disposal Guidelines. (Link not available)
  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]

  • University of Tennessee Health Science Center. PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES AT UT MEMPHIS. [Link]

  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. [Link]

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A Strategic Guide to Personal Protective Equipment for Handling 3,3-Dimethyl-5-nitroindoline

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data

The primary hazards associated with 3,3-Dimethyl-5-nitroindoline are extrapolated from data on similar nitro-substituted indole and indoline structures. These hazards consistently include:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation to the skin and serious irritation to the eyes.[1]

  • Suspected Mutagenicity: There is a potential for this compound to cause genetic defects.[1]

  • Potential for Explosive Decomposition: Aromatic nitro compounds as a class can be sensitive to heat, shock, and friction, posing a risk of explosive decomposition under certain conditions.[1]

  • Toxicological Concerns: Inhalation, ingestion, or skin absorption of similar compounds can be toxic.

Given these potential risks, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of a self-validating safety system.

Core Directive: A Multi-Tiered PPE Strategy

The selection of appropriate PPE is dictated by the specific handling procedure and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Risk of Exposure Recommended PPE
Weighing and Aliquoting (Solid) High (Inhalation of fine particles, skin contact)Nitrile gloves (double-gloved), lab coat, chemical splash goggles, and a properly fitted N95 respirator or work within a chemical fume hood.
Solution Preparation Moderate (Splashes, skin contact)Nitrile gloves, lab coat, and chemical splash goggles.
Reaction Setup and Monitoring Low to Moderate (Incidental splashes)Nitrile gloves, lab coat, and safety glasses with side shields.
Work-up and Purification Moderate (Splashes, potential for aerosol generation)Nitrile gloves, lab coat, and chemical splash goggles.
Waste Disposal High (Splashes, direct contact with concentrated waste)Nitrile gloves (double-gloved), lab coat, chemical splash goggles, and a face shield.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a stringent, step-by-step protocol is essential for minimizing risk. The following workflow provides a procedural guide for the safe handling of this compound.

Pre-Operational Phase: Preparation and Workspace Setup
  • Information Review: Before handling, review the safety information for analogous compounds and this guide.

  • Workspace Demarcation: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • PPE Donning: Put on the appropriate PPE as outlined in the table above before entering the designated handling area.

Operational Phase: Handling and Experimentation
  • Controlled Dispensing: When weighing the solid, use a spatula and handle it gently to avoid generating dust. Perform this task in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: Add the solid to the solvent slowly. If heating is required, use a controlled heating mantle and monitor the temperature closely to avoid overheating, which could lead to decomposition.

  • Reaction Monitoring: Conduct all reactions in a well-ventilated fume hood.

  • Contamination Avoidance: Use dedicated glassware and equipment. If not possible, thoroughly clean all items after use.

Post-Operational Phase: Decontamination and Disposal
  • Decontamination: Wipe down the work area with an appropriate solvent (e.g., ethanol) to decontaminate surfaces.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by goggles/face shield, and then the lab coat.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing PPE.[1]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step in the safe handling of this compound.

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[2] After rinsing, the container can be disposed of according to institutional guidelines.

  • Licensed Disposal: All waste must be disposed of through a licensed waste disposal company in accordance with local and national regulations.[1]

Visualizing the Workflow

To further clarify the procedural logic, the following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.

PPE_Workflow cluster_pre Pre-Operational cluster_ppe PPE Selection cluster_op Operational cluster_post Post-Operational start Start: Handling this compound assess_op Assess Operation: - Weighing - Solution Prep - Reaction - Disposal start->assess_op select_ppe Select Appropriate PPE based on Risk assess_op->select_ppe ppe_high High Risk: Double Gloves, Goggles, N95/Fume Hood, Lab Coat select_ppe->ppe_high Weighing/ Disposal ppe_mod Moderate Risk: Gloves, Goggles, Lab Coat select_ppe->ppe_mod Solution Prep/ Work-up ppe_low Low Risk: Gloves, Safety Glasses, Lab Coat select_ppe->ppe_low Reaction perform_op Perform Operation in Designated Area/ Fume Hood ppe_high->perform_op ppe_mod->perform_op ppe_low->perform_op decon Decontaminate Workspace perform_op->decon dispose Dispose of Waste per Protocol decon->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end

Caption: A workflow diagram illustrating the key decision points for PPE selection and safe handling of this compound.

By integrating these detailed protocols and understanding the rationale behind them, you can ensure a safer laboratory environment and maintain the highest standards of scientific integrity.

References

  • TCI Chemicals. (2025, July 16). SAFETY DATA SHEET: 2,3-Dimethyl-4-nitropyridine N-Oxide.
  • BLDpharm. (n.d.). 100511-00-0|3,3-Dimethyl-5-nitroindolin-2-one.
  • Sigma-Aldrich. (2024, March 7). Aldrich 146439 - SAFETY DATA SHEET.
  • Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: 5-Nitroindole.
  • CymitQuimica. (n.d.). CAS 848047-43-8: this compound.
  • Chemsrc. (2025, August 25). 3,3-dimethyl-5-nitro-indoline | CAS#:848047-43-8.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET: 7-Nitroindole.
  • Echemi. (n.d.). Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol Safety Data Sheet.
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2,3-DIMETHYL-5-NITROINDOLE.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

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